N-Acetyl-DL-methionine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-acetamido-4-methylsulfanylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO3S/c1-5(9)8-6(7(10)11)3-4-12-2/h6H,3-4H2,1-2H3,(H,8,9)(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUYPXLNMDZIRQH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CCSC)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5037022 | |
| Record name | N-Acetyl-methionine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5037022 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1115-47-5, 65-82-7 | |
| Record name | N-Acetylmethionine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1115-47-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Acetylmethionine, DL- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001115475 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Acetylmethionine | |
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| Record name | N-Acetyl-DL-methionine | |
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| Record name | Methionine, N-acetyl- | |
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| Record name | N-Acetyl-methionine | |
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| Record name | N-acetyl-DL-methionine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.932 | |
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| Record name | N-ACETYLMETHIONINE, DL- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/383941IGXN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to the In Vitro Mechanism of Action of N-Acetyl-DL-Methionine
Introduction
N-Acetyl-DL-methionine (NADLM) is a derivative of the essential amino acid methionine, utilized across various sectors of life science research and pharmaceutical development. Its importance stems from its role as a more stable and soluble precursor to L-methionine, a critical component in numerous cellular processes. This technical guide provides an in-depth exploration of the in vitro mechanism of action of NADLM, designed for researchers, scientists, and drug development professionals. We will delve into the biochemical transformations, cellular effects, and the experimental methodologies required to elucidate its function, moving beyond mere procedural descriptions to explain the causal rationale behind experimental design.
Core Tenet: The Stereospecific Bioavailability of N-Acetyl-DL-Methionine
A foundational concept in understanding the in vitro action of N-Acetyl-DL-methionine is its stereospecificity. NADLM is a racemic mixture, containing both N-Acetyl-L-methionine (NALM) and N-Acetyl-D-methionine (NADM). It is crucial to recognize that only the L-isomer is readily metabolized by mammalian cells. The D-isomer is not easily converted to L-methionine and thus exhibits limited biological activity in most in vitro systems. Therefore, for practical purposes, the effective concentration of bioavailable methionine precursor in a solution of NADLM is approximately 50% of the total concentration.
Part 1: The Primary Mechanism - Enzymatic Conversion to L-Methionine
The principal in vitro action of N-Acetyl-L-methionine is its function as a pro-drug or precursor to L-methionine. This conversion is not spontaneous but is catalyzed by a specific cytosolic enzyme.
The Role of Aminoacylase-1 (ACY1)
The key enzyme responsible for the hydrolysis of N-Acetyl-L-methionine is Aminoacylase-1 (ACY1), an N-acyl-L-amino-acid amidohydrolase.[1][2] This enzyme catalyzes the deacetylation of N-acetylated amino acids, yielding the free amino acid and acetate.[1][3] ACY1 is a cytosolic enzyme, meaning this conversion occurs within the cell after uptake of NALM.[3][4] The expression of ACY1 is particularly high in the kidney and brain.[1]
The enzymatic reaction can be summarized as follows:
N-Acetyl-L-methionine + H₂O --(Aminoacylase-1)--> L-methionine + Acetate
Deficiencies in Aminoacylase-1 have been linked to various neurological disorders, underscoring its importance in amino acid metabolism.[5][6]
Visualizing the Conversion Pathway
The following diagram illustrates the enzymatic conversion of N-Acetyl-L-methionine to L-methionine.
Caption: Enzymatic conversion of N-Acetyl-L-methionine.
Part 2: Downstream Metabolic Fates of Liberated L-Methionine
Once N-Acetyl-L-methionine is converted to L-methionine, it enters the endogenous methionine pool and participates in a multitude of essential cellular pathways.
Protein Synthesis
L-methionine is a proteinogenic amino acid, meaning it is a fundamental building block for protein synthesis. While methionine can initiate protein synthesis, this initial methionine is often cleaved post-translationally.[7] Therefore, the primary role of methionine derived from NADLM in this context is as an elongating amino acid incorporated into nascent polypeptide chains.
S-Adenosylmethionine (SAM) Synthesis and Methylation Reactions
A critical metabolic fate of L-methionine is its conversion to S-adenosylmethionine (SAM). This reaction is catalyzed by the enzyme methionine adenosyltransferase (MAT), which utilizes ATP.[8][9] SAM is the primary methyl group donor in the cell, essential for the methylation of DNA, RNA, proteins, and lipids.[8][10] These methylation events are crucial for regulating gene expression, protein function, and signal transduction.
Transsulfuration Pathway and Antioxidant Defense
L-methionine is a precursor for the synthesis of another sulfur-containing amino acid, cysteine. This occurs via the transsulfuration pathway. Cysteine, in turn, is a rate-limiting precursor for the synthesis of the major intracellular antioxidant, glutathione (GSH).[11] The antioxidant properties of N-Acetyl-DL-methionine are largely attributed to this indirect pathway, as increased L-methionine availability can bolster the cellular glutathione pool.[5][11] N-acetyl-L-methionine has been shown to be a superior reactive oxygen species (ROS) scavenger compared to other compounds like N-acetyl-L-tryptophan, likely due to its role in supporting GSH synthesis.[12]
Visualizing the Metabolic Network
The following diagram illustrates the key metabolic pathways involving L-methionine derived from N-Acetyl-L-methionine.
Caption: Metabolic fates of L-methionine.
Part 3: Experimental Protocols for In Vitro Analysis
To investigate the in vitro mechanism of action of N-Acetyl-DL-methionine, a series of well-controlled experiments are necessary. The following protocols are provided as a guide for researchers.
Quantification of N-Acetyl-DL-Methionine and L-Methionine by HPLC
Rationale: This assay is fundamental to confirming the conversion of N-Acetyl-L-methionine to L-methionine in your in vitro system.
Protocol:
-
Sample Preparation:
-
Culture cells to the desired confluency.
-
Treat cells with N-Acetyl-DL-methionine at various concentrations and time points.
-
Harvest both the cell lysate and the culture medium.
-
Deproteinate the samples by adding an equal volume of ice-cold methanol or acetonitrile, vortexing, and centrifuging at high speed to pellet the precipitated protein.
-
Collect the supernatant for analysis.
-
-
HPLC System:
-
Detection:
-
UV detection at a wavelength of approximately 230 nm is appropriate for N-Acetyl-methionine.
-
For enhanced sensitivity and specificity, especially for L-methionine, pre-column derivatization with o-phthalaldehyde (OPA) followed by fluorescence detection can be employed.[15]
-
-
Data Analysis:
-
Generate standard curves for both N-Acetyl-DL-methionine and L-methionine.
-
Quantify the concentrations in your samples by comparing their peak areas to the standard curves.
-
A decrease in N-Acetyl-L-methionine concentration with a corresponding increase in L-methionine concentration over time provides direct evidence of enzymatic conversion.
-
Cell Viability and Proliferation Assays (MTT/XTT)
Rationale: To determine the effect of N-Acetyl-DL-methionine on cell health and growth.
Protocol:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment.
-
-
Treatment:
-
Treat cells with a range of N-Acetyl-DL-methionine concentrations. Include both positive (e.g., a known cytotoxic agent) and negative (vehicle) controls.
-
-
Incubation:
-
Incubate the plate for the desired duration (e.g., 24, 48, 72 hours).
-
-
MTT Assay:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.[16]
-
Living cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[16]
-
Solubilize the formazan crystals with a solubilizing agent (e.g., DMSO, isopropanol with HCl).[16]
-
Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Express the results as a percentage of the vehicle-treated control.
-
In Vitro Antioxidant Capacity Assays (DPPH/ABTS)
Rationale: To assess the direct radical scavenging activity of N-Acetyl-DL-methionine.
Protocol:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay:
-
Prepare a stock solution of DPPH in methanol.
-
In a 96-well plate, add various concentrations of N-Acetyl-DL-methionine to the DPPH solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
Measure the decrease in absorbance at approximately 517 nm. The discoloration of the purple DPPH solution indicates radical scavenging.
-
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay:
-
Generate the ABTS radical cation (ABTS•+) by reacting ABTS stock solution with potassium persulfate.
-
Dilute the ABTS•+ solution with a suitable buffer (e.g., phosphate-buffered saline) to a specific absorbance at 734 nm.
-
Add various concentrations of N-Acetyl-DL-methionine to the ABTS•+ solution.
-
After a set incubation time, measure the decrease in absorbance at 734 nm.
-
-
Data Analysis:
-
Use a known antioxidant, such as Trolox or ascorbic acid, as a positive control and for generating a standard curve.
-
Express the antioxidant capacity as Trolox Equivalents (TEAC) or as the concentration that inhibits 50% of the radicals (IC50).
-
Measurement of Intracellular Reactive Oxygen Species (ROS)
Rationale: To determine if N-Acetyl-DL-methionine can mitigate intracellular oxidative stress.
Protocol:
-
Cell Seeding and Treatment:
-
Seed cells in a black, clear-bottom 96-well plate or on coverslips for microscopy.
-
Pre-treat cells with N-Acetyl-DL-methionine for a desired period.
-
Induce oxidative stress with an agent like hydrogen peroxide (H₂O₂) or tert-butyl hydroperoxide (TBHP).
-
-
ROS Detection:
-
Load the cells with a fluorescent ROS indicator dye, such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).[17]
-
Inside the cell, esterases cleave the diacetate group, and in the presence of ROS, the non-fluorescent DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[17]
-
-
Quantification:
-
Measure the fluorescence intensity using a fluorescence microplate reader or visualize and quantify using fluorescence microscopy.
-
-
Data Analysis:
-
Compare the fluorescence levels in cells treated with the ROS inducer alone versus those pre-treated with N-Acetyl-DL-methionine. A reduction in fluorescence indicates a decrease in intracellular ROS.
-
Visualizing the Experimental Workflow
The following diagram outlines a typical experimental workflow for investigating the in vitro effects of N-Acetyl-DL-methionine.
Caption: Experimental workflow for NADLM analysis.
Part 4: Data Interpretation and Mechanistic Insights
| Assay | Expected Outcome with N-Acetyl-DL-methionine | Mechanistic Implication |
| HPLC Analysis | Decrease in N-Acetyl-L-methionine and increase in L-methionine in cell lysates over time. | Confirms cellular uptake and enzymatic conversion by Aminoacylase-1. |
| Cell Viability (MTT) | Generally, maintenance of cell viability at physiological concentrations. Potential cytotoxicity at very high concentrations. | Demonstrates biocompatibility and identifies the therapeutic window. |
| DPPH/ABTS Assays | Modest direct radical scavenging activity. | Suggests that direct chemical scavenging is not the primary antioxidant mechanism. |
| Intracellular ROS | Reduction in ROS levels in cells challenged with an oxidative stressor. | Indicates an indirect antioxidant effect, likely through the enhancement of the cellular glutathione system. |
Conclusion
The in vitro mechanism of action of N-Acetyl-DL-methionine is primarily centered on its role as a bioavailable precursor to L-methionine, a process mediated by the enzyme Aminoacylase-1. The liberated L-methionine then integrates into the cell's metabolic network, contributing to protein synthesis, methylation reactions, and, crucially, the cellular antioxidant defense system via the transsulfuration pathway and subsequent glutathione synthesis. A thorough understanding of this mechanism, supported by the rigorous application of the experimental protocols outlined in this guide, is essential for the effective utilization of N-Acetyl-DL-methionine in research and development.
References
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Aminoacylase-1 (ACY-1, N-acyl-L-amino-acid amidohydrolase, ACY1) | BioVendor R&D.
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N-acetylamino acid utilization by kidney aminoacylase-1 - PubMed.
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Aminoacylase 1 (ACY-1) Mediates the Proliferation and Migration of Neuroblastoma Cells in Humans Through the ERK/Transforming Growth Factor β (TGF-β) Signaling Pathways - PMC - NIH.
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Aminoacylase I Deficiency | The Online Metabolic and Molecular Bases of Inherited Disease.
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Mutations in ACY1, the Gene Encoding Aminoacylase 1, Cause a Novel Inborn Error of Metabolism - PMC - PubMed Central.
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Using Reaction Kinetics for Hydrolysis of N-Acetyl-DL-Methionine - News-Medical.Net.
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MTT Assay Protocol for Cell Viability and Proliferation.
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How to Determine Reaction Kinetics for Hydrolysis of N-Acetyl-DL-Methionine - AZoM.
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Protocol for Cell Viability Assays - BroadPharm.
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N-Acetyl-methionine - SIELC Technologies.
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HPLC Analysis of N-Acetylmethionine Enantiomers on Astec ® (R,R) P-CAP - Sigma-Aldrich.
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Cell Viability Assay (MTT Assay) Protocol.
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HPLC Methods for analysis of Methionine - HELIX Chromatography.
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MTT assay protocol | Abcam.
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MTT Assay Protocol | Springer Nature Experiments.
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In vitro antioxidant activity via DPPH • , ABTS· + , phenantroline, and FRAP methods. - ResearchGate.
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Selected in vitro methods to determine antioxidant activity of hydrophilic/lipophilic substances.
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The degree of deacetylation of N-acetyl-DL-methionine catalyzed by free... - ResearchGate.
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Simplified Methods for Microtiter Based Analysis of In Vitro Antioxidant Activity.
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D- and L-methionine preparation from N-acetyl-DL-methionine by the means of bacterial L-aminoacylase - ResearchGate.
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DOT Language - Graphviz.
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Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach - NIH.
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The Potential of a Protein Model Synthesized Absent of Methionine - PMC - PubMed Central.
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Graphviz Examples and Tutorial - Sketchviz.
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Impurity profiling of L-methionine by HPLC on a mixed mode column - ResearchGate.
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In vitro antioxidant activities in DPPH and ABTS assays of S. alba hydromethanolic leaf and bark extracts. - ResearchGate.
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N-acetyl-L-methionine is a superior protectant of human serum albumin against post-translational oxidation as compared to N-acetyl-L-tryptophan - PubMed Central.
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Detection of N-acetyl methionine in human and murine brain and neuronal and glial derived cell lines | Request PDF - ResearchGate.
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Effects of N-acetyl-DL-methionine on the liver, GSH synthesis and plasma ALAT level in male Bom:NMRI mice - PubMed.
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Detection of N-acetyl methionine in human and murine brain and neuronal and glial derived cell lines - PubMed.
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Drawing graphs with dot - Graphviz.
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N-acetyl cysteine, L-cysteine, and beta-mercaptoethanol augment selenium-glutathione peroxidase activity in glucose-6-phosphate dehydrogenase-deficient human erythrocytes | Request PDF - ResearchGate.
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EP1200601B1 - Method for the production of l-amino acids from their racemic n-acetyl-d, l-derivatives by enzymatic racemate cleavage by means of isolated recombinant enzymes - Google Patents.
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Guidelines for measuring reactive oxygen species and oxidative damage in cells and in vivo - PubMed.
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Simple Graph - GraphViz Examples and Tutorial.
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Measurement of Reactive Oxygen and Nitrogen Species in Living Cells Using the Probe 2',7'-Dichlorodihydrofluorescein - NIH.
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A rapid HPLC method for the measurement of ultra-low plasma methionine concentrations applicable to methionine depletion therapy - PubMed.
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Biosynthesis of S-Adenosylmethionine by Magnetically Immobilized Escherichia coli Cells Highly Expressing a Methionine Adenosyltransferase Variant - PMC - NIH.
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Methods for Detection of Mitochondrial and Cellular Reactive Oxygen Species - PMC - NIH.
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In Situ Detection and Measurement of Intracellular Reactive Oxygen Species in Single Isolated Mature Skeletal Muscle Fibers by Real Time Fluorescence Microscopy - NIH.
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Measurement of Reactive Oxygen Species, Reactive Nitrogen Species, and Redox-Dependent Signaling in the Cardiovascular System: A Scientific Statement From the American Heart Association - PubMed Central.
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Enzymatic Synthesis of S-Adenosylmethionine Using Immobilized Methionine Adenosyltransferase Variants on the 50-mM Scale - MDPI.
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Enhanced S-adenosyl-L-methionine synthesis in Saccharomyces cerevisiae using metabolic engineering strategies - ResearchGate.
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N -Acetyl cysteine, L -cysteine, and β-mercaptoethanol augment seleniumglutathione peroxidase activity in glucose-6-phosphate dehydrogenasedeficient human erythrocytes | Request PDF - ResearchGate.
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S-Adenosylmethionine: more than just a methyl donor - PMC - NIH.
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In Vitro Cellular Uptake Studies of Self-Assembled Fluorinated Nanoparticles Labelled with Antibodies - MDPI.
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(PDF) Enzymatic Reactions of S-Adenosyl-L-Methionine: Synthesis and Applications.
Sources
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- 2. N-acetylamino acid utilization by kidney aminoacylase-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Aminoacylase 1 (ACY-1) Mediates the Proliferation and Migration of Neuroblastoma Cells in Humans Through the ERK/Transforming Growth Factor β (TGF-β) Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
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An In-Depth Technical Guide to the Biochemical Properties of N-Acetyl-DL-methionine
This guide provides a comprehensive technical overview of N-Acetyl-DL-methionine, designed for researchers, scientists, and drug development professionals. It delves into the core biochemical properties, metabolic significance, and practical applications of this important methionine derivative.
Introduction: Unveiling N-Acetyl-DL-methionine
N-Acetyl-DL-methionine is a derivative of the essential amino acid methionine, where an acetyl group is attached to the nitrogen atom of the amino group.[1][2] This modification enhances the stability and alters the solubility characteristics of the parent molecule, making it a versatile compound in various industrial and research settings.[3] As a racemic mixture, it contains both N-Acetyl-D-methionine and N-Acetyl-L-methionine. The L-enantiomer is the biologically active form, nutritionally and metabolically equivalent to L-methionine.[4][5] This guide will explore the critical roles of N-Acetyl-DL-methionine as a pharmaceutical intermediate, a nutritional supplement, and a biochemical reagent.[1][6]
Physicochemical and Biochemical Properties
A thorough understanding of the fundamental properties of N-Acetyl-DL-methionine is crucial for its effective application.
Chemical and Physical Data
| Property | Value | Source(s) |
| Molecular Formula | C₇H₁₃NO₃S | [2] |
| Molecular Weight | 191.25 g/mol | [2] |
| CAS Number | 1115-47-5 | [1] |
| Appearance | White crystalline powder | [1] |
| Melting Point | 117-119 °C | |
| Solubility | Soluble in water and ethanol | [6] |
| IUPAC Name | 2-acetamido-4-(methylsulfanyl)butanoic acid | [2] |
Biochemical Characteristics
N-Acetyl-DL-methionine serves as a pro-drug or precursor to L-methionine in biological systems. The acetyl group is enzymatically cleaved, releasing L-methionine to participate in various metabolic pathways.[5] This enzymatic conversion is a critical step for its biological activity.
Metabolic Fate and Biological Significance
The primary biological role of N-Acetyl-DL-methionine is to serve as a bioavailable source of L-methionine. Once deacetylated, L-methionine integrates into the methionine cycle, a central hub of cellular metabolism.
The Methionine Cycle and Transmethylation
L-methionine is a crucial precursor for the synthesis of S-adenosylmethionine (SAMe), the universal methyl donor in the body.[1][7] SAMe is indispensable for the methylation of DNA, RNA, proteins, and lipids, thereby regulating gene expression and cellular signaling.[1]
Role in Glutathione Synthesis and Antioxidant Defense
Through the transsulfuration pathway, homocysteine, a product of the methionine cycle, is converted to cysteine.[7] Cysteine is the rate-limiting amino acid for the synthesis of glutathione (GSH), the most abundant endogenous antioxidant.[6][8][9] By providing a source of L-methionine and subsequently cysteine, N-Acetyl-DL-methionine contributes to the maintenance of cellular redox balance and protects against oxidative stress.[10] Studies have shown that administration of N-Acetyl-DL-methionine can inhibit the decrease of hepatic glutathione levels.[10][11]
Stereospecific Metabolism: The Fate of the D-Enantiomer
While the L-enantiomer of N-acetyl-methionine is readily metabolized, the D-enantiomer follows a different path. The acetate moiety of N-acetyl-D-methionine is not as easily metabolized to CO2 as that of the L-form.[5] The conversion of D-methionine to L-methionine involves a two-step enzymatic process, first to its α-keto analogue, 2-oxo-4-methylthiobutyric acid (KMB), followed by transamination to L-methionine.[12]
Synthesis and Purification: A Laboratory Perspective
The synthesis of N-Acetyl-DL-methionine is typically achieved through the acetylation of DL-methionine. This process enhances its stability for various applications.[3]
Experimental Protocol: Synthesis of N-Acetyl-DL-methionine
This protocol outlines a standard laboratory procedure for the synthesis of N-Acetyl-DL-methionine.
Materials:
-
DL-Methionine
-
Acetic anhydride
-
Aqueous alkali (e.g., sodium hydroxide solution)
-
Ethyl acetate
-
Sulfuric acid
-
Activated carbon
-
Standard laboratory glassware and equipment
Procedure:
-
Dissolve DL-Methionine in an aqueous alkali solution in a reaction vessel.
-
While maintaining the temperature between 20°C and 60°C and the pH between 6.5 and 10.0, slowly add acetic anhydride to the reaction mixture with constant stirring.[13]
-
Monitor the reaction progress. Once the reaction is complete, acidify the mixture with sulfuric acid.
-
Extract the N-Acetyl-DL-methionine from the aqueous solution using ethyl acetate.
-
Wash the combined organic extracts with water.
-
Concentrate the organic phase under reduced pressure to obtain the crude product.
-
For purification, dissolve the crude product in hot water, treat with activated carbon, and filter.
-
Allow the filtrate to cool, promoting crystallization of pure N-Acetyl-DL-methionine.
-
Collect the crystals by filtration, wash with cold water, and dry under vacuum.
Analytical Methodologies
Accurate quantification of N-Acetyl-DL-methionine and its metabolites is essential for research and quality control. High-Performance Liquid Chromatography (HPLC) is a widely used technique for this purpose.
HPLC Protocol for Enantiomeric Separation
This protocol provides a method for the separation of N-Acetyl-D-methionine and N-Acetyl-L-methionine.
Instrumentation and Columns:
-
HPLC system with UV detector
-
Chiral column: Astec® (R,R) P-CAP, 25 cm x 4.6 mm I.D., 5 µm particles
Chromatographic Conditions:
-
Mobile Phase: 20 mM ammonium acetate in acetonitrile and methanol (70:30, v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 230 nm
-
Injection Volume: 1 µL
Sample Preparation:
-
Dissolve the sample in methanol to a concentration of 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
For Plasma Samples:
-
Deproteinize the plasma sample by adding a precipitating agent (e.g., sulfosalicylic acid).
-
Centrifuge to pellet the precipitated proteins.
-
The supernatant can be directly analyzed or further processed, which may include derivatization with reagents like o-phthalaldehyde (OPA) for fluorescence detection, especially for low concentrations of the deacetylated methionine.[14][15]
Applications in Research and Development
N-Acetyl-DL-methionine's unique properties make it a valuable tool in various scientific disciplines.
Pharmaceutical and Nutritional Applications
-
Pharmaceutical Intermediate: Its chemical structure serves as a building block for the synthesis of more complex therapeutic compounds.[1]
-
Dietary Supplement: It is used in sports nutrition to support muscle building and in animal feed to enhance growth.[8]
-
Liver Health: Its role in glutathione synthesis makes it a candidate for supporting liver function, particularly in cases of toxicity.[16]
Antioxidant Capacity Assessment
The ability of N-Acetyl-DL-methionine to bolster glutathione levels underlies its antioxidant properties. The following is a generalized protocol for assessing the total antioxidant capacity (TAC) of a sample, which can be adapted to evaluate the effects of N-Acetyl-DL-methionine supplementation in biological systems.
Principle: This assay is based on the reduction of Cu²⁺ to Cu¹⁺ by the antioxidants present in the sample. The resulting Cu¹⁺ forms a colored complex with a chromogenic agent like bicinchoninic acid (BCA), which can be measured spectrophotometrically.[11]
Materials:
-
Copper (II) sulfate (CuSO₄) solution
-
Bicinchoninic acid (BCA) solution
-
Ascorbic acid (for standard curve)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a Standard Curve: Create a series of ascorbic acid standards of known concentrations.[11]
-
Sample Preparation: Prepare the biological samples (e.g., plasma, cell lysates) to be tested.
-
Reaction Setup: In a 96-well plate, add the standards and samples to respective wells.
-
Initiate Reaction: Add the working solution (containing CuSO₄ and BCA) to all wells.[11]
-
Incubation: Incubate the plate at room temperature, protected from light.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.[11]
-
Calculation: Determine the antioxidant capacity of the samples by comparing their absorbance to the standard curve.
Conclusion
N-Acetyl-DL-methionine is a multifaceted molecule with significant biochemical and therapeutic potential. Its role as a stable and bioavailable precursor to L-methionine places it at the crossroads of critical metabolic pathways, including transmethylation and glutathione synthesis. A comprehensive understanding of its properties, metabolism, and analytical methodologies, as detailed in this guide, is paramount for leveraging its full potential in research, drug development, and nutritional science.
References
- N-Acetyl-DL-methionine: Applications in Pharma & Biochemical Research. (URL: )
- The Chemistry of N-Acetyl-DL-Methionine: Synthesis and Industrial Applic
- Process for the production of n-acetyl-l-methionine.
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Effects of N-acetyl-DL-methionine on the liver, GSH synthesis and plasma ALAT level in male Bom:NMRI mice. PubMed. (URL: [Link])
-
N-Acetyl-DL-methionine | C7H13NO3S | CID 6180. PubChem. (URL: [Link])
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Biotransformation of D-Methionine into L-methionine in the cascade of four enzymes. ResearchGate. (URL: [Link])
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Pathways to increase intracellular levels of glutathione. Methionine,... ResearchGate. (URL: [Link])
-
How to Determine Reaction Kinetics for Hydrolysis of N-Acetyl-DL-Methionine. AZoM. (URL: [Link])
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D- and L-methionine preparation from N-acetyl-DL-methionine by the means of bacterial L-aminoacylase. ResearchGate. (URL: [Link])
-
Comparative metabolism of L-methionine and N-acetylated derivatives of methionine. PubMed. (URL: [Link])
-
A rapid HPLC method for the measurement of ultra-low plasma methionine concentrations applicable to methionine depletion therapy. PubMed. (URL: [Link])
-
DL-Methionine. Organic Syntheses. (URL: [Link])
-
A systematic review of metabolism of methionine sources in animals: One parameter does not convey a comprehensive story. PubMed Central. (URL: [Link])
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Could anyone recommend an assay method for methionine determination in plasma? ResearchGate. (URL: [Link])
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N-acetyl-L-methionine is a superior protectant of human serum albumin against post-translational oxidation as compared to N-acetyl-L-tryptophan. PubMed Central. (URL: [Link])
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Glutathione. Wikipedia. (URL: [Link])
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Protocol for assessing total antioxidant capacity in minimal volumes of varying clinical human samples. STAR Protocols. (URL: [Link])
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Biotransformation of D-methionine into L-methionine in the cascade of four enzymes. (URL: [Link])
-
Showing metabocard for N-Acetyl-L-methionine (HMDB0011745). Human Metabolome Database. (URL: [Link])
-
Analysis of Amino Acids by HPLC. Agilent. (URL: [Link])
-
GLUTATHIONE SYNTHESIS. PubMed Central. (URL: [Link])
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Glutathione: A small molecule with big sense. ScholarWorks @ UTRGV. (URL: [Link])
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State-of-the-art of high-performance liquid chromatographic analysis of amino acids in physiological samples. (URL: [Link])
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(PDF) Protocol for assessing total antioxidant capacity in minimal volumes of varying clinical human samples. ResearchGate. (URL: [Link])
-
Mitigation of Oxidation in Therapeutic Antibody Formulations: a Biochemical Efficacy and Safety Evaluation of N-Acetyl-Tryptophan and L-Methionine. PubMed. (URL: [Link])
-
Determination of DL Methionine in Soybean Natural Extract and Pharmaceutical Preparation by New HPLC Method and Detection of its. Journal of American Science. (URL: [Link])
-
Comparison of S-Adenosyl-L-methionine (SAMe) and N-Acetylcysteine (NAC) Protective Effects on Hepatic Damage when Administered After Acetaminophen Overdose. PubMed Central. (URL: [Link])
-
Detection of N-acetyl methionine in human and murine brain and neuronal and glial derived cell lines. ResearchGate. (URL: [Link])
-
Protective effects of N-acetylcysteine and S-adenosyl-Lmethionine against nephrotoxicity and immunotoxicity induced by ochratoxin A in rats. PubMed Central. (URL: [Link])
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An In-depth Technical Guide to the Antioxidant Activity of N-Acetyl-DL-methionine
Introduction: Beyond the Essential Amino Acid
N-Acetyl-DL-methionine (NADL-Met), a derivative of the essential sulfur-containing amino acid methionine, is emerging as a compound of significant interest in the fields of drug development, biopharmaceutical stabilization, and cellular protection. While its role as a bioavailable source of L-methionine is well-established, its intrinsic antioxidant capabilities are drawing increasing attention from the scientific community.[1][2] Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a key pathological driver in a multitude of diseases, including neurodegenerative disorders, cardiovascular diseases, and drug-induced toxicities.[3]
This technical guide provides a comprehensive exploration of the antioxidant activity of N-Acetyl-DL-methionine, moving beyond surface-level descriptions to delve into its core mechanisms of action, comparative efficacy, and the methodologies required for its robust evaluation. Designed for researchers, scientists, and drug development professionals, this document synthesizes current scientific understanding to provide a field-proven perspective on leveraging the protective properties of this multifaceted molecule.
Core Antioxidant Mechanisms: A Dual-Pronged Defense
The antioxidant prowess of N-Acetyl-DL-methionine stems from a combination of direct free radical scavenging and indirect contributions to the cellular antioxidant arsenal. This dual functionality makes it a versatile agent in combating oxidative stress.
Direct Radical Scavenging: The Role of the Thioether Group
The primary site of direct antioxidant activity in NADL-Met is the thioether group of the methionine side chain. This sulfur-containing moiety is susceptible to oxidation by a wide array of ROS, effectively neutralizing them in the process.[4]
Mechanism of Action:
The thioether sulfur can undergo a one-electron oxidation when encountering a potent oxidant, such as the hydroxyl radical (•OH), forming a sulfur radical cation (>S•+).[4] This intermediate is a key decision point in the subsequent reaction cascade. Two primary competing pathways for the fate of this radical cation have been identified: deprotonation and decarboxylation.[4] Studies on the photosensitized oxidation of N-Acetyl-Methionine have shown that deprotonation is the preferred reaction pathway.[4]
-
Reaction with Hydroxyl Radicals (•OH): The hydroxyl radical is one of the most reactive and damaging ROS. NADL-Met can effectively scavenge •OH, protecting critical biomolecules from its destructive effects.[5] The reaction proceeds via the oxidation of the sulfur atom.
-
Reaction with Peroxynitrite (ONOO⁻): Peroxynitrite is a potent nitrating and oxidizing agent. N-Acetyl-L-methionine has been shown to be effective in protecting proteins like human serum albumin from peroxynitrite-mediated damage.[5]
The following diagram illustrates the pivotal role of the sulfur atom in the direct radical scavenging process.
Caption: Direct radical scavenging mechanism of N-Acetyl-DL-methionine.
Indirect Antioxidant Activity: A Precursor to Cellular Defenses
Beyond its direct scavenging ability, NADL-Met contributes to the overall antioxidant capacity of the cell through its metabolic fate.
-
Methionine Provision and Cysteine Synthesis: N-Acetyl-L-methionine is metabolically equivalent to L-methionine.[6] Methionine is a precursor for the synthesis of cysteine, which is the rate-limiting amino acid for the production of glutathione (GSH), the most abundant endogenous antioxidant in mammalian cells.[7][8] The transsulfuration pathway converts methionine to cysteine, thereby supporting GSH homeostasis.
-
Glutathione (GSH) Synthesis: By providing a source of cysteine, NADL-Met indirectly supports the synthesis of glutathione.[7] GSH plays a critical role in detoxifying ROS, recycling other antioxidants like vitamins C and E, and is a cofactor for antioxidant enzymes such as glutathione peroxidase. However, it is important to note that some studies have shown that high doses of N-acetyl-DL-methionine can cause a temporary decrease in hepatic glutathione levels, suggesting a complex dose-dependent relationship that warrants further investigation.[9]
The following diagram outlines the indirect antioxidant pathway of N-Acetyl-DL-methionine.
Caption: Indirect antioxidant role of N-Acetyl-DL-methionine via glutathione synthesis.
Comparative Efficacy: NADL-Met vs. Other Antioxidants
A critical aspect of evaluating any antioxidant is its performance relative to other known agents.
N-Acetyl-DL-methionine vs. N-Acetylcysteine (NAC)
NAC is a widely recognized antioxidant and a direct precursor to cysteine for GSH synthesis.[7][10] Both NADL-Met and NAC have demonstrated protective effects against drug-induced hepatotoxicity by mitigating oxidative stress.[11]
-
Mechanism: While both can support GSH synthesis, their direct scavenging mechanisms differ. NAC's antioxidant activity is largely attributed to its free thiol (-SH) group, which readily donates a hydrogen atom.[7] In contrast, NADL-Met's activity centers on its thioether (-S-CH₃) group.
-
Efficacy: In studies on paracetamol-induced liver damage, both NAC and NADL-Met significantly reduced levels of the oxidative stress marker malondialdehyde (MDA) and increased depleted glutathione stores.[11] The relative potency can be context-dependent, with some studies suggesting NAC has a more pronounced effect in certain models of toxicity.[11]
N-Acetyl-DL-methionine vs. N-Acetyl-L-tryptophan
In the context of biopharmaceutical stabilization, N-Acetyl-L-methionine has shown clear superiority over N-acetyl-L-tryptophan, a common stabilizer for protein formulations like human serum albumin.[5]
-
Protection against Oxidation: Studies have demonstrated that N-Acetyl-L-methionine is significantly more effective at protecting albumin from oxidative modifications, such as protein carbonylation and the formation of advanced oxidation protein products (AOPPs).[5]
-
Structural Stabilization: N-Acetyl-L-methionine provides better preservation of the structural integrity of proteins under oxidative stress compared to N-acetyl-L-tryptophan.[5]
Data Presentation: A Qualitative Comparison of Antioxidant Effects
While extensive quantitative data from standardized in vitro assays (e.g., DPPH IC50, ORAC values) for N-Acetyl-DL-methionine are not widely published, a qualitative summary of its observed antioxidant effects from comparative studies provides valuable insight. The lack of standardized quantitative values in the public domain highlights a need for further research to benchmark the in vitro antioxidant capacity of NADL-Met against other well-characterized antioxidants.
| Antioxidant Agent | Observed Effect in Pre-clinical Models | Primary Mechanism | Reference |
| N-Acetyl-DL-methionine | Reduced MDA and NO levels in paracetamol-induced hepatotoxicity.[11] Increased GSH levels.[11] Superior to N-acetyl-L-tryptophan in preventing albumin oxidation and structural changes.[5] | Direct ROS scavenging (thioether group) & indirect GSH precursor. | [5][11] |
| N-Acetylcysteine (NAC) | Reduced MDA and NO levels in paracetamol- and phenacetin-induced hepatotoxicity.[11] Increased GSH and total thiol levels.[11] Direct scavenging of ROS.[7] | Direct ROS scavenging (thiol group) & direct cysteine precursor for GSH. | [7][11] |
| L-Methionine | Can activate endogenous antioxidant enzymes.[12] May reduce oxidative stress, but high levels can be pro-oxidant.[13] | Precursor for cysteine and GSH synthesis. | [12][13] |
Methodologies for Assessing Antioxidant Activity
To rigorously evaluate the antioxidant potential of N-Acetyl-DL-methionine, a multi-assay approach is essential. Different assays measure distinct aspects of antioxidant action, and a combination of methods provides a more complete profile.
Workflow for In Vitro Antioxidant Capacity Assessment
Caption: General workflow for evaluating the in vitro antioxidant capacity of NADL-Met.
Experimental Protocol: DPPH Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it.
Principle: The DPPH• radical has a deep violet color in solution with a characteristic absorbance maximum around 517 nm. When reduced by an antioxidant, the solution decolorizes. The degree of discoloration is proportional to the scavenging activity of the compound.
Step-by-Step Methodology:
-
Reagent Preparation:
-
DPPH Stock Solution (0.1 mM): Dissolve 3.94 mg of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in 100 mL of methanol or ethanol. Store this solution in an amber bottle at 4°C.
-
Test Sample (NADL-Met): Prepare a stock solution of N-Acetyl-DL-methionine in the same solvent used for the DPPH solution. Create a series of dilutions from this stock solution (e.g., 10, 25, 50, 100, 200 µg/mL).
-
Positive Control: Prepare a series of dilutions of a standard antioxidant like Ascorbic Acid or Trolox.
-
-
Assay Procedure:
-
Pipette 1.0 mL of each NADL-Met dilution into separate test tubes.
-
Add 2.0 mL of the 0.1 mM DPPH solution to each test tube.
-
Prepare a control tube containing 1.0 mL of solvent and 2.0 mL of the DPPH solution.
-
Prepare a blank tube for each sample concentration containing 1.0 mL of the sample dilution and 2.0 mL of the solvent (without DPPH) to correct for any absorbance from the sample itself.
-
Vortex all tubes thoroughly.
-
Incubate the tubes in the dark at room temperature for 30 minutes. The incubation time is critical as the reaction needs to reach a steady state.
-
-
Measurement and Calculation:
-
Measure the absorbance of all solutions at 517 nm using a spectrophotometer.
-
Calculate the percentage of radical scavenging activity (% Inhibition) using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where:
-
A_control is the absorbance of the control reaction.
-
A_sample is the absorbance of the test sample (after subtracting the absorbance of the corresponding blank).
-
-
Plot a graph of % Inhibition versus the concentration of NADL-Met.
-
Determine the IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) from the graph by linear regression. A lower IC50 value indicates higher antioxidant activity.
-
Experimental Protocol: Hydroxyl Radical (•OH) Scavenging Assay (ESR Method)
This assay provides a direct measure of the compound's ability to scavenge the highly reactive hydroxyl radical. Electron Spin Resonance (ESR) spectroscopy with a spin trap is a highly specific method for this purpose.
Principle: Hydroxyl radicals are generated via a Fenton-type reaction. These unstable radicals are "trapped" by a nitrone spin trap, such as 5,5-dimethyl-1-pyrroline N-oxide (DMPO), to form a more stable radical adduct (DMPO-OH) that can be detected by ESR. An antioxidant will compete with DMPO for the hydroxyl radicals, leading to a decrease in the intensity of the DMPO-OH ESR signal.[5]
Step-by-Step Methodology:
-
Reagent Preparation:
-
Phosphate Buffer: Prepare a sodium phosphate buffer solution (e.g., 0.2 M, pH 7.4).
-
DMPO Solution: Prepare a 0.3 M solution of DMPO in the phosphate buffer.
-
FeSO₄ Solution: Prepare a 0.5 mM solution of ferrous sulfate (Fe₂SO₄) in the phosphate buffer.
-
H₂O₂ Solution: Prepare a 4 mM solution of hydrogen peroxide (H₂O₂) in the phosphate buffer.
-
Test Sample (NADL-Met): Prepare the desired concentration of NADL-Met in the phosphate buffer.
-
-
Assay Procedure:
-
In a microcentrifuge tube, mix 0.2 mL of the NADL-Met solution, 0.2 mL of the DMPO solution, 0.2 mL of the FeSO₄ solution, and 0.2 mL of the H₂O₂ solution.
-
Prepare a control sample containing 0.2 mL of buffer instead of the NADL-Met solution.
-
Immediately transfer the reaction mixture into a 100 µL quartz capillary tube.
-
-
Measurement and Calculation:
-
Place the capillary tube into the cavity of an ESR spectrometer.
-
Record the ESR spectrum. Typical instrument settings might include: magnetic field 335.6 ± 5 mT, power 8 mW, modulation frequency 100 kHz.
-
Measure the signal intensity (peak height) of the DMPO-OH adduct quartet signal.
-
Calculate the percentage of hydroxyl radical scavenging activity using the formula: % Scavenging = [1 - (I_sample / I_control)] x 100 Where:
-
I_sample is the ESR signal intensity in the presence of NADL-Met.
-
I_control is the ESR signal intensity of the control sample.
-
-
An IC50 value can be determined by testing a range of NADL-Met concentrations.
-
Conclusion and Future Directions
N-Acetyl-DL-methionine demonstrates significant antioxidant activity through a dual mechanism of direct radical scavenging and indirect support of the endogenous glutathione system. Its efficacy in protecting vital biomolecules, such as proteins, from oxidative damage positions it as a promising candidate for applications in pharmaceutical formulations and as a potential therapeutic agent against conditions rooted in oxidative stress.[1][5][11]
While in vivo studies have substantiated its protective effects, a notable gap exists in the literature regarding standardized quantitative in vitro antioxidant data (IC50, ORAC values). Future research should focus on systematically benchmarking the antioxidant capacity of N-Acetyl-DL-methionine against established antioxidants like N-acetylcysteine, L-methionine, and Trolox using a comprehensive panel of assays. Such data will be invaluable for drug development professionals seeking to precisely formulate and validate its use as a functional antioxidant excipient or active pharmaceutical ingredient.
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Aldini, G., Altomare, A., Baron, G., Vistoli, G., Carini, M., Borsani, L., & Sergio, F. (2018). N-Acetylcysteine as an antioxidant and disulphide breaking agent: the reasons why. Free Radical Research, 52(7), 751-762. [Link]
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Kouno, Y., Anraku, M., Yamasaki, K., Okayama, Y., Iohara, D., Nakamura, H., ... & Otagiri, M. (2016). N-acetyl-L-methionine is a superior protectant of human serum albumin against post-translational oxidation as compared to N-acetyl-L-tryptophan. Biochemistry and Biophysics Reports, 6, 266-274. [Link]
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Szala, V., Giedyk, K., & Pedzinski, T. (2023). The Fate of Sulfur Radical Cation of N-Acetyl-Methionine: Deprotonation vs. Decarboxylation. International Journal of Molecular Sciences, 24(3), 2895. [Link]
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Terneus, M. V., Brown, J. M., Carpenter, A. B., & Valentovic, M. A. (2008). Comparison of S-Adenosyl-L-methionine (SAMe) and N-Acetylcysteine (NAC) Protective Effects on Hepatic Damage when Administered After Acetaminophen Overdose. Toxicology, 244(1), 25-34. [Link]
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Zelaznik, A., & Spoljar, M. (2011). A spectroscopic and electrochemical investigation of the oxidation pathway of glycyl-D,L-methionine and its N-acetyl derivative induced by gold(III). Journal of Biological Inorganic Chemistry, 16(5), 747-757. [Link]
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Spoljar, M., & Zelaznik, A. (2011). A spectroscopic and electrochemical investigation of the oxidation pathway of glycyl-D,L-methionine and its N-acetyl derivative induced by gold(III). ResearchGate. [Link]
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Saleem, T. S., Basha, N. C., & Th-th, A. S. (2018). Comparative Protective Effects of N-Acetylcysteine, N-Acetyl Methionine, and N-Acetyl Glucosamine against Paracetamol and Phenacetin Therapeutic Doses–Induced Hepatotoxicity in Rats. International Journal of Hepatology, 2018, 7603437. [Link]
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Terneus, M. V., Kiningham, K. K., Carpenter, A. B., Sullivan, D. M., & Valentovic, M. A. (2007). Comparison of S-Adenosyl-L-methionine and N-Acetylcysteine Protective Effects on Acetaminophen Hepatic Toxicity. ResearchGate. [Link]
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Saleem, T. S., Basha, N. C., & Th-th, A. S. (2018). Comparative Protective Effects of N-Acetylcysteine, N-Acetyl Methionine, and N-Acetyl Glucosamine against Paracetamol and Phenacetin Therapeutic Doses–Induced Hepatotoxicity in Rats. Semantic Scholar. [Link]
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Aldini, G., Altomare, A., Baron, G., Vistoli, G., Carini, M., Borsani, L., & Sergio, F. (2018). N-Acetylcysteine as an antioxidant and disulphide breaking agent: the reasons why. PubMed. [Link]
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Marine Biology. (n.d.). DPPH radical scavenging activity. [Link]
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Moreno Samayoa, A. (2024). Cysteine and Methionine Deprivation Sensitizes Cells to N-Acetyl Cysteine. UA Campus Repository. [Link]
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Barone, E., Cenini, G., & Di Domenico, F. (2021). L-Methionine Protects against Oxidative Stress and Mitochondrial Dysfunction in an In Vitro Model of Parkinson's Disease. Antioxidants (Basel, Switzerland), 10(9), 1459. [Link]
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Alagawany, M., & Tufarelli, V. (2021). Comparison of DL-Methionine and L-Methionine levels in liver metabolism activity in commercial broilers fed a diet without antibiotic growth promoters. Veterinary world, 14(1), 195–202. [Link]
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- 11. Comparative Protective Effects of N-Acetylcysteine, N-Acetyl Methionine, and N-Acetyl Glucosamine against Paracetamol and Phenacetin Therapeutic Doses-Induced Hepatotoxicity in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
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An In-depth Technical Guide to N-Acetyl-DL-methionine (CAS 1115-47-5)
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Acetyl-DL-methionine (CAS 1115-47-5), a derivative of the essential amino acid DL-methionine, serves as a crucial intermediate and active compound in various biochemical and pharmaceutical applications.[1][2] Its acetylation enhances stability and modifies solubility, rendering it a versatile tool in research and development.[3][4] This guide provides a comprehensive overview of the chemical properties, synthesis, analysis, and applications of N-Acetyl-DL-methionine, tailored for the scientific community.
Chemical Identity and Physicochemical Properties
N-Acetyl-DL-methionine is a white crystalline solid.[5] It is a racemic mixture of N-acetyl-D-methionine and N-acetyl-L-methionine. The presence of the acetyl group on the nitrogen atom of the amino group distinguishes it from its parent amino acid, methionine.
| Property | Value | Source(s) |
| CAS Number | 1115-47-5 | [6] |
| Molecular Formula | C₇H₁₃NO₃S | [6] |
| Molecular Weight | 191.25 g/mol | [6] |
| IUPAC Name | 2-acetamido-4-(methylsulfanyl)butanoic acid | [6] |
| Synonyms | Ac-DL-Met-OH, Acetyl-DL-methionine, DL-N-Acetylmethionine | [6] |
| Appearance | White to off-white crystalline powder | [4][5] |
| Melting Point | 114 - 119 °C | [5] |
| Boiling Point | 453.6 °C (predicted) | [6] |
| Solubility | Soluble in water, ethanol, and ethyl acetate. Slightly soluble in DMSO and methanol. | [5] |
| pKa | 3.50 (predicted) | |
| LogP | 0.1 (computed) | [6] |
Spectroscopic Characterization
The structural elucidation of N-Acetyl-DL-methionine is confirmed through various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum provides characteristic signals corresponding to the different protons in the molecule. A representative spectrum would show signals for the acetyl methyl protons, the methine proton, the methylene protons of the ethyl group, and the S-methyl protons.[7][8]
-
¹³C NMR: The carbon NMR spectrum displays distinct peaks for each carbon atom, including the carbonyl carbons of the acetyl and carboxylic acid groups, the methine carbon, the methylene carbons, and the methyl carbons.[9]
Infrared (IR) Spectroscopy
The IR spectrum reveals the presence of key functional groups.[10] Characteristic absorption bands include:
-
O-H stretch: A broad band in the region of 2500-3300 cm⁻¹ corresponding to the carboxylic acid hydroxyl group.
-
N-H stretch: A band around 3300-3500 cm⁻¹ from the amide group.
-
C=O stretch: Strong absorptions around 1700-1725 cm⁻¹ (carboxylic acid) and 1620-1650 cm⁻¹ (amide I band).
-
C-N stretch and N-H bend: Amide II band around 1530-1550 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight of the compound. Under electrospray ionization (ESI), the protonated molecule [M+H]⁺ at m/z 192.06 is typically observed. Fragmentation patterns can provide further structural information, with common losses including water, carbon monoxide, and fragments related to the thioether side chain.[11]
Synthesis and Purification
A common laboratory-scale synthesis of N-Acetyl-DL-methionine involves the acetylation of DL-methionine.[3]
Laboratory Synthesis Protocol
This protocol is based on the reaction of DL-methionine with acetic anhydride.[12][13]
Materials:
-
DL-Methionine
-
Acetic Anhydride
-
Aqueous alkali solution (e.g., Sodium Hydroxide)
-
Ethyl acetate
-
Hydrochloric acid or Sulfuric acid
-
Activated carbon
-
Ice
Equipment:
-
Reaction flask with a stirrer and dropping funnel
-
pH meter or pH paper
-
Separatory funnel
-
Rotary evaporator
-
Crystallization dish
-
Büchner funnel and vacuum flask
Procedure:
-
Dissolve DL-methionine in an aqueous alkali solution in the reaction flask and cool the mixture in an ice bath.
-
Slowly add acetic anhydride to the stirred solution while maintaining the temperature between 20°C and 60°C.[12]
-
Monitor and maintain the pH of the reaction mixture between 6.5 and 10.0 by the controlled addition of the aqueous alkali solution.[12]
-
After the addition is complete, continue stirring for a specified period to ensure the reaction goes to completion.
-
Acidify the reaction mixture with hydrochloric or sulfuric acid to precipitate the N-Acetyl-DL-methionine.[12]
-
Extract the product into ethyl acetate.[12]
-
Wash the organic layer with water.
-
Treat the ethyl acetate solution with activated carbon to decolorize it, followed by filtration.[12]
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.[12]
-
Cool the concentrated solution to induce crystallization.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold water, and dry under vacuum.[12]
Analytical Methodology
High-Performance Liquid Chromatography (HPLC) is a standard method for the analysis of N-Acetyl-DL-methionine.
Quantitative HPLC-UV Protocol
This method is designed for the quantification of N-Acetyl-DL-methionine in bulk or formulated products.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase: A mixture of an aqueous buffer (e.g., 20 mM ammonium acetate) and an organic modifier (e.g., acetonitrile or methanol). The exact ratio may need to be optimized.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 230 nm
-
Injection Volume: 10 µL
Procedure:
-
Standard Preparation: Prepare a stock solution of N-Acetyl-DL-methionine reference standard in the mobile phase. Create a series of calibration standards by diluting the stock solution.
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a known concentration. Filter the sample through a 0.45 µm filter before injection.
-
Analysis: Inject the standards and samples onto the HPLC system and record the chromatograms.
-
Quantification: Construct a calibration curve by plotting the peak area of the standards against their concentration. Determine the concentration of N-Acetyl-DL-methionine in the samples from the calibration curve.
Mechanism of Action and Biological Role
N-Acetyl-DL-methionine primarily functions as a more stable and bioavailable precursor to the essential amino acid L-methionine.[14] Upon administration, it is deacetylated in the body to release L-methionine. L-methionine is a critical component in several metabolic pathways:
-
Protein Synthesis: As a fundamental building block of proteins.
-
Transmethylation Reactions: L-methionine is converted to S-adenosylmethionine (SAMe), the universal methyl group donor for the methylation of DNA, RNA, proteins, and lipids.[15]
-
Glutathione Synthesis: The sulfur atom of methionine is a precursor for the synthesis of cysteine, which is a key component of the major intracellular antioxidant, glutathione (GSH).[15][16]
Caption: Metabolic fate of N-Acetyl-DL-methionine.
Applications in Research and Drug Development
Liver Disease Models
Due to its role in glutathione synthesis and SAMe production, N-Acetyl-DL-methionine has been investigated for its hepatoprotective effects.[14][17] It has been shown to mitigate liver damage in various experimental models by replenishing hepatic glutathione levels and protecting against oxidative stress.[15][17][18]
Neuroprotection
Emerging research suggests a potential neuroprotective role for methionine and its derivatives. S-adenosylmethionine, derived from methionine, is crucial for neurotransmitter synthesis and maintaining neuronal membrane fluidity. A combination of N-acetyl cysteine, acetyl-L-carnitine, and S-adenosylmethionine has demonstrated cognitive benefits and neuroprotection in animal models.[19] The bioavailability of N-Acetyl-DL-methionine makes it a candidate for further investigation in neurodegenerative disease research.[4][20]
Toxicology and Safety
N-Acetyl-DL-methionine is generally considered to have low toxicity.
| Toxicity Data | Value | Source(s) |
| Acute Oral LD50 (Rat) | > 5,000 mg/kg | [1][21] |
| Acute Inhalation LC50 (Rat) | > 5.25 mg/L (4 h) | [1] |
| Intraperitoneal LD50 (Mouse) | 6,700 mg/kg | [22] |
Safety and Handling:
-
Personal Protective Equipment (PPE): Wear appropriate protective clothing, gloves, and safety glasses.[23]
-
Handling: Avoid creating dust. Ensure adequate ventilation. Wash hands thoroughly after handling.[23]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[23]
-
In case of exposure:
References
-
The Chemistry of N-Acetyl-DL-Methionine: Synthesis and Industrial Applications. Ningbo Inno Pharmchem Co., Ltd. [Link]
-
Shea TB, et al. Effects of dietary supplementation with N-acetyl cysteine, acetyl-L-carnitine and S-adenosyl methionine on cognitive performance and aggression in normal mice and mice expressing human ApoE4. PubMed. [Link]
-
N-Acetyl-DL-methionine. PubChem. [Link]
-
Moovendaran K, Natarajan S. Growth of bulk single crystal of N-acetyl DL-methionine and its spectral characterization. PubMed. [Link]
-
Moovendaran K, Natarajan S. Growth of bulk single crystal of N-acetyl DL-methionine and its spectral characterization. ResearchGate. [Link]
-
Skoglund LA, Ingebrigtsen K, Nafstad I. Effects of N-acetyl-DL-methionine on the liver, GSH synthesis and plasma ALAT level in male Bom:NMRI mice. PubMed. [Link]
-
L-methionine, N-acetyl-, methyl ester - Optional[13C NMR] - Chemical Shifts. SpectraBase. [Link]
- Process for the production of n-acetyl-l-methionine.
-
DEVELOPMENT OF A RELIABLE HPLC TEST METHOD FOR ANALYSIS OF NAC. Shaklee. [Link]
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Sreenivasa Charan Archakam, Sridhar Chenchugari, Chandrasekhar Kothapalli Banoth. Quantitative determination of N-Acetyl cysteine by RP-HPLC method in bulk and parenteral injection. Indo American Journal of Pharmaceutical Sciences. 2018;05(08):7532-7538. [Link]
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DL-Methionine. Organic Syntheses. [Link]
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Showing metabocard for N-Acetyl-L-methionine (HMDB0011745). HMDB. [Link]
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Detection of N-acetyl methionine in human and murine brain and neuronal and glial derived cell lines. ResearchGate. [Link]
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An, P., et al. Methionine metabolism in chronic liver diseases: an update on molecular mechanism and therapeutic implication. Signal Transduction and Targeted Therapy. 2020;5(1):280. [Link]
- Process of producing nu-acetyl methionine.
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Fisher, G., et al. Detection of N-acetyl methionine in human and murine brain and neuronal and glial derived cell lines. PubMed. [Link]
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Development and Validation of an Analytical Method for Related Substances in N-acetyl–L-cysteine Effervescent Tablets by RP-HPLC. International Journal of Pharmaceutical Education and Research. [Link]
-
Glowacki, R., et al. Determination of N-Acetylcysteine and Main Endogenous Thiols in Human Plasma by HPLC with Ultraviolet Detection in the Form of Their S-Quinolinium Derivatives. ResearchGate. [Link]
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Protein involved in longevity also slows nerve degeneration. Life Extension. [Link]
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Ionization (MS 1) and fragmentation (MS 2) of each amino acid in tandem... ResearchGate. [Link]
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Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]
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The most significant FTIR bands (cm À1 ) of the DL-methionine and its complexes. ResearchGate. [Link]
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Ion fragmentation of small molecules in mass spectrometry. UAB. [Link]
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Analysis of Macromolecule Resonances in ¹H NMR Spectra of Human Brain. MRI Questions. [Link]
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Methionine Adenosyltransferase 1A and S-Adenosylmethionine in Alcohol-Associated Liver Disease. MDPI. [Link]
-
Proton migration and its effect on the MS fragmentation of N-acetyl OMe proline. OSU Chemistry. [Link]
-
Relationship: Fatty Liver Disease and DL-Methionine. Caring Sunshine. [Link]
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N-Acetyl-DL-Methionine: A Comprehensive Guide to its Solubility in Organic Solvents
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
N-Acetyl-DL-methionine, an acetylated derivative of the essential amino acid methionine, is a pivotal compound in the pharmaceutical and nutritional industries.[1][2] Its utility as a pharmaceutical intermediate, nutritional supplement, and biochemical reagent hinges on its physicochemical properties, among which solubility is paramount for process design, formulation development, and purification strategies.[1][3][] This technical guide provides a comprehensive analysis of the solubility of N-Acetyl-DL-methionine in a range of common organic solvents. We delve into the theoretical principles governing its solubility, present robust quantitative data, outline a detailed experimental protocol for solubility determination, and discuss the practical implications for laboratory and industrial applications.
Introduction: The Significance of Solubility
N-Acetyl-DL-methionine (Ac-DL-Met) serves as a key precursor in the synthesis of various drugs and is valued for its enhanced bioavailability compared to its parent amino acid.[1][] In drug development, controlling the crystallization process is essential for obtaining the desired polymorph, purity, and crystal habit, all of which are governed by the solute's behavior in a given solvent system. Poor solubility can lead to challenges in formulation, requiring advanced techniques to enhance bioavailability.[5] Conversely, in chemical synthesis and purification, selecting an appropriate solvent is critical for maximizing reaction yields and achieving efficient separation from impurities. Therefore, a thorough understanding of Ac-DL-Met's solubility profile is not merely academic; it is a fundamental requirement for effective process optimization and product development.
Physicochemical Properties of N-Acetyl-DL-Methionine
To understand the solubility behavior of Ac-DL-Met, one must first consider its molecular structure and inherent properties.
-
Molecular Formula: C₇H₁₃NO₃S[6]
-
Molecular Weight: 191.25 g/mol [6]
-
Structure: Ac-DL-Met possesses several key functional groups that dictate its interactions with solvents: a carboxylic acid group (-COOH), an amide group (-NHCOCH₃), and a thioether group (-SCH₃). The presence of both a hydrogen bond donor (the amide N-H) and multiple hydrogen bond acceptors (the carbonyl and carboxyl oxygens) allows for complex interactions.
Theoretical Framework: The Science of Dissolution
The solubility of a solid in a liquid is a thermodynamic equilibrium process. The extent to which a solute like Ac-DL-Met dissolves is governed by the interplay of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules.
-
Polarity and "Like Dissolves Like": Ac-DL-Met is a polar molecule due to its amide and carboxylic acid functionalities. According to the principle of "like dissolves like," it is expected to exhibit higher solubility in polar solvents capable of engaging in similar intermolecular interactions.
-
Hydrogen Bonding: The ability of Ac-DL-Met to act as both a hydrogen bond donor and acceptor is a primary driver of its solubility in protic solvents like alcohols. The solvent's ability to disrupt the crystal lattice of the solute and form stable solute-solvent hydrogen bonds is crucial for dissolution.
-
Cohesive Energy Density: This parameter relates to the energy required to separate molecules of a substance and is a measure of the strength of its intermolecular forces. Solvents with cohesive energy densities similar to that of the solute are generally more effective at dissolving it.
-
Effect of Temperature: For most solid-liquid systems, including Ac-DL-Met in organic solvents, solubility is an endothermic process. Consequently, solubility tends to increase with rising temperature, as predicted by the van't Hoff equation.[9] This principle is fundamental to techniques like recrystallization.
Experimental Determination of Solubility
Accurate and reproducible solubility data is essential for any process development. The static gravimetric method is a reliable and widely used technique for determining the thermodynamic solubility of compounds.[5][9]
Standard Protocol: Static Gravimetric Method
This protocol is adapted from established methodologies for determining the solubility of amino acid derivatives.[10]
Objective: To determine the equilibrium solubility of N-Acetyl-DL-methionine in a given solvent at various temperatures.
Materials:
-
N-Acetyl-DL-methionine (high purity)
-
Solvent of interest (analytical grade)
-
Jacketed glass crystallizer
-
Thermostatic water bath with controller
-
Magnetic stirrer and stir bar
-
Digital thermometer
-
Analytical balance (±0.1 mg)
-
Syringe with a compatible organic membrane filter (e.g., 0.45 µm PTFE)
-
Pre-weighed Petri dishes
-
Drying oven
Procedure:
-
Charging: Add a known mass of the solvent to the jacketed crystallizer. Add an excess amount of N-Acetyl-DL-methionine to ensure a solid phase remains at all experimental temperatures.
-
Equilibration: Set the thermostatic bath to the first desired temperature (e.g., 283.15 K). Begin stirring the suspension in the crystallizer.
-
Stirring: Stir the solution continuously for a sufficient time to ensure solid-liquid equilibrium is reached. A duration of 1-2 hours is typically adequate.[10]
-
Settling: Stop the stirring and allow the suspension to settle for at least 30 minutes at the constant temperature. This allows fine, undissolved particles to settle out of the supernatant.[10]
-
Sampling: Carefully withdraw a sample (approx. 3 mL) of the clear supernatant using a pre-heated syringe fitted with a filter. The filter removes any remaining fine particles.
-
Mass Determination (Solution): Immediately dispense the filtered supernatant into a pre-weighed Petri dish and weigh it quickly to determine the total mass of the saturated solution.
-
Evaporation: Place the Petri dish in a drying oven at a temperature sufficient to evaporate the solvent without degrading the solute (e.g., 333.15 K) for approximately 24 hours.[10]
-
Mass Determination (Solute): After evaporation is complete, cool the Petri dish in a desiccator and weigh it to determine the mass of the residual solid solute. Repeat the drying and weighing process until a constant mass is achieved.
-
Data Analysis: Calculate the solubility using the measured masses of the solute and the solvent (determined by subtracting the solute mass from the total solution mass).
-
Temperature Iteration: Increase the temperature of the thermostatic bath to the next set point and repeat steps 3-9 to determine the solubility at different temperatures.
Experimental Workflow Diagram
Caption: Workflow for the static gravimetric solubility determination method.
Quantitative and Qualitative Solubility Data
The following tables summarize the solubility of N-Acetyl-DL-methionine in various organic solvents based on comprehensive literature data and supplier information.
Table 1: Quantitative Solubility of N-Acetyl-DL-methionine in Various Solvents
Mole fraction solubility data from Huang et al. (2021) has been converted to grams of solute per 100 g of solvent for practical application.[9]
| Solvent | Polarity Index | 283.15 K (10°C) | 293.15 K (20°C) | 303.15 K (30°C) | 313.15 K (40°C) | 323.15 K (50°C) |
| Alcohols | ||||||
| Methanol | 5.1 | 19.33 | 24.64 | 31.11 | 39.11 | 48.96 |
| Ethanol | 4.3 | 14.54 | 18.06 | 22.37 | 27.67 | 34.06 |
| n-Propanol | 4.0 | 11.83 | 14.50 | 17.75 | 21.68 | 26.47 |
| Isopropanol | 3.9 | 9.77 | 11.88 | 14.46 | 17.61 | 21.41 |
| n-Butanol | 4.0 | 9.38 | 11.36 | 13.78 | 16.69 | 20.21 |
| Ketones | ||||||
| Acetone | 5.1 | 5.48 | 6.88 | 8.60 | 10.74 | 13.38 |
| 2-Butanone | 4.7 | 4.29 | 5.37 | 6.70 | 8.35 | 10.38 |
| Esters | ||||||
| Methyl Acetate | 4.4 | 2.50 | 3.20 | 4.09 | 5.21 | 6.62 |
| Ethyl Acetate | 4.4 | 1.95 | 2.50 | 3.20 | 4.10 | 5.24 |
| Other Solvents | ||||||
| Dichloromethane | 3.1 | 0.05 | 0.08 | 0.12 | 0.18 | 0.26 |
| Acetonitrile | 5.8 | 1.83 | 2.37 | 3.08 | 4.00 | 5.22 |
| 1,4-Dioxane | 4.8 | 2.11 | 2.69 | 3.42 | 4.37 | 5.58 |
Table 2: Semi-Quantitative and Qualitative Solubility
| Solvent | Solubility Description | Value | Source |
| Water | Soluble | 125 mg/mL | [11] |
| DMSO | Soluble / Slightly Soluble | 100 mg/mL | [7][11] |
| Methanol | Soluble / Slightly Soluble | 50 mg/mL | [7] |
| Ethanol | Readily Soluble / Soluble | - | [2][12] |
| Ethyl Acetate | Soluble | - | [12] |
Analysis and Discussion
The quantitative data in Table 1 reveals several important trends that align with the theoretical principles of solubility.
-
Dominance of Alcohols: The highest solubility is observed in short-chain alcohols, with the order being Methanol > Ethanol > n-Propanol > Isopropanol > n-Butanol.[9] This is directly attributable to the strong hydrogen bonding capabilities of these protic solvents, which effectively solvate the polar amide and carboxylic acid groups of Ac-DL-Met. The decrease in solubility with increasing alkyl chain length is due to the corresponding decrease in the overall polarity of the alcohol.
-
Ketones and Esters: Solubility in ketones and esters is moderate, significantly lower than in alcohols but higher than in non-polar solvents.[9] These aprotic polar solvents can act as hydrogen bond acceptors, interacting with the N-H and -COOH protons of Ac-DL-Met, but they lack the donor ability of alcohols, resulting in less effective solvation.
-
Low Solubility in Halogenated Solvents: As expected, the solubility in a solvent with low polarity like dichloromethane is extremely poor.[9] The weak dipole-dipole interactions are insufficient to overcome the strong intermolecular forces within the Ac-DL-Met crystal lattice.
-
Temperature Dependence: Across all tested solvents, a clear and positive correlation exists between temperature and solubility.[9] This confirms that the dissolution process is endothermic and allows for the use of temperature manipulation for processes like recrystallization to purify the compound. For example, dissolving Ac-DL-Met in hot ethanol and allowing it to cool slowly would be an effective purification strategy.
-
Polymorphism: It is crucial to note that N-Acetyl-DL-methionine can exist in different polymorphic forms.[9] Different crystal forms can exhibit different solubilities. The data presented here was determined under conditions allowing for thermodynamic equilibrium, but researchers should be aware that kinetically favored, metastable polymorphs could initially form during rapid precipitation, which would exhibit higher apparent solubility.[13]
Conclusion and Practical Implications
This guide provides a robust framework for understanding and utilizing the solubility properties of N-Acetyl-DL-methionine. The key takeaways for professionals in research and drug development are:
-
Solvent Selection for Synthesis: For reactions involving Ac-DL-Met, polar protic solvents like methanol and ethanol are excellent choices for achieving high concentrations of the reactant in the solution phase.
-
Purification by Recrystallization: The significant difference in solubility between hot and cold alcohol or ketone solutions makes recrystallization a highly effective method for purifying crude Ac-DL-Met. The data in Table 1 can be used to estimate yields and optimize solvent volumes.
-
Formulation Development: The low solubility in non-polar and moderately polar aprotic solvents highlights potential challenges for formulation in lipid-based or non-aqueous systems. The provided data can guide formulators in selecting appropriate solvent systems or anticipating the need for solubility enhancement technologies.
-
Experimental Diligence: When performing solubility measurements, ensuring thermodynamic equilibrium has been reached is critical for obtaining accurate and meaningful data, particularly given the potential for polymorphism.[9][14]
By integrating the theoretical principles with the quantitative data and experimental protocols presented herein, researchers and scientists can make informed, efficient, and scientifically sound decisions in processes involving N-Acetyl-DL-methionine.
References
[13] Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. (n.d.). ACS Publications. Retrieved January 10, 2026, from [7] N-Acetyl-DL-methionine CAS#: 1115-47-5. (n.d.). ChemicalBook. Retrieved January 10, 2026, from [6] N-Acetyl-DL-methionine. (n.d.). PubChem. Retrieved January 10, 2026, from [9] Huang, H., Qiu, J., He, H., Guo, Y., Liu, H., Hu, S., Han, J., Zhao, Y., & Wang, P. (2021). Solubility Behavior and Polymorphism of N-Acetyl-dl-methionine in 16 Individual Solvents from 283.15 to 323.15 K. Journal of Chemical & Engineering Data, 66(5), 2195–2205. [12] N-Acetyl-DL-methionine | 1115-47-5. (n.d.). ChemicalBook. Retrieved January 10, 2026, from [5] Qureshi, A., Vyas, J., & Upadhyay, U. M. (n.d.). Determination of solubility by gravimetric method: A brief review. National Journal of Pharmaceutical Sciences. Retrieved January 10, 2026, from [15] Method Development & Method Validation for Solubility and Dissolution Curves. (n.d.). CD Formulation. Retrieved January 10, 2026, from [14] A review of methods for solubility determination in biopharmaceutical drug characterisation. (2019). ResearchGate. Retrieved January 10, 2026, from [16] Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (n.d.). Lund University Publications. Retrieved January 10, 2026, from [17] Hirano, A., Tsuchie, Y., Nomura, K., & Arai, M. (2021). The solubility of N-acetyl amino acid amides in organic acid and alcohol solutions: Mechanistic insight into structural protein solubilization. PubMed. Retrieved January 10, 2026, from N-Acetyl- L -methionine = 98.5 T 65-82-7. (n.d.). Sigma-Aldrich. Retrieved January 10, 2026, from [1] The Crucial Role of N-Acetyl-DL-Methionine in Modern Health and Industry. (n.d.). Retrieved January 10, 2026, from [18] Liu, H., Huang, H., Wang, P., Guo, Y., Qiu, J., He, H., Hu, S., Han, J., & Zhao, Y. (2025). Determination of N-Acetyl-l-methionine Solubility in 12 Solvents and Its Comparison with Structurally Similar Substances: Solvent Effects Analysis, Molecular Simulation, and Model Correlation. Journal of Chemical & Engineering Data. [11] N-Acetyl-DL-methionine. (n.d.). MedChemExpress. Retrieved January 10, 2026, from [3] CAS 1115-47-5: N-Acetyl-DL-methionine. (n.d.). CymitQuimica. Retrieved January 10, 2026, from [2] N-Acetyl-DL-Methionine, N Acetyl DL Methionine, N-Acetylmethionine CAS 1115-47-5. (n.d.). Fengchen. Retrieved January 10, 2026, from [10] Huang, H., Qiu, J., He, H., Guo, Y., Liu, H., Hu, S., Han, J., Zhao, Y., & Wang, P. (n.d.). Supporting Information Solubility Behavior and Polymorphism of N-Acetyl-DL-methionine in 16 Individual Solvents from 283.15. DOI. Retrieved January 10, 2026, from N-Acetyl- L -methionine = 98.5 T 65-82-7. (n.d.). Sigma-Aldrich. Retrieved January 10, 2026, from [] Acetyl-DL-methionine - (CAS 1115-47-5). (n.d.). BOC Sciences. Retrieved January 10, 2026, from [8] N-Acetyl- D , L -Methionine United States Pharmacopeia (USP) Reference Standard 1115-47-5. (n.d.). Sigma-Aldrich. Retrieved January 10, 2026, from
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An In-depth Technical Guide on the Comparative Bioavailability of N-Acetyl-DL-methionine versus L-methionine
Introduction: The Significance of Methionine and Its N-Acetylated Analogue
Methionine, an essential sulfur-containing amino acid, is a fundamental building block for protein synthesis and plays a pivotal role in numerous metabolic processes, including tissue growth, detoxification, and the absorption of essential minerals like zinc and selenium.[1] Its indispensability in the diet necessitates a reliable and bioavailable source for applications ranging from parenteral nutrition to fortified foods. L-methionine is the biologically active isomer, directly incorporated into proteins and serving as a precursor for critical molecules such as S-adenosylmethionine (SAM), the primary methyl group donor in the body.[2]
However, the direct use of L-methionine can be challenging in certain contexts. For instance, in heat-processed foods, L-methionine can react with reducing sugars, leading to the formation of methional, which imparts undesirable flavors and odors.[3] Furthermore, in parenteral nutrition solutions, the stability and solubility of free amino acids can be a concern.[4] This has led to the exploration of more stable and equally effective derivatives, with N-Acetyl-DL-methionine (NADL) emerging as a prominent candidate. NADL is a derivative of methionine where an acetyl group is attached to the nitrogen atom of the amino group. This guide provides a comprehensive technical analysis of the bioavailability of N-Acetyl-DL-methionine in comparison to its parent amino acid, L-methionine, with a focus on the underlying metabolic pathways and the experimental methodologies used for their evaluation.
Structural and Physicochemical Properties: A Tale of Two Molecules
The key structural difference between L-methionine and N-Acetyl-L-methionine (the L-isomer of NADL) lies in the acetylation of the alpha-amino group in the latter. This seemingly minor modification significantly alters the physicochemical properties of the molecule.
| Property | L-Methionine | N-Acetyl-L-methionine |
| Chemical Formula | C5H11NO2S | C7H13NO3S |
| Molar Mass | 149.21 g/mol | 191.25 g/mol |
| Structure | Contains a free alpha-amino group | The alpha-amino group is acetylated |
| pKa | pKa1 (α-COOH) ≈ 2.28; pKa2 (α-NH3+) ≈ 9.21[5] | pKa (α-COOH) is similar to L-methionine; the amino group is not basic due to acetylation. |
| Solubility | Soluble in water | Generally more soluble in water than L-methionine |
The acetylation in NADL masks the positive charge of the amino group at physiological pH, rendering the molecule neutral. This change can influence its interaction with transporters and its overall absorption profile.
Metabolic Pathways and Bioactivation: The Journey from Prodrug to Active Metabolite
The bioavailability of NADL is intrinsically linked to its metabolic conversion to L-methionine. This process is a classic example of a prodrug strategy, where a modified, more stable compound is administered and then enzymatically converted to the active form in the body.
L-Methionine Absorption and Metabolism
L-methionine is primarily absorbed in the small intestine through various amino acid transport systems.[6][7] Once absorbed, it enters the portal circulation and is distributed throughout the body for protein synthesis and other metabolic functions. A significant portion of dietary methionine is metabolized in the liver.[8]
N-Acetyl-DL-methionine: The Deacetylation Pathway
For NADL to be nutritionally effective, the N-acetyl group must be cleaved to release free methionine. This hydrolysis is catalyzed by a class of enzymes known as acylases (specifically, aminoacylase I).[9][10] These enzymes are predominantly found in the kidneys, with lower levels of activity in the liver and other tissues.[9][11]
The metabolic pathway can be summarized as follows:
-
Absorption: N-Acetyl-DL-methionine is absorbed from the gastrointestinal tract.
-
Distribution: It is distributed throughout the body via the bloodstream.
-
Deacetylation: In tissues containing acylases (primarily the kidneys), the N-acetyl group is hydrolyzed. Importantly, studies have shown that the deacetylation is stereospecific. N-acetyl-L-methionine is readily deacetylated to L-methionine.[12][13] In contrast, N-acetyl-D-methionine is a poor substrate for these enzymes and is largely excreted unchanged.[13][14]
-
Utilization: The liberated L-methionine then joins the body's free amino acid pool and is utilized in the same manner as dietary L-methionine.[2][12]
The following diagram illustrates the metabolic fate of N-Acetyl-L-methionine:
Metabolic pathway of N-Acetyl-L-methionine.
Methodologies for Bioavailability Assessment
To quantitatively compare the bioavailability of NADL and L-methionine, rigorous experimental designs are essential. Both in vivo and in vitro approaches provide critical insights.
In Vivo Pharmacokinetic Studies
The gold standard for bioavailability assessment is the in vivo pharmacokinetic (PK) study. Rodent models, such as rats, are commonly used for these initial assessments due to their well-characterized physiology and the ethical considerations associated with human studies.[9]
The primary objective of a PK study is to determine the rate and extent to which the active moiety (in this case, L-methionine) becomes available at the site of action. This is achieved by administering the test compound (NADL) and the reference compound (L-methionine) and then measuring their concentrations, along with the concentration of the liberated L-methionine, in biological fluids (typically plasma) over time.
In Vitro Enzyme Kinetics
In vitro assays are invaluable for elucidating the specific enzymatic mechanisms underlying the bioactivation of NADL. By isolating the acylase enzymes, researchers can determine their kinetic parameters for the deacetylation of N-acetyl-methionine. This provides a direct measure of the efficiency of the conversion process.
Experimental Protocols: A Self-Validating System
The following protocols are designed to be self-validating, with built-in controls and quality checks to ensure the reliability of the data.
Protocol 1: In Vivo Pharmacokinetic Study in a Rodent Model
Objective: To determine and compare the pharmacokinetic profiles of L-methionine following oral administration of L-methionine and N-Acetyl-DL-methionine in rats.
Materials:
-
Male Sprague-Dawley rats (250-300g)
-
L-methionine
-
N-Acetyl-DL-methionine
-
Vehicle (e.g., water or 0.5% carboxymethylcellulose)
-
Oral gavage needles
-
Blood collection tubes (with anticoagulant, e.g., EDTA)
-
Centrifuge
-
Analytical equipment: HPLC-MS/MS system
Methodology:
-
Animal Acclimatization and Fasting: Acclimatize rats for at least one week. Fast animals overnight (12-16 hours) before dosing, with free access to water.
-
Dosing:
-
Group 1 (n=6): Administer L-methionine orally at a dose of 100 mg/kg.
-
Group 2 (n=6): Administer N-Acetyl-DL-methionine orally at an equimolar dose to the L-methionine group.
-
Group 3 (n=3): Administer vehicle only (control).
-
-
Blood Sampling: Collect blood samples (approximately 0.2 mL) from the tail vein or another appropriate site at the following time points: 0 (pre-dose), 15, 30, 60, 90, 120, 240, 360, and 480 minutes post-dose.
-
Plasma Preparation: Immediately centrifuge the blood samples to separate the plasma. Store the plasma samples at -80°C until analysis.
-
Sample Analysis:
-
Pharmacokinetic Analysis:
-
Calculate the plasma concentration of L-methionine at each time point for all groups.
-
Determine the key pharmacokinetic parameters for L-methionine in each group:
-
Cmax: Maximum plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC (Area Under the Curve): Total drug exposure over time.
-
-
Calculate the relative bioavailability (F) of L-methionine from N-Acetyl-DL-methionine using the formula: F = (AUC_NADL / AUC_L-Met) * (Dose_L-Met / Dose_NADL) * 100%
-
The following diagram outlines the experimental workflow:
In vivo pharmacokinetic study workflow.
Protocol 2: In Vitro Acylase Activity Assay
Objective: To determine the kinetic parameters (Km and Vmax) of acylase I for the deacetylation of N-Acetyl-L-methionine.
Materials:
-
Purified porcine kidney acylase I
-
N-Acetyl-L-methionine
-
Reaction buffer (e.g., 50 mM phosphate buffer, pH 7.5)
-
Spectrophotometer or HPLC system
-
Reagents for detecting free L-methionine (e.g., o-phthalaldehyde and mercaptoethanol for spectrophotometric detection)
Methodology:
-
Preparation of Reagents:
-
Prepare a stock solution of N-Acetyl-L-methionine in the reaction buffer.
-
Prepare a stock solution of acylase I in the reaction buffer.
-
-
Enzyme Assay:
-
Set up a series of reactions with varying concentrations of N-Acetyl-L-methionine (e.g., 0.1 to 10 mM).
-
Pre-incubate the substrate solutions at the optimal temperature for the enzyme (e.g., 37°C).
-
Initiate the reaction by adding a fixed amount of acylase I to each substrate concentration.
-
At specific time intervals, take aliquots of the reaction mixture and stop the reaction (e.g., by adding a denaturing agent like trichloroacetic acid).
-
-
Quantification of L-methionine:
-
Measure the concentration of the product, L-methionine, in each stopped reaction mixture using a validated analytical method (spectrophotometry or HPLC).
-
-
Data Analysis:
-
Calculate the initial reaction velocity (v) for each substrate concentration.
-
Plot the initial velocity (v) against the substrate concentration ([S]).
-
Fit the data to the Michaelis-Menten equation to determine the kinetic parameters:
-
Km (Michaelis constant): The substrate concentration at which the reaction velocity is half of Vmax. It is an indicator of the enzyme's affinity for the substrate.
-
Vmax (maximum velocity): The maximum rate of the reaction at saturating substrate concentrations.
-
-
Data Interpretation and Comparative Analysis
The data obtained from these studies provide a comprehensive picture of the comparative bioavailability of NADL and L-methionine.
Pharmacokinetic Parameters
The following table summarizes the key pharmacokinetic parameters and their interpretation:
| Parameter | Description | Interpretation for Bioavailability |
| Cmax | Maximum observed plasma concentration of L-methionine. | A higher Cmax suggests a faster rate of absorption and/or conversion. |
| Tmax | Time at which Cmax is reached. | A shorter Tmax indicates a more rapid absorption and/or conversion. |
| AUC | Area under the plasma concentration-time curve. | Represents the total systemic exposure to L-methionine. A similar AUC between the NADL and L-methionine groups indicates comparable bioavailability. |
Comparative Bioavailability Findings
Numerous studies have demonstrated that N-acetyl-L-methionine is nutritionally and metabolically equivalent to L-methionine.[2][12][13] Research in rats has shown that N-acetyl-L-methionine promotes growth as effectively as L-methionine when added to a sulfur amino acid-deficient diet.[3][13] Furthermore, studies using isotopically labeled compounds have confirmed that the L-methionine derived from N-acetyl-L-methionine is utilized in the same way as free L-methionine for protein synthesis.[12]
In humans, N-acetyl-L-methionine has also been shown to be as effective as L-methionine in improving the quality of vegetable proteins that are deficient in sulfur amino acids.[3] This body of evidence strongly supports the high bioavailability of the L-isomer of N-acetyl-methionine.
Conversely, the D-isomer, N-acetyl-D-methionine, is poorly utilized, as the acylase enzymes responsible for deacetylation are stereospecific for the L-form.[13][14] Therefore, when using a racemic mixture of N-Acetyl-DL-methionine, it is expected that only the L-isomer will contribute to the bioavailable pool of L-methionine.
Applications and Considerations
The high bioavailability of N-Acetyl-L-methionine makes it a valuable alternative to L-methionine in several applications:
-
Parenteral Nutrition: N-acetylated amino acids, including N-acetyl-cysteine, are used in parenteral nutrition solutions.[4] The enhanced stability of N-Acetyl-L-methionine could be advantageous in these formulations.
-
Food Fortification: The use of N-Acetyl-L-methionine can circumvent the issue of undesirable flavor and odor development in heat-processed foods that are fortified with methionine.[3]
-
Pharmaceutical Formulations: As a stable precursor to L-methionine, NADL can be used in various pharmaceutical preparations where a sustained release of L-methionine is desired.
Conclusion
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Technical Guide: N-Acetyl-DL-Methionine as a Pro-Drug for Intracellular S-Adenosylmethionine (SAMe) Synthesis
Abstract: S-adenosylmethionine (SAMe) is a universal methyl donor and a critical metabolite involved in numerous biochemical pathways essential for cellular health and function. Its dysregulation is implicated in a range of pathologies, making the modulation of its intracellular levels a significant therapeutic target. Direct supplementation with SAMe faces challenges related to stability and bioavailability. This technical guide provides an in-depth examination of N-Acetyl-DL-methionine (NADLM) as a precursor for the endogenous synthesis of SAMe. We will explore the enzymatic cascade responsible for this conversion, the scientific rationale for using an N-acetylated racemic pro-drug, and provide detailed experimental protocols for its in vitro validation and quantification. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this pathway for therapeutic or research applications.
The Central Role of S-Adenosylmethionine (SAMe) in Cellular Metabolism
S-adenosylmethionine (SAMe) is a pleiotropic molecule synthesized from L-methionine and adenosine triphosphate (ATP).[1][2] Its significance stems from its involvement in three major types of metabolic pathways:
-
Transmethylation: SAMe is the principal methyl group donor for the methylation of a vast array of molecules, including DNA, RNA, proteins, and lipids.[3][4] These methylation events are fundamental to epigenetic regulation, gene expression, and signal transduction.[4][5]
-
Transsulfuration: After donating its methyl group, SAMe is converted to S-adenosylhomocysteine (SAH), which is then hydrolyzed to homocysteine. The transsulfuration pathway converts this homocysteine into cysteine, a precursor for the synthesis of the critical intracellular antioxidant, glutathione (GSH).[6]
-
Aminopropylation: SAMe is a precursor for the synthesis of polyamines like spermidine and spermine, which are essential for cell growth, differentiation, and proliferation.[4][7]
Given its central role, impairments in the methionine cycle and subsequent reductions in SAMe concentration are associated with numerous diseases, including liver pathologies, cancer, and neurological disorders.[2][3][8] Consequently, strategies to safely and effectively augment intracellular SAMe levels are of high scientific and therapeutic interest.
Biochemical Conversion Pathway: From N-Acetyl-DL-Methionine to SAMe
The use of N-Acetyl-DL-methionine (NADLM) as a SAMe precursor relies on a two-step intracellular enzymatic process. The racemic nature of the precursor introduces a critical stereospecific element to the pathway.
Step 1: Stereoselective Deacetylation by Aminoacylase-1 (ACY1)
The initial and rate-limiting step is the hydrolysis of the N-acetyl group. This reaction is catalyzed by Aminoacylase-1 (ACY1), a cytosolic, zinc-binding metalloenzyme.[9][10]
-
Mechanism: ACY1 catalyzes the hydrolysis of N-acylated L-amino acids to yield the free L-amino acid and acetic acid.[9][11]
-
Stereospecificity: ACY1 exhibits high specificity for the L-enantiomer. When presented with the racemic mixture of N-Acetyl-DL-methionine, ACY1 preferentially cleaves N-Acetyl-L -methionine to produce L-methionine . The N-Acetyl-D -methionine component is a poor substrate and is not readily metabolized, remaining largely unconverted.[12][13]
This stereoselectivity is a pivotal aspect of the pathway, as only L-methionine can be utilized in the subsequent synthesis of SAMe.
Step 2: SAMe Synthesis by Methionine Adenosyltransferase (MAT)
The liberated L-methionine serves as the direct substrate for Methionine Adenosyltransferase (MAT), also known as SAM synthetase.[1]
-
Mechanism: In an ATP-driven process, MAT catalyzes the transfer of the adenosyl group from ATP to the sulfur atom of L-methionine.[14] This unusual reaction involves the cleavage of triphosphate (PPPi) from ATP, which is subsequently hydrolyzed to pyrophosphate (PPi) and orthophosphate (Pi).[3][15][16]
-
Isoforms and Regulation: Mammals express different MAT isoforms. MAT1A is predominantly found in the liver, while MAT2A is ubiquitously expressed in non-hepatic tissues.[2][14][16] The activity of these enzymes is subject to complex regulation by substrates and products, providing tight control over intracellular SAMe levels.[3][14]
-
Substrate Specificity: MAT enzymes are strictly specific for L-methionine, further underscoring the importance of the initial stereoselective deacetylation step.
The overall biochemical cascade is illustrated below.
Rationale and Advantages of NADLM as a Pro-drug
The selection of NADLM as a SAMe precursor is grounded in key biochemical and pharmaceutical principles:
-
Enhanced Stability and Solubility: Compared to L-methionine, the acetylated form exhibits improved stability and solubility, which are advantageous properties for both research and potential formulation development.[]
-
Controlled Intracellular Release: The enzymatic deacetylation step acts as a controlled release mechanism. This may prevent the rapid, high-concentration spikes of plasma methionine that can occur with direct L-methionine supplementation. Such spikes have been shown to cause substrate inhibition of the MAT enzyme, paradoxically reducing SAMe synthesis.[18]
-
Metabolic Equivalence: Extensive studies have demonstrated that once deacetylated, the L-methionine derived from N-acetyl-L-methionine is metabolically and nutritionally equivalent to free L-methionine, readily participating in all its downstream pathways.[13][19]
Experimental Section: Methodologies and Protocols
This section provides validated, step-by-step protocols for the in vitro synthesis and quantification of SAMe from an NADLM precursor.
Protocol 1: Enzymatic Deacetylation of NADLM to L-Methionine
This protocol details the conversion of the L-isomer within the racemic NADLM mixture to L-methionine using commercial Aminoacylase-1.
Methodology Workflow
Step-by-Step Procedure:
-
Prepare Reaction Buffer: Prepare a 50 mM Tris-HCl buffer and adjust the pH to 8.0. This pH is optimal for ACY1 activity.
-
Prepare Substrate Solution: Dissolve N-Acetyl-DL-methionine in the reaction buffer to a final concentration of 20 mM.
-
Enzyme Preparation: Reconstitute lyophilized Aminoacylase-1 (e.g., from porcine kidney) in cold reaction buffer to a stock concentration of 100 units/mL.
-
Reaction Initiation: In a reaction vessel, combine 900 µL of the substrate solution with 100 µL of the enzyme stock solution (final enzyme concentration: 10 U/mL). Include a negative control with no enzyme.
-
Incubation: Incubate the reaction mixture at 37°C for 60 minutes with gentle agitation. Time-course experiments can be performed by taking aliquots at various intervals (e.g., 0, 15, 30, 60 min).
-
Reaction Termination: Stop the reaction by heat inactivation (95°C for 5 minutes) or by adding an equal volume of 0.1 M HCl to precipitate the enzyme. Centrifuge at >10,000 x g for 5 minutes to pellet the denatured protein.
-
Sample Analysis: The supernatant, containing the generated L-methionine, can be used directly for SAMe synthesis (Protocol 2) or analyzed for L-methionine content.
Protocol 2: Enzymatic Synthesis of SAMe
This protocol uses the L-methionine generated in the previous step to synthesize SAMe.
Methodology Workflow
Sources
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An In-depth Technical Guide to the Chemical Synthesis and Purification of N-Acetyl-DL-methionine
This guide provides a comprehensive overview of the chemical synthesis and purification of N-Acetyl-DL-methionine, a compound of significant interest in the pharmaceutical and nutritional sciences. The methodologies detailed herein are grounded in established chemical principles and supported by peer-reviewed literature and patents, ensuring scientific integrity and practical applicability for researchers, scientists, and professionals in drug development.
Introduction: The Significance of N-Acetyl-DL-methionine
N-Acetyl-DL-methionine is the N-acetylated derivative of the essential amino acid DL-methionine. This modification enhances its solubility and stability, making it a valuable precursor and intermediate in various applications.[1][2] It is utilized in biochemical studies, as a nutritional supplement, and in pharmaceutical formulations where the controlled delivery of methionine is desired.[2][3] Understanding its synthesis and purification is crucial for ensuring high purity and yield, which are critical parameters in its application.
Chemical Synthesis: The Acetylation of DL-Methionine
The most prevalent and efficient method for the synthesis of N-Acetyl-DL-methionine is the direct acetylation of DL-methionine. This reaction involves the introduction of an acetyl group (-COCH₃) onto the nitrogen atom of the amino group of methionine.[2]
Core Reaction and Mechanism
The fundamental reaction involves the nucleophilic attack of the amino group of DL-methionine on the electrophilic carbonyl carbon of an acetylating agent. Acetic anhydride is the most commonly employed acetylating agent for this transformation due to its high reactivity and the formation of acetic acid as a benign byproduct.[4][5]
The mechanism, a nucleophilic acyl substitution, proceeds as follows:
-
The lone pair of electrons on the nitrogen atom of the methionine's amino group attacks one of the carbonyl carbons of acetic anhydride.
-
This addition forms a tetrahedral intermediate.
-
The intermediate then collapses, reforming the carbonyl double bond and eliminating acetate as a good leaving group.
-
A final deprotonation step, often facilitated by a base or another molecule of the amine, yields the stable N-acetylated product and a molecule of acetic acid.[5][6]
Synthesis Protocols and Causality of Experimental Choices
Several protocols exist for the acetylation of DL-methionine, with variations in solvent, temperature, and pH control. The choice of a specific protocol is often dictated by factors such as desired yield, purity, scalability, and environmental considerations.
Protocol 1: Acetylation in an Aqueous Alkaline Medium
This method is advantageous due to its high yields and the use of water as a green solvent.
-
Step-by-Step Methodology:
-
DL-methionine is dissolved in water.
-
The pH of the solution is adjusted and maintained between 6.5 and 10.0 through the controlled addition of an aqueous alkali, such as sodium hydroxide.[7]
-
Acetic anhydride (typically 1.05 to 1.70 moles per mole of methionine) is added portion-wise to the solution while maintaining the temperature between 20°C and 60°C.[7]
-
The reaction is stirred until completion, which can be monitored by techniques such as thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is acidified (e.g., with sulfuric acid) to precipitate the N-Acetyl-DL-methionine.
-
-
Expertise & Experience Insights:
-
pH Control is Critical: Maintaining the pH in the alkaline range is crucial. It ensures that the amino group of methionine is deprotonated and thus sufficiently nucleophilic to attack the acetic anhydride. If the pH is too low, the amino group will be protonated, rendering it non-nucleophilic. If the pH is too high, it can promote the hydrolysis of the acetic anhydride.[7]
-
Temperature Management: The reaction is exothermic. Controlling the temperature prevents side reactions and ensures the stability of the product.[7]
-
Stoichiometry of Acetic Anhydride: A slight excess of acetic anhydride is used to drive the reaction to completion.[7]
-
Protocol 2: Acetylation in an Organic Solvent
This approach offers the advantage of direct crystallization of the product from the reaction mixture, simplifying the purification process.
-
Step-by-Step Methodology:
-
DL-methionine is suspended in an inert organic solvent in which N-Acetyl-DL-methionine is soluble at elevated temperatures. Ethyl acetate is a commonly used solvent.[1]
-
Acetic anhydride is added to the suspension.
-
The mixture is heated to a temperature not exceeding 100°C to facilitate the reaction.[1]
-
After the reaction is complete, the mixture is cooled, leading to the crystallization of the N-Acetyl-DL-methionine.[1]
-
The crystals are then collected by filtration, washed with a cold solvent (e.g., cold ethyl acetate), and dried.[1]
-
-
Expertise & Experience Insights:
-
Solvent Selection: The choice of an inert organic solvent that can dissolve the product at higher temperatures but not at lower temperatures is key to this method's success. This allows for a straightforward purification by crystallization.[1]
-
Anhydrous Conditions: While not strictly necessary as with more sensitive reactions, minimizing water content can prevent the hydrolysis of acetic anhydride and improve yield.
-
Visualization of the Synthesis Workflow
Caption: A simplified workflow for the synthesis of N-Acetyl-DL-methionine.
Purification: Achieving High Purity
The purification of N-Acetyl-DL-methionine is a critical step to remove unreacted starting materials, byproducts, and any potential side products. Crystallization is the most widely employed and effective method.
Purification by Crystallization
Crystallization is a technique that separates a pure solid from a solution. The choice of solvent is paramount for successful crystallization.
-
Step-by-Step Methodology:
-
The crude N-Acetyl-DL-methionine is dissolved in a suitable solvent at an elevated temperature to form a saturated solution. Water is a common solvent for this purpose.[7]
-
The hot solution may be treated with activated carbon to remove colored impurities.[7]
-
The solution is then filtered while hot to remove the activated carbon and any insoluble impurities.
-
The filtrate is allowed to cool slowly and undisturbed. As the temperature decreases, the solubility of N-Acetyl-DL-methionine decreases, leading to the formation of crystals.[7]
-
For maximized yield, the solution can be cooled further in an ice bath.[7]
-
The purified crystals are collected by suction filtration, washed with a small amount of cold solvent to remove any adhering mother liquor, and then dried under reduced pressure.[7]
-
-
Expertise & Experience Insights:
-
Solvent System Selection: The ideal solvent should have a high dissolving power for N-Acetyl-DL-methionine at high temperatures and a low dissolving power at low temperatures. Studies have shown that the solubility of N-Acetyl-DL-methionine is highest in methanol, followed by other alcohols, while it is less soluble in solvents like ethyl acetate and dichloromethane.[8] Water is also a viable and environmentally friendly option.[7]
-
Cooling Rate: A slow cooling rate generally promotes the formation of larger, more well-defined crystals, which are typically of higher purity. Rapid cooling can lead to the formation of smaller crystals that may trap impurities.
-
Comparative Data on Solvent Solubility
| Solvent | Solubility Trend with Increasing Temperature |
| Methanol | High and increases significantly |
| Ethanol | High and increases significantly |
| Water | Moderate and increases |
| Ethyl Acetate | Lower, but increases |
| Dichloromethane | Low |
Data synthesized from published solubility studies.[8][9]
Visualization of the Purification Workflow
Caption: A step-by-step workflow for the purification of N-Acetyl-DL-methionine by crystallization.
Analytical Characterization and Quality Control
To ensure the identity and purity of the synthesized N-Acetyl-DL-methionine, a combination of analytical techniques is employed.
Key Analytical Techniques
-
Melting Point Determination: A sharp melting point within a narrow range is a good indicator of purity. The reported melting point for N-Acetyl-DL-methionine is typically between 112-119°C.[10][11]
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. Key characteristic peaks would include a strong carbonyl (C=O) stretch from the amide and carboxylic acid, an N-H stretch, and C-H stretches.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure. The spectra should be consistent with the structure of N-Acetyl-DL-methionine, showing characteristic chemical shifts for the acetyl methyl protons, the methine proton, the methylene protons, and the S-methyl protons.[12]
-
Mass Spectrometry (MS): MS is used to determine the molecular weight of the compound, confirming its identity.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for assessing the purity of the compound by separating it from any impurities.
Typical Analytical Parameters
| Analytical Technique | Parameter | Typical Value/Observation |
| Melting Point | Range | 112-119°C[10][11] |
| ¹H NMR | Chemical Shifts (ppm) | Consistent with published spectra[12] |
| ¹³C NMR | Chemical Shifts (ppm) | Consistent with published spectra[13] |
| Purity (by Titration/HPLC) | Assay | ≥98.5%[11] |
Visualization of the Analytical Workflow
Caption: A comprehensive workflow for the analytical characterization and quality control of N-Acetyl-DL-methionine.
Conclusion
The synthesis and purification of N-Acetyl-DL-methionine are well-established processes that can be performed with high yield and purity. The choice of synthetic protocol and purification solvent system can be tailored to meet specific laboratory or industrial requirements. A thorough analytical characterization is essential to validate the identity and purity of the final product, ensuring its suitability for its intended applications in research, pharmaceuticals, and nutrition.
References
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-
Solubility Behavior and Polymorphism of N-Acetyl-dl-methionine in 16 Individual Solvents from 283.15 to 323.15 K. (2021). Journal of Chemical & Engineering Data. Retrieved from [Link]
-
Determination of N-Acetyl-l-methionine Solubility in 12 Solvents and Its Comparison with Structurally Similar Substances: Solvent Effects Analysis, Molecular Simulation, and Model Correlation. (2025). Journal of Chemical & Engineering Data. Retrieved from [Link]
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Acylation and Esterification of Amino Acids. (n.d.). AK Lectures. Retrieved from [Link]
- Process of producing nu-acetyl methionine. (n.d.). Google Patents.
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N-Acetyl-DL-Methionine, N Acetyl DL Methionine, N-Acetylmethionine CAS 1115-47-5. (n.d.). Fengchen. Retrieved from [Link]
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Supporting Information Solubility Behavior and Polymorphism of N-Acetyl-DL-methionine in 16 Individual Solvents from 283.15. (n.d.). DOI. Retrieved from [Link]
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Acylation of an amine using acetic anhydride. (2024). YouTube. Retrieved from [Link]
- Process for the preparation of N-acetyl-D, L-alpha-aminocarboxylic acids. (n.d.). Google Patents.
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N-acetyl-L-methionine. (n.d.). PubChem. Retrieved from [Link]
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Acylation (Acid Anhydride Reactions). (2016). YouTube. Retrieved from [Link]
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Amines. (n.d.). NCERT. Retrieved from [Link]
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Acetylation of amines with acetic anhydride. (n.d.). ResearchGate. Retrieved from [Link]
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Part III. Purification of Mold Acylase and Resolution of DL·Phenylalanine and DL.Methionine. (n.d.). Retrieved from [Link]
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Growth of bulk single crystal of N-acetyl DL-methionine and its spectral characterization. (2015). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Retrieved from [Link]
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Methodological & Application
Application Note & Protocol: Preparation and Use of N-Acetyl-DL-methionine in Cell Culture Media
Abstract
Methionine, an essential sulfur-containing amino acid, is a critical component of all cell culture media, indispensable for protein synthesis, methylation reactions, and overall cellular metabolism.[1][2] As biopharmaceutical manufacturing moves towards intensified fed-batch and perfusion processes, the demand for highly concentrated, stable, and soluble nutrient feeds has increased. N-Acetyl-DL-methionine (NADLM) presents a valuable alternative to L-methionine, offering distinct advantages in the formulation of these advanced media systems. This document provides a comprehensive guide to the physicochemical properties of NADLM, its biochemical role, and detailed, field-proven protocols for its preparation and application in a research and drug development setting.
Scientific Background: The Rationale for N-Acetyl-DL-methionine
The utility of any media component is dictated by its bioavailability, stability, and solubility. While L-methionine is the biologically active form, its acetylated derivative, NADLM, provides key formulation benefits while serving as a highly effective pro-drug.
The Metabolic Significance of Methionine
Mammalian cells cannot synthesize methionine de novo, making it an essential amino acid that must be supplied in the culture medium.[2] Its metabolic roles are extensive:
-
Protein Synthesis: As a primary proteinogenic amino acid, it is a fundamental building block for cellular proteins and recombinant therapeutic products.[1]
-
Initiation of Translation: Methionine is the initiating amino acid in the synthesis of most eukaryotic proteins.
-
Transmethylation Reactions: Methionine is the precursor to S-adenosylmethionine (SAM), the universal methyl group donor for the methylation of DNA, RNA, proteins, and lipids, which is crucial for epigenetic regulation and cellular signaling.[1]
-
Precursor to Other Amino Acids: Through the transsulfuration pathway, methionine is a precursor for the synthesis of cysteine, another vital sulfur-containing amino acid, which is a key component of the major intracellular antioxidant, glutathione.[3][4]
N-Acetyl-DL-methionine as a Methionine Source
N-Acetyl-DL-methionine is a derivative where an acetyl group is attached to the nitrogen atom of methionine.[5][6] This modification is key to its utility:
-
Bioavailability: The N-acetyl group is readily cleaved by intracellular enzymes called aminoacylases (specifically, aminoacylase 1), releasing free L-methionine and acetate into the cytoplasm.[7][8] Studies have demonstrated that N-acetyl-L-methionine is metabolically and nutritionally equivalent to free L-methionine.[1][9]
-
Enhanced Stability and Solubility: While L-methionine has adequate water solubility, certain amino acids like tyrosine and cysteine are notoriously difficult to dissolve and keep stable in concentrated neutral pH solutions.[10] The N-acetylation of amino acids can improve their physicochemical properties, making NADLM an excellent candidate for inclusion in high-concentration, pH-neutral feed streams where the solubility of multiple components must be balanced.[11] Furthermore, N-acetylated amino acids like N-acetyl-L-methionine have been shown to be superior antioxidants and stabilizers for proteins in solution compared to their non-acetylated counterparts.[12]
-
The DL-Racemic Mixture: NADLM is a racemic mixture, containing both D- and L-isomers. While cells exclusively use L-methionine for protein synthesis, the acetate moiety of the N-acetyl-D-methionine form is not as readily metabolized.[9] However, the overall utility of the DL-form as a methionine source is well-established and it is often used for its cost-effectiveness.
Physicochemical Properties
A clear understanding of a reagent's properties is fundamental to its successful application.
| Property | Value | Reference(s) |
| Molecular Formula | C₇H₁₃NO₃S | [6][13][14] |
| Molecular Weight | 191.25 g/mol | [6][13] |
| Appearance | White to off-white crystalline powder | [15][16] |
| Melting Point | 117-119 °C | [5][13][14][15] |
| Solubility (Water) | 125 mg/mL (may require sonication) | [17] |
| Solubility (Other) | Soluble in ethanol; DMSO (38-100 mg/mL) | [5][15][17][18] |
| Storage Temperature | 2-8°C | [14][15] |
Protocol: Preparation of a Concentrated N-Acetyl-DL-methionine Stock Solution
This protocol details the preparation of a sterile, high-concentration stock solution suitable for supplementing cell culture media.
Materials
-
N-Acetyl-DL-methionine powder (e.g., Sigma-Aldrich, Cat. No. A0882 or equivalent)
-
Cell culture grade water (Water for Injection - WFI, or equivalent)
-
Sterile, conical tubes (e.g., 50 mL)
-
Sterile, 0.22 µm syringe filter (e.g., PVDF or PES membrane)
-
Sterile syringes
-
Calibrated analytical balance
-
Warming water bath or sonicator (optional)
-
Sterile, cryogenic vials or conical tubes for aliquot storage
Workflow for Stock Solution Preparation
The following diagram outlines the critical steps for preparing a sterile stock solution of N-Acetyl-DL-methionine.
Caption: Workflow for preparing a sterile N-Acetyl-DL-methionine stock solution.
Step-by-Step Methodology
-
Preparation: In a laminar flow hood or biosafety cabinet, transfer a sterile 50 mL conical tube to the work surface.
-
Weighing: Using a calibrated balance, weigh 1.0 g of N-Acetyl-DL-methionine powder and carefully transfer it into the 50 mL conical tube.
-
Dissolution: Add cell culture grade water to the tube to a final volume of 10 mL. This will yield a final concentration of 100 mg/mL (~0.52 M).
-
Mixing: Cap the tube tightly and vortex until the powder is fully dissolved.
-
Expert Tip: NADLM has good water solubility, but at high concentrations, dissolution may be slow.[17] If crystals persist, place the tube in a 37°C water bath for 10-15 minutes or use a brief sonication cycle to aid dissolution. Ensure the solution is clear and free of particulates before proceeding.
-
-
Sterilization: Draw the entire solution into a sterile syringe. Attach a 0.22 µm sterile syringe filter to the syringe tip.
-
Filtration: Carefully dispense the solution through the filter into a new, sterile 50 mL conical tube. This is the final sterile stock solution.
-
Aliquoting and Storage: For convenience and to avoid repeated freeze-thaw cycles, aliquot the sterile stock solution into smaller, sterile cryovials or tubes.
-
For short-term use (up to 2 weeks), store the aliquots at 2-8°C.
-
For long-term storage (up to 12 months), store at -20°C.
-
Protocol: Application in Cell Culture Media
The optimal concentration of NADLM depends on the specific cell line, basal medium, and process goals (e.g., cell growth, protein production). Therefore, a dose-response experiment is always recommended.
Decision-Making Workflow for Application
Caption: Decision workflow for optimizing N-Acetyl-DL-methionine supplementation.
Example Dose-Response Experiment
-
Objective: To determine the optimal concentration of NADLM for a CHO cell line in a fed-batch process.
-
Basal Medium: A chemically defined medium that contains a standard amount of L-methionine.
-
Supplementation Strategy: NADLM will be added to the feed medium.
-
Experimental Groups: Prepare feed media with final NADLM concentrations of 0 mM (control), 2 mM, 5 mM, 10 mM, and 20 mM.
-
Calculation:
-
Goal: Prepare 100 mL of feed medium with 10 mM NADLM.
-
Stock Concentration: 100 mg/mL ≈ 523 mM (from 100,000 mg/L / 191.25 g/mol ).
-
Using C₁V₁ = C₂V₂:
-
(523 mM)(V₁) = (10 mM)(100 mL)
-
V₁ = (10 * 100) / 523 ≈ 1.91 mL
-
-
Procedure: Aseptically add 1.91 mL of the 100 mg/mL NADLM stock solution to 98.09 mL of the base feed medium.
-
-
Execution: Run the fed-batch cultures according to the standard process, using the different feed media.
-
Monitoring: At regular intervals, measure viable cell density, viability, product titer, and key metabolites like ammonia and lactate.
-
Analysis: Plot the performance indicators against the NADLM concentration to identify the optimal range that maximizes productivity without causing toxicity. High concentrations of methionine have been reported to inhibit cell growth in some cell lines.[19]
Troubleshooting
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Precipitate in stock solution after thawing | Incomplete dissolution initially; concentration is too high for storage conditions. | Warm the solution to 37°C and vortex to redissolve. If it persists, remake the stock at a lower concentration (e.g., 50 mg/mL). |
| Precipitate forms in final medium after supplementation | High concentration of NADLM combined with other components in a complex medium causing saturation; significant pH shift. | Check the pH of the final medium and adjust if necessary. Reduce the concentration of NADLM or add it in smaller increments over time (if in a perfusion system). |
| Reduced cell growth or viability at high concentrations | Methionine-induced growth inhibition or toxicity.[19] | Perform a thorough dose-response experiment to find the optimal, non-toxic concentration range for your specific cell line. |
| No significant improvement in culture performance | The basal methionine level is already sufficient for the process; the cell line cannot efficiently utilize the D-isomer. | Re-evaluate if supplemental methionine is the limiting factor. Consider using N-Acetyl-L-methionine if D-isomer metabolism is suspected to be inefficient. |
Conclusion
N-Acetyl-DL-methionine is a robust and valuable tool for modern cell culture and bioprocess development. Its favorable physicochemical properties allow for the formulation of concentrated, stable nutrient feeds that are essential for high-density cell cultures. By serving as a bioavailable precursor to L-methionine, it effectively supports robust cell growth and high-titer production of therapeutic proteins. The protocols and guidelines presented here provide a solid foundation for researchers and drug development professionals to successfully integrate this powerful component into their cell culture workflows.
References
-
Chemsrc. N-Acetyl-DL-methionine | CAS#:1509-92-8. Available from: [Link]
-
Journal of Chemical & Engineering Data. Solubility Behavior and Polymorphism of N-Acetyl-dl-methionine in 16 Individual Solvents from 283.15 to 323.15 K. Available from: [Link]
-
PubChem. N-Acetyl-DL-methionine | C7H13NO3S | CID 6180. Available from: [Link]
-
CD Formulation. N-Acetyl-DL-Methionine. Available from: [Link]
-
PubMed. Detection of N-acetyl methionine in human and murine brain and neuronal and glial derived cell lines. Available from: [Link]
-
ResearchGate. Detection of N-acetyl methionine in human and murine brain and neuronal and glial derived cell lines | Request PDF. Available from: [Link]
-
PMC. Metabolic Profiling of CHO Cells during the Production of Biotherapeutics. Available from: [Link]
-
PubChem. L-Methionine | C5H11NO2S | CID 6137. Available from: [Link]
-
Solubility of Things. Methionine. Available from: [Link]
-
PubMed. Comparative metabolism of L-methionine and N-acetylated derivatives of methionine. Available from: [Link]
-
PMC. Amino acids, L-Cysteine and L-Methionine, Attenuate Activation of Rat Stellate Cells in Primary Culture. Available from: [Link]
-
MDPI. The Influence of N-Acetyl-selenomethionine on Two RONS-Generating Cancer Cell Lines Compared to N-Acetyl-methionine. Available from: [Link]
-
HMDB. Showing metabocard for N-Acetyl-L-methionine (HMDB0011745). Available from: [Link]
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-
PubMed Central. N-acetyl-L-methionine is a superior protectant of human serum albumin against post-translational oxidation as compared to N-acetyl-L-tryptophan. Available from: [Link]
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BioProcess International. Troubleshooting Cell Culture Media for Bioprocessing. Available from: [Link]
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PubMed. Metabolic responses of CHO cells to limitation of key amino acids. Available from: [Link]
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Agilent. Determination of Amino Acid Composition of Cell Culture Media and Protein Hydrosylate Standard. Available from: [Link]
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MDPI. The Fate of Sulfur Radical Cation of N-Acetyl-Methionine: Deprotonation vs. Decarboxylation. Available from: [Link]
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Quantitative Bioanalysis of N-Acetyl-DL-methionine in Human Plasma via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
An Application Note for Drug Development Professionals
Abstract
This application note presents a robust and validated method for the sensitive and selective quantification of N-Acetyl-DL-methionine in human plasma. The protocol employs a straightforward protein precipitation technique for sample preparation, followed by analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The method is validated according to the principles outlined in the International Council for Harmonisation (ICH) M10 guideline on bioanalytical method validation, ensuring its suitability for pharmacokinetic, toxicokinetic, and clinical research studies.[1] All experimental parameters, from sample handling to data acquisition, have been optimized to deliver high accuracy, precision, and throughput.
Introduction
N-Acetyl-DL-methionine is the N-acetylated form of the essential amino acid methionine.[2] It serves various roles, including use as a nutritional supplement and as a precursor in pharmaceutical synthesis.[2] Accurate measurement of its concentration in biological matrices like plasma is crucial for evaluating its absorption, distribution, metabolism, and excretion (ADME) profile in preclinical and clinical drug development.[3]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the definitive analytical technique for quantifying small molecules in complex biological fluids.[4] Its superior sensitivity and selectivity, achieved through chromatographic separation and mass-based detection using Multiple Reaction Monitoring (MRM), minimize interferences from endogenous plasma components, ensuring reliable data.[5] This document provides a comprehensive, field-tested protocol designed for direct implementation in a bioanalytical laboratory setting.
Scientific Principle
The core of this method lies in the specific detection of N-Acetyl-DL-methionine using tandem mass spectrometry. The workflow begins with a simple but effective sample cleanup step: protein precipitation.[6] By adding a threefold volume of ice-cold acetonitrile, plasma proteins are denatured and removed by centrifugation, leaving the analyte of interest and a stable isotope-labeled internal standard (SIL-IS), N-Acetyl-L-methionine-d3, in the supernatant.[7][8]
The supernatant is then injected into an LC-MS/MS system. Chromatographic separation is achieved on a reverse-phase C18 column, which resolves N-Acetyl-DL-methionine from other potential contaminants.[9] Following separation, the analyte and internal standard are ionized using electrospray ionization (ESI) and detected by a triple quadrupole mass spectrometer operating in MRM mode. This mode provides exceptional specificity by monitoring a unique fragmentation pattern (a precursor ion to product ion transition) for both the analyte and the internal standard. Quantification is achieved by calculating the ratio of the analyte peak area to the internal standard peak area, which corrects for variability during sample preparation and analysis.
Experimental Workflow Overview
The entire analytical process, from receiving the plasma sample to generating the final concentration data, is streamlined for efficiency and accuracy.
Caption: High-level overview of the bioanalytical workflow.
Materials and Reagents
-
Analytes: N-Acetyl-DL-methionine (≥99% purity), N-Acetyl-L-methionine-d3 (≥99% purity, for IS).[8]
-
Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic Acid (LC-MS grade), Deionized Water (18.2 MΩ·cm).
-
Biological Matrix: Blank human plasma (K2-EDTA).
-
Labware: 1.5 mL polypropylene microcentrifuge tubes, pipette tips, 96-well collection plates.
Detailed Protocols
Preparation of Stock Solutions, Calibration Standards, and QCs
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve N-Acetyl-DL-methionine and N-Acetyl-L-methionine-d3 in methanol to prepare individual 1 mg/mL stock solutions.
-
Working Standard Solutions: Prepare serial dilutions of the N-Acetyl-DL-methionine primary stock in 50:50 (v/v) acetonitrile/water to create working solutions for spiking calibration curve (CC) standards.
-
Internal Standard (IS) Working Solution (100 ng/mL): Dilute the N-Acetyl-L-methionine-d3 primary stock with acetonitrile to a final concentration of 100 ng/mL. This solution will be used as the protein precipitation solvent.
-
Calibration Curve (CC) and Quality Control (QC) Samples: Spike appropriate volumes of the working standard solutions into blank human plasma to prepare CC standards (e.g., 1, 5, 20, 50, 100, 200, 400, 500 ng/mL) and QC samples at low, medium, and high concentrations (e.g., 3, 75, 375 ng/mL).
Plasma Sample Preparation Protocol
This protocol utilizes the protein precipitation technique, which is effective for removing the majority of interfering proteins from plasma samples.[7][10]
Caption: Step-by-step protein precipitation workflow.
Detailed Steps:
-
Aliquot 50 µL of plasma (unknown sample, CC, or QC) into a 1.5 mL microcentrifuge tube.
-
Add 150 µL of the ice-cold IS working solution (a 3:1 ratio of precipitant to plasma).[11]
-
Vortex the mixture vigorously for 1 minute to ensure complete protein denaturation.[7]
-
Incubate the tubes at 4°C for 10 minutes to facilitate further protein precipitation.
-
Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[12]
-
Carefully transfer the clear supernatant to a clean 96-well plate for analysis, avoiding disturbance of the protein pellet.
LC-MS/MS Instrumentation and Conditions
The following parameters have been optimized for the robust separation and detection of N-Acetyl-DL-methionine.
Table 1: Liquid Chromatography (LC) Parameters
| Parameter | Condition |
|---|---|
| LC System | Standard High-Performance Liquid Chromatography System |
| Column | Reverse-Phase C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temp. | 40 °C |
| Injection Volume | 5 µL |
| Gradient | 5% B to 95% B over 3.0 min, hold for 1.0 min, return to 5% B and equilibrate for 1.0 min |
| Total Run Time | 5.0 minutes |
Table 2: Tandem Mass Spectrometry (MS/MS) Parameters
| Parameter | Condition |
|---|---|
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Spray Voltage | 3500 V[13] |
| Vaporizer Temp. | 370 °C[13] |
| Sheath Gas | 45 arbitrary units[13] |
| Auxiliary Gas | 15 arbitrary units[13] |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | See Table 3 |
Table 3: MRM Transitions and Compound-Specific Parameters
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (V) |
|---|---|---|---|---|
| N-Acetyl-DL-methionine | 192.1 | 132.1 | 100 | 15 |
| N-Acetyl-L-methionine-d3 (IS) | 195.1 | 135.1 | 100 | 15 |
Note: The molecular weight of N-Acetyl-DL-methionine is 191.25 g/mol . The precursor ion [M+H]+ is therefore m/z 192.1.[14][15] The product ion corresponds to a characteristic fragment.
Bioanalytical Method Validation (BMV)
To ensure the reliability of the data for regulatory submissions, the method must be validated according to established guidelines from bodies like the FDA and EMA.[16][17] The validation process demonstrates that the assay is suitable for its intended purpose.[1]
Table 4: Summary of Method Validation Parameters and Acceptance Criteria
| Validation Parameter | Purpose | Acceptance Criteria (Chromatographic Assays) |
|---|---|---|
| Selectivity | Ensures no interference from endogenous matrix components at the retention time of the analyte and IS. | Response in blank samples should be <20% of the LLOQ response. |
| Linearity & Range | Establishes the concentration range over which the assay is accurate and precise. | Correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations of standards must be within ±15% of nominal (±20% at LLOQ). |
| Accuracy | Closeness of mean test results to the true concentration. | Mean concentration at each QC level must be within ±15% of the nominal value. |
| Precision | Closeness of individual measures when the procedure is applied repeatedly. | Coefficient of variation (CV) should not exceed 15% for QC samples. |
| Lower Limit of Quantification (LLOQ) | The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision. | Analyte response should be at least 5 times the blank response. Accuracy within ±20%, Precision ≤20% CV. |
| Matrix Effect | Assesses the suppression or enhancement of ionization by co-eluting matrix components. | The CV of the IS-normalized matrix factor calculated from different lots of matrix should be ≤15%. |
| Recovery | The extraction efficiency of the analytical method. | Recovery should be consistent, precise, and reproducible. |
| Stability | Evaluates the stability of the analyte in the biological matrix under various conditions (freeze-thaw, bench-top, long-term storage). | Mean concentrations of stability samples must be within ±15% of nominal concentrations of baseline samples. |
Acceptance criteria are based on the harmonized ICH M10 Guideline.[1]
Conclusion
The LC-MS/MS method detailed in this application note provides a reliable, sensitive, and high-throughput solution for the quantification of N-Acetyl-DL-methionine in human plasma. The simple protein precipitation sample preparation protocol and rapid chromatographic run time make it well-suited for the analysis of large sample sets generated during drug development. The method meets the stringent requirements for bioanalytical method validation as set forth by international regulatory agencies, ensuring data of the highest quality and integrity.
References
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Kapron, B., et al. (2019). Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? Journal of Pharmaceutical and Biomedical Analysis, 165, 381-385. Available from: [Link]
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Souverain, S., et al. (2004). Protein precipitation for the analysis of a drug cocktail in plasma by LC-ESI-MS. Journal of Pharmaceutical and Biomedical Analysis, 35(5), 905-914. Available from: [Link]
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Toledo, J., et al. (2022). Fast and reliable method for analysis of derivatized plasma amino acids by liquid chromatography-single quadrupole-mass spectrometry. Journal of Animal Science, 100(3). Available from: [Link]
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Agilent Technologies. Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. Available from: [Link]
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Souverain, S., et al. (2004). Protein precipitation for analysis of a drug cocktail in plasma by LC-ESI-MS. ResearchGate. Available from: [Link]
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SIELC Technologies. (2018). Separation of N-Acetyl-methionine on Newcrom R1 HPLC column. Available from: [Link]
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Alfa Chemistry. N-Acetyl-L-methionine-d3. Available from: [Link]
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European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. Available from: [Link]
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U.S. Food and Drug Administration (FDA). (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Available from: [Link]
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Wang, L., et al. (2012). [Analysis of amino acids in rat plasma by solid phase extraction-high performance liquid chromatography-electrospray tandem mass spectrometry and the application to radiation injury rat model]. Se Pu, 30(7), 696-704. Available from: [Link]
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National Institutes of Health (NIH). Mass spectrometry-based detection of protein acetylation. Available from: [Link]
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Quinta Analytica. (2021). FDA 2018 Bioanalytical Method Validation - A Practical Assessment. Available from: [Link]
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European Medicines Agency (EMA). ICH M10 on bioanalytical method validation. Available from: [Link]
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ResearchGate. Impurity profiling of L-methionine by HPLC on a mixed mode column. Available from: [Link]
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Thermo Fisher Scientific. Direct Quantification of Amino Acids in Plasma using LC-MS/MS. Available from: [Link]
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National Institutes of Health (NIH). N-acetyl-L-methionine. PubChem. Available from: [Link]
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MDPI. (2022). Analysis Profiling of 48 Endogenous Amino Acids and Related Compounds in Human Plasma Using Hydrophilic Interaction Liquid Chromatography–Tandem Mass Spectrometry. Available from: [Link]
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ResearchGate. NIH Public Access. Available from: [Link]
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ResearchGate. Application of cation-exchange solid-phase extraction for the analysis of amino alcohols from water and human plasma for verification of Chemical Weapons Convention. Available from: [Link]
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National Institute of Standards and Technology (NIST). L-Methionine, N-acetyl-. NIST WebBook. Available from: [Link]
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National Institutes of Health (NIH). (2017). A reliable LC-MS/MS method for the quantification of natural amino acids in mouse plasma. Available from: [Link]
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PubMed. (2019). Quantitation of free and total N-acetylcysteine amide and its metabolite N-acetylcysteine in human plasma using derivatization and electrospray LC-MS/MS. Available from: [Link]
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MSACL. Direct Quantification of Amino Acids in Human Plasma by LC-MS/MS. Available from: [Link]
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SIELC Technologies. Methionine. Available from: [Link]
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Semantic Scholar. Direct tandem mass spectrometric analysis of amino acids in plasma using fluorous derivatization and monolithic solid-phase purification. Available from: [Link]
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National Institutes of Health (NIH). N-Acetyl-DL-methionine. PubChem. Available from: [Link]
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The Human Metabolome Database. Showing metabocard for N-Acetyl-L-methionine (HMDB0011745). Available from: [Link]
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YouTube. Sample preparation in a bioanalytical workflow – part 1. Available from: [Link]
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ResearchGate. Could anyone recommend an assay method for methionine determination in plasma?. Available from: [Link]
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SCIEX. 13-Minute, Comprehensive, Direct LC-MS/MS Analysis of Amino Acids in Plasma. Available from: [Link]
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Application Notes and Protocols for Utilizing N-Acetyl-DL-methionine as a Methyl Donor in Cell-Based Assays
Introduction: The Critical Role of Methylation in Cellular Function and the Utility of N-Acetyl-DL-methionine
Methylation, the transfer of a methyl group to substrates such as DNA, RNA, and proteins, is a fundamental epigenetic mechanism governing gene expression and cellular homeostasis.[1][2] This process is orchestrated by a class of enzymes known as methyltransferases, which utilize S-adenosylmethionine (SAM) as the universal methyl donor.[1] The availability of SAM is intrinsically linked to the methionine cycle, where the essential amino acid L-methionine is converted to SAM.[3] Consequently, manipulating intracellular SAM levels provides a powerful tool for studying the downstream effects of methylation on cellular processes.
N-Acetyl-DL-methionine (NADLM), a derivative of the essential amino acid methionine, serves as a valuable precursor for intracellular L-methionine and, subsequently, for SAM biosynthesis.[4] Its acetylated form is reported to be metabolically equivalent to L-methionine, ensuring its efficient conversion and utilization by cells.[4] The use of NADLM in cell-based assays presents a strategic approach to modulate the cellular methylome, offering insights into the intricate relationship between methylation and cellular phenotype. This is particularly relevant in fields such as cancer biology, neurobiology, and developmental biology, where aberrant methylation patterns are often implicated in disease pathogenesis.
This guide provides a comprehensive overview and detailed protocols for the application of NADLM as a methyl donor in cell-based assays, designed for researchers, scientists, and drug development professionals.
Scientific Rationale and Advantages of N-Acetyl-DL-methionine
The rationale for using NADLM to modulate cellular methylation lies in its ability to effectively increase the intracellular pool of L-methionine, the direct precursor to SAM. While direct supplementation with SAM is an alternative, its cellular uptake is known to be inefficient.[5] NADLM, being a modified amino acid, is readily transported into cells where it is deacetylated to L-methionine by intracellular aminoacylases.[6] This intracellular conversion ensures a sustained supply of L-methionine for the methionine cycle, leading to elevated SAM levels and enhanced methylation potential.
Key Advantages of Using NADLM:
-
Enhanced Bioavailability: As a modified amino acid, NADLM is efficiently transported into cells.
-
Metabolic Equivalence to L-methionine: Once inside the cell, it is readily converted to L-methionine, the direct precursor for SAM synthesis.[4]
-
Sustained Methyl Donor Supply: Provides a continuous source of L-methionine for the methionine cycle, leading to a stable increase in intracellular SAM.
-
Potential for Improved Stability: The N-acetyl group may offer increased stability in cell culture media compared to L-methionine, although further studies are needed to fully confirm this.
Core Signaling Pathway: The Methionine Cycle and Methylation
The metabolic pathway central to the function of NADLM as a methyl donor is the methionine cycle. Understanding this pathway is crucial for designing and interpreting experiments aimed at modulating cellular methylation.
Figure 1. The Methionine Cycle and NADLM Integration. NADLM is taken up by the cell and converted to L-methionine. Methionine Adenosyltransferase (MAT) then converts L-methionine to the universal methyl donor, S-adenosylmethionine (SAM). Methyltransferases (e.g., DNMTs for DNA, HMTs for histones) utilize SAM to methylate their respective substrates, producing S-adenosylhomocysteine (SAH). SAH is hydrolyzed to homocysteine (HCY) by SAH hydrolase (SAHH). Homocysteine can either be remethylated to methionine by methionine synthase (MS) or betaine-homocysteine methyltransferase (BHMT), or enter the transsulfuration pathway.
Experimental Protocols
Protocol 1: Preparation and Supplementation of N-Acetyl-DL-methionine in Cell Culture
This protocol outlines the steps for preparing a stock solution of NADLM and supplementing it into cell culture medium.
Materials:
-
N-Acetyl-DL-methionine (powder form)
-
Sterile, cell culture grade water or Phosphate-Buffered Saline (PBS)
-
Sterile 0.22 µm syringe filter
-
Appropriate cell culture medium for the cell line of interest
-
Sterile conical tubes and pipettes
Procedure:
-
Stock Solution Preparation:
-
In a sterile environment (e.g., a laminar flow hood), weigh out the desired amount of NADLM powder.
-
Dissolve the NADLM powder in sterile, cell culture grade water or PBS to create a concentrated stock solution (e.g., 100 mM). Gently warm the solution if necessary to aid dissolution, but avoid boiling.
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile conical tube.
-
Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store the aliquots at -20°C.
-
-
Cell Culture Supplementation:
-
Thaw an aliquot of the NADLM stock solution at room temperature.
-
Dilute the stock solution directly into the complete cell culture medium to achieve the desired final concentration. For example, to achieve a final concentration of 1 mM in 10 mL of medium, add 100 µL of a 100 mM stock solution.
-
Gently mix the medium to ensure even distribution of NADLM.
-
Replace the existing medium in the cell culture plates with the NADLM-supplemented medium.
-
Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) before proceeding with downstream assays.
-
Experimental Considerations:
-
Concentration Range: The optimal concentration of NADLM will vary depending on the cell line and the desired effect. A typical starting range is between 0.1 mM and 5 mM. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental goals.
-
Control Groups: Always include a vehicle control group (cells treated with the same volume of sterile water or PBS used to dissolve the NADLM) to account for any potential effects of the solvent. A positive control, such as L-methionine supplementation, can also be included for comparison.
-
Incubation Time: The time required to observe changes in methylation will depend on the rate of cell division and the turnover of methylation marks. Incubation times of 48 to 72 hours are often sufficient to induce measurable changes.
Protocol 2: Assessment of Global DNA Methylation using a Methylation-Specific ELISA
This protocol provides a general workflow for quantifying changes in global DNA methylation following NADLM treatment using a commercially available ELISA kit.
Materials:
-
Cells cultured with and without NADLM (from Protocol 1)
-
DNA isolation kit
-
Global DNA Methylation ELISA kit (various suppliers)
-
Microplate reader
Workflow Diagram:
Figure 2. Workflow for Assessing Global DNA Methylation. This diagram illustrates the key steps from cell treatment to data analysis for quantifying global DNA methylation changes.
Procedure:
-
Cell Harvesting and DNA Isolation:
-
Following incubation with NADLM, harvest the cells using standard cell culture techniques (e.g., trypsinization).
-
Isolate genomic DNA from both treated and control cell pellets using a commercial DNA isolation kit, following the manufacturer's instructions.
-
Quantify the concentration and assess the purity of the isolated DNA using a spectrophotometer (e.g., NanoDrop).
-
-
Global DNA Methylation ELISA:
-
Perform the global DNA methylation ELISA according to the manufacturer's protocol. This typically involves:
-
Binding of genomic DNA to the assay wells.
-
Incubation with a primary antibody that specifically recognizes 5-methylcytosine (5-mC).
-
Incubation with a secondary antibody conjugated to a detection enzyme (e.g., horseradish peroxidase).
-
Addition of a substrate to generate a colorimetric signal.
-
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well using a microplate reader at the recommended wavelength.
-
Calculate the percentage of 5-mC in each sample based on the standard curve provided in the kit.
-
Compare the global DNA methylation levels between the NADLM-treated and control groups.
-
Expected Outcome:
Treatment with NADLM is expected to increase the intracellular pool of SAM, which in turn may lead to an increase in global DNA methylation levels. The magnitude of this increase will be dependent on the cell line, NADLM concentration, and incubation time.
Data Presentation and Interpretation
To facilitate the comparison of experimental outcomes, quantitative data should be summarized in a clear and structured format.
Table 1: Hypothetical Dose-Response of NADLM on Global DNA Methylation in HeLa Cells
| NADLM Concentration (mM) | Incubation Time (hours) | Global DNA Methylation (% 5-mC) | Cell Viability (%) |
| 0 (Control) | 48 | 3.5 ± 0.2 | 100 |
| 0.1 | 48 | 3.8 ± 0.3 | 98 ± 2 |
| 0.5 | 48 | 4.5 ± 0.4 | 95 ± 3 |
| 1.0 | 48 | 5.2 ± 0.5 | 92 ± 4 |
| 2.5 | 48 | 5.8 ± 0.6 | 85 ± 5 |
| 5.0 | 48 | 6.1 ± 0.7 | 70 ± 6 |
*p < 0.05, **p < 0.01 compared to control. Data are represented as mean ± standard deviation.
Interpretation of Results:
The hypothetical data in Table 1 illustrates a dose-dependent increase in global DNA methylation with increasing concentrations of NADLM. It also highlights the importance of assessing cell viability concurrently, as higher concentrations may induce cytotoxicity. The optimal concentration for subsequent experiments would be one that elicits a significant change in methylation without causing substantial cell death.
Troubleshooting and Scientific Considerations
-
No Change in Methylation:
-
Insufficient Incubation Time: Extend the incubation period to allow for more cell divisions and incorporation of methylation marks.
-
Suboptimal NADLM Concentration: Perform a dose-response experiment to identify a more effective concentration.
-
Cell Line Resistance: Some cell lines may have highly regulated methionine metabolism or robust homeostatic mechanisms that resist changes in SAM levels. Consider using a different cell line or a more direct methyltransferase inhibitor as a positive control.
-
-
High Cytotoxicity:
-
Excessive NADLM Concentration: Reduce the concentration of NADLM used.
-
Contamination: Ensure the sterility of the NADLM stock solution and all reagents.
-
Off-target Effects: High concentrations of methionine or its derivatives can have metabolic consequences beyond methylation.[7]
-
-
Variability in Results:
-
Inconsistent Cell Culture Conditions: Maintain consistent cell passage numbers, seeding densities, and media formulations.
-
Pipetting Errors: Use calibrated pipettes and ensure accurate dilutions.
-
Assay Performance: Follow the ELISA kit instructions precisely and include appropriate controls.
-
Conclusion and Future Directions
N-Acetyl-DL-methionine is a valuable and effective tool for modulating cellular methylation in cell-based assays. By providing a bioavailable source of L-methionine, NADLM can be used to investigate the downstream consequences of altered methylation on gene expression, cellular signaling, and phenotype. Future research could focus on elucidating the specific gene targets of NADLM-induced methylation changes through techniques like bisulfite sequencing, and exploring its potential as a modulator of epigenetic states in various disease models. The protocols and considerations outlined in this guide provide a solid foundation for researchers to incorporate NADLM into their experimental toolkit for epigenetic research.
References
- Boycheva, S. et al. (2014). Histone modifications and their role in plant development and stress responses. Journal of Genetics and Genome Research, 1(1), 1-10.
- Demetriadou, C. et al. (2020). The role of epigenetics in the regulation of gene expression in response to environmental stimuli in plants. International Journal of Molecular Sciences, 21(18), 6649.
- Mentch, S. J., & Locasale, J. W. (2016). One-carbon metabolism and epigenetics: understanding the specificity.
- Grabsztunowicz, M. et al. (2017). Histone modifications in plant responses to environmental stresses. Journal of Experimental Botany, 68(18), 4737-4750.
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- Kopytko, P. et al. (2020). The role of histone deacetylases in the regulation of gene expression in maize. International Journal of Molecular Sciences, 21(11), 3899.
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- Alvarez-Venegas, R. et al. (2014). The role of DNA methylation in plant development and stress responses. Plant Science, 229, 14-23.
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- Zhang, N. (2018). Role of methionine on epigenetic modification of DNA methylation and gene expression in animals. Animal Nutrition, 4(1), 11-16.
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N-Acetyl-DL-Methionine as a Dietary Supplement in Rodent Studies: Application Notes and Protocols
Introduction: The Scientific Rationale for N-Acetyl-DL-Methionine in Rodent Research
Methionine, an essential sulfur-containing amino acid, is a cornerstone of mammalian nutrition and metabolism. Its roles extend far beyond being a simple building block for proteins; it is a critical component in the initiation of protein synthesis and a precursor for vital metabolites such as S-adenosylmethionine (SAM), the universal methyl donor for numerous biological reactions, and glutathione (GSH), a master antioxidant. Given its central role, the dietary manipulation of methionine levels has become a powerful tool in rodent research to investigate a wide array of physiological and pathological processes, including aging, metabolic diseases, and oxidative stress-related disorders.
N-Acetyl-DL-methionine (NADL-Met) offers a stable and readily bioavailable alternative to L-methionine for dietary supplementation. The N-acetylation of the amino group provides stability and, in the case of the L-isomer, is readily cleaved in vivo to release L-methionine. This guide provides a comprehensive overview and detailed protocols for the effective use of N-Acetyl-DL-methionine in rodent dietary studies, catering to researchers, scientists, and drug development professionals. We will delve into the nuances of its metabolism, provide evidence-based dosage recommendations, and offer step-by-step instructions for diet preparation and quality control, ensuring the scientific rigor and reproducibility of your research.
Understanding the Molecule: Chemical Properties and Metabolism
N-Acetyl-DL-methionine is a derivative of the amino acid methionine where an acetyl group is attached to the nitrogen atom. It is supplied as a racemic mixture, containing both the L- and D-isomers.
| Property | Value | Source |
| Molecular Formula | C₇H₁₃NO₃S | |
| Molecular Weight | 191.25 g/mol | |
| Appearance | White crystalline powder | N/A |
| Solubility | Soluble in water | N/A |
The metabolic fate of the two isomers differs significantly in rodents. The L-isomer, N-Acetyl-L-methionine, is readily deacetylated by acylases in the body to yield L-methionine, which then enters the normal methionine metabolic pathways.[1] The D-isomer, N-Acetyl-D-methionine, is not as efficiently utilized.[2] This distinction is critical when designing studies, as the L-isomer is the biologically active form for nutritional purposes.
Experimental Design Considerations
Defining Research Objectives
The first step in designing a study with N-Acetyl-DL-methionine is to clearly define the research question. Are you investigating:
-
Nutritional adequacy? Assessing the ability of N-Acetyl-L-methionine to replace L-methionine in a deficient diet.
-
Pharmacological or toxicological effects? Evaluating the impact of high doses of N-Acetyl-DL-methionine on specific physiological systems.
-
Modulation of disease models? Investigating the potential of N-Acetyl-DL-methionine to ameliorate or exacerbate disease phenotypes, such as those related to oxidative stress or metabolic syndrome.
Dosage Selection: From Nutritional Support to Pharmacological Intervention
The selection of an appropriate dose is paramount. Based on existing literature, dosages can be broadly categorized:
| Dosage Range (% in diet) | Typical Application | Key Considerations |
| 0.3% - 0.5% | Nutritional supplementation in methionine-deficient diets. | Aims to meet the normal dietary requirements for sulfur amino acids.[2] |
| 0.5% - 1.5% | Investigating the effects of moderate methionine surplus. | May be used to study metabolic alterations without inducing overt toxicity. |
| >1.5% | Toxicity studies and investigation of high-dose pharmacological effects. | Can lead to reduced weight gain and other adverse effects.[3] |
For acute studies, a single oral gavage may be employed. A study in mice used a single high dose of 859.5 mg/kg to investigate effects on liver glutathione levels.[4]
Control Groups: The Foundation of a Robust Study
The choice of control groups is critical for data interpretation. Consider the following:
-
Basal Diet Control: Animals fed the purified diet without any supplementation. This is essential for establishing a baseline.
-
L-methionine Control: A group receiving an equimolar amount of L-methionine to the N-Acetyl-L-methionine in the experimental group. This helps to dissect the effects of the acetylated form from methionine itself.
-
Vehicle Control (for gavage studies): Animals receiving the vehicle (e.g., water, methylcellulose) used to administer the N-Acetyl-DL-methionine.
Experimental Protocols
Protocol 1: Preparation of a Purified Rodent Diet Supplemented with N-Acetyl-DL-Methionine
This protocol is based on the widely used AIN-93G formulation for growing rodents.[5] Modifications can be made for maintenance diets (AIN-93M) or specific research needs.
Materials:
-
AIN-93G mineral mix
-
AIN-93 vitamin mix
-
Casein (vitamin-free)
-
Cornstarch
-
Sucrose
-
Soybean oil
-
Cellulose
-
N-Acetyl-DL-methionine (crystalline powder)
-
Precision balance
-
Planetary mixer or equivalent
-
Pellet mill (optional)
-
Airtight storage containers
Procedure:
-
Calculate the required amounts of each ingredient. Based on your desired final concentration of N-Acetyl-DL-methionine, calculate the weight of each component for the total batch size. Remember to account for the weight of the supplement by adjusting the amount of a bulking agent, typically cornstarch, to maintain a consistent caloric density across all diets.
-
Premix the small components. In a small container, thoroughly mix the AIN-93G mineral mix, AIN-93 vitamin mix, and the crystalline N-Acetyl-DL-methionine. This step is crucial for ensuring a homogenous distribution of the micronutrients and the supplement.
-
Combine the dry ingredients. In the main mixing bowl, combine the casein, cornstarch, sucrose, and cellulose. Mix on a low speed for 5-10 minutes to ensure a uniform blend.
-
Add the premix. Gradually add the premix from step 2 to the main mixing bowl while the mixer is running at a low speed. Continue mixing for another 10-15 minutes.
-
Incorporate the oil. Slowly add the soybean oil to the dry ingredients while the mixer is running. Continue to mix until the oil is evenly distributed and the mixture has a crumbly consistency.
-
Pelleting (optional). If pelleted food is required, pass the mixture through a pellet mill according to the manufacturer's instructions.
-
Drying and Storage. If the diet was made into a dough with water, it needs to be dried.[6] Store the final diet in airtight containers at 4°C to minimize oxidation and degradation of nutrients. Label each container clearly with the diet composition and preparation date.
Diagram: Experimental Workflow for a Rodent Dietary Study
Caption: A typical workflow for a rodent dietary supplementation study.
Protocol 2: Quality Control - HPLC Analysis of N-Acetyl-Methionine in Rodent Diet
Verifying the concentration of N-Acetyl-DL-methionine in your custom diet is essential for the validity of your study. High-Performance Liquid Chromatography (HPLC) is a reliable method for this purpose.
Materials:
-
Custom rodent diet sample
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (or other suitable buffer)
-
N-Acetyl-DL-methionine standard
-
Extraction solvent (e.g., a mixture of water and acetonitrile)
-
Centrifuge
-
Syringe filters (0.45 µm)
-
HPLC system with a C18 reverse-phase column and UV detector
Procedure:
-
Standard Preparation: Prepare a series of standard solutions of N-Acetyl-DL-methionine of known concentrations in the extraction solvent.
-
Sample Extraction: a. Weigh a representative sample of the ground rodent diet. b. Add a known volume of extraction solvent. c. Vortex or sonicate for a set period to extract the N-Acetyl-DL-methionine. d. Centrifuge the sample to pellet the solid components. e. Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
-
HPLC Analysis: a. Set up the HPLC system with a C18 column and a mobile phase suitable for separating N-Acetyl-methionine (e.g., a gradient of acetonitrile and water with a small amount of formic acid). b. Set the UV detector to a wavelength where N-Acetyl-methionine has strong absorbance (typically in the low UV range). c. Inject the prepared standards and sample extracts.
-
Data Analysis: a. Generate a standard curve by plotting the peak area of the N-Acetyl-methionine standards against their concentrations. b. Determine the concentration of N-Acetyl-DL-methionine in the diet samples by comparing their peak areas to the standard curve.
Metabolic Pathways and Mechanistic Insights
The primary metabolic effect of N-Acetyl-L-methionine is to increase the intracellular pool of L-methionine. This has downstream consequences on several key metabolic pathways.
Diagram: Metabolic Fate and Key Signaling Pathways of N-Acetyl-L-Methionine
Caption: Overview of N-Acetyl-L-methionine metabolism and its influence on key cellular pathways.
Data Presentation and Interpretation
When presenting your findings, clarity and conciseness are key. Utilize tables to summarize quantitative data.
Table Example: Effects of N-Acetyl-DL-Methionine on Growth and Liver Antioxidant Status in Rats
| Group | Final Body Weight (g) | Food Intake ( g/day ) | Liver GSH (µmol/g tissue) |
| Control (Basal Diet) | 350 ± 15 | 20 ± 2 | 5.2 ± 0.4 |
| NADL-Met (0.5%) | 345 ± 18 | 19 ± 2 | 6.8 ± 0.5 |
| NADL-Met (2.0%) | 310 ± 20 | 15 ± 3 | 7.5 ± 0.6 |
| Data are presented as mean ± SD. *p < 0.05 compared to the Control group. |
Conclusion and Future Directions
N-Acetyl-DL-methionine is a valuable tool for researchers studying the multifaceted roles of methionine in health and disease. Its stability and the bioavailability of its L-isomer make it a reliable choice for dietary supplementation in rodent models. By following the detailed protocols and considerations outlined in this guide, researchers can ensure the integrity and reproducibility of their studies. Future research may explore the specific effects of the D-isomer, the long-term consequences of supplementation on various organ systems, and the potential therapeutic applications of N-Acetyl-DL-methionine in a range of disease models.
References
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Effects of N-acetyl-DL-methionine on the liver, GSH synthesis and plasma ALAT level in male Bom:NMRI mice. PubMed. [Link]
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Effects of excess dietary l-methionine and N-acetyl-l-methionine on growing rats. PubMed. [Link]
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N-Acetylcysteine improves the disturbed thiol redox balance after methionine loading. Clinical Science. [Link]
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N-Acetyl-methionine. SIELC Technologies. [Link]
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Acetylmethionine as a source of methionine for the rat. PubMed. [Link]
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Simultaneous determination of taurine, N-acetylcysteine, glycine and methionine in commercial formulations by high-performance liquid chromatography. SpringerLink. [Link]
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Effects of N-Acetyl Cysteine and/or Selenium on Methionine-Induced Ovary and Uterus Histological Damage and Oxidative Stress in Rats. ResearchGate. [Link]
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The protective effect of N-acetylcysteine on oxidative stress in the brain caused by the long-term intake of aspartame by rats. PubMed. [Link]
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Simultaneous Determination of Taurine, N-Acetylcysteine, Glycine and Methionine in Commercial Formulations by High-Performance Liquid Chromatography. ResearchGate. [Link]
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The effect of N-acetyl cysteine on oxidative stress and apoptosis in the liver tissue of rats exposed to cadmium. PubMed. [Link]
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Incorporating Test Compounds in Lab Animal Diets. Inotiv. [Link]
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Detection of N-acetyl methionine in human and murine brain and neuronal and glial derived cell lines. ResearchGate. [Link]
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2 Amino Acid Analysis of Feeds. CABI Digital Library. [Link]
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Detection of N-acetyl methionine in human and murine brain and neuronal and glial derived cell lines. PubMed. [Link]
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Quantitative determination of N-Acetyl cysteine by RP-HPLC method in bulk and parenteral injection. Journal of Applied Pharmaceutical Science. [Link]
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Morphofunctional changes in the rat's liver of different ages after L-methionine administration. Journal of Education, Health and Sport. [Link]
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FORMULATION, PREPARATION AND CHEMICAL ANALYSIS OF PURIFIED DIETS FOR LABORATORY MICE AND RATS. CABI Digital Library. [Link]
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Development and testing of the AIN-93 purified diets for rodents: results on growth, kidney calcification and bone mineralization in rats and mice. PubMed. [Link]
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Purified diets. CLEA Japan, Inc. [Link]
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AIN-93 Purified Diets for the Study of Trace Element Metabolism in Rodents. ResearchGate. [Link]
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Assessing the Antioxidant Capacity of N-Acetyl-DL-methionine using the DPPH Radical Scavenging Assay
An Application Guide and Protocol
Abstract
This comprehensive guide details the application of the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay for quantifying the antioxidant capacity of N-Acetyl-DL-methionine. N-Acetyl-DL-methionine, a derivative of the essential sulfur-containing amino acid methionine, is recognized for its potential role in mitigating oxidative stress.[1][2] The DPPH assay offers a rapid, simple, and widely adopted spectrophotometric method for evaluating the free-radical scavenging ability of compounds.[3][4] This document provides an in-depth exploration of the assay's underlying mechanism, a meticulously detailed step-by-step protocol optimized for microplate readers, and critical insights into data analysis and interpretation. Designed for researchers, scientists, and professionals in drug development, this note serves as a practical resource for the reliable assessment of antioxidant potential.
Introduction: The Imperative of Antioxidant Quantification
Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in a multitude of pathological conditions. Antioxidants counteract this damage by neutralizing free radicals. Consequently, the quantitative assessment of the antioxidant capacity of novel therapeutic agents and pharmaceutical excipients is a cornerstone of drug development and formulation science.[5]
The DPPH assay is a preferred method for screening antioxidant activity due to its simplicity and the stability of the DPPH radical.[6][7][8] The assay measures the ability of a compound to act as a free radical scavenger or a hydrogen donor.[3][4] This guide focuses specifically on the application of this assay to N-Acetyl-DL-methionine, providing the scientific community with a robust and validated protocol.
Principle and Mechanism of the DPPH Assay
The core of the assay lies in the use of DPPH, a stable organic nitrogen radical.[9] In its radical form, a solution of DPPH in an organic solvent like methanol or ethanol has a deep violet color, with a characteristic strong absorption maximum around 517 nm.[3][6]
When an antioxidant, such as N-Acetyl-DL-methionine (designated as AH), is introduced, it donates a hydrogen atom or an electron to the DPPH radical. This process neutralizes the free radical, forming the reduced, stable DPPH-H (1,1-diphenyl-2-picrylhydrazine).[3][10] This reduction of the DPPH radical results in a stoichiometric loss of the violet color, transitioning to a pale yellow.[4][6][7] The decrease in absorbance at 517 nm is directly proportional to the number of electrons or hydrogen atoms captured, and thus, to the antioxidant capacity of the sample.[6]
The chemical transformation is as follows:
DPPH• (Violet) + AH (Antioxidant) → DPPH-H (Yellow) + A• (Oxidized Antioxidant)
This straightforward colorimetric reaction allows for reliable quantification using a standard spectrophotometer or microplate reader.[6]
Experimental Workflow and Logic
The following diagram outlines the logical flow of the DPPH assay, from initial preparation to the final calculation of antioxidant capacity.
Caption: Experimental workflow for the DPPH antioxidant assay.
Detailed Protocol: DPPH Assay for N-Acetyl-DL-methionine
This protocol is optimized for a 96-well microplate format, which enhances throughput and minimizes reagent consumption.
Required Materials and Equipment
-
Chemicals:
-
Equipment:
-
UV-Vis microplate spectrophotometer capable of reading at 517 nm
-
Calibrated single and multichannel micropipettes
-
96-well flat-bottom transparent microplates[10]
-
Analytical balance
-
Volumetric flasks and beakers
-
Vortex mixer
-
Reagent Preparation
-
CAUTION: Perform all work in a fume hood and wear appropriate personal protective equipment (PPE). DPPH is harmful. Methanol is toxic.
-
DPPH Working Solution (0.1 mM):
-
Accurately weigh approximately 3.94 mg of DPPH powder.[10]
-
Dissolve in 100 mL of methanol in a volumetric flask.
-
Wrap the flask completely in aluminum foil to protect it from light.[10]
-
Pro-Tip: This solution should be prepared fresh daily.[9] Before use, allow it to reach room temperature and measure its absorbance at 517 nm. A consistent absorbance value (typically between 0.8 and 1.2) is crucial for reproducibility.[12]
-
-
N-Acetyl-DL-methionine Stock Solution (e.g., 10 mM):
-
Prepare a 10 mM stock solution by dissolving the appropriate amount of N-Acetyl-DL-methionine in methanol.
-
From this stock, prepare a series of working dilutions (e.g., 0.1, 0.25, 0.5, 1.0, 2.5, 5.0 mM) in methanol. The concentration range should be optimized to bracket the expected IC50 value.
-
-
Trolox Positive Control Stock Solution (1 mM):
-
Prepare a 1 mM stock solution of Trolox in methanol.
-
From this stock, prepare a series of working dilutions (e.g., 10, 25, 50, 75, 100, 150 µM) in methanol.
-
Assay Procedure (96-Well Plate)
-
Plate Setup: Designate wells for all necessary controls and samples, running each in triplicate.
-
Blank (A_blank): 100 µL Methanol + 100 µL Methanol. (Used for instrument zeroing).
-
Control (A_control): 100 µL Methanol + 100 µL DPPH Working Solution. (Represents 0% scavenging).
-
Sample Blanks (A_sample_blank): 100 µL of each N-Acetyl-DL-methionine dilution + 100 µL Methanol. (Corrects for any intrinsic color of the sample).
-
Test Samples (A_sample): 100 µL of each N-Acetyl-DL-methionine dilution + 100 µL DPPH Working Solution.
-
Positive Control: 100 µL of each Trolox dilution + 100 µL DPPH Working Solution.
-
-
Dispensing:
-
Using a multichannel pipette, add 100 µL of the appropriate sample dilutions (N-Acetyl-DL-methionine and Trolox) and/or methanol to the designated wells.
-
Add 100 µL of the DPPH working solution to all wells except the Blank and Sample Blank wells. To the Sample Blank wells, add 100 µL of methanol.
-
-
Incubation:
-
Measurement:
Data Analysis and Interpretation
Calculation of Radical Scavenging Activity
The antioxidant activity is expressed as the percentage of DPPH radical scavenging (% Inhibition).
-
Correct for Sample Color: First, correct the absorbance of your test samples by subtracting the absorbance of their corresponding sample blanks.
-
Corrected A_sample = A_sample - A_sample_blank
-
-
Calculate % Inhibition: Use the following formula for each concentration:[7][14][15]
-
% Inhibition = [ (A_control - Corrected A_sample) / A_control ] x 100
-
Determination of the IC50 Value
The IC50 (half-maximal inhibitory concentration) is the most common metric for comparing antioxidant potency. It represents the concentration of the antioxidant required to decrease the initial DPPH concentration by 50%.[4] A lower IC50 value signifies a higher antioxidant capacity.
-
Plot the Data: Create a scatter plot with the concentration of N-Acetyl-DL-methionine on the x-axis and the corresponding average % Inhibition on the y-axis.
-
Perform Regression Analysis:
-
For a simple estimation, you can use linear regression on the linear portion of the curve (typically between 20% and 80% inhibition).[16]
-
The equation of the line will be y = mx + c. To find the IC50, set y = 50 and solve for x: IC50 = (50 - c) / m .[16][17]
-
For higher accuracy, it is recommended to use non-linear regression analysis (e.g., dose-response, sigmoidal fit) using software like GraphPad Prism.[16][18]
-
Data Presentation
Summarize key experimental parameters and results in a clear, tabular format.
| Parameter | Value / Description | Rationale |
| Analyte | N-Acetyl-DL-methionine | The compound being tested for antioxidant capacity. |
| Assay Principle | DPPH Radical Scavenging | Measures hydrogen/electron donating ability.[4] |
| Solvent | Methanol (HPLC Grade) | Common solvent for DPPH and many amino acid derivatives.[3][10] |
| DPPH Concentration | 0.1 mM (in Methanol) | Provides an optimal starting absorbance (~1.0).[3] |
| Wavelength (λmax) | 517 nm | Maximum absorbance wavelength for the DPPH radical.[6] |
| Incubation Time | 30 minutes | Standard duration to allow the reaction to approach completion.[4][13] |
| Incubation Temp. | Room Temperature (~25°C) | Standard and convenient reaction temperature. |
| Positive Control | Trolox | Water-soluble vitamin E analog used as a standard reference. |
| Primary Metric | IC50 (µM or µg/mL) | Concentration to scavenge 50% of DPPH radicals.[4] |
Pro-Tips from the Bench: Ensuring Assay Integrity
-
Solvent Consistency: Always use the same solvent for dissolving the DPPH, the test compound, and the positive control. Using different solvents can alter reaction kinetics and affect results.[19][20] While methanol is common, ethanol is a viable, less toxic alternative.[12][21]
-
Light Sensitivity: The DPPH radical is degraded by light.[3][6] All steps involving the DPPH solution should be performed in minimal light, and solutions must be stored in amber vials or foil-wrapped containers.
-
Kinetic Considerations: The standard 30-minute endpoint may not capture the full picture for all compounds. Some antioxidants, particularly those that react via slower hydrogen atom transfer (HAT) mechanisms, may require longer incubation times.[8][12] Consider performing a kinetic study by taking readings at multiple time points (e.g., 5, 15, 30, 60 minutes) during initial optimization.
-
Assay Validation: For applications in regulated environments, the assay method should be validated according to ICH guidelines, assessing parameters like linearity, accuracy, precision, and reproducibility.[22]
References
-
Amerigo Scientific. (n.d.). DPPH Assay: Principle, Applications, and Complete Guide. Retrieved from Amerigo Scientific website. [Link]
-
Assay Protocol. (2024). Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts. Retrieved from Assay Protocol website. [Link]
-
ResearchGate. (2023). How to determine theoretical IC50 value for in vitro DPPH assay? Retrieved from ResearchGate. [Link]
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Kumara, P., et al. (2018). Determination of DPPH Free Radical Scavenging Activity by RP-HPLC, Rapid Sensitive Method for the Screening of Berry Fruit Juice. Journal of Pharmaceutical Sciences & Research. [Link]
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G-Biosciences. (n.d.). DPPH Antioxidant Assay. Retrieved from G-Biosciences website. [Link]
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Molyneux, P. (2004). The use of the stable free radical diphenylpicryl-hydrazyl (DPPH) for estimating antioxidant activity. Songklanakarin Journal of Science and Technology, 26(2), 211-219. [Link]
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ResearchGate. (2018). How to calculate DPPH IC50 accurately? Retrieved from ResearchGate. [Link]
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Yeo, J., & Shahidi, F. (2019). Critical Re-Evaluation of DPPH assay: Presence of Pigments Affects the Results. Journal of Agricultural and Food Chemistry, 67(27), 7625-7632. [Link]
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Prieto, J. M. (2012). Procedure: Preparation of DPPH Radical, and antioxidant scavenging assay. ResearchGate. [Link]
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YouTube. (2024). Calculating radical scavenging activity %, IC50, and IC50 ± SEM for DPPH Assay in Microsoft Excel. [Link]
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Encyclopedia.pub. (2023). DPPH Radical Scavenging Assay. Retrieved from Encyclopedia.pub. [Link]
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YouTube. (2023). How to Easily Calculate Radical Scavenging Activity and IC50 Using DPPH Assay. [Link]
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ResearchGate. (2024). DPPH assay for evaluating antioxidant activity. Retrieved from ResearchGate. [Link]
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El Babili, F., et al. (2020). ICH Validation of DPPH Assay Method: Some Interesting Medicinal Drugs. European Academic Journal of Science and Engineering, 6(2), 117-130. [Link]
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ResearchGate. (2019). Critical Re-Evaluation of DPPH assay: Presence of Pigments Affects the Results. [Link]
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ResearchGate. (n.d.). Experimental protocol of DPPH assay to assess the antioxidant activity of EOs. [Link]
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Güçlü, İ., & Altun, S. H. (2022). DPPH Radical Scavenging Assay. Molecules, 27(19), 6393. [Link]
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Zen-Bio. (n.d.). DPPH Antioxidant Assay Kit. Retrieved from Zen-Bio website. [Link]
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Marine Biology. (n.d.). DPPH radical scavenging activity. Retrieved from Marine Biology website. [Link]
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López-Alarcón, C., et al. (2019). Optimization and Validation of Two High-Throughput Methods Indicating Antiradical Activity. Molecules, 24(2), 295. [Link]
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ResearchGate. (n.d.). 9.2 DPPH RADICAL SCAVENGING CAPACITY ASSAY. [Link]
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LOUIS. (n.d.). Antioxidant Assay: The DPPH Method. Retrieved from LOUIS website. [Link]
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Kouno, Y., et al. (2016). N-acetyl-L-methionine is a superior protectant of human serum albumin against post-translational oxidation as compared to N-acetyl-L-tryptophan. Biochimica et Biophysica Acta (BBA) - General Subjects, 1860(8), 1735-1743. [Link]
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Zielińska, D., & Szawara-Nowak, D. (2019). Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach. Molecules, 24(21), 3939. [Link]
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De Zafra, C. L., et al. (2018). Mitigation of Oxidation in Therapeutic Antibody Formulations: a Biochemical Efficacy and Safety Evaluation of N-Acetyl-Tryptophan and L-Methionine. Pharmaceutical Research, 35(11), 215. [Link]
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ResearchGate. (2015). Can we use some other solvent for DPPH assay instead of methanol? Retrieved from ResearchGate. [Link]
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ResearchGate. (2024). Which solvent is most suitable for dissolving DPPH when the extraction is done using ethanol? Retrieved from ResearchGate. [Link]
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ResearchGate. (n.d.). Selected reaction solvents in DPPH· assay plus some of their physicochemical properties. [Link]
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Villaño, D., et al. (2023). A kinetic-based stopped-flow DPPH• method. Food Chemistry, 404, 134591. [Link]
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López-Giraldo, L. J., et al. (2021). A Novel Stoichio-Kinetic Model for the DPPH• Assay: The Importance of the Side Reaction and Application to Complex Mixtures. Antioxidants, 10(10), 1547. [Link]
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Kasperczyk, S., et al. (2008). Antioxidant effects of methionine, alpha-lipoic acid, N-acetylcysteine and homocysteine on lead-induced oxidative stress to erythrocytes in rats. Experimental and Toxicologic Pathology, 60(1), 57-64. [Link]
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Application Note: Oral Gavage Delivery of N-Acetyl-DL-methionine in Mouse Models
Introduction: The Significance of N-Acetyl-DL-methionine in Preclinical Research
N-Acetyl-DL-methionine (NADM) is a derivative of the essential amino acid methionine, playing a crucial role in various biological processes. It serves as a readily bioavailable precursor to L-methionine, which is fundamental for protein synthesis and serves as the principal methyl group donor for the methylation of DNA, RNA, and proteins.[1][2] Beyond its metabolic equivalence to methionine, NADM and its metabolites exhibit significant antioxidant properties, protecting cells from damage induced by reactive oxygen species.[3][4]
This unique combination of metabolic and protective functions has positioned NADM as a compound of interest in a wide array of preclinical research areas, including studies on liver toxicity, neurological disorders, and aging.[5][6][7] Accurate and reproducible oral delivery is paramount for investigating its efficacy and pharmacokinetics in mouse models. Oral gavage, a method for administering precise volumes of a substance directly into the stomach, is a standard and essential technique for such studies.[8][9]
This guide provides a comprehensive, field-proven framework for the successful oral gavage delivery of N-Acetyl-DL-methionine in mice. It moves beyond a simple list of steps to explain the causality behind methodological choices, ensuring a self-validating system that prioritizes both scientific integrity and animal welfare.
Section 1: Physicochemical Properties and Formulation Considerations
A thorough understanding of the test article's properties is the foundation of any successful in vivo study. N-Acetyl-DL-methionine is a white crystalline powder with characteristics that influence its formulation for oral gavage.[3][10]
| Property | Value | Source(s) |
| Molecular Formula | C₇H₁₃NO₃S | [11][12] |
| Molecular Weight | ~191.25 g/mol | [11][12] |
| Appearance | White to off-white crystalline powder | [3][10] |
| Melting Point | 117-119 °C | [11][13][14] |
| Aqueous Solubility | 125 mg/mL (may require sonication) | [15] |
| Other Solubilities | Soluble in ethanol and ethyl acetate | [13][16] |
| Storage | 2-8°C (short-term) or -20°C (long-term powder) | [1][14] |
Causality in Vehicle Selection: The choice of a delivery vehicle is critical. It must fully solubilize the compound, be non-toxic, and minimally impact the animal's physiology. Given NADM's high solubility in water, sterile water or phosphate-buffered saline (PBS) are the preferred vehicles for creating a simple solution.[15] For studies requiring different formulations or investigating suspension properties, 0.5% methylcellulose has been successfully used as a vehicle for high-dose oral NADM administration in mice without observed toxicity.[6] For this guide, we will focus on an aqueous solution, which is the most straightforward and common formulation.
Section 2: Dosing Calculations and Regimen Design
Accurate dosing is non-negotiable for data integrity. The dose of NADM will be highly dependent on the specific research question and mouse model. A previously published study has demonstrated the safety of a single high oral dose of 859.5 mg/kg in mice, which can serve as a reference for acute toxicity assessments.[6] However, for efficacy studies, doses are typically lower and determined through dose-response experiments.
The Dosing Calculation Formula:
The concentration of your dosing solution is determined by the desired dose (mg/kg) and the volume you intend to administer (mL/kg). It is best practice to use the lowest possible administration volume to minimize the risk of esophageal reflux and aspiration pneumonia.[8] A volume of 5 mL/kg is recommended, with 10 mL/kg being the generally accepted maximum.[8][9]
Concentration (mg/mL) = Desired Dose (mg/kg) / Administration Volume (mL/kg)
Example Calculation:
-
Goal: To dose a 25 g mouse with 200 mg/kg of NADM.
-
Chosen Administration Volume: 5 mL/kg.
-
Step 1: Calculate Required Concentration.
-
Concentration = 200 mg/kg / 5 mL/kg = 40 mg/mL
-
-
Step 2: Convert Mouse Weight to kg.
-
25 g / 1000 = 0.025 kg
-
-
Step 3: Calculate the Volume to Administer.
-
Volume (mL) = Administration Volume (mL/kg) * Mouse Weight (kg)
-
Volume (mL) = 5 mL/kg * 0.025 kg = 0.125 mL (or 125 µL)
-
Data Presentation: Example Dosing Volumes
The following table provides pre-calculated administration volumes for a 40 mg/mL dosing solution, designed to deliver a 200 mg/kg dose at an administration volume of 5 mL/kg.
| Mouse Weight (g) | Mouse Weight (kg) | Volume to Administer (µL) |
| 20 | 0.020 | 100 |
| 22 | 0.022 | 110 |
| 24 | 0.024 | 120 |
| 26 | 0.026 | 130 |
| 28 | 0.028 | 140 |
| 30 | 0.030 | 150 |
Section 3: Protocol for Dosing Solution Preparation
This protocol describes the preparation of a 10 mL stock of a 40 mg/mL sterile aqueous solution of N-Acetyl-DL-methionine.
Materials:
-
N-Acetyl-DL-methionine (powder)
-
Sterile, pyrogen-free water or PBS
-
Calibrated analytical balance
-
15 mL sterile conical tube
-
Vortex mixer
-
Sonicator bath (optional, but recommended)
-
0.22 µm sterile syringe filter
-
Sterile syringes and needles
Methodology:
-
Calculate Required Mass: To prepare 10 mL of a 40 mg/mL solution, you will need 400 mg of NADM (10 mL * 40 mg/mL).
-
Weigh Compound: Accurately weigh 400 mg of NADM powder and place it into the 15 mL sterile conical tube.
-
Initial Dissolution: Add approximately 8 mL of sterile water to the tube.
-
Solubilization: Tightly cap the tube and vortex vigorously for 1-2 minutes. If any particulate matter remains, place the tube in a sonicator bath for 5-10 minutes, or until the solution is completely clear. This step is crucial for ensuring complete dissolution.[15]
-
Final Volume Adjustment: Once fully dissolved, add sterile water to bring the total volume to exactly 10 mL. Invert the tube several times to ensure homogeneity.
-
Sterile Filtration: Draw the entire solution into a sterile syringe. Attach a 0.22 µm sterile syringe filter and dispense the solution into a new, sterile container. This step removes any potential microbial contamination, which is critical for in vivo use.
-
Labeling and Storage: Clearly label the container with the compound name, concentration, date of preparation, and storage conditions. Store at 2-8°C for up to one week, or aliquot and freeze for longer-term storage. Always visually inspect for precipitation before use.
Section 4: Protocol for Oral Gavage Procedure
This protocol is a synthesis of best practices designed to maximize accuracy while minimizing animal stress and risk of injury.[9][17][18] This procedure may only be performed by personnel who have received proper training.[8]
Materials:
-
Prepared NADM dosing solution
-
Appropriate-sized syringes (e.g., 1 mL tuberculin)
-
Oral gavage needles (feeding tubes)
-
Calibrated scale
Data Presentation: Recommended Gavage Needle Sizes for Mice
| Mouse Weight (g) | Gauge | Length (inches) | Tip |
| 15-20 | 22 G | 1 - 1.5" | Bulb/Ball |
| 20-25 | 20 G | 1.5" | Bulb/Ball |
| 25-35 | 18 G | 1.5 - 2" | Bulb/Ball |
| Source: Adapted from Washington State University and UCSF IACUC guidelines.[8][9] |
Methodology:
-
Dose Preparation: Weigh the mouse immediately before dosing. Using the calculation from Section 2, draw the precise volume of the NADM solution into your syringe. Ensure there are no air bubbles.
-
Measure Insertion Depth: Before restraining the animal, hold the gavage needle alongside the mouse. The correct length is from the tip of the nose to the last rib or the bottom of the sternum.[9][18] This measurement prevents accidental perforation of the stomach or esophagus.
-
Animal Restraint: Gently but firmly restrain the mouse by scruffing the loose skin over the shoulders and neck.[17][19] The head should be immobilized, and the body and head should be in a straight vertical line. This alignment is the single most important factor for ensuring the needle enters the esophagus and not the trachea.[18]
-
Needle Insertion:
-
With the mouse's head gently tilted back, introduce the gavage needle into the mouth, slightly to one side to avoid the incisors.
-
Advance the needle along the roof of the mouth toward the back of the pharynx.[9][20]
-
The mouse will have a natural swallowing reflex as the needle reaches the esophagus. Allow the needle to slide gently down the esophagus to the pre-measured depth.
-
Self-Validation Check: The needle should advance smoothly with no resistance.[17] If you feel any resistance or the animal gasps, you may be in the trachea. DO NOT FORCE THE NEEDLE. [18] Withdraw it immediately and begin again.
-
-
Substance Administration: Once the needle is correctly placed, depress the syringe plunger slowly and steadily to deliver the solution.
-
Needle Removal: After administration, smoothly withdraw the needle along the same path of insertion.
-
Post-Procedure Monitoring: Return the mouse to its cage and monitor it for 5-10 minutes.[9] Watch for any signs of respiratory distress, such as labored breathing or fluid bubbling from the nose, which could indicate accidental administration into the lungs.[19]
Section 5: Experimental Workflow and Best Practices
A successful oral gavage study relies on a consistent and well-planned workflow. Adherence to best practices reduces experimental variability and ensures humane treatment of the animals.
Mandatory Visualization: Experimental Workflow Diagram
Caption: Workflow for oral gavage of N-Acetyl-DL-methionine.
Expertise-Driven Insights:
-
Habituation: Handling mice for several days prior to the first gavage can significantly reduce stress during the procedure.[19]
-
Consistency is Key: The time of day, fasting state (if any), and handling procedures should be kept consistent across all animals and all treatment days to minimize confounding variables.
-
Alternatives for Chronic Dosing: For long-term studies, oral gavage can be a significant stressor.[21][22] Consider less invasive alternatives such as voluntary consumption in palatable treats or administration via drinking water, though these methods sacrifice dosing precision.[8][23][24]
Section 6: Metabolic Context of N-Acetyl-DL-methionine
Understanding the metabolic fate of NADM is essential for interpreting experimental outcomes. Upon absorption, it is primarily metabolized by the enzyme Aminoacylase 1, which de-acetylates it to yield L-methionine and acetate.[5][7] The liberated L-methionine then enters the body's methionine pool.
Mandatory Visualization: Metabolic Pathway
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- 22. A less stressful alternative to oral gavage for pharmacological and toxicological studies in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Video: Use of Micropipette-Guided Drug Administration as an Alternative Method to Oral Gavage in Rodent Models [jove.com]
- 24. Refinement of oral gavage - Norecopa Wiki [wiki.norecopa.no]
Application Note: N-Acetyl-DL-methionine (NADLM) as a Functional Excipient for Enhanced Stability of Monoclonal Antibody Formulations
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Challenge of Monoclonal Antibody Stability
Monoclonal antibodies (mAbs) represent a cornerstone of modern therapeutics, yet their large, complex structures are inherently susceptible to degradation. A primary challenge in developing a stable, effective, and safe mAb drug product is preventing chemical modifications that can compromise its structural integrity and biological function. Among these, oxidation is a critical degradation pathway, particularly affecting chemically labile amino acid residues such as methionine (Met) and tryptophan (Trp).[1][2] Oxidation within the Complementarity-Determining Regions (CDRs) can directly diminish antigen binding and potency, while modification in the Fc region can alter effector functions and pharmacokinetic profiles.[2][3]
To mitigate these risks, biopharmaceutical formulations rely on carefully selected excipients to maintain the mAb's native conformation and inhibit degradation. While buffers and tonicity modifiers are standard, functional excipients like antioxidants are crucial for protecting against oxidative stress encountered during manufacturing, storage, and administration.[4][5] N-Acetyl-DL-methionine (NADLM) has emerged as a highly effective antioxidant in this context. This application note provides a comprehensive guide to the mechanism, application, and evaluation of NADLM in mAb formulations, offering detailed protocols and interpretation guidelines for formulation scientists.
Mechanism of Action: How NADLM Protects Monoclonal Antibodies
The primary protective function of NADLM is to act as a sacrificial antioxidant. Its efficacy stems from the high susceptibility of its thioether group to oxidation by various reactive oxygen species (ROS), such as hydrogen peroxide and hydroxyl radicals.[6]
The Oxidation Problem in mAbs: Methionine is one of the most easily oxidized amino acids, converting to methionine sulfoxide, which introduces a polar oxygen atom and can lead to localized conformational changes, potentially destabilizing the protein.[3][4] This can disrupt the precise three-dimensional structure required for therapeutic function.
NADLM as a Preferential Target: When included in a formulation, NADLM serves as a more accessible and reactive target for ROS than the methionine residues embedded within the folded mAb structure. By scavenging these oxidants, NADLM is itself converted to N-acetyl-methionine sulfoxide, thereby preventing the oxidation of the therapeutic protein.[6] Studies have shown that N-acetylated amino acids, like N-AcMet, can be superior ROS scavengers compared to their non-acetylated counterparts and other stabilizers.[6]
The diagram below illustrates this sacrificial mechanism, where NADLM intercepts an incoming reactive oxygen species, protecting the vulnerable methionine residue on the monoclonal antibody.
Caption: Sacrificial antioxidant mechanism of NADLM.
Formulation Development and Evaluation Workflow
Incorporating and validating the effectiveness of NADLM requires a systematic workflow. This process involves initial screening, formulation into a stable buffer system, subjecting the formulation to accelerated stress conditions, and analyzing the outcomes using a suite of orthogonal analytical techniques.
The following diagram outlines a typical workflow for evaluating NADLM in a new mAb formulation.
Caption: Workflow for NADLM formulation development.
Experimental Protocols
Here we provide detailed methodologies for key experiments in the evaluation of NADLM.
Protocol 1: Preparation of mAb Formulation with NADLM
This protocol describes the preparation of a buffered mAb solution containing NADLM for stability testing.
Materials:
-
Monoclonal antibody (mAb) stock solution
-
N-Acetyl-DL-methionine (NADLM) powder
-
Buffer components (e.g., Histidine, Sucrose)
-
Water for Injection (WFI)
-
Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) for pH adjustment
-
Sterile filters (0.22 µm)
Procedure:
-
Buffer Preparation:
-
Prepare the desired formulation buffer (e.g., 20 mM Histidine, 240 mM Sucrose, pH 6.0) in WFI.
-
Dissolve the NADLM powder directly into the buffer to the target concentration (e.g., 10 mM).
-
Rationale: NADLM is readily soluble in aqueous buffers. Adding it before the mAb ensures homogeneity.
-
Adjust the final pH of the buffer after NADLM dissolution, as it can slightly alter the pH.
-
-
Buffer Exchange:
-
Concentrate the mAb stock solution and diafilter it against the NADLM-containing formulation buffer using an appropriate tangential flow filtration (TFF) system or dialysis cassette.
-
Rationale: This process removes the original storage buffer and replaces it with the final formulation buffer, ensuring the mAb is in the desired chemical environment.
-
-
Final Concentration Adjustment & Sterilization:
-
Adjust the final mAb concentration to the target value (e.g., 100 mg/mL) using the NADLM-containing buffer.
-
Perform a final sterile filtration of the bulk formulation using a 0.22 µm filter.
-
Rationale: Sterile filtration is a critical step to ensure the drug product is free from microbial contamination.
-
-
Control Sample Preparation:
-
Repeat steps 1-3 using the identical formulation buffer without NADLM to serve as a negative control for the stress studies.
-
Protocol 2: Forced Oxidation Stress Testing
This protocol is designed to accelerate the oxidation of the mAb to evaluate the protective capacity of NADLM.
Materials:
-
mAb formulations (with and without NADLM) from Protocol 1.
-
Hydrogen peroxide (H₂O₂), 30% solution.
-
2,2'-Azobis(2-amidinopropane) dihydrochloride (AAPH) as an alternative radical initiator.[7]
-
Photostability chamber (ICH Q1B compliant).
-
Incubators set to elevated temperatures (e.g., 40°C).
Procedure:
-
Chemical Oxidation (H₂O₂):
-
Aliquot the mAb formulations into sterile microcentrifuge tubes.
-
Spike samples with a low concentration of H₂O₂ (e.g., final concentration of 0.01%).
-
Incubate at room temperature for a defined period (e.g., 4, 8, 24 hours).
-
Rationale: H₂O₂ is a common and effective agent for inducing methionine oxidation.[1][2]
-
-
Chemical Oxidation (AAPH):
-
Photostability:
-
Place vials of each formulation in a photostability chamber and expose them to a total illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
Rationale: Light exposure is a known cause of oxidation for sensitive residues like Trp and Met.[1]
-
-
Sample Collection:
-
At each time point for each stress condition, pull samples and immediately freeze them at -80°C to quench the reaction until analysis.
-
Protocol 3: Analytical Methods for Stability Assessment
A suite of analytical methods is required to measure the impact of stress on the mAb and the protective effect of NADLM.
-
Size Exclusion Chromatography (SEC-HPLC):
-
Purpose: To quantify the formation of high molecular weight species (aggregates) and low molecular weight species (fragments).
-
Principle: Separates molecules based on their hydrodynamic radius. Aggregates elute earlier than the monomer, and fragments elute later.
-
-
Hydrophobic Interaction Chromatography (HIC):
-
Purpose: To separate and quantify oxidation variants.
-
Principle: Oxidation of residues like methionine increases the polarity of the protein, causing it to elute earlier from the HIC column (i.e., at a lower salt concentration) than the non-oxidized main peak.[2] This method is particularly sensitive for detecting changes in the CDR.[2]
-
-
Reversed-Phase HPLC with Mass Spectrometry (RP-HPLC-MS) Peptide Mapping:
-
Purpose: To identify and quantify the specific sites of oxidation on the amino acid sequence.
-
Principle: The mAb is digested into smaller peptides using an enzyme like trypsin. The peptides are then separated by RP-HPLC and analyzed by a mass spectrometer. An oxidized methionine residue will result in a mass increase of 16 Da for the corresponding peptide.[1] This is the gold-standard method for pinpointing modification sites. An advanced approach involves using ¹⁸O-labeled hydrogen peroxide to differentiate in-study oxidation from artifacts generated during sample preparation.[9][10][11]
-
-
Potency Assay (e.g., Antigen-Binding ELISA):
-
Purpose: To measure the biological activity of the mAb.
-
Principle: An ELISA-based assay quantifies the ability of the mAb to bind to its target antigen. A decrease in binding signal indicates a loss of function, which can be correlated with oxidation in the CDRs.
-
Data Interpretation & Case Study
Interpreting the Results: The efficacy of NADLM is determined by comparing the degradation profiles of the formulation containing the excipient against the control. A successful outcome is characterized by:
-
Lower aggregation: A smaller percentage of high molecular weight species in the NADLM samples as measured by SEC-HPLC.
-
Reduced oxidation: A smaller percentage of acidic variants (pre-peaks) in HIC and lower levels of +16 Da modifications in peptide mapping for the NADLM samples.
-
Preserved potency: Higher retained biological activity in the potency assay for the NADLM samples.
Hypothetical Case Study: Stabilizing mAb-X
-
Objective: To mitigate oxidation of a Met residue in the CDR of mAb-X, which is highly susceptible to degradation by H₂O₂.
-
Design: mAb-X at 50 mg/mL in a histidine buffer (pH 6.0) was formulated with and without 15 mM NADLM. Both formulations were stressed with 0.05% H₂O₂ for 12 hours at 25°C.
-
Results:
| Analytical Method | Parameter | Formulation without NADLM (Control) | Formulation with 15 mM NADLM |
| SEC-HPLC | % Monomer | 98.1% | 99.5% |
| % Aggregates | 1.9% | 0.5% | |
| HIC | % Main Peak | 65.3% | 92.4% |
| % Oxidized Variants | 34.7% | 7.6% | |
| Peptide Map | % Oxidation at CDR Met-105 | 45.2% | 5.1% |
| Antigen Binding | % Relative Potency | 58% | 95% |
Conclusion & Best Practices
N-Acetyl-DL-methionine is a potent and effective excipient for preventing the oxidative degradation of monoclonal antibodies. Its function as a sacrificial antioxidant protects vulnerable amino acid residues, thereby preserving the structural integrity and biological function of the therapeutic protein.
Best Practices for Formulation Development:
-
Concentration Screening: The optimal concentration of NADLM should be determined empirically, typically ranging from 5 to 20 mM.
-
Orthogonal Analysis: A combination of analytical techniques is essential for a comprehensive understanding of the degradation pathways and the protective effects of NADLM.
-
Compatibility: Ensure compatibility of NADLM with other formulation components and the primary packaging (vial, stopper, syringe) over the intended shelf life.
-
Safety: While methionine is a naturally occurring amino acid and N-acetylated forms are generally considered safe, appropriate safety and toxicological assessments should be conducted as part of the overall drug development program.[12]
By following the systematic approach outlined in this guide, formulation scientists can effectively leverage N-Acetyl-DL-methionine to develop stable, safe, and efficacious monoclonal antibody therapeutics.
References
-
Grøn, I., et al. (2021). Quantitative Analysis of in Vivo Methionine Oxidation of the Human Proteome. National Institutes of Health. Available at: [Link]
-
Liu, H., et al. (2013). Accurate Determination of Protein Methionine Oxidation by Stable Isotope Labeling and LC-MS Analysis. Analytical Chemistry. Available at: [Link]
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ResearchGate. (2013). Accurate Determination of Protein Methionine Oxidation by Stable Isotope Labeling and LC-MS Analysis | Request PDF. Available at: [Link]
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Semantic Scholar. (2013). Accurate determination of protein methionine oxidation by stable isotope labeling and LC-MS analysis. Available at: [Link]
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Hoare, M., et al. (2020). Methionine Alkylation as an Approach to Quantify Methionine Oxidation Using Mass Spectrometry. National Institutes of Health. Available at: [Link]
-
Kouno, Y., et al. (2016). N-acetyl-L-methionine is a superior protectant of human serum albumin against post-translational oxidation as compared to N-acetyl-L-tryptophan. PubMed Central. Available at: [Link]
-
ResearchGate. (2018). Mitigation of Oxidation in Therapeutic Antibody Formulations: a Biochemical Efficacy and Safety Evaluation of N-Acetyl-Tryptophan and L-Methionine. Available at: [Link]
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Dion, M., et al. (2018). Mitigation of Oxidation in Therapeutic Antibody Formulations: a Biochemical Efficacy and Safety Evaluation of N-Acetyl-Tryptophan and L-Methionine. PubMed. Available at: [Link]
-
Semantic Scholar. (2018). Mitigation of Oxidation in Therapeutic Antibody Formulations: a Biochemical Efficacy and Safety Evaluation of N-Acetyl-Tryptophan and L-Methionine. Available at: [Link]
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Jarasch, A., et al. (2020). Forced degradation of recombinant monoclonal antibodies: A practical guide. PubMed Central. Available at: [Link]
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Wang, W., et al. (2022). In-Depth Characterization for Methionine Oxidization in Complementary Domain Region by Hydrophobic Interaction Chromatography. PubMed Central. Available at: [Link]
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Ray, S., et al. (2021). Prediction of methionine oxidation risk in monoclonal antibodies using a machine learning method. PubMed Central. Available at: [Link]
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Bhattacharya, S. (2019). How to Reduce the Oxidation of Therapeutic Proteins. News-Medical.Net. Available at: [Link]
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Hage, M., et al. (2006). N-Acetylcysteine improves the disturbed thiol redox balance after methionine loading. PubMed. Available at: [Link]
-
Kumar, S., et al. (2021). Monoclonal Antibody Aggregation Associated with Free Radical Induced Oxidation. MDPI. Available at: [Link]
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Gupta, S., et al. (2022). Oxidation and Deamidation of Monoclonal Antibody Products: Potential Impact on Stability, Biological Activity, and Efficacy. OUCI. Available at: [Link]
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ResearchGate. (2018). Impact of excipients (5 mM L-methionine, 0.3 mM NAT, and the.... Available at: [Link]
- Google Patents. (1977). Process for the production of n-acetyl-l-methionine.
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Thomas, G. (2015). Excipient Selection for Protein Stabilization. Pharmaceutical Technology. Available at: [Link]
- Google Patents. (1988). Process for the preparation of N-acetyl-D,L-alpha-aminocarboxylic acids.
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enzymatic assay for determining N-acetyl-D-amino acid deacetylase activity
Application Note & Protocol
Topic: High-Throughput Enzymatic Assay for Determining N-acetyl-D-amino acid Deacetylase Activity Audience: Researchers, scientists, and drug development professionals.
I. Introduction: The Significance of N-acetyl-D-amino acid Deacetylase
N-acetyl-D-amino acid deacetylases (D-aminoacylases; EC 3.5.1.81) are enzymes that catalyze the hydrolysis of N-acetyl-D-amino acids to produce a D-amino acid and acetate.[1] This stereospecific activity is of significant interest in biotechnology and pharmaceutical development. A primary application is in the industrial production of enantiomerically pure D-amino acids, which are crucial chiral building blocks for synthesizing various pharmaceuticals, including semi-synthetic antibiotics, peptide-based drugs, and other specialty chemicals.[2][3]
Accurate and efficient quantification of D-aminoacylase activity is paramount for several key research and development activities:
-
Enzyme Discovery and Characterization: Screening microbial sources or engineered variants for novel deacetylases with desired properties such as high catalytic efficiency, broad substrate specificity, or enhanced stability.[4]
-
Bioprocess Optimization: Monitoring and optimizing fermentation and enzymatic reaction conditions for the large-scale production of D-amino acids.
-
Inhibitor Screening: Identifying and characterizing potential inhibitors for mechanistic studies or as potential therapeutic agents, particularly in contexts where analogous enzymes (e.g., histone deacetylases) are drug targets.[5][6]
This guide provides a detailed, self-validating protocol for a continuous, coupled enzymatic assay to determine N-acetyl-D-amino acid deacetylase activity. The method is designed for a 96-well microplate format, making it suitable for high-throughput screening and kinetic analysis.
II. Principle of the Coupled Enzymatic Assay
The determination of D-aminoacylase activity relies on the quantification of one of its products. While direct measurement of the D-amino acid via methods like HPLC is possible, a coupled spectrophotometric assay offers greater convenience, higher throughput, and real-time kinetic data.[4][7]
The assay detailed here follows a three-step enzymatic cascade:
-
Primary Reaction (Target Enzyme): The N-acetyl-D-amino acid deacetylase of interest hydrolyzes the N-acetyl-D-amino acid substrate, releasing a free D-amino acid and acetate.
-
Coupled Reaction 1 (Indicator Enzyme): The produced D-amino acid is immediately oxidized by a stereospecific D-amino acid oxidase (DAAO), a flavoenzyme that exclusively acts on D-enantiomers.[8][9] This reaction consumes molecular oxygen and produces the corresponding α-keto acid, ammonia, and hydrogen peroxide (H₂O₂).[10]
-
Coupled Reaction 2 (Reporting Enzyme): The generated H₂O₂ serves as a substrate for horseradish peroxidase (HRP). In the presence of a suitable chromogenic substrate, such as 4-aminoantipyrine (4-AAP) and phenol, HRP catalyzes an oxidative coupling reaction to produce a colored product (a quinoneimine dye) that absorbs light strongly at a specific wavelength (e.g., 505 nm).[11]
The rate of color formation is directly proportional to the rate of D-amino acid production by the primary deacetylase enzyme, allowing for precise measurement of its activity.
Caption: Coupled enzyme reaction cascade for deacetylase activity.
III. Materials and Reagents
Scientist's Note: The quality and preparation of reagents are critical for assay success. Use analytical grade reagents and ultrapure water (e.g., Milli-Q grade) for all solutions. Prepare fresh working solutions and store stock solutions appropriately.
| Reagent/Material | Stock Concentration | Storage | Notes |
| Assay Buffer | 5X Stock (e.g., 250 mM Potassium Phosphate, pH 7.5) | 4°C | The optimal pH may vary depending on the specific deacetylase and should be determined empirically. pH 7.5-8.5 is a good starting point.[2] |
| N-acetyl-D-amino acid | 200 mM in Assay Buffer | -20°C | Substrate choice depends on the enzyme's specificity. N-acetyl-D-methionine or N-acetyl-D-phenylalanine are common substrates.[4] |
| D-amino acid Oxidase (DAAO) | ≥100 U/mL (e.g., from porcine kidney) | -20°C | Ensure high purity and activity. Avoid repeated freeze-thaw cycles. |
| Horseradish Peroxidase (HRP) | ≥250 U/mL | -20°C | Store in a glycerol-containing buffer to maintain activity. |
| 4-Aminoantipyrine (4-AAP) | 30 mM in ultrapure water | 4°C, protected from light | Prepare fresh weekly. |
| Phenol | 40 mM in ultrapure water | 4°C, protected from light | Caution: Phenol is toxic and corrosive. Handle with appropriate personal protective equipment (PPE). |
| D-amino acid Standard | 10 mM in Assay Buffer | -20°C | Used for creating a standard curve to correlate absorbance with product concentration. Use the D-amino acid corresponding to the N-acetylated substrate. |
| Enzyme Sample | Variable | -80°C or 4°C | The deacetylase to be assayed (e.g., purified protein, cell lysate). |
| Microplate Reader | N/A | N/A | Capable of kinetic measurements at 505 nm and temperature control. |
| 96-well Microplates | N/A | N/A | Clear, flat-bottom plates are recommended for spectrophotometric assays. |
IV. Detailed Experimental Protocol
This protocol is designed for a total reaction volume of 200 µL per well in a 96-well plate. Adjust volumes proportionally as needed.
Step 1: Reagent Preparation
-
1X Assay Buffer: Prepare a sufficient volume of 1X Assay Buffer (e.g., 50 mM Potassium Phosphate, pH 7.5) by diluting the 5X stock with ultrapure water. Equilibrate to the desired assay temperature (e.g., 37°C).
-
Substrate Working Solution: Prepare a 20 mM working solution of the N-acetyl-D-amino acid by diluting the 200 mM stock in 1X Assay Buffer.
-
Rationale: The final substrate concentration in the assay will be 10 mM. This is often well above the Michaelis constant (Kₘ) for many enzymes, ensuring the reaction rate is maximal (Vₘₐₓ) and proportional to the enzyme concentration, not limited by the substrate.[2] For detailed kinetic studies, a range of substrate concentrations should be prepared to bracket the expected Kₘ.[12]
-
-
Coupling Enzyme Master Mix (CEMM): Prepare this mix fresh just before use and keep it on ice. For each 1 mL of CEMM, combine the following in 1X Assay Buffer:
-
890 µL of 1X Assay Buffer
-
50 µL of 30 mM 4-AAP (Final concentration in mix: 1.5 mM)
-
50 µL of 40 mM Phenol (Final concentration in mix: 2.0 mM)
-
~5 µL of HRP stock (Target final activity in well: ~2.5 U/mL)[11]
-
~5 µL of DAAO stock (Target final activity in well: ~0.1 U/mL)
-
Scientist's Note: The exact volume of HRP and DAAO stock may need optimization to ensure they are not rate-limiting. The goal is for the deacetylase reaction to be the slowest, rate-determining step.
-
Step 2: Assay Setup
-
Layout the Plate: Design the plate map to include all necessary controls. A typical layout includes:
-
Blanks: No deacetylase enzyme. Used to measure background signal.
-
Controls:
-
No substrate control: To check for activity from the enzyme preparation itself.
-
No DAAO/HRP control: To confirm color formation is dependent on the coupling system.
-
-
Samples: The deacetylase enzyme at various dilutions.
-
Standard Curve (Optional but Recommended): Wells with known concentrations of the D-amino acid product instead of the N-acetylated substrate. This allows for the conversion of absorbance units to absolute product concentration.
-
Caption: High-level overview of the experimental workflow.
Step 3: Reaction Assembly
-
Add 100 µL of the Coupling Enzyme Master Mix (CEMM) to all wells.
-
Add 20 µL of 1X Assay Buffer to the "Sample" and "Blank" wells.
-
Add 20 µL of the Deacetylase Enzyme Sample (appropriately diluted in 1X Assay Buffer) to the "Sample" wells. For "Blank" wells, add 20 µL of the same buffer used to dilute the enzyme.
-
Pre-incubate the plate at the desired assay temperature (e.g., 37°C) for 5 minutes.
-
Rationale: This step ensures all components are at thermal equilibrium before the reaction is initiated, leading to more accurate and reproducible kinetic data.
-
Step 4: Reaction Initiation and Measurement
-
Initiate the reaction by adding 80 µL of the 20 mM Substrate Working Solution to all wells. The total volume should now be 200 µL.
-
Immediately place the plate in the microplate reader, pre-set to the assay temperature.
-
Measure the absorbance at 505 nm every 30-60 seconds for a period of 15-30 minutes.
-
Trustworthiness: It is crucial to monitor the reaction progress kinetically. The initial phase of the reaction should be linear. If the curve plateaus quickly, the enzyme concentration may be too high, or the substrate is being depleted. In such cases, the sample should be further diluted and the assay repeated.
-
V. Data Analysis and Interpretation
Calculate the Rate of Reaction (ΔAbs/min)
For each well, plot absorbance (505 nm) versus time (minutes). Identify the initial, linear portion of the curve and determine its slope. This slope is the rate of reaction in ΔAbs/min. Subtract the rate of the "Blank" from the rate of the "Sample" wells to get the corrected rate.
Convert Rate to Molar Concentration
Use the Beer-Lambert law (A = εcl) to convert the absorbance rate to a concentration rate.
Rate (µmol/min/mL) = (ΔAbs/min) / ε
-
ΔAbs/min: The corrected rate of absorbance change from Step 1.
-
ε (Molar Extinction Coefficient): The molar extinction coefficient for the quinoneimine dye product under these specific assay conditions (pH, buffer). For the 4-AAP/phenol system, this value is typically around 6,000 M⁻¹cm⁻¹ . However, it is best practice to determine this experimentally using a standard curve of the final product or a reliable literature value for your exact conditions. The path length (l) for a 200 µL volume in a standard 96-well plate is typically ~0.5 cm, but this can vary. Modern plate readers often have a pathlength correction feature. For simplicity in calculation, one can generate a standard curve of H₂O₂ and use the slope to directly convert ΔAbs/min to µmol/min.
Define and Calculate Enzyme Activity
One Unit (U) of N-acetyl-D-amino acid deacetylase activity is defined as the amount of enzyme that catalyzes the formation of 1 µmole of D-amino acid per minute under the specified assay conditions.
Activity (U/mL) = [Rate (µmol/min/mL) x Total Assay Volume (mL)] / Enzyme Sample Volume (mL)
Example Calculation:
| Parameter | Value | Notes |
| Corrected ΔAbs/min | 0.05 | (Sample Rate - Blank Rate) |
| Molar Extinction Coefficient (ε) | 6.0 mM⁻¹cm⁻¹ | Literature value (assuming 1 cm pathlength for calculation simplicity) |
| Total Assay Volume | 0.2 mL | |
| Enzyme Sample Volume | 0.02 mL |
Calculation Steps:
-
Rate (mM/min) = 0.05 / 6.0 = 0.00833 mM/min
-
Rate (µmol/min/mL) = 8.33 µmol/min/mL
-
Total Activity (µmol/min) = 8.33 µmol/min/mL * 0.2 mL = 1.666 µmol/min
-
Activity (U/mL) = 1.666 µmol/min / 0.02 mL = 83.3 U/mL
Calculate Specific Activity
To assess enzyme purity, calculate the specific activity, which is the activity per unit mass of protein.
Specific Activity (U/mg) = Activity (U/mL) / [Protein Concentration (mg/mL)]
The protein concentration of the enzyme sample must be determined separately using a standard method (e.g., Bradford or BCA assay).
VI. References
-
Molla, G., Piubelli, L., Volontè, F., & Pilone, M. S. (2012). Enzymatic detection of D-amino acids. Methods in Molecular Biology, 794, 273–289. [Link]
-
Pollegioni, L., & Rosini, E. (2012). Enzymatic detection of d-amino acids. Springer Nature Experiments. [Link]
-
BioAssay Systems. (n.d.). Acetate Assay Kit (EOAC-100). Retrieved from [Link]
-
Molla, G., et al. (2012). Enzymatic Detection of d-Amino Acids. ResearchGate. [Link]
-
Calabrese, G., et al. (2018). Assays of D-Amino Acid Oxidase Activity. Frontiers in Molecular Biosciences. [Link]
-
Pollegioni, L., et al. (2018). Assays of D-Amino Acid Oxidase Activity. Frontiers in Molecular Biosciences. [Link]
-
Pollegioni, L., et al. (2018). Assays of D-Amino Acid Oxidase Activity. PubMed Central. [Link]
-
Yoshikawa, T., et al. (2004). D-amino acid N-acetyltransferase of Saccharomyces cerevisiae: a close homologue of histone acetyltransferase Hpa2p acting exclusively on free D-amino acids. Archives of Microbiology. [Link]
-
López-Gallego, F., et al. (2020). Revisiting D-Acylases for D-Amino Acid Production. PubMed Central. [Link]
-
Smith, B. C., & Denu, J. M. (2007). Enzymatic Assays for NAD-dependent Deacetylase Activities. Methods in Enzymology. [Link]
-
Banks, C. A., et al. (2020). Purification and enzymatic assay of class I histone deacetylase enzymes. Methods in Enzymology. [Link]
-
Cell Biolabs, Inc. (n.d.). D-Amino Acid Assay Kit (Colorimetric). Retrieved from [Link]
-
Morikawa, Y., et al. (1993). A spectrophotometric rate assay of aminoacylase. Analytical Biochemistry. [Link]
-
Li, S., et al. (2023). Properties and biotechnological applications of microbial deacetylase. ResearchGate. [Link]
-
Zheng, W., et al. (2021). Purification and activity assays of N-terminal acetyltransferase D. PLOS ONE. [Link]
-
Miyoshi, Y., et al. (2011). Simultaneous determination of D-amino acids by the coupling method of D-amino acid oxidase with high-performance liquid chromatography. Journal of Chromatography B. [Link]
-
AZoM. (2019). How to Determine Reaction Kinetics for Hydrolysis of N-Acetyl-DL-Methionine. Retrieved from [Link]
-
Raftos, J. E., et al. (2007). Kinetics of uptake and deacetylation of N-acetylcysteine by human erythrocytes. Biology of the Cell. [Link]
-
Endo, Y. (1980). In vivo deacetylation of N-acetyl amino acids by kidney acylases in mice and rats. A possible role of acylase system in mammalian kidneys. Biochimica et Biophysica Acta. [Link]
-
Wank, A., et al. (2023). Continuous enzyme activity assay for high-throughput classification of histone deacetylase 8 inhibitors. Open Exploration. [Link]
-
Guido, D., et al. (2023). Target Engagement Studies and Kinetic Live-Cell Degradation Assays Enable the Systematic Characterization of Histone Deacetylase 6 Degraders. ACS Pharmacology & Translational Science. [Link]
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Topic: N-Acetyl-DL-methionine as a Reference Standard in Chromatography: Principles, Protocols, and Methodologies
An Application Note from the Office of the Senior Application Scientist
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Imperative for an Authentic Benchmark
In the landscape of pharmaceutical development and quality control, the accuracy of analytical measurements is non-negotiable. The integrity of quantitative analysis hinges on the quality of the reference standard used for calibration and validation. N-Acetyl-DL-methionine (CAS: 1115-47-5), a derivative of the essential amino acid methionine, serves not only as a key pharmaceutical intermediate and nutritional supplement but also as a critical reference material in analytical chromatography.[1][2][3][4] Its use is specified in various quality tests and assays, including those outlined in the United States Pharmacopeia (USP).[5][6]
This application note provides a comprehensive guide to the effective use of N-Acetyl-DL-methionine as a reference standard. We move beyond mere procedural steps to elucidate the scientific rationale behind its handling, preparation, and application in High-Performance Liquid Chromatography (HPLC). The protocols herein are designed as self-validating systems, grounded in established principles of analytical chemistry to ensure trustworthy and reproducible results.
Physicochemical Profile of the Reference Standard
A thorough understanding of the reference material's properties is the foundation of its correct application. These characteristics dictate storage, solvent selection, and analytical conditions. The key properties of N-Acetyl-DL-methionine are summarized below.
| Property | Value | Source(s) |
| CAS Number | 1115-47-5 | [7] |
| Molecular Formula | C₇H₁₃NO₃S | [7][8][9] |
| Molecular Weight | 191.25 g/mol | [7][8][10] |
| Appearance | White to off-white crystalline solid or powder | [3][7][11] |
| Melting Point | 117-119 °C (lit.) | [1][7][11] |
| Solubility | Soluble in water, ethanol, and ethyl acetate.[1][11] Slightly soluble in methanol.[11] | |
| Storage Temperature | 2-8°C recommended for primary standards | [6][11] |
The Role of a Reference Standard: Establishing Metrological Traceability
A reference standard is a highly purified and well-characterized substance used as a measurement base.[12][13] Its purpose is to establish metrological traceability, ensuring that analytical results are accurate, comparable across different laboratories, and reliable over time.[13] In quantitative chromatography, the reference standard is used to:
-
Calibrate the Instrument Response: A calibration curve is generated by analyzing a series of known concentrations of the reference standard. The response of the unknown sample is then interpolated onto this curve to determine its concentration.
-
Validate Analytical Methods: The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[12] Reference standards are indispensable for assessing key validation parameters as defined by the International Council for Harmonisation (ICH) guidelines, including Accuracy, Precision, Specificity, Linearity, and Range.[14][15]
-
Perform System Suitability Tests: Before running a sequence of samples, a solution of the reference standard is injected to verify that the chromatographic system (instrument, column, mobile phase) is performing within predefined specifications.
Using a certified reference material, such as a USP Reference Standard or a Pharmaceutical Secondary Standard traceable to a primary compendial standard, provides the highest level of confidence and is a requirement in regulated environments.[16]
Workflow for Implementation as a Reference Standard
The successful use of N-Acetyl-DL-methionine as a reference standard follows a logical and controlled workflow. This process ensures the integrity of the standard is maintained from receipt to final data analysis.
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Application Notes and Protocols for N-Acetyl-DL-Methionine in Animal Feed Formulation
Introduction: A Novel Approach to Methionine Supplementation
Methionine, an essential sulfur-containing amino acid, is a cornerstone of animal nutrition, playing a pivotal role in protein synthesis, methyl group donation, and antioxidant defense.[1] In practical animal feed formulations, particularly those based on common plant proteins, methionine is often the first limiting amino acid, necessitating supplementation to meet the nutritional demands for optimal growth, reproduction, and overall health. While DL-methionine and its hydroxy analog have been the industry standards, N-Acetyl-DL-methionine (NADLM) has emerged as a noteworthy alternative, offering unique properties that can be advantageous in specific feed formulation scenarios.[2][3]
This technical guide provides an in-depth exploration of N-Acetyl-DL-methionine for researchers, scientists, and drug development professionals. It delves into the biochemical rationale for its use, presents detailed protocols for its evaluation, and offers insights into its practical application in animal feed.
The Scientific Rationale for N-Acetyl-DL-Methionine Supplementation
N-Acetyl-DL-methionine is a derivative of DL-methionine where an acetyl group is attached to the amino group. This structural modification confers distinct chemical and metabolic characteristics. The primary advantage of this acetylation is the potential for increased stability and altered absorption kinetics compared to its non-acetylated counterpart.
The core principle behind the efficacy of NADLM lies in its enzymatic conversion to the biologically active L-methionine within the animal's body.[4] This conversion is primarily mediated by the enzyme aminoacylase I, which is present in various tissues, including the kidneys, liver, and intestinal mucosa.[1] The D-isomer of the deacetylated methionine is subsequently converted to L-methionine through a two-step enzymatic process involving D-amino acid oxidase and a transaminase.[5][6]
Metabolic Pathway of N-Acetyl-DL-Methionine
The metabolic journey of NADLM from ingestion to its ultimate utilization as L-methionine is a multi-step process. Understanding this pathway is crucial for optimizing its use and for designing relevant efficacy studies.
Application in Monogastric Animals (Poultry and Swine)
In monogastric species like poultry and swine, the efficient utilization of dietary amino acids is paramount for rapid growth and feed efficiency. NADLM serves as a valuable source of methionine in these production systems.
Protocol for a Broiler Efficacy Trial (42-Day Growth Study)
This protocol outlines a comprehensive approach to evaluate the efficacy of NADLM in broiler chickens.
1. Experimental Design and Animals:
-
Animals: 500 day-old male Ross 308 broiler chicks.
-
Design: Randomized complete block design with a 2x2 factorial arrangement (2 hatching weights x 2 methionine levels) or a completely randomized design with graded levels of NADLM. For this example, we will use a design with a negative control, a positive control (DL-methionine), and three levels of NADLM.
-
Treatments (5):
-
T1: Basal diet (negative control, deficient in methionine).
-
T2: Basal diet + DL-Methionine (positive control, to meet NRC requirements).
-
T3: Basal diet + Low-level NADLM.
-
T4: Basal diet + Medium-level NADLM.
-
T5: Basal diet + High-level NADLM.
-
-
Replicates: 5 replicates per treatment, with 20 birds per replicate pen.
-
Duration: 42 days (Starter phase: day 1-21; Finisher phase: day 22-42).[3][7][8]
2. Diets and Feeding:
-
Formulate basal starter and finisher diets to be isonitrogenous and isocaloric, meeting all nutrient requirements except for methionine.
-
Analyze the basal diet for amino acid content to confirm methionine deficiency.
-
Supplement the basal diets with DL-methionine or NADLM to achieve the desired treatment levels.
-
Provide feed and water ad libitum.
3. Data Collection:
-
Growth Performance (weekly):
-
Body weight of individual birds.
-
Feed intake per pen.
-
Calculate average daily gain (ADG), average daily feed intake (ADFI), and feed conversion ratio (FCR).[8]
-
Record mortality daily.
-
-
Carcass Characteristics (Day 42):
-
Select 2 birds per replicate for carcass analysis.
-
Measure carcass yield, breast meat yield, and abdominal fat pad weight.[8]
-
-
Blood Sampling (Day 21 and 42):
-
Collect blood samples from 2 birds per replicate for plasma analysis of methionine and other amino acids.
-
4. Statistical Analysis:
-
Analyze data using ANOVA appropriate for the experimental design (e.g., two-way ANOVA for factorial, one-way ANOVA for graded levels) using statistical software such as SAS or R.[9][10]
-
When significant treatment effects are observed (P < 0.05), use post-hoc tests (e.g., Tukey's HSD) to compare treatment means.
-
Regression analysis can be used to determine the optimal inclusion level of NADLM.
Application in Ruminant Animals
In ruminants, the primary challenge for supplementing amino acids is bypassing the rumen microbial degradation.[11][12] NADLM, due to its chemical structure, may exhibit a degree of natural rumen stability, and when formulated appropriately, can serve as a source of post-ruminally available methionine.
Protocol for Assessing Rumen Bypass and Post-Ruminal Bioavailability of NADLM in Dairy Cows
This protocol is designed to quantify the extent to which NADLM escapes rumen degradation and is subsequently absorbed in the small intestine.
1. Experimental Animals and Design:
-
Animals: 4 rumen-cannulated lactating Holstein cows.
-
Design: 4x4 Latin square design.
-
Treatments:
-
Control (no supplementation).
-
Rumen-protected DL-methionine (commercial standard).
-
Rumen-protected NADLM (test product).
-
Abomasal infusion of L-methionine (for bioavailability calculation).
-
-
Periods: Four 21-day periods, with 14 days for adaptation and 7 days for sampling.
2. In Situ Rumen Bypass Estimation:
-
Place NADLM in dacron bags and incubate in the rumen of cannulated cows for various time points (e.g., 0, 2, 4, 8, 12, 24 hours).
-
Analyze the residual NADLM in the bags to determine the rate and extent of rumen degradation.
3. Post-Ruminal Bioavailability:
-
Infuse a known amount of NADLM directly into the abomasum.
-
Collect serial blood samples from the jugular vein over a 24-hour period.[13]
-
Analyze plasma for methionine concentrations.
-
Calculate the area under the curve (AUC) for plasma methionine concentration over time.
-
Compare the AUC of NADLM to that of an equivalent molar dose of abomasally infused L-methionine to determine relative bioavailability.[13]
4. Data Analysis:
-
Analyze rumen degradation data using non-linear regression models.
-
Use the MIXED procedure in SAS for Latin square design data.
-
Compare treatment means using appropriate contrasts.
Analytical Methodologies
Accurate quantification of NADLM in feed and biological samples is essential for quality control and for validating efficacy studies. High-Performance Liquid Chromatography (HPLC) is the method of choice.
Protocol for HPLC-UV Quantification of NADLM in Animal Feed
1. Sample Preparation:
-
Grind the feed sample to a fine powder.
-
Extract a known weight of the feed sample with a suitable solvent (e.g., a mixture of methanol and water).
-
Vortex and sonicate the sample to ensure complete extraction.
-
Centrifuge the extract to pellet solid particles.
-
Filter the supernatant through a 0.45 µm filter before injection into the HPLC system.
2. HPLC-UV Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 20 mM potassium phosphate, pH 3.0) and acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 210 nm.
-
Injection Volume: 20 µL.
3. Quantification:
-
Prepare a standard curve using known concentrations of pure NADLM.
-
Quantify the NADLM in the feed sample by comparing its peak area to the standard curve.
Protocol for HPLC-UV Quantification of Methionine in Animal Plasma
1. Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma, add 200 µL of acetonitrile to precipitate proteins.
-
Vortex the mixture vigorously.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Carefully collect the supernatant.
-
The supernatant may require derivatization (e.g., with phenyl isothiocyanate) for enhanced detection of methionine.[14]
2. HPLC-UV Conditions:
-
Similar to the feed analysis protocol, a C18 column with a gradient elution of an aqueous buffer and an organic solvent is typically used. The specific gradient and buffer composition may need to be optimized based on the derivatization agent used.
3. Quantification:
-
Prepare a standard curve of derivatized methionine in a matrix similar to the plasma supernatant.
-
Quantify plasma methionine by comparing the peak area of the sample to the standard curve.
Mechanism of Action: Beyond Protein Synthesis
The metabolic fate of methionine extends beyond its role as a building block for proteins. Through its conversion to S-adenosylmethionine (SAM), it is the primary methyl group donor in the cell, influencing a vast array of metabolic and signaling pathways.[15]
Influence on the mTOR Signaling Pathway
The mechanistic target of rapamycin (mTOR) is a central regulator of cell growth, proliferation, and metabolism.[16] The mTOR pathway is sensitive to amino acid availability, including methionine.[2][17] Adequate methionine levels are crucial for the activation of mTORC1, which in turn promotes protein synthesis.
Protocol for Western Blot Analysis of mTOR Pathway Proteins
This protocol can be used to assess the impact of NADLM supplementation on the activation state of the mTOR pathway in tissues like muscle or liver.
1. Tissue Homogenization and Protein Extraction:
-
Homogenize frozen tissue samples in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the homogenate to pellet cellular debris.
-
Collect the supernatant containing the total protein lysate.
-
Determine the protein concentration using a BCA assay.
2. SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against total and phosphorylated forms of key mTOR pathway proteins (e.g., mTOR, S6K1, 4E-BP1).
-
Incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[10][16][18]
3. Data Analysis:
-
Quantify band intensities using densitometry software.
-
Normalize the phosphorylated protein signal to the total protein signal for each target.
Conclusion and Future Perspectives
N-Acetyl-DL-methionine represents a valuable tool in the arsenal of animal nutritionists. Its unique chemical properties may offer advantages in terms of stability and targeted delivery. The protocols outlined in this guide provide a robust framework for the systematic evaluation of NADLM in various animal species. As our understanding of the intricate roles of amino acids in cellular signaling and metabolism continues to grow, further research into the specific effects of NADLM on these pathways will undoubtedly unveil new opportunities for optimizing animal health and productivity.
References
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Amos, H. E., Little, C. O., & Mitchell, G. E., Jr. (1974). Methionine, DL-homocysteine thiolactone and N-acetyl-DL-methionine for ruminants. Journal of Animal Science, 39(3), 612–617. [Link]
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Elango, R., Ball, R. O., & Pencharz, P. B. (2020). Methionine Nutrition and Metabolism: Insights from Animal Studies to Inform Human Nutrition. The Journal of Nutrition, 150(Suppl 1), 2578S–2586S. [Link]
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Noel, S. J., Jørgensen, H., & Knudsen, K. E. B. (2021). Prediction of protein and amino acid composition and digestibility in individual feedstuffs and mixed diets for pigs using near-infrared spectroscopy. Animal Nutrition, 7(4), 1145-1153. [Link]
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EFSA Panel on Additives and Products or Substances used in Animal Feed (FEEDAP). (2014). Scientific Opinion on the safety and efficacy of the use of amino acids (chemical group 34) when used as flavourings for all animal species. EFSA Journal, 12(5), 3678. [Link]
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Li, P., et al. (2022). Effects of the SLC38A2-mTOR Pathway Involved in Regulating the Different Compositions of Dietary Essential Amino Acids-Lysine and Methionine on Growth and Muscle Quality in Rabbits. Animals, 12(23), 3406. [Link]
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Giallongo, F., et al. (2021). Production effects and bioavailability of N-acetyl-l-methionine in lactating dairy cows. Journal of Dairy Science, 104(12), 12713-12727. [Link]
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Gu, X., Orozco, J. M., Saxton, R. A., Condon, K. J., Liu, G. Y., Krawczyk, P. A., ... & Sabatini, D. M. (2017). SAMTOR is an S-adenosylmethionine sensor for the mTORC1 pathway. Science, 358(6364), 813-818. [Link]
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Zhai, W., et al. (2014). Methionine improves the performance and breast muscle growth of broilers with lower hatching weight by altering the expression of genes associated with the insulin-like growth factor-I signalling pathway. British Journal of Nutrition, 111(5), 805-812. [Link]
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EFSA Panel on Additives and Products or Substances used in Animal Feed (FEEDAP). (2022). Safety and efficacy of a feed additive consisting of l‐methionine produced by the combined activities of Corynebacterium glutamicum KCCM 80245 and Escherichia coli KCCM 80246 for all animal species (CJ Europe GmbH). EFSA Journal, 20(4), e07247. [Link]
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Galaxy Scientific. (n.d.). NIR Spectroscopy in Animal Food: Parameters, Testing, Economics. [Link]
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Willke, T. (2014). Methionine production—a critical review. Applied microbiology and biotechnology, 98(24), 9893-9914. [Link]
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Suneetha, A., & Rao, P. R. (2010). A rapid quantification of serum free methionine by HPLC in relevance to poultry industry. Journal of Pharmacy Research, 3(8), 1836-1838. [Link]
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Rostagno, H. S., et al. (2003). Requirements of digestible methionine + cystine for broiler chickens at 1 to 42 days of age. Revista Brasileira de Zootecnia, 32(1), 149-159. [Link]
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Moovendaran, K., & Natarajan, S. (2015). Growth of bulk single crystal of N-acetyl DL-methionine and its spectral characterization. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 135, 317-320. [Link]
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Galaxy Scientific. (n.d.). NIR Spectroscopy Studies: A Compilation. [Link]
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Worku, T., et al. (2022). Near-Infrared Reflectance Spectrophotometry (NIRS) Application in the Amino Acid Profiling of Quality Protein Maize (QPM). Foods, 11(18), 2800. [Link]
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Binsan, W., et al. (2009). Validation of an HPLC-UV method for the identification and quantification of bioactive amines in chicken meat. Arquivo Brasileiro de Medicina Veterinária e Zootecnia, 61(4), 986-993. [Link]
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Binsan, W., et al. (2009). Validation of an HPLC-UV method for the identification and quantification of bioactive amines in chicken meat. Arquivo Brasileiro de Medicina Veterinária e Zootecnia, 61(4), 986-993. [Link]
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Li, Y., et al. (2021). Effects of dietary methionine supplementation on the growth performance, immune responses, antioxidant capacity, and subsequent development of layer chicks. Poultry Science, 100(7), 101189. [Link]
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Binsan, W., et al. (2009). Validation of an HPLC-UV method for the identification and quantification of bioactive amines in chicken meat. Arquivo Brasileiro de Medicina Veterinária e Zootecnia, 61(4), 986-993. [Link]
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El-Kosasy, A. M., et al. (2010). Determination of DL Methionine in Soybean Natural Extract and Pharmaceutical Preparation by New HPLC Method and Detection of its. Journal of American Science, 6(9), 331-339. [Link]
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AZoM. (2019, April 4). How to Determine Reaction Kinetics for Hydrolysis of N-Acetyl-DL-Methionine. [Link]
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Zarghi, A., & Shafaati, A. (2016). Practice of solid-phase extraction and protein precipitation in the 96-well format combined with high-performance liquid chromatography-ultraviolet detection for the analysis of drugs in plasma and brain. Bioanalysis, 8(16), 1695-1707. [Link]
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Tan, B., et al. (2021). N-Acetylcysteine improves intestinal function and attenuates intestinal autophagy in piglets challenged with β-conglycinin. Journal of Animal Science and Biotechnology, 12(1), 1-12. [Link]
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Alagawany, M., et al. (2021). Effects of Feeding Varying Levels of DL-Methionine on Live Performance and Yield of Broiler Chickens. Animals, 11(10), 2816. [Link]
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Teguia, A., & Beynen, A. C. (2005). DETERMINATION OF OPTIMUM METHIONINE REQUIREMENTS OF BROILER CHICKENS REARED DURING THE HOT SEASON UNDER TROPICAL ENVIRONMENT. International Journal of Poultry Science, 4(10), 769-772. [Link]
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Blachier, F., et al. (2019). Fate of undigested proteins in the pig large intestine: What impact on the colon epithelium?. Food & function, 10(10), 6248-6261. [Link]
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Perez, J. F., et al. (1998). Determination of xanthine oxidoreductase activity in broilers: effect of pH and temperature of the assay and distribution in tissues. Poultry science, 77(12), 1888-1892. [Link]
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Sepúlveda, F. V., & Smith, M. W. (1979). Methionine transport by pig colonic mucosa measured during early post-natal development. The Journal of physiology, 286, 479-491. [Link]
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He, T., et al. (2021). Expression of proposed methionine transporters along the gastrointestinal tract of pigs and their regulation by dietary methionine sources. Journal of Animal Science and Biotechnology, 12(1), 1-14. [Link]
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Application Notes & Protocols: Leveraging N-Acetyl-DL-methionine to Investigate Methylation-Dependent Cellular Processes
Audience: Researchers, scientists, and drug development professionals.
Abstract: The reversible methylation of DNA, proteins, and other biomolecules is a cornerstone of epigenetic regulation and cellular homeostasis. At the heart of these processes lies S-adenosylmethionine (SAM), the universal methyl donor, whose synthesis is directly dependent on the availability of the essential amino acid methionine.[1][2] This guide provides a comprehensive framework for utilizing N-Acetyl-DL-methionine (NADLM), a stable and highly bioavailable methionine precursor, as a tool to precisely modulate cellular methionine pools.[3][4] By controlling NADLM concentrations in cell culture, researchers can systematically investigate the downstream effects on DNA and histone methylation, protein synthesis, and overall cellular metabolism. We present detailed application notes for experimental design, step-by-step protocols for key analytical techniques, and troubleshooting guidance to empower the robust study of methylation-dependent biological processes.
Part 1: Foundational Concepts: The Methionine Cycle and Its Central Role in Methylation
Methionine is more than just an initiator of protein synthesis; it is the linchpin of one-carbon metabolism.[1] Once inside the cell, methionine is converted into S-adenosylmethionine (SAM) by the enzyme Methionine Adenosyltransferase (MAT).[5] SAM is a high-energy compound poised to donate its methyl group to a vast array of acceptor molecules, including DNA, histone proteins, RNA, and phospholipids.[5][6]
Upon donating its methyl group in reactions catalyzed by methyltransferases (e.g., DNA methyltransferases, DNMTs; Histone methyltransferases, HMTs), SAM is converted to S-adenosylhomocysteine (SAH).[7] SAH is a potent feedback inhibitor of these same methyltransferases.[7][8] Therefore, the efficient hydrolysis of SAH to homocysteine and adenosine is critical for maintaining methylation capacity. Homocysteine can then be remethylated to regenerate methionine, completing the cycle.[7]
The intracellular ratio of SAM to SAH is often referred to as the "methylation index," serving as a critical indicator of the cell's capacity to perform methylation reactions.[2][9] Dietary or environmental fluctuations in methionine availability can directly alter this ratio, leading to significant changes in gene expression and cellular function through epigenetic modifications.[2][10]
N-Acetyl-DL-methionine (NADLM) serves as an excellent tool for these studies. Its acetylated form enhances stability and solubility in culture media, and it is readily metabolized by cells to provide L-methionine for the SAM cycle.[4][11] This allows for precise and reproducible modulation of the methionine supply to probe the dynamics of methylation-dependent pathways.
Caption: The Methionine Cycle and its link to cellular methylation.
Part 2: Application Notes
Application 1: Modulating Global DNA Methylation in Cell Culture
Principle: The methylation of cytosine residues in DNA, primarily at CpG dinucleotides, is a fundamental epigenetic mark that influences gene expression. This process is catalyzed by DNA methyltransferases (DNMTs), which use SAM as the methyl donor. By manipulating the concentration of NADLM in the cell culture medium, researchers can directly influence the intracellular SAM/SAH ratio, thereby altering global DNA methylation levels.[2][10] Methionine restriction is expected to decrease SAM levels, leading to global hypomethylation, while supplementation may increase or maintain methylation status.[12]
Experimental Design Considerations:
-
Cell Type Selection: Choose cell lines known to be sensitive to changes in methionine availability. Cancer cell lines are often "methionine-addicted" and show profound responses to methionine restriction.[13]
-
Dose-Response: Test a range of NADLM concentrations, from severe restriction (e.g., 1-10% of the standard concentration) to supplementation (e.g., 200-400% of standard). This is crucial for identifying the optimal concentration to achieve the desired biological effect without inducing excessive cytotoxicity.
-
Time-Course: Analyze DNA methylation at multiple time points (e.g., 24, 48, 72 hours) post-treatment. Epigenetic changes can be dynamic, and a time-course study will reveal the kinetics of methylation changes in response to altered methionine availability.
-
Controls: Always include a control group cultured in standard medium containing a physiological concentration of L-methionine or an equivalent molar concentration of NADLM.
Expected Outcomes & Interpretation:
-
Hypomethylation under Restriction: Methionine restriction is expected to lead to a measurable decrease in global 5-methylcytosine (5mC) levels. This can be quantified using ELISA-based methods or inferred from the expression of retrotransposable elements like LINE-1, which are often silenced by methylation.[14]
-
Gene Expression Changes: Correlate changes in global methylation with the expression of specific genes known to be regulated by promoter methylation.
Application 2: Investigating Histone Methylation Dynamics
Principle: Histone methylation, occurring on lysine and arginine residues, is a key regulator of chromatin structure and gene transcription.[15] Histone methyltransferases (HMTs) and histone demethylases (HDMs) dynamically regulate these marks. Like DNMTs, HMTs are SAM-dependent enzymes. Therefore, modulating NADLM levels provides a direct method to study the impact of methyl donor availability on the histone code.
Experimental Design Considerations:
-
Targeted Marks: Focus on well-characterized histone methylation marks with known functions, such as H3K4me3 (activation), H3K9me3 (repression), and H3K27me3 (repression).
-
Multiplex Analysis: Use techniques like Western blotting or mass spectrometry to simultaneously analyze multiple histone marks. This provides a broader picture of the epigenetic landscape.
-
Genomic Localization: Employ Chromatin Immunoprecipitation followed by sequencing (ChIP-seq) to determine how methionine availability alters the genomic landscape of specific histone marks at promoter regions, enhancers, and other regulatory elements.[16]
Expected Outcomes & Interpretation:
-
Altered Histone Marks: Expect to see changes in the global levels of specific histone methylation marks. For example, under methionine restriction, a decrease in repressive marks like H3K9me3 or H3K27me3 might be observed, potentially leading to the reactivation of silenced genes.
-
Correlation with Transcription: Integrate histone modification data with transcriptomic data (e.g., RNA-seq) to establish correlations between changes in specific histone marks at gene promoters and corresponding changes in gene expression.
Application 3: Stable Isotope Tracing of Methionine Metabolism
Principle: By using isotopically labeled NADLM (e.g., containing ¹³C or ¹⁵N), researchers can trace the metabolic fate of methionine. This is the foundation of the SILAC (Stable Isotope Labeling by Amino acids in Cell culture) technique, a powerful method for quantitative proteomics.[17][18] In a typical SILAC experiment, two cell populations are grown in media that are identical except for the isotopic form of a specific amino acid. After experimental treatment, the cell populations are mixed, and the relative abundance of proteins is determined by mass spectrometry based on the intensity ratio of "heavy" and "light" peptide pairs.[19][20]
Experimental Design Considerations:
-
Full Labeling: Ensure complete incorporation of the labeled amino acid by passaging the cells in the "heavy" medium for at least five to six doublings.
-
Choice of Isotope: Use NADLM labeled with isotopes that provide a clear mass shift (e.g., ¹³C₆-Arginine, ¹³C₅,¹⁵N₁-Methionine) for unambiguous identification by the mass spectrometer.
-
Experimental Setup: One population is grown in "light" medium (standard NADLM) and serves as the control. The other is grown in "heavy" medium (isotope-labeled NADLM). The experimental variable (e.g., drug treatment, genetic modification) is applied to one of the populations before they are combined for analysis.
Expected Outcomes & Interpretation:
-
Quantitative Proteome Profile: The output is a highly accurate, relative quantification of thousands of proteins between the control and treated states.
-
Pathway Analysis: The data can be used to identify entire cellular pathways that are up- or down-regulated in response to the experimental treatment, providing deep mechanistic insights.
Part 3: Detailed Experimental Protocols
Protocol 1: Preparation of NADLM-Modified Cell Culture Media
This protocol describes the preparation of cell culture media for methionine restriction and supplementation studies.
Materials:
-
Methionine-free cell culture medium (e.g., DMEM, RPMI-1640)
-
N-Acetyl-DL-methionine (NADLM), powder
-
Sterile, cell culture grade water
-
Fetal Bovine Serum (FBS), dialyzed to remove amino acids
-
Standard cell culture supplements (e.g., Penicillin-Streptomycin, L-glutamine)
-
Sterile 0.22 µm filters and syringes
Procedure:
-
Prepare a Concentrated NADLM Stock Solution:
-
Calculate the amount of NADLM powder needed to create a 100 mM stock solution. (MW of NADLM is 191.25 g/mol ).
-
Dissolve the powder in sterile, cell culture grade water. Gentle warming may be required.
-
Sterile-filter the stock solution using a 0.22 µm syringe filter into a sterile tube. Store at -20°C.
-
-
Reconstitute Basal Medium:
-
Prepare the methionine-free basal medium according to the manufacturer's instructions, adding all standard supplements except for methionine.
-
Add dialyzed FBS to the desired final concentration (e.g., 10%). Causality Note: Dialyzed FBS is critical to ensure that the only source of methionine is the NADLM you add.
-
-
Prepare Final Experimental Media:
-
Control Medium (1X Met): The standard concentration of L-methionine in DMEM/F12 is ~17.24 mg/L, which is approximately 115 µM. To prepare the control medium, add the appropriate volume of your 100 mM NADLM stock to the basal medium to achieve a final concentration of 115 µM.
-
Methionine-Restricted (MR) Medium (e.g., 10% Met): Add NADLM stock to a final concentration of 11.5 µM.
-
Methionine-Supplemented (MS) Medium (e.g., 400% Met): Add NADLM stock to a final concentration of 460 µM.
-
-
Final QC and Storage:
-
Verify the pH of the final media and adjust if necessary.
-
Store the prepared media at 4°C for up to two weeks.
-
Caption: Experimental workflow for analyzing methylation changes.
Protocol 2: Quantification of Global DNA Methylation (ELISA-based)
This protocol provides a general workflow for a colorimetric ELISA to quantify the percentage of 5-methylcytosine (5mC) in a genomic DNA sample.
Principle: Genomic DNA is immobilized onto a strip well plate. A specific capture antibody that recognizes 5mC is added, followed by a detection antibody conjugated to an enzyme (like HRP). The addition of a substrate results in a color change that is proportional to the amount of 5mC in the sample.
Materials:
-
Genomic DNA, purified (20-100 ng/µL)
-
Global DNA Methylation ELISA Kit (various commercial suppliers)
-
Microplate reader capable of reading absorbance at 450 nm
Procedure:
-
DNA Binding:
-
Dilute your DNA samples and the provided positive/negative controls to the concentration recommended by the kit manufacturer (typically 100 ng per well).
-
Add the DNA samples to the strip wells.
-
Incubate for 60-90 minutes at 37°C to allow the DNA to bind to the well surface.
-
-
Antibody Incubation:
-
Wash the wells 3 times with the provided wash buffer. Self-Validation Note: Proper washing is crucial to reduce background signal.
-
Add the Capture Antibody to each well and incubate for 60 minutes at room temperature.
-
Wash the wells 3 times.
-
Add the Detection Antibody and incubate for 30 minutes at room temperature.
-
-
Signal Development and Reading:
-
Wash the wells 4-5 times to remove any unbound detection antibody.
-
Add the color developing solution and incubate in the dark for 5-15 minutes. Monitor the color change.
-
Add the Stop Solution to quench the reaction. The color will change from blue to yellow.
-
Read the absorbance on a microplate reader at 450 nm within 15 minutes.
-
-
Data Analysis:
-
Calculate the relative percentage of 5mC for each sample using the formula provided in the kit manual, which typically involves normalizing the sample absorbance to the positive control.
-
%5mC = (Sample OD - Negative Control OD) / (Positive Control OD - Negative Control OD) * 100
-
Protocol 3: Western Blot Analysis of Histone Methylation Marks
This protocol details the detection of specific histone methylation marks from acid-extracted histones.
Materials:
-
Cell pellet
-
Histone Extraction Buffer
-
0.4 N H₂SO₄
-
Trichloroacetic acid (TCA)
-
Ice-cold acetone
-
SDS-PAGE gels (15-18%)
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (see table below)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
Procedure:
-
Histone Extraction (Acid Extraction):
-
Lyse the cell pellet using a hypotonic lysis buffer.
-
Pellet the nuclei and resuspend in 0.4 N H₂SO₄. Incubate on a rotator for at least 4 hours or overnight at 4°C. Causality Note: The strong acid solubilizes the basic histone proteins.
-
Centrifuge to pellet cellular debris. Transfer the supernatant containing histones to a new tube.
-
Precipitate the histones by adding TCA to a final concentration of 20-25%. Incubate on ice for 1-2 hours.
-
Pellet the histones by centrifugation. Wash the pellet twice with ice-cold acetone.
-
Air-dry the pellet and resuspend in sterile water. Quantify protein concentration (e.g., using a BCA assay).
-
-
SDS-PAGE and Transfer:
-
Load 10-15 µg of histone extract per lane on a high-percentage SDS-PAGE gel.
-
Run the gel until adequate separation of low molecular weight proteins is achieved.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature in blocking buffer.
-
Incubate with the primary antibody (diluted in blocking buffer) overnight at 4°C. Self-Validation Note: Always include an antibody against a total histone (e.g., anti-H3) as a loading control.
-
Wash the membrane 3 times for 10 minutes each in TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane 3 times for 10 minutes each in TBST.
-
-
Detection:
-
Incubate the membrane with ECL substrate according to the manufacturer's instructions.
-
Image the blot using a chemiluminescence detection system.
-
Perform densitometry analysis, normalizing the signal of the modified histone to the total histone loading control.
-
| Target Histone Mark | Function | Recommended Primary Antibody Dilution |
| H3K4me3 | Transcriptional Activation | 1:1000 - 1:2000 |
| H3K9me3 | Heterochromatin/Repression | 1:1000 - 1:2000 |
| H3K27me3 | Polycomb-mediated Repression | 1:1000 |
| H3K36me3 | Transcriptional Elongation | 1:1000 |
| Total Histone H3 | Loading Control | 1:5000 - 1:10000 |
Part 4: Data Interpretation and Troubleshooting
| Condition | Expected Effect on SAM/SAH Ratio | Expected Global DNA Methylation | Potential Histone Mark Changes | Troubleshooting/Considerations |
| Methionine Restriction | Decrease | Hypomethylation | Decrease in H3K9me3, H3K27me3 | Monitor for cytotoxicity and cell cycle arrest. Ensure restriction is not so severe that it causes widespread cell death.[21] |
| Methionine Supplementation | Increase or Stabilize | Hypermethylation or No Change | Increase in repressive marks | High levels may be toxic or alter other metabolic pathways. Validate that observed effects are specific to methylation. |
| Control | Baseline | Normal Methylation | Baseline levels | Ensure consistency in media preparation and cell handling across all experimental groups. |
Common Pitfalls:
-
Incomplete Bisulfite Conversion: For DNA methylation analysis, incomplete conversion of unmethylated cytosines to uracil will lead to false-positive methylation calls. Always use a conversion control.[22][23]
-
Antibody Specificity: For Western blot and ChIP, validate the specificity of your antibodies for the desired histone modification. Use peptide competition assays as a control.
-
Off-Target Metabolic Effects: Methionine metabolism is linked to transsulfuration and polyamine synthesis.[5][7] Be aware that altering methionine levels can have broader metabolic consequences. Consider performing metabolomic analysis to complement your methylation studies.
Part 5: References
-
MetwareBio. (n.d.). Methionine Metabolism: At the Crossroads of Methylation, Redox Balance, and Cellular Health. Retrieved from [Link]
-
Amerigo Scientific. (n.d.). Biochemical Pathways of S-adenosylmethionine. Retrieved from [Link]
-
Gao, Y., et al. (2018). Role of methionine on epigenetic modification of DNA methylation and gene expression in animals. Journal of Animal Science and Biotechnology, 9(1), 1-8. Retrieved from [Link]
-
Kim, J., & Roeder, R. G. (2011). Methods to identify and functionally analyze factors that specifically recognize histone lysine methylation. Methods in Molecular Biology, 798, 139-152. Retrieved from [Link]
-
Spritzler, F. (2018). Methionine: Functions, Food Sources and Side Effects. Healthline. Retrieved from [Link]
-
Arrowsmith, C. H., et al. (2012). Methods for Activity Analysis of the Proteins that Regulate Histone Methylation. Epigenetics, 7(6), 567-573. Retrieved from [Link]
-
Rat Genome Database. (n.d.). S-adenosylmethionine Homeostasis Pathway Suite Network. Medical College of Wisconsin. Retrieved from [Link]
-
Gao, Y., et al. (2017). Role of methionine on epigenetic modification of DNA methylation and gene expression in animals. Journal of Animal Science and Biotechnology, 8, 78. Retrieved from [Link]
-
Gao, Y., et al. (2017). Role of methionine on epigenetic modification of DNA methylation and gene expression in animals. ResearchGate. Retrieved from [Link]
-
Lu, S. C., & Mato, J. M. (2008). S-adenosylmethionine and proliferation: new pathways, new targets. Biochemical Society Transactions, 36(5), 848-852. Retrieved from [Link]
-
Wikipedia. (n.d.). S-Adenosyl methionine. Retrieved from [Link]
-
Fuso, A., & Scarpa, S. (2015). S-Adenosyl Methionine and Transmethylation Pathways in Neuropsychiatric Diseases Throughout Life. Neural Plasticity, 2015, 460659. Retrieved from [Link]
-
Bio-Techne. (n.d.). Analysis & Detection Methods for Epigenetics. Retrieved from [Link]
-
Robertson, S. (2018). ChIP-Seq Analysis: Histone Modifications. News-Medical.Net. Retrieved from [Link]
-
Illumina. (n.d.). Troubleshooting. Retrieved from [Link]
-
Fengchen Group. (n.d.). N-Acetyl-DL-Methionine, N Acetyl DL Methionine, N-Acetylmethionine CAS 1115-47-5. Retrieved from [Link]
-
Wanders, D., et al. (2017). Methionine Restriction and Cancer Biology. Nutrients, 9(11), 1256. Retrieved from [Link]
-
D'Gama, P. P., et al. (2011). Detection of N-acetyl methionine in human and murine brain and neuronal and glial derived cell lines. Journal of Neurochemistry, 118(5), 875-882. Retrieved from [Link]
-
Singer, J. (2019). A Practical Guide to the Measurement and Analysis of DNA Methylation. American Journal of Respiratory Cell and Molecular Biology, 60(4), 381-388. Retrieved from [Link]
-
Clark, S. J. (2006). DNA Methylation Protocols. Springer. Retrieved from [Link]
-
Industry Today. (2024). The Crucial Role of N-Acetyl-DL-Methionine in Modern Health and Industry. Retrieved from [Link]
-
Kawaguchi, K., et al. (2021). Methionine Restriction Must Be Continuously Maintained to Selectively Inhibit Cancer Cells Co-cultured With Normal Cells. Anticancer Research, 41(1), 1-7. Retrieved from [Link]
-
Beynon, R. J., & Pratt, J. M. (2005). Metabolic Labeling of Proteins for Proteomics. Molecular & Cellular Proteomics, 4(7), 857-872. Retrieved from [Link]
-
Tost, J. (2018). DNA Methylation Protocols. ResearchGate. Retrieved from [Link]
-
Zhu, H., et al. (2002). Amino acid residue specific stable isotope labeling for quantitative proteomics. Rapid Communications in Mass Spectrometry, 16(22), 2115-2123. Retrieved from [Link]
-
Read the Docs. (n.d.). Introduction to DNA Methylation Analysis. Retrieved from [Link]
-
Galaxy Training Network. (n.d.). Epigenetics / DNA Methylation data analysis / Hands-on. Retrieved from [Link]
-
Anraku, M., et al. (2016). N-acetyl-L-methionine is a superior protectant of human serum albumin against post-translational oxidation as compared to N-acetyl-L-tryptophan. Biochimica et Biophysica Acta, 1860(4), 842-851. Retrieved from [Link]
-
Hasek, B. E., et al. (2016). Methionine-restricted diet inhibits growth of MCF10AT1-derived mammary tumors by increasing cell cycle inhibitors in athymic nude mice. BMC Cancer, 16, 405. Retrieved from [Link]
-
Tost, J. (2009). DNA methylation: methods and protocols. Humana Press. Retrieved from [Link]
-
Gao, X., et al. (2019). Methionine restriction leads to specific cell-intrinsic metabolic alterations in tumours. Nature Communications, 10(1), 316. Retrieved from [Link]
-
Gevaert, K., & Vandekerckhove, J. (2008). Stable isotopic labeling in proteomics. Proteomics, 8(23-24), 4837-4849. Retrieved from [Link]
-
N-Kouka, O., et al. (2021). Low Energy Status under Methionine Restriction Is Essentially Independent of Proliferation or Cell Contact Inhibition. Metabolites, 11(9), 621. Retrieved from [Link]
-
Alegría-Torres, J. A., et al. (2013). Techniques of DNA Methylation Analysis with Nutritional Applications. Journal of Nutrigenetics and Nutrigenomics, 6(1), 1-13. Retrieved from [Link]
-
Gygi, S. P., & Everley, P. A. (2012). Stable isotope labeling by amino acids in cell culture for quantitative proteomics. Methods in Molecular Biology, 893, 147-157. Retrieved from [Link]
-
Gouil, Q., & Keniry, A. (2019). Latest techniques to study DNA methylation. Trends in Genetics, 35(11), 847-857. Retrieved from [Link]
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- 12. Methionine Restriction and Cancer Biology - PMC [pmc.ncbi.nlm.nih.gov]
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- 23. atsjournals.org [atsjournals.org]
Formulation of N-Acetyl-DL-methionine for In Vivo Research: Application Notes and Protocols
Introduction
N-Acetyl-DL-methionine (Ac-DL-Met) is a derivative of the essential amino acid methionine, increasingly utilized in biomedical research for its potential therapeutic effects, including its role as a precursor to S-adenosylmethionine (a universal methyl donor), its antioxidant properties, and its involvement in various metabolic pathways.[1][2][3] Proper formulation is paramount for the successful in vivo evaluation of Ac-DL-Met, ensuring accurate dosing, bioavailability, and animal welfare. This guide provides a comprehensive overview of the physicochemical properties of Ac-DL-Met and detailed protocols for its formulation for parenteral and oral administration in preclinical research settings.
Physicochemical Properties of N-Acetyl-DL-methionine
A thorough understanding of the physicochemical properties of a compound is the foundation for rational formulation development. Key properties of Ac-DL-Met are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₇H₁₃NO₃S | [4][5] |
| Molecular Weight | 191.25 g/mol | [4][5][6] |
| Appearance | White to off-white crystalline powder | [7][] |
| Melting Point | 115-120 °C | [] |
| Solubility (Water) | Soluble[9]; 125 mg/mL (with sonication) | MedChemExpress Product Data Sheet |
| Solubility (Ethanol) | Readily soluble | [3] |
| Solubility (Ethyl Acetate) | Soluble | [9] |
| Solubility (DMSO) | Up to 100 mg/mL (with sonication) | MedChemExpress Product Data Sheet |
| Stability | Stable under normal conditions; incompatible with strong oxidizing agents. | [6] |
The acetyl group enhances the stability and modifies the solubility characteristics of methionine.[10]
Formulation Strategies for In Vivo Administration
The choice of formulation and route of administration depends on the specific research question, the target organ or tissue, and the desired pharmacokinetic profile. Here, we detail protocols for both parenteral (intravenous, intraperitoneal, subcutaneous) and oral administration.
Parenteral Formulations
Parenteral administration requires sterile, isotonic, and pH-balanced solutions to prevent adverse reactions at the injection site and ensure systemic absorption.
Caption: Workflow for preparing a sterile parenteral formulation of N-Acetyl-DL-methionine.
This protocol is suitable for studies where a lower concentration of Ac-DL-Met is sufficient.
Materials:
-
N-Acetyl-DL-methionine (powder)
-
Sterile Water for Injection (WFI) or Sterile 0.9% Saline
-
Sterile 1 N NaOH and 1 N HCl (for pH adjustment, if necessary)
-
0.22 µm sterile syringe filter
Procedure:
-
Aseptically weigh the required amount of N-Acetyl-DL-methionine.
-
In a sterile container, add the Ac-DL-Met to the desired volume of WFI or sterile saline.
-
Agitate the solution until the powder is completely dissolved. Gentle warming or sonication can be used to aid dissolution.
-
If necessary, measure the pH of the solution and adjust to a physiologically compatible range (typically pH 6.5-7.5) using sterile 1 N NaOH or 1 N HCl.
-
Draw the solution into a sterile syringe and pass it through a 0.22 µm sterile filter into a final sterile container.
-
Store the final sterile solution at 2-8°C and protect from light. It is recommended to use the solution shortly after preparation.
Note on Tonicity: For dilute solutions, dissolving Ac-DL-Met in 0.9% saline will help maintain isotonicity. For higher concentrations, the tonicity should be calculated and adjusted if necessary. The freezing point depression method is a common way to measure tonicity.[11][12] An isotonic solution has a freezing point depression of -0.52°C.[11]
For studies requiring higher doses where the injection volume is a limiting factor, a co-solvent system can be employed to increase the solubility of Ac-DL-Met.
Materials:
-
N-Acetyl-DL-methionine (powder)
-
Dimethyl sulfoxide (DMSO), sterile-filtered
-
PEG300 (Polyethylene glycol 300)
-
Tween-80 (Polysorbate 80)
-
Sterile 0.9% Saline
-
0.22 µm sterile syringe filter
Example Formulation for a 2.5 mg/mL Solution: [2] This formulation uses a co-solvent system to achieve a clear solution at a concentration that may not be readily achievable in a purely aqueous vehicle.
Vehicle Composition:
-
10% DMSO
-
40% PEG300
-
5% Tween-80
-
45% Saline
Procedure:
-
Prepare the co-solvent vehicle by sequentially adding and mixing the components in a sterile container: first DMSO, then PEG300, followed by Tween-80, and finally saline.
-
Weigh the appropriate amount of N-Acetyl-DL-methionine to achieve a final concentration of 2.5 mg/mL.
-
Add the Ac-DL-Met powder to the co-solvent vehicle.
-
Vortex or sonicate the mixture until a clear solution is obtained.
-
Sterile filter the final solution through a 0.22 µm syringe filter into a sterile container.
-
Store at 2-8°C and use promptly.
Rationale for Excipient Selection:
-
DMSO: A powerful aprotic solvent that can dissolve a wide range of compounds.[13]
-
PEG300: A water-miscible polymer that acts as a co-solvent and can improve the stability of the formulation.
-
Tween-80: A non-ionic surfactant that enhances solubility and can prevent precipitation of the drug upon injection into the aqueous environment of the bloodstream.
-
Saline: The aqueous component of the vehicle and ensures tonicity.
Oral Gavage Formulation
Oral administration is often preferred for its ease of use and reduced stress on the animals, especially for chronic dosing studies.
For high oral doses, a suspension is often necessary due to solubility limitations in a small gavage volume.
Materials:
-
N-Acetyl-DL-methionine (powder)
-
Methylcellulose (or other suitable suspending agent like carboxymethylcellulose)
-
Purified water
Example Formulation (based on a reported study): [14] A study in mice used a single high oral dose of 859.5 mg/kg of N-acetyl-DL-methionine administered in methylcellulose as a vehicle.[14]
Procedure:
-
Prepare the desired concentration of the methylcellulose vehicle in purified water according to the manufacturer's instructions (e.g., 0.5% or 1% w/v).
-
Weigh the required amount of N-Acetyl-DL-methionine.
-
Gradually add the Ac-DL-Met powder to the methylcellulose vehicle while continuously stirring or vortexing to ensure a uniform suspension.
-
Continue mixing until a homogenous suspension is achieved.
-
Administer the suspension to the animals using an appropriate size gavage needle. Ensure the suspension is well-mixed immediately before each administration to guarantee uniform dosing.
Sterilization, Stability, and Storage
Sterilization: For parenteral formulations, sterilization is critical.
-
Sterile Filtration: For heat-sensitive compounds like N-Acetyl-DL-methionine, sterile filtration using a 0.22 µm filter is the recommended method.[2]
-
Autoclaving (Steam Sterilization): While effective, the high temperatures may not be suitable for all amino acid derivatives and could lead to degradation. If this method is considered, stability studies should be conducted to confirm that the integrity of Ac-DL-Met is not compromised.
-
Ethylene Oxide (EO) and Irradiation: These methods are generally used for solid materials and can lead to protein denaturation and are not typically suitable for liquid formulations of amino acid derivatives.[15]
Stability and Storage:
-
N-Acetyl-DL-methionine powder should be stored at 2-8°C.[4][]
-
Prepared sterile solutions should be stored at 2-8°C, protected from light, and used as soon as possible to minimize the risk of degradation and microbial growth.
-
For co-solvent formulations, storage at low temperatures may cause precipitation. It is important to visually inspect the solution for any precipitates before use and gently warm if necessary to redissolve.
-
A study on the photooxidation of N-Acetyl-methionine suggests that it can be susceptible to degradation under certain conditions, highlighting the importance of protection from light.
In Vivo Dosing Considerations
The appropriate dose of N-Acetyl-DL-methionine will vary depending on the animal model, the research question, and the route of administration. A literature search for similar studies is recommended to determine a suitable starting dose.
-
An example of a high oral dose in mice is 859.5 mg/kg.[14]
-
For intravenous administration in mice, doses can be significantly lower.
-
A commercially available injectable formulation for veterinary use contains 200 mg/mL of Acetyl-dl-methionine, with a recommended dose of 1 mL per kg for cats and 10 mL per 20 kg for dogs, administered via slow intramuscular or intravenous injection.
Metabolic Fate of N-Acetyl-DL-methionine
Understanding the in vivo fate of N-Acetyl-DL-methionine is crucial for interpreting experimental results. N-acetylated amino acids can be deacetylated in the body to release the native amino acid. Aminoacylase I is an enzyme that catalyzes the formation of free amino acids from their N-acetylated precursors.[5] The metabolism of methionine can lead to the production of S-adenosylmethionine (SAM), cysteine, and succinyl-CoA, an intermediate in the TCA cycle.[16]
Caption: Simplified metabolic fate of N-Acetyl-DL-methionine after in vivo administration.
Conclusion
The successful in vivo application of N-Acetyl-DL-methionine hinges on the careful preparation of appropriate formulations. By considering the physicochemical properties of the compound and the specific requirements of the experimental design, researchers can develop robust and reliable formulations for both parenteral and oral administration. The protocols and information provided in this guide serve as a comprehensive resource for scientists and drug development professionals working with this promising molecule.
References
-
PubChem. N-Acetyl-DL-methionine. National Center for Biotechnology Information. [Link]
-
CD Formulation. N-Acetyl-DL-Methionine. [Link]
-
Pharma Times. Excipient Selection In Parenteral Formulation Development. [Link]
-
Human Metabolome Database. Showing metabocard for N-Acetyl-L-methionine (HMDB0011745). [Link]
- Skoglund LA, Ingebrigtsen K, Nafstad I. Effects of N-acetyl-DL-methionine on the liver, GSH synthesis and plasma ALAT level in male Bom:NMRI mice. Gen Pharmacol. 1986;17(6):647-9.
-
Fengchen Group. N-Acetyl-DL-Methionine, N Acetyl DL Methionine, N-Acetylmethionine CAS 1115-47-5. [Link]
-
Ningbo Inno Pharmchem Co., Ltd. The Chemistry of N-Acetyl-DL-Methionine: Synthesis and Industrial Applications. [Link]
-
International Journal of Applied Biology and Pharmaceutical Technology. Methods of adjusting tonicity and pH values of some drugs and substances. [Link]
-
Pharmaceutical Technology. Excipients for Solubility Enhancement of Parenteral Formulations. [Link]
-
PubMed. Assessment of the effects of sterilization methods on protein drug stability by elucidating decomposition mechanism and material analysis. [Link]
-
Cell. The N-Terminal Methionine of Cellular Proteins as a Degradation Signal. [Link]
-
PubMed. The N-terminal methionine of cellular proteins as a degradation signal. [Link]
-
MDPI. The Fate of Sulfur Radical Cation of N-Acetyl-Methionine: Deprotonation vs. Decarboxylation. [Link]
-
Journal of Advanced Pharmaceutical Technology & Research. Kahar Method: A Novel Calculation Method of Tonicity Adjustment. [Link]
-
Journal of Nanobiotechnology. Sterilization and disinfection methods for decellularized matrix materials: Review, consideration and proposal. [Link]
-
PubMed. Amino Acid esters prevent thermal inactivation and aggregation of lysozyme. [Link]
-
SlideShare. methods of adjusting tonicity(1). [Link]
-
Controlled Fluidics. Life Science Chemical Compatibility Chart. [Link]
- Google Patents.
-
Gyan Sanchay. Tonicity.pdf. [Link]
-
Biology LibreTexts. 18.5: Pathways of Amino Acid Degradation. [Link]
-
PubChem. N-Acetylmethionine, DL-. [Link]
-
Ausrichter. DL-Acetyl-Methionine (DL Methionine). [Link]
-
Intermediate (Shanghai) Industrial Development Co., Ltd. N-Acetyl-DL-methionine_Intermediate. [Link]
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- 5. N-Acetyl-DL-methionine | C7H13NO3S | CID 6180 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 7. pharmaexcipients.com [pharmaexcipients.com]
- 9. WO2007077954A1 - Method for production of sterile solid protein for food application - Google Patents [patents.google.com]
- 10. N-acetyl-L-methionine is a superior protectant of human serum albumin against post-translational oxidation as compared to N-acetyl-L-tryptophan - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 12. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]
- 13. targetmol.com [targetmol.com]
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- 16. bio.libretexts.org [bio.libretexts.org]
Troubleshooting & Optimization
N-Acetyl-DL-methionine degradation in aqueous solution and stability issues
Welcome to the Technical Support Center for N-Acetyl-DL-methionine (NADL-Met). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the common challenges associated with the degradation and stability of NADL-Met in aqueous solutions. Our goal is to equip you with the scientific understanding and practical solutions necessary to ensure the integrity and success of your experiments.
Introduction: The Double-Edged Sword of the Thioether Group
N-Acetyl-DL-methionine, a derivative of the essential amino acid methionine, is widely utilized in various scientific applications, from a nutritional supplement in cell culture media to a stabilizer for therapeutic proteins.[1][2] The acetylation of the amino group enhances its stability compared to L-methionine, particularly in preventing certain reactions like the Strecker degradation in the presence of reducing sugars.[1] However, the core of its utility, the sulfur-containing thioether side chain, is also its primary vulnerability. This group is susceptible to oxidation, which is the principal degradation pathway for NADL-Met in aqueous solutions.[3] Understanding and mitigating this degradation is critical for experimental reproducibility and the successful application of this compound.
Part 1: Troubleshooting Guide for NADL-Met Stability Issues
This section is structured to help you diagnose and resolve common problems encountered during the use of NADL-Met in aqueous solutions.
Visual Troubleshooting Workflow
The following workflow provides a step-by-step guide to identifying and addressing stability issues with your NADL-Met solutions.
Caption: Troubleshooting workflow for NADL-Met stability issues.
Part 2: Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the stability and degradation of NADL-Met in aqueous solutions.
Solution Preparation and Storage
Q1: What is the best solvent for preparing NADL-Met stock solutions?
A1: NADL-Met is soluble in water, DMSO, and ethanol.[4][5] For most biological applications, sterile, high-purity water is the recommended solvent.[3] If using water, it is advisable to filter-sterilize the final solution through a 0.22 µm filter before use.[5] For applications requiring organic solvents, DMSO is a common choice, but be aware that it is hygroscopic and can absorb moisture, which may affect the long-term stability of the compound.[6]
Q2: What are the optimal storage conditions for NADL-Met solutions?
A2: The stability of NADL-Met in solution is highly dependent on storage temperature. To minimize degradation, especially oxidation, stock solutions should be stored at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[3][7] It is strongly recommended to prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can introduce atmospheric oxygen and accelerate degradation.[5] Solid NADL-Met powder is more stable and can be stored at -20°C for up to 3 years or at 4°C for up to 2 years.[3]
Q3: My NADL-Met powder appears clumped. Is it still usable?
A3: Clumping of the powder is likely due to the absorption of moisture, as NADL-Met can be hygroscopic.[8] While this does not necessarily mean the compound has degraded, it is a sign of improper storage. To prevent this, always store the powder in a tightly sealed container in a dry environment, such as a desiccator.[8] If you observe clumping, it is advisable to assess the purity of the material by a suitable analytical method (e.g., HPLC) before use, especially for sensitive applications.
Degradation Pathways and Products
Q4: What are the primary degradation pathways for NADL-Met in aqueous solution?
A4: The main degradation pathways for NADL-Met in aqueous solution are:
-
Oxidation: The sulfur atom in the thioether side chain is highly susceptible to oxidation by reactive oxygen species (ROS). This is the most common degradation pathway and results in the formation of N-Acetyl-DL-methionine sulfoxide.[4][9] Under more aggressive oxidative conditions, further oxidation to N-Acetyl-DL-methionine sulfone can occur.
-
Hydrolysis: The N-acetyl group can be hydrolyzed, particularly under enzymatic conditions (e.g., by acylases), to yield L-methionine and acetate.[10][11] While this is a key metabolic process, it can also occur chemically, although at a much slower rate, depending on pH and temperature.
-
Photodegradation: Exposure to light, especially UV light, can induce degradation. Studies on the photooxidation of NADL-Met have shown that it can lead to the formation of a sulfur radical cation, which then undergoes competing reactions of deprotonation and decarboxylation, resulting in a variety of degradation products.[12]
Q5: I see an extra peak in my HPLC analysis of a NADL-Met-containing sample. What could it be?
A5: An additional peak in your HPLC chromatogram is often indicative of degradation. The most likely candidate is N-Acetyl-DL-methionine sulfoxide, the primary oxidation product.[3][9] To confirm its identity, you can compare the retention time with a commercially available standard of methionine sulfoxide or use mass spectrometry (LC-MS) for definitive identification. Other less common degradation products could arise from photodegradation or reactions with other components in your solution.[12]
Experimental Best Practices
Q6: How can I minimize the oxidation of NADL-Met during my experiments?
A6: To minimize oxidation, consider the following best practices:
-
Use Deoxygenated Solvents: Prepare your solutions using solvents that have been deoxygenated by methods such as sparging with an inert gas (e.g., nitrogen or argon) or by boiling and cooling under an inert atmosphere.
-
Work Quickly and Keep Solutions Cold: Prepare your NADL-Met solutions fresh whenever possible and keep them on ice during your experiments to slow down the rate of degradation.
-
Protect from Light: Handle solutions in a manner that minimizes exposure to direct light. Use amber vials or wrap your containers in aluminum foil.[3]
-
Avoid Contaminants: Ensure that your solvents and other reagents are free from metal ions, which can catalyze oxidation reactions.
Q7: Is NADL-Met compatible with common biological buffers like PBS and Tris?
A7: NADL-Met is generally compatible with common biological buffers such as PBS and Tris. However, the stability in these buffers over time can be influenced by the pH of the buffer and the presence of any metal ion contaminants. It is always recommended to prepare fresh solutions in your buffer of choice immediately before use. For long-term storage, it is preferable to store concentrated stock solutions in water or DMSO at -80°C and then dilute them into your working buffer as needed.[5]
Quantitative Data on NADL-Met Stability
| Parameter | Condition | Recommendation/Observation | Reference |
| Storage (Solid) | -20°C | Stable for up to 3 years | [3] |
| 4°C | Stable for up to 2 years | [3] | |
| Storage (Aqueous Solution) | -80°C | Stable for up to 6 months | [3][7] |
| -20°C | Stable for up to 1 month | [3][7] | |
| pH for Synthesis | 6.5 - 10.0 | Optimal range for the acetylation of L-methionine | [13] |
| Oxidation Product | Presence of Oxidizing Agents | N-Acetyl-DL-methionine sulfoxide | [9] |
| Photodegradation | Light Exposure | Deprotonation and decarboxylation products | [12] |
Experimental Protocol: Preparation of a Standard NADL-Met Aqueous Stock Solution
This protocol provides a standardized method for preparing a stable aqueous stock solution of NADL-Met.
-
Materials:
-
N-Acetyl-DL-methionine powder
-
High-purity, sterile water (e.g., Milli-Q or equivalent)
-
Sterile, conical tubes (e.g., 15 mL or 50 mL)
-
Sterile, single-use aliquot tubes (e.g., 1.5 mL microcentrifuge tubes)
-
0.22 µm sterile syringe filter
-
-
Procedure:
-
Weigh out the desired amount of N-Acetyl-DL-methionine powder in a sterile conical tube.
-
Add the required volume of high-purity water to achieve the desired final concentration (e.g., for a 100 mM solution, add the appropriate volume of water to the corresponding mass of NADL-Met).
-
Vortex the solution until the powder is completely dissolved. Gentle warming or sonication may be used to aid dissolution if necessary.[5]
-
Filter-sterilize the solution using a 0.22 µm syringe filter into a new sterile conical tube.
-
Aliquot the stock solution into sterile, single-use microcentrifuge tubes. This is a critical step to avoid repeated freeze-thaw cycles.
-
Label the aliquots clearly with the compound name, concentration, and date of preparation.
-
Store the aliquots at -80°C for long-term storage.
-
References
-
AZoM. (2019). How to Determine Reaction Kinetics for Hydrolysis of N-Acetyl-DL-Methionine. Available at: [Link]
- Berezin, I. V., Galaev, I. I., & Shviadas, V. I. (1980). [Kinetics and Thermodynamics of the Hydrolysis-Synthesis Reaction of acetyl-L-methionine Catalyzed by Acylase I From Hog Kidney]. Biokhimiia, 45(10), 1833-9.
-
News-Medical.Net. (2019). Using Reaction Kinetics for Hydrolysis of N-Acetyl-DL-Methionine. Available at: [Link]
-
Grzyb, J., et al. (2023). The Fate of Sulfur Radical Cation of N-Acetyl-Methionine: Deprotonation vs. Decarboxylation. Molecules, 28(3), 1415. Available at: [Link]
-
Human Metabolome Database. (2023). Showing metabocard for N-Acetyl-L-methionine (HMDB0011745). Available at: [Link]
-
GSC Online Press. (2024). A kinetic and mechanistic study of oxidation of N-Acetyl-DL-Methionine by pyridinium chlorochromate in aqueous DMF medium. GSC Advanced Research and Reviews, 20(01), 484–494. Available at: [Link]
-
MDPI. (2023). Peer-review of "The Fate of Sulfur Radical Cation of N-Acetyl-Methionine: Deprotonation vs. Decarboxylation". Available at: [Link]
-
Hages, M., et al. (2009). N-Acetylcysteine improves the disturbed thiol redox balance after methionine loading. The Journal of Nutritional Biochemistry, 20(1), 43-50. Available at: [Link]
-
Amos, H. E., et al. (1975). Methionine, DL-Homocysteine Thiolactone and N-Acetyl-DL-Methionine for Ruminants. Journal of Animal Science, 41(6), 1731-1736. Available at: [Link]
- Khan, Z., et al. (1995). Kinetics and mechanism of the ninhydrin reaction with DL-methionine in the absence and the presence of organic solvents. Indian Journal of Chemistry - Section A, 34A, 615-619.
-
PubChem. N-Acetyl-DL-methionine. Available at: [Link]
- Google Patents. (1977). US4011263A - Process for the production of n-acetyl-l-methionine.
-
Schöneich, C. (2005). Methionine oxidation by reactive oxygen species: reaction mechanisms and relevance to Alzheimer's disease. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 1703(2), 111-119. Available at: [Link]
-
ResearchGate. (2025). Oxidation of Methionine and N-Terminal Methionine Residues to Dehydromethionine by Reactive Halogen Species. Available at: [Link]
-
ResearchGate. (2025). N-acetyl-l-methionine dietary supplementation improves meat quality by oxidative stability of finishing Angus heifers. Available at: [Link]
-
Kim, G., & Weiss, S. J. (2008). Methionine Oxidation and Reduction in Proteins. Sub-cellular biochemistry, 49, 123–141. Available at: [Link]
-
Biotage. (2023). How long are amino acid stock solutions stable for successful solid phase peptide synthesis?. Available at: [Link]
-
PubMed. (2015). Detection of N-acetyl methionine in human and murine brain and neuronal and glial derived cell lines. Available at: [Link]
-
Moovendaran, K., & Natarajan, S. (2015). Growth of bulk single crystal of N-acetyl DL-methionine and its spectral characterization. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 135, 317-320. Available at: [Link]
-
PubChem. N-acetyl-L-methionine. Available at: [Link]
-
ResearchGate. (2025). Growth of bulk single crystal of N-acetyl DL-methionine and its spectral characterization. Available at: [Link]
-
Controlled Fluidics. Life Science Chemical Compatibility Chart. Available at: [Link]
-
Preclinical Research CRO. CAS 1115-47-5 N-Acetyl-DL-methionine. Available at: [Link]
- Google Patents. (2020). CN112129844A - Acetylcysteine degradation product and preparation method and application thereof.
-
Wikipedia. Glycine. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pharmaffiliates.com [pharmaffiliates.com]
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- 4. Methionine oxidation by reactive oxygen species: reaction mechanisms and relevance to Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
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- 9. gsconlinepress.com [gsconlinepress.com]
- 10. azom.com [azom.com]
- 11. [Kinetics and thermodynamics of the hydrolysis-synthesis reaction of acetyl-L-methionine catalyzed by acylase I from hog kidney] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. US4011263A - Process for the production of n-acetyl-l-methionine - Google Patents [patents.google.com]
Technical Support Center: Managing N-Acetyl-DL-methionine Interference in Colorimetric Protein Assays
Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting and frequently asked questions (FAQs) regarding the potential interference of N-Acetyl-DL-methionine in common colorimetric protein assays. Our goal is to equip you with the scientific understanding and practical solutions to ensure accurate protein quantification in the presence of this compound.
Introduction: The Challenge of N-Acetyl-DL-methionine in Protein Quantification
N-Acetyl-DL-methionine is a derivative of the essential amino acid methionine, utilized in various research and pharmaceutical applications for its enhanced stability and solubility. However, its chemical nature presents a potential challenge for accurate protein quantification using standard colorimetric assays. This guide will walk you through understanding, identifying, and mitigating this interference.
Frequently Asked Questions (FAQs)
Q1: What is the chemical basis for suspecting N-Acetyl-DL-methionine might interfere with colorimetric protein assays?
While direct studies on N-Acetyl-DL-methionine's interference are not extensively documented, its chemical structure and properties, particularly in comparison to similar molecules like N-acetylcysteine (NAC), provide a strong basis for potential interference. The primary concern stems from its potential to act as a weak reducing agent due to the presence of a thioether group in the methionine side chain. This is especially relevant for assays that rely on copper reduction, such as the Bicinchoninic Acid (BCA) and Lowry assays. In these methods, proteins reduce Cu²⁺ to Cu¹⁺, which then reacts with a chromogenic reagent to produce a colorimetric signal. Any non-protein component in the sample that can also reduce Cu²⁺ will lead to an overestimation of the protein concentration.
N-acetylcysteine, a structurally similar compound with a highly reactive thiol group, is a known interfering substance in various biochemical assays due to its reducing capabilities.[1][2][3][4][5][6][7][8] While the thioether in methionine is less reactive than the thiol in cysteine, the potential for interference, especially at higher concentrations of N-Acetyl-DL-methionine, should not be overlooked.
Q2: Which protein assays are most likely to be affected by N-Acetyl-DL-methionine?
Based on their chemical principles, the susceptibility of common protein assays to interference from N-Acetyl-DL-methionine can be ranked as follows:
-
High Susceptibility:
-
Bicinchoninic Acid (BCA) Assay: This assay is highly sensitive to reducing agents. The fundamental reaction involves the reduction of Cu²⁺ to Cu¹⁺ by proteins, which then chelates with BCA to produce a purple color.[9][10] Any compound that can independently reduce copper will generate a false positive signal.
-
Lowry Assay: Similar to the BCA assay, the Lowry method's first step is the reduction of copper ions by protein in an alkaline medium.[11][12][13] It is therefore also susceptible to interference from reducing agents.
-
-
Lower Susceptibility:
-
Bradford Assay: This assay is based on the binding of Coomassie Brilliant Blue G-250 dye to proteins, primarily interacting with basic and aromatic amino acid residues.[14][15][16] This mechanism is not based on redox reactions, making it inherently less susceptible to interference from reducing agents like N-Acetyl-DL-methionine. However, high concentrations of any substance can potentially disrupt the protein-dye interaction through non-specific binding or by altering the pH of the assay.
-
Q3: What are the tell-tale signs of N-Acetyl-DL-methionine interference in my protein assay?
The most common indicator of interference is an unexpectedly high protein concentration, especially in samples with a known low protein content. Other signs include:
-
High background readings: Your blank (buffer containing N-Acetyl-DL-methionine but no protein) shows a significant absorbance reading.
-
Non-linear standard curve: The presence of the interfering substance can affect the linearity of your standard curve.
-
Inconsistent results upon dilution: If you dilute your sample and the calculated original concentration is not consistent across different dilution factors, an interfering substance may be present.
Q4: Can I just subtract the absorbance of a blank containing N-Acetyl-DL-methionine?
While preparing your standards and blank in the same buffer as your sample is a crucial first step, simply subtracting the blank's absorbance may not be sufficient to correct for the interference. The reaction of N-Acetyl-DL-methionine with the assay reagents may not be simply additive and can be influenced by the presence of protein. Therefore, for accurate quantification, it is highly recommended to remove the interfering substance or use a compatible assay.
Troubleshooting and Mitigation Strategies
If you suspect N-Acetyl-DL-methionine is interfering with your protein assay, there are several effective strategies you can employ. The choice of method will depend on your sample volume, protein concentration, and the downstream application.
Strategy 1: Sample Dilution
This is the simplest approach and should be your first line of defense. By diluting your sample, you can often lower the concentration of N-Acetyl-DL-methionine to a level where it no longer significantly interferes with the assay, while keeping the protein concentration within the detectable range of the assay.[17]
When to use it:
-
When your protein concentration is high enough to withstand dilution.
-
When the concentration of N-Acetyl-DL-methionine is relatively low.
Causality behind the choice: This method works on the principle of reducing the molar ratio of the interfering substance to the protein, thereby minimizing its impact on the overall signal.
Strategy 2: Protein Precipitation
Protein precipitation is a highly effective method for separating proteins from small molecule contaminants like N-Acetyl-DL-methionine.[17][18][19][20] Common methods include precipitation with trichloroacetic acid (TCA) or acetone.
When to use it:
-
For samples with low protein concentrations where dilution is not feasible.
-
When a high concentration of N-Acetyl-DL-methionine is present.
Causality behind the choice: This technique leverages the differential solubility of proteins and small molecules in certain solvents. The protein is precipitated, while the interfering substance remains in the supernatant, which is then discarded.
Strategy 3: Dialysis/Desalting
Dialysis and desalting (gel filtration) are excellent methods for removing small molecules from protein samples based on size exclusion.[21][22][23][24]
When to use it:
-
When you need to maintain the native state of your protein for downstream applications.
-
For larger sample volumes.
Causality behind the choice: These methods utilize a semi-permeable membrane or a porous resin that allows small molecules like N-Acetyl-DL-methionine to pass through while retaining the larger protein molecules.
Experimental Protocols
Protocol 1: Acetone Precipitation
This protocol is a quick and effective way to remove interfering substances.[10][17]
-
Sample Preparation: Pipette 50 µL of your protein sample and each of your standards into separate 1.5 mL microcentrifuge tubes.
-
Precipitation: Add 200 µL of ice-cold (-20°C) acetone to each tube.
-
Incubation: Vortex briefly and incubate the tubes at -20°C for 30 minutes.
-
Centrifugation: Centrifuge the tubes at maximum speed (e.g., 14,000 x g) for 10 minutes.
-
Supernatant Removal: Carefully decant the supernatant, which contains the N-Acetyl-DL-methionine.
-
Pellet Drying: Allow the protein pellet to air-dry at room temperature for about 30 minutes. Do not over-dry, as this can make the pellet difficult to resuspend.
-
Resuspension: Resuspend the protein pellet in a buffer that is compatible with your chosen protein assay (e.g., ultrapure water or PBS).
-
Protein Assay: Proceed with your colorimetric protein assay according to the manufacturer's instructions.
Protocol 2: Dialysis
This protocol is ideal for preserving protein activity and for larger sample volumes.[21][22][23][25]
-
Membrane Preparation: Prepare a dialysis membrane with an appropriate molecular weight cut-off (MWCO), typically 10 kDa for most proteins, according to the manufacturer's instructions. This usually involves rinsing with distilled water.
-
Sample Loading: Load your protein sample into the dialysis tubing or cassette, leaving some space for potential sample dilution due to osmotic pressure.
-
First Dialysis: Immerse the sealed dialysis tubing/cassette in a beaker containing a compatible dialysis buffer (e.g., PBS) at a volume at least 200 times that of your sample. Stir the buffer gently on a magnetic stir plate at 4°C for 2 hours.
-
Buffer Change: Discard the dialysis buffer and replace it with fresh buffer.
-
Second Dialysis: Continue to dialyze for another 2 hours at 4°C.
-
Overnight Dialysis: Change the buffer one more time and dialyze overnight at 4°C.
-
Sample Recovery: Carefully remove the sample from the dialysis tubing/cassette.
-
Protein Assay: Your protein sample is now ready for quantification with your chosen colorimetric assay.
Data Presentation
Table 1: Susceptibility of Common Protein Assays to Interfering Substances
| Assay | Principle | Primary Interfering Substances | Susceptibility to N-Acetyl-DL-methionine (Predicted) |
| BCA | Copper Reduction (Cu²⁺ → Cu¹⁺) | Reducing agents, Chelating agents[9][10] | High |
| Lowry | Copper Reduction & Folin-Ciocalteu Reaction | Reducing agents, Detergents, Phenols[11][13] | High |
| Bradford | Dye-Binding (Coomassie Blue) | Detergents, Basic conditions[14][16] | Low |
Visualizations
Diagram 1: Mechanism of Interference in Copper-Based Assays
Caption: Decision workflow for mitigating interference from N-Acetyl-DL-methionine.
References
-
Biochem Lab Protein Dialysis Protocol F21. (n.d.). Sandiego. Retrieved from [Link]
-
G-Biosciences. (2014, May 28). Dialysis in Protein Research: Understanding the Basics. Retrieved from [Link]
- Gonzalez-Flecha, B., et al. (1989). A procedure for eliminating interferences in the lowry method of protein determination. Analytical Biochemistry, 183(2), 275-278.
-
Current Protocols in Protein Science. (n.d.). Dialysis. Retrieved from [Link]
-
Creative Biostructure. (n.d.). Protein Dialysis, Desalting, and Concentration. Retrieved from [Link]
-
Interchim. (n.d.). Removal of interfering substance from samples before protein assays. Retrieved from [Link]
-
G-Biosciences. (2015, June 10). How to Deal with Interfering Agents in Protein Estimation Assays. Retrieved from [Link]
-
Allen, B. (n.d.). BCA Assay. Ben Allen Lab. Retrieved from [Link]
-
Creative Diagnostics. (n.d.). Determination of Protein Concentration by the Lowry Method Protocol. Retrieved from [Link]
-
University of Florida Animal Sciences. (n.d.). Lowry Protein Assay. Retrieved from [Link]
-
Bio-protocol. (2011, March 20). Bradford Protein Assay. Retrieved from [Link] Bradford-Protein-Assay.aspx
-
Assay. (n.d.). Clinical significance of N-acetylcysteine interferes with the trinder reaction based assays. Retrieved from [Link]
- Quantitative proteomics using SILAC-MS identifies N-acetylcysteine-solution-triggered reversal response of renal cell carcinoma cell lines. (2018). Journal of Cellular and Molecular Medicine, 22(12), 6043-6056.
- Quantitative interference by cysteine and N-acetylcysteine metabolites during the LC-MS/MS bioanalysis of a small molecule. (2009). Journal of Pharmaceutical and Biomedical Analysis, 50(2), 206-213.
- A Quantitative Proteomic Analysis to Reveal Effects of N-acetylcysteine on H2O2-induced Cytotoxicity. (2020). Current Proteomics, 17(5), 376-387.
- The Effect of N-Acetylcysteine on Creatinine Measurement: Protocol for a Systematic Review. (2018). Canadian Journal of Kidney Health and Disease, 5, 205435811879992.
- N-Acetylcysteine Interference With Creatinine Measurement: An In Vitro Analysis. (2021).
- A Systematic Review of the Effect of N-Acetylcysteine on Serum Creatinine and Cystatin C Measurements. (2019).
- N-Acetylcysteine Interference With Creatinine Measurement: An In Vitro Analysis. (2021).
- The Effect of N-Acetylcysteine on Creatinine Measurement: Protocol for a Systematic Review. (2018). Canadian Journal of Kidney Health and Disease, 5, 205435811879992.
- N-acetylcysteine interference of Trinder-based assays. (2015). Clinical Biochemistry, 48(18), 1269-1272.
-
GOV.UK. (2016, July 18). N-acetylcysteine: risk of false-low biochemistry test results due to interference with Siemens assays. Retrieved from [Link]
- N-acetyl-L-methionine is a superior protectant of human serum albumin against post-translational oxidation as compared to N-acetyl-L-tryptophan. (2016). Biochemistry and Biophysics Reports, 6, 223-230.
- N-Acetylcysteine improves the disturbed thiol redox balance after methionine loading. (2003). Clinical Chemistry, 49(2), 253-259.
Sources
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- 2. The Effect of N-Acetylcysteine on Creatinine Measurement: Protocol for a Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A Systematic Review of the Effect of N-Acetylcysteine on Serum Creatinine and Cystatin C Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 5. N-Acetylcysteine Interference With Creatinine Measurement: An In Vitro Analysis - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Protocol for Lowry Protein Assay - Creative Proteomics [creative-proteomics.com]
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- 13. animal.ifas.ufl.edu [animal.ifas.ufl.edu]
- 14. Bradford protein assay | Abcam [abcam.com]
- 15. bio-protocol.org [bio-protocol.org]
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- 20. Protein precipitation: A comprehensive guide | Abcam [abcam.com]
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- 24. Dialysis or Desalting? Choosing a Protein Purification Method - Life in the Lab [thermofisher.com]
- 25. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
cytotoxicity of N-Acetyl-DL-methionine at high concentrations in cell lines
A Guide to Understanding and Troubleshooting Cytotoxicity at High Concentrations in Cell Culture
Welcome to the technical support resource for researchers utilizing N-Acetyl-DL-methionine (NADM). As a Senior Application Scientist, I've designed this guide to address a common yet complex issue encountered in the lab: unexpected cytotoxicity when using NADM at high concentrations. This resource moves beyond simple protocols to explain the underlying scientific principles, helping you troubleshoot effectively and ensure the integrity of your experimental data.
Frequently Asked Questions (FAQs)
This section addresses the most common initial questions researchers have when they observe unexpected cell death.
Q1: I'm observing significant cell death after treating my cultures with high concentrations of N-Acetyl-DL-methionine. Is this expected?
Yes, this observation is not entirely unexpected, but the cause is often multifactorial and not necessarily indicative of a specific, targeted biological toxicity. N-Acetyl-DL-methionine is a derivative of the essential amino acid methionine and is generally considered biocompatible, serving as a bioavailable source of L-methionine for cells.[1][2] However, applying any substance at high concentrations (typically in the high µM to mM range) can induce stress on cells through several physical and metabolic mechanisms that are independent of a specific drug-receptor interaction.
Q2: What are the primary mechanisms that could be causing this cytotoxicity?
When high concentrations of NADM are introduced into cell culture, three primary physicochemical and metabolic stressors should be considered before investigating more complex biological pathways.
-
Hyperosmotic Stress: The addition of a high concentration of any solute, including NADM, increases the osmolality of the culture medium. This creates a hypertonic environment, causing water to efflux from the cells, leading to cell shrinkage, cytoskeletal rearrangement, DNA damage, and the generation of reactive oxygen species (ROS).[3][4] Cells must expend a significant amount of energy (ATP) to counteract osmotic stress, which can compromise their viability and function.[5] This is often the most significant and immediate cause of non-specific toxicity.
-
Metabolic Overload & Oxidative Stress: Since N-Acetyl-L-methionine is readily metabolized to L-methionine and acetate, high concentrations can overload the transsulfuration pathway.[2][6] This can lead to an accumulation of metabolic intermediates like homocysteine. The auto-oxidation of homocysteine is a known generator of ROS, which can induce oxidative stress and damage cellular components.[7] While NADM itself can have antioxidant properties by scavenging ROS, its metabolic breakdown at high levels may paradoxically contribute to an oxidative environment.[7][8]
-
pH Imbalance: N-Acetyl-DL-methionine is an acidic molecule. While standard cell culture media contain buffering systems (like bicarbonate/CO₂ and HEPES), adding NADM at very high concentrations can overwhelm the medium's buffering capacity, causing a drop in pH.[9] Cellular processes are highly sensitive to pH, and a significant deviation from the optimal physiological range (typically pH 7.2-7.4) can inhibit enzyme function, alter nutrient transport, and induce cell death.[10]
Q3: How can I differentiate between true biological cytotoxicity and experimental artifacts like osmotic stress?
This is a critical experimental question that must be addressed with proper controls. The most important control is an osmotic control .
-
Osmotic Control: Treat cells with a non-metabolizable, biologically inert compound to match the osmolality of your highest NADM concentration. Mannitol or sorbitol are excellent choices for this purpose. If the osmotic control replicates the cytotoxicity observed with NADM, it strongly suggests the cell death is a non-specific consequence of hypertonicity rather than a specific biological effect of the NADM molecule itself.
Q4: My dose-response curve is not linear. Cytotoxicity seems to decrease at the highest concentrations. Why is this happening?
This phenomenon, known as a non-monotonic or biphasic dose-response, can be perplexing. Several factors could be at play:
-
Compound Aggregation: At very high concentrations, NADM may exceed its solubility limit in the culture medium, leading to the formation of aggregates or precipitates.[11] This aggregated form may be less bioavailable or unable to interact with cells in the same way as the soluble form, leading to an apparent decrease in toxicity.
-
Self-Buffering Effects: In weakly buffered systems, the compound itself might contribute to stabilizing the local environment at very high concentrations, though this is less common.
-
Rapid Induction of Resistance: While less likely in short-term assays, very high concentrations could rapidly kill a susceptible subpopulation of cells, leaving a more resistant population to proliferate over the course of the assay (e.g., 24-72 hours).[11]
Q5: Is the observed cell death likely to be apoptosis or necrosis?
The mode of cell death often depends on the intensity and duration of the stressor.
-
Apoptosis: This is a form of programmed, controlled cell death characterized by cell shrinkage, membrane blebbing, and the activation of a specific family of proteases called caspases (e.g., caspase-3, -7, -9).[12][13] Milder, sustained stress is more likely to induce apoptosis.
-
Necrosis: This is an uncontrolled form of cell death resulting from severe cellular injury.[14] It is characterized by cell swelling and rupture of the plasma membrane, releasing intracellular contents and often triggering an inflammatory response.[12][15] Severe, acute stress—such as extreme osmotic shock or rapid ATP depletion—tends to push cells toward necrosis because the energy-dependent processes of apoptosis cannot be executed.[16][17]
At moderate-to-high concentrations, NADM may induce apoptosis, potentially through oxidative stress pathways that activate the intrinsic (mitochondrial) apoptotic pathway.[18] At extremely high concentrations, the rapid onset of osmotic stress and energy depletion may favor necrosis.
Troubleshooting Guide: A Step-by-Step Workflow
When encountering unexpected cytotoxicity, a systematic approach is essential. Use the following workflow to diagnose the issue.
Caption: Troubleshooting workflow for NADM-induced cytotoxicity.
Experimental Protocols
Here are two foundational protocols to help you quantitatively assess cytotoxicity and determine the mode of cell death.
Protocol 1: Basic Cytotoxicity Assessment using MTT Assay
This assay measures the metabolic activity of cells, which correlates with cell viability.
Principle: The mitochondrial reductase enzymes in viable cells convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
Materials:
-
Cell line of interest in logarithmic growth phase
-
Complete culture medium
-
96-well flat-bottom cell culture plates
-
N-Acetyl-DL-methionine (NADM) stock solution
-
Mannitol (or other osmotic control) stock solution
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium). Incubate for 24 hours to allow for cell attachment and recovery.
-
Compound Preparation: Prepare serial dilutions of NADM and the osmotic control (Mannitol) in complete medium at 2x the final desired concentration.
-
Cell Treatment: Remove the old medium from the wells and add 100 µL of the 2x compound dilutions to the appropriate wells. Include wells for "untreated" (medium only) and "vehicle" controls. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubation with MTT: Incubate the plate for 2-4 hours at 37°C. During this time, purple formazan crystals will form in viable cells.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well. Pipette up and down gently to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the untreated control: Viability (%) = (Absorbance_treated / Absorbance_untreated) * 100. Plot the viability against the log of the concentration to determine the IC50 value (the concentration that inhibits 50% of cell viability).
Protocol 2: Differentiating Apoptosis and Necrosis (Annexin V & Propidium Iodide)
Principle: In early apoptosis, phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, can be fluorescently labeled to detect these cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by the intact membrane of live and early apoptotic cells but can enter late apoptotic and necrotic cells where membrane integrity is compromised.
Materials:
-
Cells treated as described in Protocol 1 (in a 6-well or 12-well plate format)
-
FITC-conjugated Annexin V
-
Propidium Iodide (PI)
-
Annexin V Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with NADM at relevant concentrations (e.g., around the IC50 value) for the desired time. Include positive and negative controls.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using a gentle enzyme like TrypLE Express (avoiding harsh trypsinization). Combine all cells and centrifuge.
-
Washing: Wash the cell pellet twice with cold PBS.
-
Staining: Resuspend the cells in 100 µL of Annexin V Binding Buffer. Add 5 µL of FITC-Annexin V and 5 µL of PI.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of Annexin V Binding Buffer and analyze immediately by flow cytometry.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells (primary): Annexin V-negative and PI-positive (this population can be small).
-
Data Interpretation
Understanding what your results mean in the context of published data and established biological principles is key.
Table 1: Example Cytotoxicity Data for N-Acetyl-L-methionine (NALM)
Note: Data for the DL-racemic mixture may vary, but this provides a useful reference. The following data is synthesized from studies on Jurkat and MTC-SK cell lines.[18][19]
| Cell Line | Compound | Concentration | Effect | Incubation Time |
| Jurkat | NALM | 125 µg/mL | Significant reduction in cell growth | 72 h |
| Jurkat | NALM | 125-500 µg/mL | Concentration-dependent inhibition of mitochondrial activity | 48-72 h |
| MTC-SK | NALM | ~500 µg/mL | ~15% reduction in cell growth | 72 h |
Table 2: Key Differences Between Apoptosis and Necrosis
| Feature | Apoptosis | Necrosis |
| Stimulus | Programmed, physiological or mild pathological stimuli | Severe injury, toxins, extreme stress[12] |
| Cellular Morphology | Cell shrinkage, chromatin condensation, membrane blebbing[14] | Cell swelling (oncosis), membrane rupture[14] |
| Plasma Membrane | Integrity maintained until late stages | Lost early, leading to lysis[15] |
| Biochemical Hallmark | Caspase activation (caspase-3, -9)[13] | Rapid ATP depletion, loss of ion homeostasis[17] |
| Inflammatory Response | Typically non-inflammatory | Highly inflammatory due to release of DAMPs[15] |
References
-
Burg, M. B., Ferraris, J. D., & Dmitrieva, N. I. (2007). Cellular Response to Hyperosmotic Stresses. American Physiological Society Journal. [Link]
-
Puri, S., et al. (2011). Detection of N-acetyl methionine in human and murine brain and neuronal and glial derived cell lines. Journal of Neurochemistry. [Link]
-
ter Wengel, N., et al. (2005). N-Acetylcysteine improves the disturbed thiol redox balance after methionine loading. PubMed. [Link]
-
Burg, M. B., Ferraris, J. D., & Dmitrieva, N. I. (2007). Cellular Response to Hyperosmotic Stresses. American Physiological Society Journal. [Link]
-
MDPI. (2024). The Influence of N-Acetyl-selenomethionine on Two RONS-Generating Cancer Cell Lines Compared to N-Acetyl-methionine. MDPI. [Link]
-
ResearchGate. (2011). Detection of N-acetyl methionine in human and murine brain and neuronal and glial derived cell lines. ResearchGate. [Link]
-
Aon, M. A., et al. (2007). Osmotic Stress Response: Quantification of Cell Maintenance and Metabolic Fluxes in a Lysine-Overproducing Strain of Corynebacterium glutamicum. Applied and Environmental Microbiology. [Link]
-
ResearchGate. (2003). The selection between apoptosis and necrosis is differentially regulated in hydrogen peroxide-treated and glutathione-depleted human promonocytic cells. ResearchGate. [Link]
-
Fink, S. L., & Cookson, B. T. (2005). Apoptosis, Pyroptosis, and Necrosis: Mechanistic Description of Dead and Dying Eukaryotic Cells. Infection and Immunity. [Link]
-
Rotruck, J. T., & Boggs, R. W. (1977). Comparative metabolism of L-methionine and N-acetylated derivatives of methionine. PubMed. [Link]
-
Akadeum Life Sciences. (2024). Cell Necrosis Vs. Apoptosis: Differences Between Cell Deaths. Akadeum Life Sciences. [Link]
-
ResearchGate. (2015). Why does my toxin peptide show reduced cytotoxicity at higher concentrations? ResearchGate. [Link]
-
BEX Co., Ltd. (2024). What Is Cell Death? Experimental Distinction Between Apoptosis, Necrosis, and Necroptosis. BEX Co., Ltd.. [Link]
-
Andersen, C. B. F., et al. (2016). N-acetyl-L-methionine is a superior protectant of human serum albumin against post-translational oxidation as compared to N-acetyl-L-tryptophan. PubMed Central. [Link]
-
Fischer, U., Jänicke, R. U., & Schulze-Osthoff, K. (2003). Caspases: pharmacological manipulation of cell death. PubMed Central. [Link]
-
MDPI. (2024). The Influence of N-Acetyl-selenomethionine on Two RONS-Generating Cancer Cell Lines Compared to N-Acetyl-methionine. PubMed. [Link]
-
Michl, J., et al. (2019). Evidence-based guidelines for controlling pH in mammalian live-cell culture systems. Nature Communications. [Link]
-
Martín-Venegas, R., et al. (2009). Effect of pH on L- and D-methionine uptake across the apical membrane of Caco-2 cells. American Journal of Physiology-Cell Physiology. [Link]
Sources
- 1. Detection of N-acetyl methionine in human and murine brain and neuronal and glial derived cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative metabolism of L-methionine and N-acetylated derivatives of methionine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.physiology.org [journals.physiology.org]
- 4. journals.physiology.org [journals.physiology.org]
- 5. Osmotic Stress Response: Quantification of Cell Maintenance and Metabolic Fluxes in a Lysine-Overproducing Strain of Corynebacterium glutamicum - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. N-Acetylcysteine improves the disturbed thiol redox balance after methionine loading - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. N-acetyl-L-methionine is a superior protectant of human serum albumin against post-translational oxidation as compared to N-acetyl-L-tryptophan - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evidence-based guidelines for controlling pH in mammalian live-cell culture systems - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effect of pH on L- and D-methionine uptake across the apical membrane of Caco-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. What is the difference between necrosis and apoptosis? | Proteintech Group [ptglab.com]
- 13. Caspases: pharmacological manipulation of cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 14. akadeum.com [akadeum.com]
- 15. logosbio.com [logosbio.com]
- 16. researchgate.net [researchgate.net]
- 17. Apoptosis, Pyroptosis, and Necrosis: Mechanistic Description of Dead and Dying Eukaryotic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The Influence of N-Acetyl-selenomethionine on Two RONS-Generating Cancer Cell Lines Compared to N-Acetyl-methionine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
N-Acetyl-DL-methionine solubility issues in phosphate-buffered saline (PBS)
A Guide from the Desk of a Senior Application Scientist
Welcome to the technical support center. As researchers, scientists, and drug development professionals, we understand that even seemingly routine procedures like preparing a solution can present unexpected challenges. One common query that reaches our desk concerns the solubility of N-Acetyl-DL-methionine in Phosphate-Buffered Saline (PBS). While chemically straightforward, this process can be hampered by kinetic and thermodynamic factors that are not immediately obvious.
This guide is designed to provide you with not just protocols, but a foundational understanding of the chemical principles at play. By explaining the causality behind each step, we aim to empower you to troubleshoot effectively and ensure the integrity of your experiments.
Section 1: The Core Chemistry: Why Solubility Can Be Deceptive
N-Acetyl-DL-methionine is a derivative of the essential amino acid methionine, where the primary amine group is capped with an acetyl group[1][2]. This modification neutralizes the positive charge of the amino group, leaving the molecule with a single ionizable group: the carboxylic acid.
The solubility of this compound is critically dependent on the pH of the solvent due to the protonation state of this carboxylic acid group. The acid dissociation constant, or pKa, for this group is approximately 3.5-4.0[3][4].
-
At a pH below the pKa (e.g., pH < 3.5): The carboxylic acid group is predominantly in its protonated, neutral form (-COOH). This form is less polar and thus has lower solubility in aqueous solutions.
-
At a pH above the pKa (e.g., pH > 4.5): The group is predominantly in its deprotonated, anionic form (-COO⁻). This charged, or salt, form is significantly more polar and exhibits much higher solubility in water.
Since standard PBS has a physiological pH of ~7.4, which is well above the pKa, N-Acetyl-DL-methionine should exist in its highly soluble, deprotonated state. The challenges researchers face are therefore not typically due to the equilibrium chemistry at this pH, but rather the kinetics of dissolution and other buffer effects.
Caption: Ionization state of N-Acetyl-DL-methionine relative to its pKa.
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the actual solubility of N-Acetyl-DL-methionine in aqueous solutions?
A: The reported solubility varies significantly based on the specific conditions (e.g., temperature, agitation, exact pH, enantiomeric form). It's crucial to consult the Certificate of Analysis for your specific lot, but published data provides a general range.
| Solvent | Reported Solubility | Conditions | Source |
| Water | 6.84 mg/mL | Not Specified | [3] |
| Water | 125 mg/mL | Requires sonication | [5] |
| Water | 307 mg/mL | 25 °C (L-enantiomer) | [6] |
| DMSO | 55 - 100 mg/mL | May require sonication | [5][7] |
This variability underscores that achieving a clear solution, especially at higher concentrations, often requires more than simple mixing.
Q2: My PBS is at pH 7.4. Why isn't the powder dissolving easily?
A: This is the most common issue. While thermodynamically favorable, the dissolution process can be slow. Several factors may be at play:
-
Poor Wettability: The powder may be hydrophobic enough to resist initial wetting, causing it to clump or float.
-
High Ionic Strength: While PBS promotes the deprotonated state, the high concentration of salts (typically ~150 mM NaCl) can slightly reduce the solubility of some organic molecules through a "salting out" effect, though this is less pronounced for small molecules.
-
Kinetics vs. Thermodynamics: The final state should be a clear solution, but the rate at which it dissolves can be very slow without physical assistance. The powder particles need sufficient energy to break apart and interact with the solvent.
Q3: Can I heat the PBS to help dissolve the compound?
A: Yes, gentle warming is a highly effective and recommended strategy. The solubility of N-Acetyl-DL-methionine increases with temperature[8]. Heating your PBS to 37-50°C in a water bath can significantly speed up dissolution. Avoid boiling the solution, as this can degrade the compound and alter the buffer composition.
Q4: Is it better to dissolve the compound in pure water first and then add concentrated PBS?
A: This can be an effective strategy. N-Acetyl-DL-methionine often dissolves more readily in pure water than in the high-salt environment of PBS[5][8]. You can dissolve the compound in a volume of high-purity water (e.g., 80% of your final volume), ensure it is fully dissolved, and then add a concentrated stock of PBS (e.g., 5x or 10x) to bring the solution to the final 1x concentration and volume. Always ensure the final pH is correct (7.2-7.4).
Section 3: In-Depth Troubleshooting Guide
If you are still facing issues after consulting the FAQs, this guide provides a logical flow for troubleshooting persistent problems.
Caption: Troubleshooting flowchart for solubility issues.
Problem: Powder clumps and will not disperse in the PBS.
-
Causality: The surface of the powder is not being adequately "wetted" by the solvent, creating a barrier and preventing the inner crystals from dissolving.
-
Solution: Add the N-Acetyl-DL-methionine powder slowly to the PBS while the buffer is being actively stirred or vortexed. This ensures individual particles are dispersed into the bulk solvent before they can aggregate.
Problem: The solution remains cloudy or a persistent fine precipitate is visible.
-
Causality: The dissolution process is kinetically limited. Not enough energy is present in the system to overcome the crystal lattice energy of the solid.
-
Protocol:
-
Apply Gentle Heat: Place your flask or bottle in a water bath set to 37°C. Stir intermittently for 15-30 minutes. This is often sufficient to resolve the issue.
-
Use Mechanical Energy: If warming alone is not enough, place the vessel in a bath sonicator for 5-10 minute intervals[5][9]. The ultrasonic waves will break apart aggregates and accelerate dissolution.
-
Verify pH: In rare cases, an improperly made PBS solution may have a pH outside the optimal range. Use a calibrated pH meter to confirm your buffer is at pH 7.2-7.4. If the pH is too low (e.g., <7.0), it will adversely affect solubility[10][11].
-
Problem: The compound dissolves but then precipitates out after cooling or upon storage.
-
Causality: This suggests you have created a supersaturated solution, or the solution is unstable upon storage.
-
Solution:
-
Check Concentration: You may have exceeded the solubility limit at room temperature or refrigerated temperatures (2-8°C). The solution may have been clear when warm, but as it cools, the solubility decreases, causing the excess solute to precipitate. The only solution is to remake the solution at a lower, more stable concentration.
-
Storage Conditions: Standard PBS solutions can sometimes precipitate when frozen, which can destabilize dissolved solutes[12]. For long-term storage, it is recommended to store the solution at 2-8°C. If you must freeze aliquots, consider using a cryo-protectant like glycerol or flash-freezing in liquid nitrogen and storing at -80°C[12].
-
Section 4: Validated Experimental Protocols
Protocol 1: Standard Preparation of N-Acetyl-DL-methionine in 1x PBS
This protocol is designed for preparing solutions up to ~10-15 mg/mL.
-
Prepare High-Quality PBS: Use high-purity water (Type I or ddH₂O) and analytical grade reagents to prepare your 1x PBS. Ensure the final pH is adjusted to 7.4.
-
Dispense Buffer: Measure out the required volume of 1x PBS into a sterile container with a magnetic stir bar.
-
Weigh Compound: Accurately weigh the required mass of N-Acetyl-DL-methionine powder.
-
Slow Addition: Turn on the magnetic stirrer to create a vortex. Slowly add the powder into the side of the vortex. This prevents clumping.
-
Assess Dissolution: Allow the solution to stir at room temperature for 10-15 minutes.
-
Troubleshoot if Necessary: If particles remain, place the container in a 37°C water bath and continue stirring for 20-30 minutes. If still unresolved, use a bath sonicator for 5-10 minutes.
-
Finalize and Sterilize: Once the solution is completely clear, allow it to cool to room temperature. For biological applications, sterile filter the final solution through a 0.22 µm filter[13]. Store at 2-8°C.
Protocol 2: Preparation of a High-Concentration Stock Solution in DMSO
This protocol is for applications requiring a concentrated stock that will be diluted significantly in the final assay.
-
Select Anhydrous Solvent: Use a fresh, anhydrous grade of Dimethyl Sulfoxide (DMSO) to prepare the stock solution. Moisture can reduce the solubility of some compounds[14].
-
Weigh Compound: Weigh the N-Acetyl-DL-methionine into a suitable glass or polypropylene tube.
-
Add Solvent: Add the required volume of DMSO to achieve your target concentration (e.g., 100 mg/mL).
-
Promote Dissolution: Vortex the tube vigorously. If needed, sonicate for 5-10 minutes until the solution is perfectly clear[7].
-
Storage: Store the stock solution in small, single-use aliquots at -20°C or -80°C to prevent repeated freeze-thaw cycles[15].
-
Usage Note: When using this stock, ensure the final concentration of DMSO in your experimental medium is non-toxic to your cells or system (typically well below 0.5%).
References
-
Human Metabolome Database. (n.d.). Showing metabocard for N-Acetyl-L-methionine (HMDB0011745). Retrieved from [Link]
-
CD Formulation. (n.d.). N-Acetyl-DL-Methionine. Retrieved from [Link]
-
Chemsrc. (n.d.). N-Acetyl-DL-methionine | CAS#:1509-92-8. Retrieved from [Link]
-
Solubility of Things. (n.d.). Methionine. Retrieved from [Link]
-
J-Stage. (n.d.). Probing the Determinants of Protein Solubility with Amino Acid Modification. Retrieved from [Link]
-
PubChem. (n.d.). N-acetyl-L-methionine. Retrieved from [Link]
-
ACS Publications. (2021). Solubility Behavior and Polymorphism of N-Acetyl-dl-methionine in 16 Individual Solvents from 283.15 to 323.15 K. Journal of Chemical & Engineering Data. Retrieved from [Link]
-
ResearchGate. (n.d.). Mole fraction solubility (xHA,total) of dl‐methionine in water versus.... Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). Investigating the Effect of Basic Amino Acids and Glucosamine on the Solubility of Ibuprofen and Piroxicam. Retrieved from [Link]
-
ResearchGate. (2017). Does anyone know how to make stock solution of N acetyl sistein (NAC) to use in culture cells?. Retrieved from [Link]
-
Fengchen Group. (n.d.). N-Acetyl-DL-Methionine, N Acetyl DL Methionine, N-Acetylmethionine CAS 1115-47-5. Retrieved from [Link]
-
MDPI. (2023). The Fate of Sulfur Radical Cation of N-Acetyl-Methionine: Deprotonation vs. Decarboxylation. Retrieved from [Link]
-
ResearchGate. (n.d.). Solubility of Amino Acids: Influence of the pH value and the Addition of Alcoholic Cosolvents on Aqueous Solubility. Retrieved from [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Chemistry of N-Acetyl-DL-Methionine: Synthesis and Industrial Applications. Retrieved from [Link]
-
National Institutes of Health (NIH). (2021). Solubility Parameters of Amino Acids on Liquid–Liquid Phase Separation and Aggregation of Proteins. Retrieved from [Link]
-
PubMed. (2021). The solubility of N-acetyl amino acid amides in organic acid and alcohol solutions: Mechanistic insight into structural protein solubilization. Retrieved from [Link]
-
ResearchGate. (n.d.). Determination and correlation of temperature and pH value dependent solubility of dl‐methionine | Request PDF. Retrieved from [Link]
-
ResearchGate. (2018). Why the PBS buffer precipitate?. Retrieved from [Link]
-
ResearchGate. (2021). Soluble protein but being precipitated gradually?. Retrieved from [Link]
Sources
- 1. N-Acetyl-DL-methionine | 1115-47-5 [chemicalbook.com]
- 2. N-Acetyl-DL-Methionine, N Acetyl DL Methionine, N-Acetylmethionine CAS 1115-47-5 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]
- 3. hmdb.ca [hmdb.ca]
- 4. N-Acetyl-DL-methionine CAS#: 1115-47-5 [m.chemicalbook.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. N-acetyl-L-methionine | C7H13NO3S | CID 448580 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. N-Acetyl-DL-methionine | Endogenous Metabolite | TargetMol [targetmol.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. medchemexpress.com [medchemexpress.com]
- 14. selleckchem.com [selleckchem.com]
- 15. medchemexpress.com [medchemexpress.com]
Technical Support Center: Chiral Purity Analysis of N-Acetyl-DL-methionine by HPLC
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for challenges in the chiral purity analysis of N-Acetyl-DL-methionine. This guide is designed for researchers, scientists, and drug development professionals to provide expert-driven solutions to common issues encountered during HPLC analysis. Our goal is to equip you with the causal understanding and systematic protocols needed to achieve robust and reproducible enantiomeric separations.
Frequently Asked Questions (FAQs)
Q1: Why is the chiral purity of N-Acetyl-DL-methionine a critical quality attribute?
The biological activity of chiral molecules is often stereospecific. While one enantiomer of a drug or intermediate may be therapeutically active, the other could be inactive or even toxic.[1] N-Acetyl-L-methionine is a precursor and nutritional supplement, while its D-enantiomer may have different metabolic fates and efficiencies.[2] Therefore, accurately quantifying the enantiomeric excess (% ee) is essential for ensuring the safety, efficacy, and quality of pharmaceutical products and supplements.[3]
Q2: What are the primary HPLC modes for separating N-Acetyl-DL-methionine enantiomers?
The separation of N-Acetyl-DL-methionine is typically achieved using one of three main modes, depending on the chosen chiral stationary phase (CSP):
-
Reversed-Phase (RP): Uses aqueous-organic mobile phases. This mode is compatible with many modern CSPs, particularly macrocyclic glycopeptide phases, and is often preferred for its compatibility with LC-MS.[3][4]
-
Polar Organic Mode (POM): Employs polar organic solvents like acetonitrile and methanol, often with small amounts of acidic and basic additives.[5] This mode is highly effective for many polysaccharide and P-CAP type columns.
-
Normal-Phase (NP): Uses non-polar solvents like hexane or heptane with a polar modifier (e.g., isopropanol, ethanol).[6] While effective, it is often less preferred due to solvent costs, environmental concerns, and lower compatibility with MS detectors.
Q3: Which type of Chiral Stationary Phase (CSP) is most effective for this separation?
The choice of CSP is the single most critical parameter for successful chiral separation. For N-blocked amino acids like N-Acetyl-DL-methionine, the most successful CSPs fall into these categories:
-
Macrocyclic Glycopeptide CSPs: Phases like Teicoplanin (e.g., Astec CHIROBIOTIC T) and Vancomycin are exceptionally versatile.[7] They possess ionic groups, making them suitable for separating polar compounds like amino acid derivatives in both reversed-phase and polar organic modes.[7]
-
P-CAP CSPs: These are based on a π-acceptor/π-donor mechanism and have shown excellent results for N-blocked amino acids.[3] An application note specifically shows a successful separation of N-Acetyl-DL-methionine on an Astec (R,R) P-CAP column.[8]
-
Polysaccharide-Based CSPs: Derivatives of cellulose and amylose are widely used. They offer broad selectivity but may require more extensive method development, particularly in screening different organic modifiers.[6][9]
Q4: How does the N-acetyl group impact the separation compared to native DL-methionine?
The N-acetyl group fundamentally alters the molecule's properties, which directly influences the chiral recognition mechanism.
-
Eliminates the Primary Amine: The basic primary amine of methionine is converted to a neutral amide. This removes a key site for strong ionic interactions with the CSP.
-
Increases Hydrophobicity: The acetyl group makes the molecule slightly more non-polar.
-
Introduces Hydrogen Bonding Sites: The amide group provides new hydrogen bond donor (N-H) and acceptor (C=O) sites.
These changes mean that separation strategies for native amino acids, such as ligand exchange or certain ion-exchange CSPs, are less effective.[10] Instead, the separation of N-Acetyl-DL-methionine relies on a combination of hydrogen bonding, dipole-dipole interactions, and steric hindrance between the analyte and the CSP.[2]
Troubleshooting Guide
This section addresses specific experimental problems in a direct question-and-answer format.
Issue 1: Poor or No Enantiomeric Resolution (Resolution < 1.5)
Question: My N-Acetyl-D-methionine and N-Acetyl-L-methionine peaks are co-eluting or only appearing as a small shoulder. What is the systematic approach to fixing this?
Answer: This is the most common challenge in chiral analysis. A lack of resolution indicates that the subtle differences in how the two enantiomers interact with the stationary phase are not being sufficiently exploited.[11] Follow this workflow, making only one change at a time.[12]
Step-by-Step Troubleshooting:
-
Verify CSP Suitability: Confirm your chosen CSP is appropriate for N-blocked amino acids. If you are using a general-purpose achiral column (like a C18), it will not resolve enantiomers. You must use a chiral column. If you are using a CSP with no prior success reported for this analyte class, consider screening other columns.[3][11]
-
Optimize the Mobile Phase: The mobile phase composition dictates the strength and nature of the interactions between the analyte and the CSP.
-
Change Organic Modifier: If using a polysaccharide column in normal or polar organic mode, the choice of alcohol can dramatically alter selectivity. The ranking of elution strength is typically Methanol > Ethanol > Isopropanol. If using methanol, try switching to ethanol or isopropanol, and vice-versa.[1]
-
Adjust Modifier Percentage: In both RP and POM, vary the percentage of the organic modifier in 5% increments. This changes the overall polarity and can significantly impact retention and resolution.[11]
-
Introduce/Change Additives: Small amounts of acidic or basic additives can sharpen peaks and improve resolution by suppressing unwanted side-interactions. For N-Acetyl-DL-methionine, which has an acidic carboxyl group, a common starting point is 0.1% formic acid or acetic acid in the mobile phase.[5] In some cases, an ammonium acetate buffer can also be effective.[8]
-
-
Optimize Column Temperature: Temperature affects the thermodynamics of chiral recognition.
-
Lower the Temperature: Generally, decreasing the column temperature (e.g., from 25°C to 15°C or 10°C) enhances the stability of the transient diastereomeric complexes formed between the analyte and the CSP, often leading to improved resolution.[11]
-
Systematically Vary Temperature: The effect is compound-dependent. Run the analysis at different temperatures (e.g., 10, 15, 25, 35, 40°C) to find the optimum, as sometimes higher temperatures can improve efficiency and unexpectedly increase resolution.[11]
-
Issue 2: Poor Peak Shape (Tailing or Fronting)
Question: My enantiomer peaks are showing significant tailing (asymmetry factor > 1.2). This is affecting my integration and accuracy. What are the likely causes?
Answer: Peak tailing is typically caused by secondary, undesirable interactions or kinetic issues.[13][14] For N-Acetyl-DL-methionine, the primary suspect is the interaction of its carboxylic acid group with active sites on the column.
Step-by-Step Troubleshooting:
-
Rule Out Column Overload: Injecting too much sample mass can saturate the stationary phase, leading to tailing.
-
Protocol: Prepare samples at 1/2, 1/5, and 1/10 of the original concentration and inject them. If the peak shape improves significantly at lower concentrations, you are overloading the column.[12] Reduce your sample concentration or injection volume.
-
-
Optimize Mobile Phase pH and Additives: Unwanted interactions, especially with residual silanols on silica-based CSPs, are a major cause of tailing.[11]
-
For the Acidic Analyte: N-Acetyl-DL-methionine is an acid. To ensure it remains in a single, protonated form and to suppress ionic interactions with the silica backbone, add a small amount of a stronger acid to the mobile phase. A common choice is 0.1% Trifluoroacetic Acid (TFA) or Formic Acid (FA). This will sharpen the peak by minimizing secondary interactions.
-
-
Check for Extra-Column Volume: Excessive dead volume in the HPLC system (e.g., from long or wide-bore tubing between the injector, column, and detector) can cause peak broadening and tailing.[11]
-
Action: Ensure all tubing is as short and narrow-diameter as possible. Check that all fittings are properly seated and not creating any voids.
-
-
Assess Column Health: A contaminated or degraded column can lead to poor peak shape.[15][16] If the column is old or has been exposed to harsh conditions, strongly retained impurities may accumulate at the column head. Try flushing the column with a strong, compatible solvent as recommended by the manufacturer. If this fails, the column may need replacement.[15]
Issue 3: Irreproducible Retention Times and/or Resolution
Question: My retention times are drifting from one run to the next, making quantification unreliable. What should I investigate?
Answer: Drifting retention times point to an unstable chromatographic system. The cause is usually related to the column, mobile phase, or temperature.
Step-by-Step Troubleshooting:
-
Ensure Proper Column Equilibration: Chiral separations are highly sensitive to the state of the stationary phase. Inadequate equilibration is a common cause of drift, especially when changing mobile phases.
-
Protocol: Always flush the column with at least 10-20 column volumes of the new mobile phase before the first injection. Monitor the baseline until it is stable. For some CSPs, a longer equilibration time may be necessary.[4]
-
-
Verify Mobile Phase Preparation: Inconsistencies in mobile phase preparation will lead directly to retention time shifts.
-
Action: Prepare fresh mobile phase daily using high-purity, HPLC-grade solvents.[11] If using additives, measure them precisely. If using a buffer, ensure the pH is measured before adding the organic solvent.[12] Premixing solvents is generally more reproducible than relying on online pump mixing for sensitive chiral methods.
-
-
Check for Temperature Fluctuations: Unstable column temperature will cause retention times to shift. Use a high-quality column oven and ensure it is set to a stable temperature.[11]
-
Look for "Memory Effects": Some mobile phase additives, particularly basic ones, can be strongly retained by the CSP and alter its selectivity over many injections, even after switching to a new mobile phase.[4] If you previously used additives like diethylamine (DEA) and are now using an acidic method, the column may require extensive washing to remove all traces of the previous modifier.[15]
Experimental Protocols & Data
Table 1: Recommended Starting Conditions for CSP Screening
This table provides validated starting points for method development for N-Acetyl-DL-methionine.
| Chiral Stationary Phase (CSP) Type | Example Column Name | Recommended Mode | Typical Mobile Phase | Key Considerations |
| P-CAP / π-complex | Astec® (R,R) P-CAP[8] | Polar Organic (POM) | 70:30 (v/v) Acetonitrile / Methanol + 20 mM Ammonium Acetate | This is a validated method for N-Acetyl-DL-methionine and an excellent starting point.[8] |
| Macrocyclic Glycopeptide | Astec® CHIROBIOTIC® T[7] | Reversed-Phase (RP) | Acetonitrile / Water / 0.1% Formic Acid (Gradient or Isocratic) | Highly versatile and MS-compatible. Start with a 50:50 organic:aqueous ratio and adjust.[7] |
| Polysaccharide (Cellulose) | CHIRALCEL® OD-H | Normal-Phase (NP) | 90:10 (v/v) Hexane / Isopropanol + 0.1% TFA | Classic choice for many chiral compounds. The alcohol modifier is key. |
| Zwitterionic Ion-Exchange | CHIRALPAK® ZWIX(+)™[17] | Polar Ionic Mode | Methanol / Acetonitrile / Acetic Acid / Water mixtures | Specifically designed for amino acids and their derivatives; offers unique selectivity.[17] |
Protocol: General Workflow for Chiral Method Development
-
Select a CSP: Choose 2-3 columns from different categories (e.g., one P-CAP, one macrocyclic, one polysaccharide) based on literature and Table 1.
-
Prepare Racemic Standard: Dissolve N-Acetyl-DL-methionine in a suitable solvent (e.g., methanol) at a concentration of ~1 mg/mL.[8]
-
Initial Screening Run: For each column, inject the standard using the recommended starting mobile phase from Table 1.
-
Evaluate the Chromatogram:
-
No Separation: If the peak is symmetrical with no hint of splitting, this CSP/mobile phase combination is likely unsuitable. Move to the next.
-
Partial Separation (Shoulder or Broad Peak): This is a promising result! Proceed to optimization.
-
Baseline Separation (Rs ≥ 1.5): This is an excellent result. Proceed to validation.
-
-
Optimization: If you have partial separation, systematically adjust one parameter at a time as described in the Troubleshooting Guide:
-
Adjust organic modifier ratio.
-
Change the alcohol type (e.g., IPA vs. EtOH).
-
Lower the column temperature.
-
Adjust the concentration or type of additive.
-
-
Confirmation: Once baseline resolution is achieved, confirm the method's robustness by slightly varying conditions to ensure the separation is stable.
Visual Guides
Diagram 1: Troubleshooting Workflow for Poor Enantiomeric Resolution
Caption: A systematic workflow for troubleshooting poor enantiomeric resolution.
Diagram 2: Decision Tree for Chiral Stationary Phase (CSP) Selection
Caption: Decision tree for selecting a suitable Chiral Stationary Phase.
References
- Benchchem. (n.d.). Troubleshooting guide for HPLC analysis of chiral compounds.
- Chromatography Today. (n.d.). Chiral Amino Acid and Peptide Separations – the Next Generation.
- Chiral Technologies. (n.d.). Troubleshoot Chiral Column Performance: Efficiency & Resolution.
- Sigma-Aldrich. (n.d.). Amino Acid and Peptide Chiral Separations.
- Sigma-Aldrich. (n.d.). Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers.
- Yakhak Hoeji. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases.
- Phenomenex. (2022). Enantioseparation of N-FMOC a-Amino Acids Using Chiral HPLC (TN-1148).
- Chromatography Today. (2023). What are the Common Peak Problems in HPLC.
- Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide.
- Chromatography Today. (2020). Trouble with chiral separations.
- Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide.
- Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC.
- Shimadzu. (n.d.). Abnormal Peak Shapes.
- Sigma-Aldrich. (n.d.). HPLC Analysis of N-Acetylmethionine Enantiomers on Astec® (R,R) P-CAP.
- International Journal of Pharmaceutical Research and Applications. (2024). An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting.
- US Pharmacopeia (USP). (n.d.). <1052> BIOTECHNOLOGY-DERIVED ARTICLES—AMINO ACID ANALYSIS.
- ResearchGate. (n.d.). The effect of mobile phase composition on the chiral separation of compounds.
- ResearchGate. (n.d.). Chiral separation of amino acids in the mobile phase 1 ( A, B ) and in....
- Sigma-Aldrich. (n.d.). N-Acetyl- D , L -Methionine United States Pharmacopeia (USP) Reference Standard.
- SIELC Technologies. (n.d.). Separation of N-Acetyl-methionine on Newcrom R1 HPLC column.
- ResearchGate. (n.d.). Effects of mobile phase's ratio on resolution of amino acid enantiomers.
- Analytical Methods (RSC Publishing). (n.d.). Determination of methionine enantiomers by HPLC on the cyclofructan chiral stationary phase.
- The Distant Reader. (n.d.). SEPARATION OF ENANTIOMERS OF SELECTED SULFUR-CONTAINING AMINO ACIDS BY USING SERIALLY COUPLED ACHIRAL-CHIRAL COLUMNS.
- ResearchGate. (n.d.). Chiral high-performance liquid chromatography analysis of alpha-amino acid mixtures....
- ResearchGate. (n.d.). NAC as a SH reagent for chiral HPLC analysis of -amino acid mixture....
- Chiral Technologies Europe. (n.d.). Direct stereo-selective separations of amino acids and small peptides on cinchona derived zwitterionic chiral columns by HPLC.
- The International Pharmacopoeia. (n.d.). DL-Methionine (DL-Methioninum).
- PubChem. (n.d.). N-Acetyl-DL-methionine.
- Japanese Pharmacopoeia. (n.d.). Official Monographs for Part I / L-Methionine.
- HELIX Chromatography. (n.d.). HPLC Methods for analysis of Methionine.
Sources
- 1. researchgate.net [researchgate.net]
- 2. distantreader.org [distantreader.org]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. chromatographytoday.com [chromatographytoday.com]
- 5. Determination of methionine enantiomers by HPLC on the cyclofructan chiral stationary phase - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 6. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Enantioseparation of N-FMOC α-Amino Acids [phenomenex.com]
- 10. chromatographytoday.com [chromatographytoday.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. HPLC故障排除指南 [sigmaaldrich.com]
- 13. chromatographytoday.com [chromatographytoday.com]
- 14. waters.com [waters.com]
- 15. chiraltech.com [chiraltech.com]
- 16. Abnormal Peak Shapes : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 17. chiraltech.com [chiraltech.com]
unexpected metabolic effects of N-Acetyl-DL-methionine in animal models
Introduction
N-Acetyl-DL-methionine (NADL) is frequently utilized in research as a more soluble and stable precursor to the essential amino acid L-methionine. Its primary expectation is to deliver L-methionine for protein synthesis and crucial one-carbon metabolism pathways.[1][2] However, researchers are increasingly observing metabolic effects that deviate from this simple precursor-product model. These unexpected outcomes can confound experimental results and lead to misinterpretation of data.
This technical support guide is designed for researchers, scientists, and drug development professionals encountering anomalous results in animal models supplemented with NADL. It provides a structured troubleshooting framework, addresses frequently asked questions, and offers detailed protocols to help isolate and understand these unexpected metabolic effects. The core of the issue often lies in the racemic nature of the compound—a mixture of N-acetyl-L-methionine (NALM) and N-acetyl-D-methionine (NADM)—and their distinct metabolic fates.[2][3]
Part 1: Troubleshooting Guide for Unexpected Observations
This section is structured in a problem-and-solution format to address specific unexpected outcomes during your experiments.
Issue 1: Paradoxical Effects on Body Weight and Growth
Problem: "My animals treated with NADL are showing significantly depressed weight gain, even at doses expected to be nutritionally beneficial. Conversely, some studies report no effect or even slight increases."
Root Cause Analysis:
High doses of methionine, regardless of the source, can suppress growth.[4] However, the growth depression seen with NADL can be more complex than simple methionine toxicity.
-
Inefficient Deacetylation of the D-isomer: The primary cause of concern is the inefficient in vivo conversion of the N-acetyl-D-methionine (NADM) component to a usable form.[2] While N-acetyl-L-methionine (NALM) is readily deacetylated to L-methionine and utilized equivalently to free L-methionine[1][5], the D-isomer is not.[2] The acetate moiety of NADM is not readily metabolized, suggesting the entire molecule may be poorly utilized or excreted.[5]
-
Metabolic Burden: The body may expend significant energy attempting to process or excrete the unnatural D-isomer, creating a metabolic burden that diverts resources from growth.
-
Dose Miscalculation: Researchers may dose NADL based on total molecular weight, assuming 100% bioavailability as L-methionine. In reality, only about 50% (the L-isomer) is readily available, potentially leading to a state of relative methionine deficiency if the basal diet is marginal.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for anomalous body weight changes.
Recommended Actions:
-
Switch to N-Acetyl-L-methionine (NALM): The most direct way to test this hypothesis is to run a parallel cohort with pure NALM at an equimolar dose of the L-methionine content in your NADL mixture. This will isolate the effects of the D-isomer.
-
Dose Adjustment: Re-calculate your NADL dosage based on providing the target amount of L-methionine only.
-
Analyze Excreta: Use techniques like HPLC or mass spectrometry to analyze urine and feces for the presence of unmetabolized NADM. A high excretion rate confirms poor utilization.
Issue 2: Unexplained Changes in Glucose Metabolism & Insulin Sensitivity
Problem: "My NADL-treated animals show altered glucose tolerance. I've seen reports of both improved insulin sensitivity and induction of hyperglycemia, which is confusing."
Root Cause Analysis:
The metabolic effects of methionine on glucose homeostasis are complex and often dose-dependent. Methionine restriction is known to improve insulin sensitivity, often mediated by FGF21.[6][7][8][9][10] Conversely, high methionine intake can have different effects.
-
Indirect Effects via One-Carbon Metabolism: Methionine is central to one-carbon metabolism, which produces glutathione (GSH), a key antioxidant.[11][12][13] By providing L-methionine, NADL can bolster GSH synthesis[14][15], which may protect against oxidative stress-induced insulin resistance. A study using a compound containing NADL showed improved glucose metabolism in rats with chemically-induced liver injury, likely linked to its antioxidant properties.[16]
-
Confounding Effects of the D-Isomer: The metabolic fate of NADM is not well characterized in the context of glucose control. It may interfere with transporters or enzymes involved in glucose metabolism, or its clearance could induce stress responses that alter hormonal balance (e.g., corticosterone), thereby affecting blood glucose.
-
FGF21 Induction: It is plausible that the metabolic stress of processing the D-isomer could, paradoxically, induce a stress-response hormone like FGF21, which is a potent insulin sensitizer. This could explain observations of improved glucose tolerance in some contexts.
Troubleshooting & Investigative Questions:
-
What is the metabolic state of your animal model? Are they lean, obese, or diabetic? The baseline metabolic health will heavily influence the outcome. For example, in an obese, insulin-resistant model, the antioxidant benefits might dominate, leading to improved sensitivity. In a lean animal, the metabolic burden might be more prominent.
-
Are you measuring relevant biomarkers? Go beyond glucose and insulin.
-
Measure plasma FGF21 levels: This will determine if this pathway is activated.
-
Assess oxidative stress markers: Measure hepatic and plasma levels of GSH, GSSG, malondialdehyde (MDA), and protein carbonyls.[17]
-
Analyze one-carbon metabolites: Quantify plasma homocysteine, S-adenosylmethionine (SAM), and S-adenosylhomocysteine (SAH). High homocysteine is a risk factor for insulin resistance.[18]
-
Data Summary: Reported Effects of Methionine/NALM on Metabolic Parameters
| Parameter | Animal Model | Compound/Diet | Observed Effect | Reference |
| Insulin Sensitivity | NZO Mice | Methionine Restriction | Increased insulin sensitivity | [6][8] |
| Insulin Sensitivity | Mice | Methionine Restriction | Increased insulin sensitivity, mediated by FGF21 | [7] |
| Blood Glucose | NZO Mice | Methionine Restriction | Prevention of hyperglycemia | [6][8] |
| Glucose Metabolism | Wistar Rats (CCl4-induced injury) | NADL-containing compound | Improved liver function regarding glucose metabolism | [16] |
| Antioxidant Capacity | Angus Heifers | N-Acetyl-L-methionine | Increased muscle GSH, SOD, CAT; decreased MDA | [17] |
| Growth | Growing Rats | High-dose NALM (>0.3%) | Progressive decrease in weight gain | [4] |
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the fundamental metabolic difference between N-acetyl-L-methionine and N-acetyl-D-methionine?
A1: The key difference lies in enzymatic stereospecificity. N-acetyl-L-methionine is readily processed by aminoacylase 1 (ACY1), an enzyme found in tissues like the kidney and liver, which removes the acetyl group to release L-methionine and acetate.[15][19] L-methionine then enters the normal metabolic pool.[1][5] In contrast, N-acetyl-D-methionine is a poor substrate for this enzyme.[2] Its metabolic fate is unclear, but evidence suggests it is largely unmetabolized and excreted, with its acetate group not readily entering the carbon pool.[3][5]
Caption: Differential metabolism of N-Acetyl-L- and D-methionine.
Q2: How should I design my control groups for an NADL study?
A2: A single vehicle control is insufficient. To design a self-validating experiment, you need multiple control groups:
-
Vehicle Control: The non-active solution used to dissolve NADL (e.g., saline, methylcellulose).
-
L-Methionine Positive Control: A group receiving an equimolar amount of L-methionine to your intended L-methionine dose from NADL. This confirms that any observed effects are comparable to the parent amino acid.
-
N-Acetyl-L-Methionine Control: This is the ideal control. It isolates the effects of the bioavailable portion of your NADL mixture and directly contrasts it with the DL-racemic form.
-
Sodium Acetate Control: To control for the metabolic contribution of the acetyl group released from the L-isomer.
Q3: Can NADL impact pathways beyond simple protein synthesis, such as one-carbon metabolism or oxidative stress?
A3: Absolutely. The L-methionine released from NADL is a critical node in metabolism. It is the precursor to S-adenosylmethionine (SAM), the universal methyl donor for DNA, RNA, and protein methylation.[1] The one-carbon pathway also leads from homocysteine to cysteine, which is the rate-limiting amino acid for the synthesis of the master antioxidant, glutathione (GSH).[11][13] Therefore, providing a bioavailable source of L-methionine via NADL can enhance antioxidant capacity and influence epigenetic regulation.[12][14][17] Studies in cattle and mice have shown that modulating methionine intake directly impacts these pathways.[17][20][21]
Part 3: Key Experimental Protocols
Protocol 1: Oral Glucose Tolerance Test (OGTT) in NADL-Treated Mice
This protocol is essential for assessing effects on glucose homeostasis. It must be performed with strict adherence to guidelines to ensure reproducibility.[22][23][24]
Materials:
-
Glucose solution (20% w/v in sterile saline)
-
Handheld glucometer and test strips
-
1 mL syringes with 27-G needles
-
Animal scale
Procedure:
-
Acclimatization: House animals under a strict 12:12-h light-dark cycle and allow them to acclimate to the experimental room.[22]
-
Fasting: Fast mice for 6 hours prior to the test. Overnight fasting is discouraged as it can deplete glycogen stores and induce metabolic stress, confounding the results.[23]
-
Baseline Glucose (t=0): Manually restrain the mouse and obtain a drop of blood by making a small nick at the tip of the tail. Measure blood glucose with the glucometer. This is the 0-minute time point.
-
Glucose Administration: Immediately after the baseline reading, administer glucose via oral gavage at a dose of 2 g/kg body weight. Record the exact time.
-
Subsequent Measurements: Obtain blood glucose readings at 15, 30, 60, 90, and 120 minutes post-glucose administration.
-
Data Analysis: Plot blood glucose concentration (mg/dL or mmol/L) against time for each group. Calculate the Area Under the Curve (AUC) for a quantitative comparison of glucose clearance.
Critical Considerations:
-
Animal Handling: Handle mice gently and consistently to minimize stress, which can elevate blood glucose.
-
Anesthesia: Do not use anesthesia. Anesthetics like isoflurane and ketamine/xylazine severely impair glucose tolerance and invalidate the results.[22]
-
Consistency: Perform the test at the same time of day for all animals to avoid circadian variations in metabolism.[22]
Protocol 2: Quantification of Hepatic Glutathione (GSH)
This assay measures a key marker of antioxidant status.
Materials:
-
Phosphate-buffered saline (PBS)
-
5% 5-sulfosalicylic acid (SSA) for deproteinization
-
Glutathione reductase
-
DTNB (Ellman's reagent)
-
NADPH
-
Spectrophotometer (plate reader) capable of reading at 412 nm
Procedure:
-
Tissue Homogenization: Euthanize the animal and immediately excise the liver. Weigh approximately 50-100 mg of tissue, wash with ice-cold PBS, and homogenize in 10 volumes of 5% SSA.
-
Deproteinization: Centrifuge the homogenate at 10,000 x g for 10 minutes at 4°C. Collect the supernatant, which contains the GSH.
-
Assay Reaction: In a 96-well plate, add your sample supernatant, glutathione reductase, and DTNB to a phosphate buffer.
-
Initiate Reaction: Add NADPH to start the reaction. DTNB is reduced by GSH into a yellow-colored compound (TNB), which is measured. The rate of color change is proportional to the GSH concentration.
-
Measurement: Read the absorbance at 412 nm kinetically for 5-10 minutes.
-
Quantification: Calculate GSH concentration by comparing the rate of your samples to a standard curve generated with known concentrations of GSH.
References
-
Comparative metabolism of L-methionine and N-acetylated derivatives of methionine. PubMed. Available from: [Link]
-
Effects of N-acetyl-DL-methionine on the liver, GSH synthesis and plasma ALAT level in male Bom:NMRI mice. PubMed. Available from: [Link]
-
Detection of N-acetyl methionine in human and murine brain and neuronal and glial derived cell lines. PubMed. Available from: [Link]
-
Hepatoprotective treatment attenuates oxidative damages induced by carbon tetrachloride in rats. PubMed. Available from: [Link]
-
N-acetyl-l-methionine dietary supplementation improves meat quality by oxidative stability of finishing Angus heifers. PubMed. Available from: [Link]
-
Showing metabocard for N-Acetyl-L-methionine (HMDB0011745). HMDB. Available from: [Link]
-
Effects of excess dietary l-methionine and N-acetyl-l-methionine on growing rats. PubMed. Available from: [Link]
-
Guidelines and Considerations for Metabolic Tolerance Tests in Mice. Dove Medical Press. Available from: [Link]
-
Disrupted one-carbon metabolism in heifers negatively affects their health and physiology. Journal of Animal Science. Available from: [Link]
-
Considerations and guidelines for mouse metabolic phenotyping in diabetes research. PubMed Central. Available from: [Link]
-
Detection of N-acetyl methionine in human and murine brain and neuronal and glial derived cell lines | Request PDF. ResearchGate. Available from: [Link]
-
Revisited guidelines for metabolic tolerance tests in mice. PubMed Central. Available from: [Link]
-
Revisited guidelines for metabolic tolerance tests in mice. ResearchGate. Available from: [Link]
-
Acetylmethionine as a source of methionine for the rat. PubMed. Available from: [Link]
-
The influence of DL-methionine on the metabolism of S-adenosylethionine in rats chronically treated with DL-ethionine. PubMed. Available from: [Link]
-
Methionine restriction prevents onset of type 2 diabetes in NZO mice. PubMed. Available from: [Link]
-
Metabolic Consequences of Supplemented Methionine in a Clinical Context. PubMed. Available from: [Link]
-
Guidance on the Care and Husbandry of Metabolic Mouse Models. The Jackson Laboratory. Available from: [Link]
-
N-acetyl-l-methionine dietary supplementation improves meat quality by oxidative stability of finishing Angus heifers. ResearchGate. Available from: [Link]
-
International Symposium on Ruminant Physiology: One-carbon metabolism in beef cattle throughout the production cycle. PubMed. Available from: [Link]
-
Comparison of DL-Methionine and L-Methionine levels in liver metabolism activity in commercial broilers fed a diet without antibiotic growth promoters. PubMed Central. Available from: [Link]
-
The role of methionine on metabolism, oxidative stress, and diseases. PubMed. Available from: [Link]
-
The Influence of N-Acetyl-selenomethionine on Two RONS-Generating Cancer Cell Lines Compared to N-Acetyl-methionine. MDPI. Available from: [Link]
-
Utilization of methionine and N-acetyl-L-cysteine during long-term parenteral nutrition in the growing rat. PubMed. Available from: [Link]
-
Mechanisms of Increased In Vivo Insulin Sensitivity by Dietary Methionine Restriction in Mice. PubMed Central. Available from: [Link]
-
Methionine restriction prevents onset of type 2 diabetes in NZO mice. PubMed Central. Available from: [Link]
-
In Vivo Metabolism of l-Methionine in Mice: Evidence for Stereoselective Formation of Methionine-d-Sulfoxide and Quanti… Osaka City University. Available from: [Link]
-
Methionine Restriction Increases Insulin Sensitivity in Type-2 Diabetes via miRNA Activation. SHS Web of Conferences. Available from: [Link]
-
One-carbon metabolism and related pathways in ruminal and small intestinal epithelium of lactating dairy cows. PubMed. Available from: [Link]
-
A systematic review of metabolism of methionine sources in animals: One parameter does not convey a comprehensive story. PubMed Central. Available from: [Link]
-
Methionine Restriction Increases Insulin Sensitivity in Type-2 Diabetes via miRNA Activation. SHS Web of Conferences. Available from: [Link]
-
Symposium review: One-carbon metabolism and methyl donor nutrition in the dairy cow. PubMed. Available from: [Link]
-
Methionine Nutrition and Metabolism: Insights from Animal Studies to Inform Human Nutrition. PubMed. Available from: [Link]
Sources
- 1. N-Acetyl-DL-methionine | Endogenous Metabolite | TargetMol [targetmol.com]
- 2. Acetylmethionine as a source of methionine for the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Effects of excess dietary l-methionine and N-acetyl-l-methionine on growing rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparative metabolism of L-methionine and N-acetylated derivatives of methionine [pubmed.ncbi.nlm.nih.gov]
- 6. Methionine restriction prevents onset of type 2 diabetes in NZO mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mechanisms of Increased In Vivo Insulin Sensitivity by Dietary Methionine Restriction in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Methionine restriction prevents onset of type 2 diabetes in NZO mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Methionine Restriction Increases Insulin Sensitivity in Type-2 Diabetes via miRNA Activation | SHS Web of Conferences [shs-conferences.org]
- 10. shs-conferences.org [shs-conferences.org]
- 11. The role of methionine on metabolism, oxidative stress, and diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Symposium review: One-carbon metabolism and methyl donor nutrition in the dairy cow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Methionine Nutrition and Metabolism: Insights from Animal Studies to Inform Human Nutrition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Effects of N-acetyl-DL-methionine on the liver, GSH synthesis and plasma ALAT level in male Bom:NMRI mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Hepatoprotective treatment attenuates oxidative damages induced by carbon tetrachloride in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. N-acetyl-l-methionine dietary supplementation improves meat quality by oxidative stability of finishing Angus heifers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Metabolic Consequences of Supplemented Methionine in a Clinical Context - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Detection of N-acetyl methionine in human and murine brain and neuronal and glial derived cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Disrupted one-carbon metabolism in heifers negatively affects their health and physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 21. International Symposium on Ruminant Physiology: One-carbon metabolism in beef cattle throughout the production cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. dovepress.com [dovepress.com]
- 23. Considerations and guidelines for mouse metabolic phenotyping in diabetes research - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Revisited guidelines for metabolic tolerance tests in mice - PMC [pmc.ncbi.nlm.nih.gov]
aggregation and precipitation of N-Acetyl-DL-methionine in stock solutions
Welcome to the Technical Support Center for N-Acetyl-DL-methionine. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges of aggregation and precipitation in N-Acetyl-DL-methionine stock solutions. By understanding the underlying physicochemical principles, you can ensure the stability and reliability of your experimental reagents.
Frequently Asked Questions (FAQs)
Q1: My N-Acetyl-DL-methionine stock solution, prepared in water, has turned cloudy overnight. What is the likely cause?
A1: Cloudiness or precipitation in an aqueous stock solution of N-Acetyl-DL-methionine is most commonly due to exceeding its solubility limit at a given temperature and pH. Factors such as a decrease in temperature (e.g., storing at 4°C after preparation at room temperature) or a suboptimal pH can significantly reduce its solubility, leading to precipitation.
Q2: What is the recommended solvent for preparing a high-concentration stock solution of N-Acetyl-DL-methionine?
A2: For high-concentration stock solutions, Dimethyl Sulfoxide (DMSO) is a common choice, with a solubility of up to 55 mg/mL (287.58 mM)[1]. However, for many biological applications, aqueous-based buffers are necessary. In water, the solubility is substantial, but careful consideration of pH and temperature is crucial to prevent precipitation[2].
Q3: Can I autoclave my N-Acetyl-DL-methionine stock solution to sterilize it?
A3: It is generally not recommended to autoclave N-Acetyl-DL-methionine solutions. The stability of the acetyl group and the methionine side chain at high temperatures and pressures can be compromised. Sterile filtration using a 0.22 µm filter is the preferred method for sterilization.
Q4: How should I store my N-Acetyl-DL-methionine stock solutions for long-term use?
A4: For long-term stability, it is recommended to store stock solutions in aliquots at -20°C or -80°C. This practice minimizes freeze-thaw cycles, which can promote precipitation and degradation[3]. For aqueous solutions, flash-freezing in liquid nitrogen before storage at -80°C can help maintain homogeneity.
Q5: I observed precipitation after adding my N-Acetyl-DL-methionine stock solution (prepared in DMSO) to my aqueous cell culture medium. Why did this happen?
A5: This is a common phenomenon known as "antisolvent precipitation." N-Acetyl-DL-methionine is significantly less soluble in aqueous media compared to DMSO. When the concentrated DMSO stock is added to the aqueous buffer, the local concentration of N-Acetyl-DL-methionine may temporarily exceed its solubility limit in the mixed solvent system, causing it to precipitate out of solution. To mitigate this, add the stock solution dropwise while vortexing or stirring the medium to ensure rapid and uniform dispersion.
Troubleshooting Guide: Aggregation and Precipitation
Encountering precipitation in your N-Acetyl-DL-methionine stock solution can be a frustrating roadblock in your research. This guide provides a systematic approach to diagnose and resolve these issues.
Initial Observation: Precipitate Formation
The first step is to characterize the problem. Note the appearance of the precipitate (e.g., crystalline, amorphous, flocculent), when it occurred (e.g., immediately upon dissolution, after storage), and the conditions of the solution (solvent, concentration, pH, temperature).
Potential Causes and Investigative Steps
The stability of an N-Acetyl-DL-methionine solution is a multifactorial issue. The following flowchart outlines a troubleshooting workflow to identify the root cause of precipitation.
Caption: Troubleshooting workflow for N-Acetyl-DL-methionine precipitation.
Causality: N-Acetyl-DL-methionine has a finite solubility in any given solvent system, which is influenced by temperature. Attempting to prepare a solution at a concentration that exceeds this limit will result in the excess solute remaining undissolved or precipitating out, especially if the temperature decreases. The solubility of N-acetyl-L-methionine in water at 25°C is approximately 307 mg/mL[4][5].
Experimental Protocol: Solubility Test
-
Preparation: Prepare small-volume test solutions at various concentrations below and above your target concentration.
-
Dissolution: Attempt to dissolve the N-Acetyl-DL-methionine at a controlled temperature (e.g., room temperature, 25°C). Use of a magnetic stirrer can aid dissolution. Sonication can also be beneficial, particularly for dissolving in DMSO[1].
-
Observation: Visually inspect for any undissolved material. If the solution is clear, try cooling it to your intended storage temperature (e.g., 4°C) and observe for any precipitation over several hours.
Quantitative Data Summary: Solubility of N-Acetyl-DL-methionine
| Solvent | Temperature (°C) | Solubility | Reference |
| Water | 25 | ~307 mg/mL | [4][5] |
| DMSO | Room Temp. | 55 mg/mL (287.58 mM) | [1] |
| Ethanol | Room Temp. | Soluble | [2] |
| Ethyl Acetate | Room Temp. | Soluble | [2] |
Causality: N-Acetyl-DL-methionine is an acidic compound due to its carboxylic acid group (predicted pKa ≈ 3.5)[6]. The charge state of the molecule, which is dictated by the solution's pH, significantly impacts its solubility. At a pH close to its pKa, the molecule will be in its less soluble, neutral form. As the pH increases, the carboxylic acid group deprotonates, forming the more soluble carboxylate anion. Therefore, precipitation is more likely to occur in acidic conditions. For the related compound DL-methionine, solubility is lowest at its isoelectric point and increases as the pH moves away from this point[7][8]. A similar principle applies to N-Acetyl-DL-methionine.
Experimental Protocol: pH Optimization
-
Buffer Selection: Prepare a series of buffers with different pH values (e.g., pH 5.0, 6.0, 7.0, 7.4, 8.0). Common biological buffers like phosphate-buffered saline (PBS) or Tris-HCl can be used.
-
Solution Preparation: Prepare your desired concentration of N-Acetyl-DL-methionine in each buffer.
-
Observation and Analysis: Observe the solutions for any precipitation immediately after preparation and after a period of storage at the intended temperature. You can quantify the amount of soluble compound by taking an aliquot of the supernatant, filtering it, and measuring the concentration using a suitable analytical method like HPLC.
Causality: Improper storage is a frequent cause of precipitation. Temperature fluctuations, especially repeated freeze-thaw cycles, can lead to the formation of localized areas of high concentration as ice crystals form, promoting nucleation and aggregation[9][10]. Storing aqueous solutions at refrigerated temperatures (2-8°C) for extended periods can also lead to precipitation if the concentration is near the solubility limit at that temperature.
Best Practices for Storage:
-
Aliquoting: Divide stock solutions into smaller, single-use aliquots to minimize freeze-thaw cycles.
-
Temperature: For long-term storage, -20°C or -80°C is recommended[3]. For short-term storage of aqueous solutions, 2-8°C may be acceptable if the concentration is well below the solubility limit at that temperature.
-
Container: Use polypropylene tubes, as they are less likely to interact with the compound compared to other plastics.
Causality: The methionine side chain is susceptible to oxidation, forming methionine sulfoxide and methionine sulfone[8][11]. While acetylation enhances stability compared to the free amino acid, degradation can still occur over time, especially with exposure to light, oxygen, and certain metal ions. These degradation products may have different solubility profiles and could potentially precipitate or co-precipitate with the parent compound.
Experimental Protocol: Assessing Degradation
-
Analytical Method: High-Performance Liquid Chromatography (HPLC) coupled with a UV detector or a mass spectrometer (LC-MS) is the gold standard for assessing the purity and degradation of N-Acetyl-DL-methionine[8][11].
-
Sample Analysis: Analyze a freshly prepared solution and compare it to an aged solution that has shown precipitation. The appearance of new peaks in the chromatogram of the aged sample is indicative of degradation.
-
Prevention: To minimize degradation, prepare solutions with degassed solvents, store them protected from light (e.g., in amber vials), and consider adding a chelating agent like EDTA if metal ion contamination is suspected.
Characterization of Aggregates and Precipitates
When troubleshooting, it can be valuable to characterize the precipitate to confirm its identity and understand the nature of the aggregation.
Sources
- 1. Identification of Small-Molecule Aggregation - CD BioSciences [cd-biophysics.com]
- 2. Growth of bulk single crystal of N-acetyl DL-methionine and its spectral characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. A Method for Identifying Small-Molecule Aggregators Using Photonic Crystal Biosensor Microplates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Detection of Small-Molecule Aggregation with High-Throughput Microplate Biophysical Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Static Light Scattering (SLS) - Absolute Molecular Weight Measurement | Malvern Panalytical [malvernpanalytical.com]
- 8. The Fate of Sulfur Radical Cation of N-Acetyl-Methionine: Deprotonation vs. Decarboxylation | MDPI [mdpi.com]
- 9. Precipitation (chemistry) - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. [2105.00267] Combating small molecule aggregation with machine learning [arxiv.org]
impact of pH on N-Acetyl-DL-methionine stability and activity
Welcome to the technical resource center for N-Acetyl-DL-methionine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the handling and application of this compound, with a specific focus on the critical impact of pH on its stability and activity.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH range for preparing and storing stock solutions of N-Acetyl-DL-methionine?
For short-term storage (days to weeks), it is advisable to prepare stock solutions in a slightly acidic, aqueous buffer (e.g., pH 4.0-6.0) and store them at 2-8°C, protected from light. N-Acetyl-DL-methionine is a crystalline powder that is slightly soluble in water.[1][2] For biotherapeutic formulations, it has been used effectively in acetate buffers at pH 5.5.[3] Strongly acidic (pH < 2) or alkaline (pH > 9) conditions should be avoided for prolonged storage as they can accelerate hydrolysis of the N-acetyl group.
Q2: How does pH fundamentally affect the chemical stability of N-Acetyl-DL-methionine?
The stability of N-Acetyl-DL-methionine is primarily influenced by two pH-dependent degradation pathways:
-
Amide Bond Hydrolysis: The N-acetyl amide bond is susceptible to hydrolysis, yielding methionine and acetic acid. This reaction is catalyzed by both acid and base, meaning its rate increases at pH extremes.
-
Side-Chain Oxidation: The thioether group in the methionine side chain is easily oxidized to form methionine sulfoxide and, subsequently, methionine sulfone.[4][5] The rate and mechanism of this oxidation can be influenced by pH, especially in the presence of oxidizing agents, metal ions, or light exposure.[4][6]
Q3: My N-Acetyl-DL-methionine solution is showing a loss of activity in my cell culture experiments. Could pH be the culprit?
Yes, this is a strong possibility. The "activity" of N-Acetyl-DL-methionine often relies on its intact structure to act as an antioxidant or for its eventual enzymatic conversion to L-methionine.[7][8] If the pH of your final culture medium is significantly alkaline (often the case with bicarbonate buffering systems exposed to air) or acidic, the compound could be degrading via hydrolysis. This degradation would reduce its effective concentration and, therefore, its biological activity.
Q4: Does pH impact the antioxidant properties of N-Acetyl-DL-methionine?
Absolutely. The primary antioxidant function of the methionine moiety is to act as a reactive oxygen species (ROS) scavenger, during which the sulfur atom is oxidized.[8][9] The redox potential of the thioether group is pH-dependent, which can alter its reactivity towards different ROS.[6] Furthermore, any degradation of the molecule via hydrolysis at pH extremes will result in a loss of its specific antioxidant function as N-Acetyl-DL-methionine, even though the resulting methionine still has antioxidant properties. Studies have shown N-Acetyl-L-methionine to be an effective protectant against oxidation at physiological pH (7.4).[5]
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
| Problem / Observation | Potential pH-Related Cause | Recommended Action & Explanation |
| Inconsistent results in antioxidant or cell-based assays. | Degradation of the compound in the assay buffer or cell culture medium due to suboptimal pH. | 1. Verify pH: Measure the pH of your final assay buffer or medium immediately before each experiment. 2. Fresh Preparations: Prepare fresh dilutions of your N-Acetyl-DL-methionine stock for each experiment. Avoid using aged solutions. 3. Stability Check: Perform a simple stability test by incubating the compound in your buffer/medium for the duration of your experiment and analyzing for degradation via HPLC. |
| Appearance of new peaks in HPLC analysis over time. | Chemical degradation. A peak corresponding to methionine indicates amide hydrolysis. Peaks corresponding to N-acetyl-methionine sulfoxide or sulfone indicate oxidation. | 1. Identify Peaks: If possible, use standards of methionine and methionine sulfoxide to confirm the identity of the degradation peaks. 2. Review Storage Conditions: Ensure the solution is stored at the correct pH (4.0-6.0), temperature (2-8°C), and protected from light. 3. Degas Solvents: For long-term experiments, using degassed buffers can help minimize oxidation. |
| Reduced efficacy in a biopharmaceutical formulation. | N-Acetyl-DL-methionine is often used as an excipient to protect therapeutic proteins from oxidation.[3] Its degradation due to pH excursions during manufacturing or storage will diminish this protective effect. | 1. Forced Degradation Study: Conduct a forced degradation study on the formulation by exposing it to various pH values (e.g., pH 3, 5, 7, 9) and temperatures to identify failure points. 2. Monitor Excipient Integrity: Implement an analytical method (e.g., HPLC) to specifically quantify the concentration of intact N-Acetyl-DL-methionine as part of your formulation's stability testing program. |
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting issues with N-Acetyl-DL-methionine.
In-Depth Technical Discussion
Mechanism of pH-Dependent Degradation
The stability of N-Acetyl-DL-methionine is a function of its molecular structure, which possesses two primary sites susceptible to pH-influenced degradation: the amide bond and the thioether side chain.
-
Amide Hydrolysis:
-
Acid-Catalyzed Hydrolysis (pH < 4): Under strongly acidic conditions, the carbonyl oxygen of the amide is protonated. This protonation increases the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack by water. This leads to the cleavage of the amide bond, releasing methionine and acetic acid.
-
Base-Catalyzed Hydrolysis (pH > 8): Under alkaline conditions, the hydroxide ion (OH⁻), a strong nucleophile, directly attacks the amide carbonyl carbon. This forms a tetrahedral intermediate which then collapses, cleaving the C-N bond to yield the carboxylate of methionine and acetamide, which is further hydrolyzed. The reverse synthesis reaction is known to require pH values >8, suggesting hydrolysis is favored in this range.[10][11]
-
-
Side-Chain Oxidation:
-
The sulfur atom of the methionine side chain is nucleophilic and can be readily oxidized by various oxidizing agents, including atmospheric oxygen, particularly when catalyzed by trace metal ions or light.[4] While this can occur over a broad pH range, the specific oxidant and the protonation state of the molecule can influence the reaction kinetics. For example, studies on methionine itself show that its anodic oxidation is pH-dependent.[6] The primary oxidation product is N-acetyl-methionine sulfoxide, which can be further oxidized to N-acetyl-methionine sulfone under harsher conditions.
-
pH-Dependent Degradation Pathways
Caption: Primary degradation pathways for N-Acetyl-DL-methionine.
Experimental Protocols
Protocol 1: pH-Dependent Stability Study (Forced Degradation)
Objective: To determine the stability of N-Acetyl-DL-methionine across a range of pH values.
Materials:
-
N-Acetyl-DL-methionine powder
-
Buffers: 0.1 N HCl (pH ~1), 0.1 M Acetate buffer (pH 4), Purified Water or PBS (pH ~7), 0.1 M Phosphate buffer (pH 9), 0.1 N NaOH (pH ~13)
-
HPLC system with UV detector (e.g., detection at 230 nm)
-
Appropriate HPLC column (e.g., C18)
Methodology:
-
Stock Solution: Prepare a 1 mg/mL stock solution of N-Acetyl-DL-methionine in purified water.
-
Sample Preparation: For each pH condition, dilute the stock solution 1:10 into the respective buffer (final concentration 0.1 mg/mL). Prepare a T=0 sample by immediately neutralizing an aliquot and injecting it into the HPLC.
-
Incubation: Incubate the prepared samples at a controlled temperature (e.g., 40°C for an accelerated study) and protect from light.
-
Time Points: At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each sample.
-
Analysis: Neutralize the aliquot if it is highly acidic or basic. Analyze by HPLC to determine the peak area of the parent N-Acetyl-DL-methionine.
-
Data Interpretation: Plot the percentage of remaining N-Acetyl-DL-methionine against time for each pH. Calculate the degradation rate constant (k) and half-life (t₁/₂) to quantify stability.
References
-
The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids. (2022-01-03). NIH. Retrieved from [Link]
- Process for the production of n-acetyl-l-methionine. Google Patents.
-
The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids: N-Acylphenylalanine, N-Acyltyrosine, N-Acyltryptophan, and N-Acylhistidine. (2022-01-02). Frontiers. Retrieved from [Link]
-
Amino acid residues crucial in pH regulation and proteolytic activation of N-acylethanolamine-hydrolyzing acid amidase. PubMed. Retrieved from [Link]
-
The Fate of Sulfur Radical Cation of N-Acetyl-Methionine: Deprotonation vs. Decarboxylation. (2023-02-05). MDPI. Retrieved from [Link]
-
Mitigation of Oxidation in Therapeutic Antibody Formulations: a Biochemical Efficacy and Safety Evaluation of N-Acetyl-Tryptophan and L-Methionine. (2018-10-03). ResearchGate. Retrieved from [Link]
-
How to Determine Reaction Kinetics for Hydrolysis of N-Acetyl-DL-Methionine. (2019-04-04). AZoM. Retrieved from [Link]
-
Analytical methods used for determination of L-methionine in fermentation broth. Retrieved from [Link]
-
Effects of the pH and Concentration on the Stability of Standard Solutions of Proteinogenic Amino Acid Mixtures. PubMed. Retrieved from [Link]
-
Non-Enzymatic Formation of N-acetylated Amino Acid Conjugates in Urine. (2023-09-05). MDPI. Retrieved from [Link]
-
N-Acetyl-DL-Methionine, N Acetyl DL Methionine, N-Acetylmethionine CAS 1115-47-5. Fengchen. Retrieved from [Link]
-
N-acetyl-L-methionine is a superior protectant of human serum albumin against post-translational oxidation as compared to N-acetyl-L-tryptophan. (2016-04-26). PubMed Central. Retrieved from [Link]
-
N-Acetyl-DL-methionine | C7H13NO3S | CID 6180. PubChem. Retrieved from [Link]
-
N-acetyl-L-methionine | C7H13NO3S | CID 448580. PubChem. Retrieved from [Link]
- Process for the racemization of N-acetyl-D,L-α-aminocarboxylic acids. Google Patents.
-
Acetylation of Amino and Tyrosine Hydroxyl Groups. (2025-09-19). ResearchGate. Retrieved from [Link]
-
Method for the Racemization of Optically Active Amino Acids. Sciencemadness.org. Retrieved from [Link]
-
The Effect of pH and Complexation of Amino Acid Functionality on the Redox Chemistry of Methionine and X-ray Structure of 2.H2O. PubMed. Retrieved from [Link]
-
Amino acid analysis refers to the methodology used to determine the amino acid composition or content of proteins. US Pharmacopeia (USP). Retrieved from [Link]
-
Biocatalysis in organic synthesis: Production of enantiomerically pure amino acids, drugs, aromas and building blocks. Moodle@Units. Retrieved from [Link]
-
Effect of pH on PN stability and carbonyl formation in GS in the... ResearchGate. Retrieved from [Link]
-
Determination of DL Methionine in Soybean Natural Extract and Pharmaceutical Preparation by New HPLC Method and Detection of its. (2010-07-07). Journal of American Science. Retrieved from [Link]
-
18.5: Pathways of Amino Acid Degradation. (2025-08-28). Biology LibreTexts. Retrieved from [Link]
-
Biochemistry, Amino Acid Synthesis and Degradation. (2023-01-11). StatPearls - NCBI Bookshelf. Retrieved from [Link]
-
Biochemistry, Amino Acid Synthesis and Degradation. (2023-01-11). StatPearls - NCBI Bookshelf. Retrieved from [Link]
-
Amino Acid Degradation:. Retrieved from [Link]
Sources
- 1. N-Acetyl-DL-Methionine, N Acetyl DL Methionine, N-Acetylmethionine CAS 1115-47-5 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]
- 2. CAS 1115-47-5: N-Acetyl-DL-methionine | CymitQuimica [cymitquimica.com]
- 3. researchgate.net [researchgate.net]
- 4. The Fate of Sulfur Radical Cation of N-Acetyl-Methionine: Deprotonation vs. Decarboxylation [mdpi.com]
- 5. N-acetyl-L-methionine is a superior protectant of human serum albumin against post-translational oxidation as compared to N-acetyl-L-tryptophan - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The effect of pH and complexation of amino acid functionality on the redox chemistry of methionine and X-ray structure of [Co(en)2(L-Met)](ClO4)2.H2O [pubmed.ncbi.nlm.nih.gov]
- 7. azom.com [azom.com]
- 8. selleckchem.com [selleckchem.com]
- 9. jofamericanscience.org [jofamericanscience.org]
- 10. The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids: N-Acylphenylalanine, N-Acyltyrosine, N-Acyltryptophan, and N-Acylhistidine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids: N-Acylphenylalanine, N-Acyltyrosine, N-Acyltryptophan, and N-Acylhistidine [frontiersin.org]
Technical Support Center: Preventing Oxidation of N-Acetyl-DL-methionine (NADM)
Welcome to the technical support guide for N-Acetyl-DL-methionine (NADM). This document is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical solutions for preventing the oxidative degradation of NADM during storage and experimental use. As a derivative of the essential amino acid methionine, NADM is a critical component in various pharmaceutical and biochemical applications.[1][2] However, the thioether group in the methionine side chain is highly susceptible to oxidation, which can compromise its structural integrity and biological function.[3] This guide offers a comprehensive resource to mitigate these risks, ensuring the reliability and reproducibility of your results.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding NADM stability.
Q1: What is N-Acetyl-DL-methionine (NADM) oxidation?
A: NADM oxidation is a chemical modification where the sulfur atom of the thioether side chain is oxidized. The most common product of this reaction is N-Acetyl-DL-methionine sulfoxide, where one oxygen atom bonds to the sulfur.[4][5] This conversion changes the polarity and structure of the molecule, which can negatively impact its intended function in your experiments.[3]
Q2: What are the primary factors that cause NADM oxidation?
A: Several factors can initiate or accelerate oxidation:
-
Atmospheric Oxygen: Direct exposure to oxygen is the primary driver.
-
Temperature: Higher temperatures increase the rate of chemical reactions, including oxidation.[6]
-
Light: Exposure to light, particularly UV, can provide the energy to generate reactive oxygen species (ROS) that attack the sulfur atom.[7]
-
Metal Ions: Trace amounts of metal ions (e.g., iron, copper) can act as catalysts, significantly speeding up oxidative processes.[6]
-
Strong Oxidizing Agents: Direct contact with strong oxidizing agents, as stated in safety data sheets, will readily oxidize NADM.[8]
Q3: What are the visible signs of NADM oxidation?
A: While analytical confirmation is necessary, visual cues can indicate potential degradation. Pure NADM is typically a white crystalline powder.[9] Signs of degradation can include a shift to an off-white or yellowish color, as well as changes in physical consistency like clumping, which may suggest moisture absorption—a factor that can facilitate oxidation.[10]
Q4: Why is preventing NADM oxidation critical for my research?
A: The integrity of your starting materials is fundamental to experimental success. Oxidation of NADM leads to:
-
Loss of Potency: The oxidized form may have reduced or no biological activity.
-
Altered Pharmacokinetics: In drug development, such modifications can change how a compound is absorbed, distributed, metabolized, and excreted.[11]
-
Potential for Unwanted Side Reactions: The oxidized product may interact differently with other components in your system.
Part 2: Troubleshooting Guide for NADM Oxidation
This guide provides a structured approach to identifying and resolving common issues related to NADM degradation.
| Problem | Potential Cause(s) | Recommended Action(s) & Explanation |
| 1. Powder has discolored or clumped upon receipt or during storage. | 1. Improper Storage: Exposure to light, humidity, or elevated temperatures. 2. Compromised Packaging: Container seal is broken, allowing air and moisture ingress. | Immediate Action: Quarantine the affected lot. Do not use it for critical experiments until its purity is verified. Verification: Use an analytical technique like LC-MS to check for the presence of methionine sulfoxide (+16 Da mass shift).[12] Long-Term Solution: Review your storage protocol. Ensure NADM is stored in a tightly sealed container, protected from light, in a cool, dry environment, preferably under an inert atmosphere (see Protocol 1).[8][10][13] |
| 2. Analytical results (e.g., Mass Spec) show a significant peak at +16 Da for my NADM-containing sample. | 1. Pre-existing Oxidation: The solid NADM used was already partially oxidized. 2. Oxidation During Sample Prep/Analysis: The sample was exposed to oxidative conditions during dissolution, handling, or within the analytical instrument.[14] 3. Oxidation in Solution: The buffer or solvent used lacks protective agents, and the solution has been stored improperly. | Troubleshooting Steps: 1. Analyze a Freshly Prepared Sample: Immediately dissolve a new sample of solid NADM from a trusted lot in a deoxygenated buffer and analyze it to see if the +16 Da peak is present. This isolates the source of oxidation. 2. Optimize Analytical Workflow: Minimize sample exposure to air. Use high-purity, sparged solvents. Keep samples chilled.[14] 3. Prepare Stabilized Solutions: For stock solutions, implement advanced prevention strategies using antioxidants and chelating agents (see Protocol 2). |
| 3. I'm observing inconsistent results using NADM from different lots or stored for different durations. | 1. Variable Levels of Oxidation: The primary cause of inconsistency is likely varying degrees of NADM oxidation between batches or over time. | Standardize & Qualify: 1. Establish a QC Protocol: Before use, qualify every new lot of NADM. A simple LC-MS run can establish a baseline purity and oxidation level. 2. Follow Strict Storage Protocols: Adhere rigorously to the best practices outlined below for all lots to ensure consistent stability.[15] 3. Use Fresh Stock Solutions: Avoid using old stock solutions. It is recommended to prepare working solutions fresh from a properly stored solid source.[16] |
Troubleshooting Decision Workflow
The following diagram outlines a logical workflow for troubleshooting suspected NADM oxidation.
Caption: Decision tree for troubleshooting NADM oxidation.
Part 3: Best Practices for Storage and Handling of Solid NADM
Proactive measures are the most effective way to prevent oxidation. Adherence to proper storage and handling protocols is paramount.
Core Storage Principles
-
Control Temperature: Store NADM in a cool environment. For long-term storage (months to years), -20°C is recommended.[16][17] For short-term, daily use, storage at 2-8°C is acceptable, but minimize excursions to room temperature.
-
Eliminate Moisture: Moisture can accelerate degradation. Store NADM in a desiccated environment. Using a desiccator cabinet or placing desiccant packs within a secondary container is highly effective. The primary container must always be tightly closed.[13]
-
Protect from Light: Store NADM in an opaque container to shield it from light. If the primary container is clear, place it inside a light-blocking secondary container or in a dark cabinet.[13][15]
-
Minimize Oxygen Exposure: The most rigorous approach is to store NADM under an inert gas like argon or nitrogen. This displaces oxygen from the container's headspace, effectively halting the primary oxidation pathway.[7]
Summary of Storage Conditions
| Parameter | Optimal Condition | Rationale |
| Temperature | Long-Term: -20°C Short-Term: 2-8°C | Reduces the kinetic rate of the oxidation reaction.[6] |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Displaces oxygen, a key reactant in the oxidation process.[7] |
| Light | In the Dark (Opaque Container) | Prevents light-induced formation of reactive oxygen species.[7] |
| Humidity | Dry / Desiccated | Minimizes moisture, which can facilitate oxidative reactions.[13] |
| Container | Tightly Sealed | Prevents ingress of atmospheric oxygen and moisture.[8][10] |
Part 4: Advanced Prevention Strategies for NADM in Solution
NADM is often more vulnerable to oxidation when in solution. The following strategies provide an additional layer of protection, particularly for stock solutions or formulations stored for any length of time.
-
Deoxygenate Buffers: Before dissolving NADM, thoroughly deoxygenate all buffers and solvents. This is typically achieved by sparging the liquid with an inert gas (argon or nitrogen) for 30-60 minutes.[14] This removes dissolved oxygen, a major threat to methionine stability.
-
Use Sacrificial Antioxidants: Introduce a small amount of a harmless, more readily oxidized compound. Free L-methionine is an excellent choice, as it acts as a "molecular bodyguard," sacrificing itself to scavenge oxidants that would otherwise attack the NADM.[6][7]
-
Incorporate Chelating Agents: Add a chelating agent like ethylenediaminetetraacetic acid (EDTA) to your buffer. EDTA sequesters trace metal ions that catalyze the formation of destructive free radicals, thereby breaking the oxidative chain reaction.[6][14]
Common Stabilizing Additives for Solutions
| Additive | Typical Concentration | Mechanism of Action |
| Free L-Methionine | 5-10 mM | Acts as a sacrificial antioxidant, preferentially getting oxidized.[7] |
| EDTA | 0.01-0.05% (w/v) | Sequesters metal ions that catalyze oxidation.[14] |
| Sodium Thiosulfate | 1:25 Molar Ratio (Protein:Antioxidant) | Acts as an oxygen scavenger and free radical scavenger.[6] |
Part 5: Key Experimental Protocols
Protocol 1: Optimal Storage of Solid N-Acetyl-DL-methionine
Objective: To properly store solid NADM to ensure its long-term stability.
Materials:
-
NADM in manufacturer's container
-
Inert gas (Argon or Nitrogen) with regulator and tubing
-
Parafilm® or other sealing tape
-
Opaque, airtight secondary container
-
Desiccant packs
-
-20°C freezer and/or 2-8°C refrigerator
Procedure:
-
Initial Handling: Upon receipt, work in an area with low humidity. Minimize the time the container is open.
-
Inert Gas Overlay (Recommended): Gently flush the headspace of the primary container with a slow stream of argon or nitrogen for 15-30 seconds to displace the air.
-
Seal Tightly: Immediately and tightly close the container lid. For extra protection, wrap the lid-container interface with Parafilm®.
-
Prepare Secondary Container: Place the sealed primary container into the opaque, airtight secondary container along with one or two desiccant packs.
-
Store at Correct Temperature:
-
For long-term storage (>1 month), place the secondary container in a -20°C freezer.
-
For short-term storage (<1 month), place it in a 2-8°C refrigerator.
-
-
Equilibration Before Use: When removing from cold storage, allow the entire secondary container to equilibrate to room temperature for at least 1-2 hours before opening. This critical step prevents atmospheric moisture from condensing on the cold powder.
Protocol 2: Preparation of a Stabilized NADM Stock Solution
Objective: To prepare an aqueous stock solution of NADM with additives that minimize oxidation during storage.
Caption: Workflow for preparing a stabilized NADM solution.
Procedure:
-
Prepare Buffer: Prepare your desired buffer (e.g., PBS, Tris) using high-purity water.
-
Deoxygenate: Place the buffer in a suitable flask or bottle and sparge with nitrogen or argon gas for 30-60 minutes.
-
Add Stabilizers: To the deoxygenated buffer, add your chosen stabilizers. A common combination is EDTA to a final concentration of 0.05% (w/v) and free L-methionine to 10 mM.[14] Mix until fully dissolved.
-
Dissolve NADM: Weigh the required amount of solid NADM and dissolve it in the stabilized, deoxygenated buffer to achieve your target concentration.
-
Filter (Optional): If required, filter the solution through a 0.22 µm sterile filter.
-
Aliquot: Dispense the solution into single-use aliquots in cryovials. Fill the vials sufficiently to minimize the oxygen-containing headspace.
-
Store: For long-term storage, flash-freeze the aliquots (e.g., in liquid nitrogen or a dry ice/ethanol bath) and store them at -80°C, protected from light.[16] Thaw a fresh aliquot for each experiment and avoid repeated freeze-thaw cycles.
References
-
Lamon, S., & T.J. Res. (2009). Antioxidants for prevention of methionine oxidation in recombinant monoclonal antibody HER2. PubMed. Available at: [Link]
-
MetaSci. (n.d.). Safety Data Sheet N-Acetyl-L-methionine. MetaSci. Available at: [Link]
-
News-Medical.Net. (2019). How to Reduce the Oxidation of Therapeutic Proteins. News-Medical.Net. Available at: [Link]
-
GSC Online Press. (n.d.). A kinetic and mechanistic study of oxidation of N-Acetyl-DL-Methionine by pyridinium chlorochromate in aqueous DMF medium. GSC Advanced Research and Reviews. Available at: [Link]
-
Otto Chemie Pvt. Ltd. (n.d.). N-Acetyl-DL-methionine, 99%+. Otto Chemie. Available at: [Link]
-
GSC Online Press. (2024). A kinetic and mechanistic study of oxidation of N-Acetyl-DL-Methionine by pyridinium chlorochromate in aqueous DMF medium. GSC Advanced Research and Reviews. Available at: [Link]
-
ResearchGate. (2024). A kinetic and mechanistic study of oxidation of N-Acetyl-DL-Methionine by pyridinium chlorochromate in aqueous DMF medium. ResearchGate. Available at: [Link]
-
MDPI. (2023). The Fate of Sulfur Radical Cation of N-Acetyl-Methionine: Deprotonation vs. Decarboxylation. MDPI. Available at: [Link]
-
PubMed Central. (n.d.). Antioxidant role of methionine-containing intra- and extracellular proteins. PubMed Central. Available at: [Link]
-
ResearchGate. (n.d.). A spectroscopic and electrochemical investigation of the oxidation pathway of glycyl-D,L-methionine and its N-acetyl derivative induced by gold(III). ResearchGate. Available at: [Link]
-
NIH. (n.d.). Methionine Oxidation and Reduction in Proteins. PMC. Available at: [Link]
-
PubMed Central. (2016). N-acetyl-L-methionine is a superior protectant of human serum albumin against post-translational oxidation as compared to N-acetyl-L-tryptophan. PubMed Central. Available at: [Link]
-
ResearchGate. (n.d.). Analytical methods used for determination of L-methionine in fermentation broth. ResearchGate. Available at: [Link]
-
PubMed Central. (n.d.). N-terminal acetylation shields proteins from degradation and promotes age-dependent motility and longevity. PubMed Central. Available at: [Link]
-
NIH. (n.d.). Detection of oxidized methionine in selected proteins, cellular extracts, and blood serums by novel anti-methionine sulfoxide antibodies. PubMed. Available at: [Link]
-
HMDB. (n.d.). Showing metabocard for N-Acetyl-L-methionine (HMDB0011745). HMDB. Available at: [Link]
-
Oakwood Labs. (n.d.). The Essential Guide to Amino Acid Derivatives in Pharmaceutical Synthesis. Oakwood Labs. Available at: [Link]
-
PubMed. (2017). Detection and Measurement of Methionine Oxidation in Proteins. PubMed. Available at: [Link]
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Oakwood Labs. (n.d.). The Role of Amino Acids in Pharmaceuticals. Oakwood Labs. Available at: [Link]
-
ResearchGate. (n.d.). Identification of oxidized methionine residues in peptides containing two methionine residues by derivatization and matrix-assisted laser desorption/ionization mass spectrometry. ResearchGate. Available at: [Link]
-
European Medicines Agency (EMA). (n.d.). Guideline on declaration of storage conditions. EMA. Available at: [Link]
-
ResearchGate. (n.d.). The degree of deacetylation of N-acetyl-DL-methionine catalyzed by free... ResearchGate. Available at: [Link]
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addressing variability in N-Acetyl-DL-methionine experimental results
A Guide to Navigating Experimental Variability
Welcome to the Technical Support Center for N-Acetyl-DL-methionine. As a Senior Application Scientist, I have developed this comprehensive guide to assist researchers, scientists, and drug development professionals in addressing the common sources of variability in experiments involving N-Acetyl-DL-methionine. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols in a user-friendly question-and-answer format. Our goal is to empower you with the knowledge to conduct robust and reproducible experiments.
I. Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the handling and use of N-Acetyl-DL-methionine.
Q1: What are the primary causes of variability in experiments using N-Acetyl-DL-methionine?
A1: Variability in experimental results with N-Acetyl-DL-methionine can stem from several factors, including:
-
Reagent Quality and Purity: The presence of impurities such as L-methionine-sulfoxide or residual starting materials can interfere with your experiments.[1][2]
-
Compound Stability: N-Acetyl-DL-methionine is susceptible to degradation, particularly oxidation of the sulfur atom, which can be influenced by storage conditions, solvent, pH, and temperature.
-
Solubility and Formulation: Inconsistent dissolution or precipitation of the compound in your experimental medium can lead to inaccurate dosing.
-
Analytical Method imprecision: The method used for quantification may be subject to matrix effects and other interferences, leading to inaccurate measurements.[1][2][3][4][5][6]
Q2: How should I properly store N-Acetyl-DL-methionine powder and its solutions to ensure stability?
A2: Proper storage is critical for maintaining the integrity of N-Acetyl-DL-methionine.
-
Powder: Store the solid compound in a tightly sealed container at -20°C for long-term storage (up to 3 years is often cited).[3][7][8] It is crucial to protect it from moisture and air, as the sulfur-containing structure is prone to oxidation.[9][10]
-
Stock Solutions: For maximum stability, prepare stock solutions and store them at -80°C for up to 6 months.[9] If stored at -20°C, it is recommended to use the solution within one month.[9] To avoid repeated freeze-thaw cycles, which can accelerate degradation, it is best to aliquot the stock solution into single-use vials.[7][9]
Q3: What are the recommended solvents for dissolving N-Acetyl-DL-methionine?
A3: N-Acetyl-DL-methionine has good solubility in water and various organic solvents.
-
For cell culture: It is soluble in water, DMSO, and ethanol.[8] For preparing stock solutions for cell culture, sterile water or DMSO are commonly used. When using DMSO, be aware that moisture-contaminated DMSO can reduce solubility.[3] It is recommended to use fresh, anhydrous DMSO.[3]
-
For in vivo studies: Formulations often involve co-solvents. For example, a mixture of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline can be used to achieve a concentration of 2 mg/mL.[11]
Q4: Is N-Acetyl-DL-methionine cytotoxic to cells in culture?
A4: Yes, N-Acetyl-DL-methionine can exhibit cytotoxicity at higher concentrations. Studies on Jurkat and MTC-SK cell lines have shown that it can inhibit cell growth and mitochondrial activity in a concentration- and time-dependent manner.[7][11][12] For example, significant reductions in cell growth of Jurkat cells were observed at concentrations of 125 µg/mL after 72 hours.[7] It is crucial to determine the optimal, non-toxic concentration range for your specific cell line and experimental duration through a dose-response study.
II. Troubleshooting Guides
This section provides detailed troubleshooting for specific issues you may encounter during your experiments.
A. Cell Culture Experiments
Issue 1: Inconsistent or unexpected biological effects in my cell culture experiments.
-
Question: I am observing high variability in my cell-based assays. What could be the cause?
-
Answer:
-
Solution Stability: N-Acetyl-DL-methionine in solution, especially in complex cell culture media at 37°C, can degrade over time. It is recommended to prepare fresh working solutions from a frozen stock for each experiment. Avoid storing working dilutions for extended periods.
-
Concentration Accuracy: Ensure accurate weighing and complete dissolution of the compound when preparing your stock solution. Any undissolved material will lead to a lower actual concentration. Sonication may be recommended to aid dissolution in some solvents.[11]
-
Media Interactions: While specific interactions with all media components are not fully elucidated, amino acids can interact with metal ions present in the media.[13] It is advisable to use a consistent batch of media and serum to minimize variability.
-
Cytotoxicity: As mentioned in the FAQs, higher concentrations of N-Acetyl-DL-methionine can be cytotoxic.[7][11][12] If you observe increased cell death or reduced proliferation, consider performing a dose-response curve to identify a non-toxic working concentration for your specific cell line.
-
-
Workflow for Investigating Cell Culture Variability
Caption: Troubleshooting workflow for cell culture variability.
B. In Vivo Experiments
Issue 2: High variability in animal studies.
-
Question: My in vivo results show a wide spread in data points between animals in the same treatment group. What should I check?
-
Answer:
-
Formulation Stability and Homogeneity: For oral or injectable formulations, ensure that N-Acetyl-DL-methionine is completely dissolved and remains in solution. If using a suspension, ensure it is homogenous before and during administration to each animal.
-
Dosing Accuracy: Verify the accuracy of your dosing volumes and the concentration of your dosing solution.
-
Metabolism and Bioavailability: Be aware that the metabolism of N-acetylated amino acids can vary.[14][15] Factors such as animal strain, age, and health status can influence the bioavailability and, consequently, the observed effect.
-
-
C. Analytical Quantification (HPLC & LC-MS/MS)
Issue 3: Poor peak shape and retention time shifts in HPLC/LC-MS analysis.
-
Question: I am seeing tailing peaks and my retention times are drifting. How can I fix this?
-
Answer:
-
Column Choice and Mobile Phase: For reversed-phase HPLC, a C18 column is commonly used.[16] The mobile phase often consists of an organic solvent like acetonitrile or methanol and an aqueous component with an acid modifier like formic or phosphoric acid.[16] Ensure your mobile phase components are of high purity and are properly degassed.
-
Secondary Interactions: Peak tailing can be caused by interactions with residual silanols on the column. Adjusting the pH of the mobile phase can help to suppress these interactions.
-
Column Contamination: Buildup of matrix components from biological samples can lead to peak shape issues and retention time shifts. Use a guard column and implement a robust column flushing protocol between analytical runs.
-
-
Issue 4: Inaccurate quantification and matrix effects in LC-MS/MS.
-
Question: My quantitative results are not reproducible, and I suspect matrix effects. What can I do?
-
Answer:
-
Sample Preparation: Proper sample preparation is key to minimizing matrix effects.[1][6][13][17][18][19] For plasma or serum samples, protein precipitation followed by dilution is a common approach.[2][5][20][21] Solid-phase extraction (SPE) can provide a cleaner extract.
-
Internal Standards: The use of a stable isotope-labeled internal standard is the most effective way to compensate for matrix-induced ion suppression or enhancement.[17]
-
Chromatographic Separation: Optimize your chromatographic method to ensure that N-Acetyl-DL-methionine is well-separated from co-eluting matrix components that can cause interference.
-
-
Troubleshooting Matrix Effects in LC-MS/MS
Caption: Decision tree for addressing matrix effects in LC-MS/MS.
III. Experimental Protocols
This section provides detailed, step-by-step methodologies for key experiments.
A. Preparation of N-Acetyl-DL-methionine Stock Solution for Cell Culture
-
Weighing: On a calibrated analytical balance, accurately weigh the desired amount of N-Acetyl-DL-methionine powder.
-
Dissolution: In a sterile tube, add the appropriate volume of sterile DMSO or sterile water to achieve the desired stock concentration (e.g., 100 mM).
-
Mixing: Vortex the solution until the powder is completely dissolved. If necessary, use a sonicator to aid dissolution.
-
Sterilization: If using a solvent other than DMSO, sterile-filter the stock solution through a 0.22 µm filter into a new sterile tube.
-
Aliquoting and Storage: Aliquot the stock solution into single-use sterile microcentrifuge tubes. Store the aliquots at -80°C.
B. Sample Preparation from Plasma for LC-MS/MS Analysis
This protocol is a general guideline and should be optimized for your specific application and instrumentation.
-
Thaw Samples: Thaw plasma samples on ice.
-
Protein Precipitation: In a microcentrifuge tube, mix 100 µL of plasma with 10 µL of 30% sulfosalicylic acid.[2][5][20][21]
-
Incubation and Centrifugation: Vortex the mixture for 30 seconds, then incubate at 4°C for 30 minutes. Centrifuge at 12,000 x g for 5 minutes to pellet the precipitated proteins.[2][5][20][21]
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube.
-
Dilution and Internal Standard Addition: Mix 50 µL of the supernatant with 450 µL of an internal standard solution prepared in the initial mobile phase.[2][5][20][21]
-
Analysis: Vortex the final mixture and inject an appropriate volume into the LC-MS/MS system.
IV. Data Presentation
Table 1: Solubility of N-Acetyl-DL-methionine in Common Solvents
| Solvent | Solubility | Notes |
| Water | 125 mg/mL (653.59 mM) | Ultrasonic assistance may be needed.[12] |
| DMSO | 100 mg/mL (522.88 mM) | Use fresh, anhydrous DMSO.[12] |
| Ethanol | 38 mg/mL (198.69 mM) |
Table 2: Recommended Storage Conditions
| Form | Temperature | Duration | Key Considerations |
| Solid Powder | -20°C | Up to 3 years | Tightly sealed container, protect from moisture and air.[3][7][8][9] |
| Stock Solution | -80°C | Up to 6 months | Aliquot to avoid freeze-thaw cycles.[9] |
| Stock Solution | -20°C | Up to 1 month | Aliquot to avoid freeze-thaw cycles.[9] |
V. References
-
Kühnreich, R., & Holzgrabe, U. (2016). Impurity profiling of L-methionine by HPLC on a mixed mode column. Journal of Pharmaceutical and Biomedical Analysis, 122, 118–125. [Link]
-
Kühnreich, R., & Holzgrabe, U. (2016). Impurity profiling of L-methionine by HPLC on a mixed mode column. ResearchGate. [Link]
-
Bhat, K., & Nagasampagi, M. (2017). Development and Validation of an Analytical Method for Related Substances in N-acetyl–L-cysteine Effervescent Tablets by RP-HPLC. Indian Journal of Pharmaceutical Education and Research, 51(4), 93. [Link]
-
Hewavitharana, A. K., & Navaratne, A. (2012). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. LCGC North America, 30(8), 634-641. [Link]
-
Li, W., & Tse, F. L. S. (2011). Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. Journal of Chromatography B, 879(28), 3051–3056. [Link]
-
Heinig, K., & Wirz, T. (2009). Amino acids in the cultivation of mammalian cells. Journal of Cellular Biotechnology, 1(1), 25-37. [Link]
-
N-Acetyl-DL-methionine | C7H13NO3S | CID 6180. (n.d.). PubChem. Retrieved January 10, 2026, from [Link]
-
13-Minute, Comprehensive, Direct LC-MS/MS Analysis of Amino Acids in Plasma. (2021). Restek. [Link]
-
Ciavardelli, D., D'Orazio, M., D'Agostino, D., Pieroni, L., Consalvo, A., Rossi, C., ... & Urbani, A. (2010). Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis. Journal of nucleic acids, 2010. [Link]
-
13-Minute, Comprehensive, Direct LC-MS/MS Analysis of Amino Acids in Plasma. (2021). Restek. [Link]
-
Weng, N., & Halls, T. D. J. (2002). Matrix effects: Causes and solutions. In LC/MS in Drug Bioanalysis (pp. 149-165). Humana Press. [Link]
-
Greilberger, J., Stiegler, P., Greilberger, M., & Wintersteiger, R. (2024). The Influence of N-Acetyl-selenomethionine on Two RONS-Generating Cancer Cell Lines Compared to N-Acetyl-methionine. Cells, 13(11), 937. [Link]
-
Oh, D. Y., Kroll, D. J., & Tirey, D. A. (2005). N-acetyl-L-cysteine and S-sulfo-L-cysteine as stable sources of L-cysteine in cell culture. Biotechnology and bioengineering, 92(6), 738-747. [Link]
-
Analytical Method Development and Validation of Ademetionine: A Detailed Review. (2023). Asian Journal of Pharmaceutical Analysis, 13(2), 79-85. [Link]
-
Funk, J. (n.d.). Amino Acid extraction and quantification. PROMETHEUS – Protocols. Retrieved January 10, 2026, from [Link]
-
Determination of Amino Acid Composition of Cell Culture Media and Protein Hydrosylate Standard. (n.d.). Agilent. Retrieved January 10, 2026, from [Link]
-
Detection of N-acetyl methionine in human and murine brain and neuronal and glial derived cell lines. (2011). Journal of Neurochemistry, 118(2), 187-194. [Link]
-
Detection of N-acetyl methionine in human and murine brain and neuronal and glial derived cell lines. (2011). Journal of Neurochemistry, 118(2), 187-194. [Link]
-
Anraku, M., Tsuruhara, H., & Otagiri, M. (2016). N-acetyl-L-methionine is a superior protectant of human serum albumin against post-translational oxidation as compared to N-acetyl-L-tryptophan. Biochimica et Biophysica Acta (BBA) - General Subjects, 1860(8), 1675–1681. [Link]
-
Hwang, C. S., Shemorry, A., & Varshavsky, A. (2014). The N-Terminal Methionine of Cellular Proteins as a Degradation Signal. Cell, 156(1-2), 158–169. [Link]
-
Process for the production of n-acetyl-l-methionine. (1977). Google Patents.
-
N-Acetyl-methionine. (n.d.). SIELC Technologies. Retrieved January 10, 2026, from [Link]
-
Acetylcysteine degradation product and preparation method and application thereof. (2020). Google Patents.
-
Human Neuronal Cell Lines as An In Vitro Toxicological Tool for the Evaluation of Novel Psychoactive Substances. (2021). International Journal of Molecular Sciences, 22(13), 6806. [Link]
-
Glycine. (n.d.). In Wikipedia. Retrieved January 10, 2026, from [Link]
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potential pro-oxidant effects of N-Acetyl-DL-methionine under certain conditions
A Guide for Researchers on Investigating Potential Pro-oxidant Effects
Welcome to the technical support center for N-Acetyl-DL-methionine (NADL). As Senior Application Scientists, we understand that while NADL is widely recognized for its antioxidant properties, unexpected experimental outcomes can arise. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot the potential for NADL to exhibit pro-oxidant effects under specific experimental conditions. We will delve into the causality behind these phenomena and provide robust, self-validating protocols to ensure the integrity of your results.
Frequently Asked Questions (FAQs)
Q1: Isn't N-Acetyl-DL-methionine considered an antioxidant?
A: Yes, fundamentally. The methionine residue is susceptible to oxidation by nearly all forms of reactive oxygen species (ROS), allowing it to act as a sacrificial scavenger that protects other critical biomolecules from oxidative damage.[1][2] The oxidation of methionine to methionine sulfoxide is a key antioxidant defense mechanism in proteins.[1][3] N-Ac-Met has been shown to be an effective protector of proteins against both photo-oxidation and chemical oxidation.[2][4]
Q2: Under what conditions could a molecule like NADL exhibit pro-oxidant effects?
A: The switch from an antioxidant to a pro-oxidant is often context-dependent and typically involves two key factors:
-
Presence of Transition Metals: Redox-active metals like iron (Fe²⁺/Fe³⁺) or copper (Cu⁺/Cu²⁺) are critical catalysts for generating highly reactive hydroxyl radicals from less reactive species like hydrogen peroxide (H₂O₂), via Fenton or Haber-Weiss reactions. A compound that can reduce the metal ion (e.g., Fe³⁺ to Fe²⁺) can paradoxically fuel this ROS-generating cycle.
-
Concentration and Redox Environment: The overall redox state of the cellular or acellular system can influence a compound's behavior. High concentrations of a reducing agent in the presence of oxygen and transition metals can lead to the generation of superoxide radicals and hydrogen peroxide.
Q3: What is the proposed mechanism for NADL's potential pro-oxidant activity?
A: While direct evidence for NADL is less documented than for its thiol-containing cousin, N-acetylcysteine (NAC), a plausible mechanism involves redox cycling of transition metals. The sulfur atom in the methionine side chain could potentially reduce a transition metal ion (e.g., Fe³⁺ to Fe²⁺). This newly reduced metal ion can then react with endogenous or experimentally introduced hydrogen peroxide to produce the highly damaging hydroxyl radical (•OH). This cycle, if sustained, leads to a net increase in oxidative stress.
Q4: How does this compare to the known pro-oxidant effects of N-Acetylcysteine (NAC)?
A: The comparison is highly relevant. NAC, a widely used antioxidant, is also known to exhibit pro-oxidant effects in a concentration-dependent manner, particularly in the presence of transition metals.[5] NAC's free thiol group can reduce metal ions, fueling Fenton chemistry. It can also auto-oxidize in solution to produce H₂O₂. While NADL lacks a free thiol, its thioether group is still redox-active. Therefore, investigating NADL requires acknowledging the complex behaviors observed with similar sulfur-containing compounds.[5][6]
Q5: What are the practical implications of this potential dual activity for my experiments?
A: The primary implication is the need for rigorous experimental design and careful interpretation of results. If you observe unexpected cytotoxicity, increased markers of oxidative stress (like ROS or lipid peroxidation), or inconsistent results with NADL, you must consider the possibility of a pro-oxidant effect. This requires implementing specific controls and orthogonal assays to validate your findings, as detailed in the troubleshooting guide below.
Troubleshooting Guide: Investigating Unexpected Pro-oxidant Signals
This section addresses specific issues you might encounter during your experiments with NADL.
Issue 1: My cellular ROS assay (e.g., using DCFH-DA) shows a significant increase in fluorescence after NADL treatment, which contradicts its expected antioxidant role.
-
Possible Causality: You may be observing a genuine pro-oxidant effect. This can happen if your cell culture medium contains trace amounts of transition metals (like iron) that are being redox-cycled by NADL. The DCFH-DA probe, while widely used, is also known to be prone to artifacts and can be oxidized by various species, not just H₂O₂.[7][8] Some probes, at high concentrations, can even generate ROS themselves.[9]
-
Troubleshooting & Self-Validation Protocol:
-
Confirm with a Metal Chelator: Co-incubate your cells with NADL and a membrane-permeable metal chelator (e.g., deferoxamine for iron). If the ROS signal is attenuated, it strongly suggests a metal-dependent pro-oxidant mechanism.
-
Use an Orthogonal Assay: Validate your findings with a different type of ROS probe. For example, if you are detecting general ROS with DCFH-DA, try a probe specific for superoxide, such as Dihydroethidium (DHE).[7][10] This helps confirm the identity of the ROS being generated.
-
Run Acellular Controls: Perform the assay in cell-free culture medium containing NADL and the ROS probe. A signal in this system points to a direct chemical reaction between NADL, media components, and the probe, rather than a cellular metabolic event.[11]
-
Include a Positive Control: Use a known pro-oxidant like H₂O₂ or menadione to ensure your assay system is responsive.
-
Include an Antioxidant Control: Use a well-characterized antioxidant like Trolox as a control to confirm that your system can detect ROS scavenging.
-
Issue 2: I'm observing increased lipid peroxidation (e.g., high TBARS/MDA levels) in my NADL-treated samples.
-
Possible Causality: Increased lipid peroxidation is a strong indicator of oxidative damage, often initiated by hydroxyl radicals.[7] This could be a downstream consequence of the metal-dependent ROS generation described in Issue 1. The hydroxyl radical is highly reactive and readily attacks polyunsaturated fatty acids in cell membranes.
-
Troubleshooting & Self-Validation Protocol:
-
Dose-Response and Time-Course: Perform a detailed dose-response curve and a time-course experiment for NADL. Pro-oxidant effects may only appear within a specific concentration range or after a certain incubation period.
-
Confirm with a Secondary Marker: The TBARS assay, while sensitive, can lack specificity.[12] Validate your findings by measuring another marker of lipid peroxidation, such as 4-hydroxy-2-nonenal (4-HNE) adducts, or by using a more specific assay for F₂-isoprostanes.[13]
-
Use Lipid-Soluble Antioxidants: Co-treat with an antioxidant that specifically protects against lipid peroxidation, such as Vitamin E or a U-series antioxidant. If this co-treatment rescues the phenotype, it confirms that lipid peroxidation is the damaging event.
-
Issue 3: My results are highly variable and difficult to reproduce between experiments.
-
Possible Causality: High variability in oxidative stress assays often points to subtle, uncontrolled variables.
-
Reagent Purity & Preparation: The concentration of contaminating transition metals can vary between lots of media or reagents. NADL solutions, if not prepared fresh, may undergo auto-oxidation.
-
Light Exposure: Some fluorescent probes and reagents are light-sensitive.[14]
-
Cellular State: The baseline oxidative stress of your cells can vary with passage number and cell density.[9]
-
-
Troubleshooting & Self-Validation Protocol:
-
Standardize Reagent Preparation: Always prepare NADL solutions fresh for each experiment from a high-purity source. Use ultrapure water and consider treating buffers with Chelex resin to remove divalent cations.
-
Control Environmental Factors: Protect plates and reagents from light.[14] Ensure consistent incubation times and temperatures.[15]
-
Normalize to Cell Number/Protein: Always normalize your final readings (e.g., fluorescence, absorbance) to total protein content or cell number in each well to account for variations in cell seeding or proliferation.
-
Use Internal Plate Controls: On every 96-well plate, include a full set of controls (vehicle, positive control, negative control) to monitor inter-assay variability.
-
Visualized Mechanisms and Workflows
Proposed Mechanism of NADL Pro-oxidant Activity
The following diagram illustrates the hypothetical pathway by which NADL could participate in redox cycling with transition metals to generate hydroxyl radicals.
Caption: Hypothetical NADL-mediated Fenton reaction leading to oxidative stress.
Experimental Workflow for Investigating Pro-oxidant Potential
This workflow provides a logical sequence of experiments to test the hypothesis that NADL is acting as a pro-oxidant in your system.
Caption: A logical workflow for validating potential NADL pro-oxidant effects.
Standardized Experimental Protocols
Here we provide detailed, step-by-step methodologies for the key assays discussed. Adhering to these protocols will enhance reproducibility.
Protocol 1: Cellular Reactive Oxygen Species (ROS) Detection
(Based on the 2',7'-Dichlorodihydrofluorescein Diacetate (DCFH-DA) Assay)
This protocol measures general intracellular ROS levels. DCFH-DA is a cell-permeable compound that is de-esterified intracellularly to non-fluorescent DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[7]
Materials:
-
Cells of interest seeded in a 96-well black, clear-bottom plate.
-
DCFH-DA (prepare a 10 mM stock in DMSO, store at -20°C protected from light).
-
Hanks' Balanced Salt Solution (HBSS) or serum-free medium.
-
NADL, Positive Control (e.g., 500 µM H₂O₂), Negative Control (e.g., 200 µM Trolox), Metal Chelator (e.g., 100 µM Deferoxamine).
-
Fluorescence microplate reader (Excitation: ~488 nm, Emission: ~530 nm).[7]
Procedure:
-
Cell Seeding: Seed cells at an appropriate density in a 96-well plate to achieve ~80-90% confluency on the day of the experiment.[11]
-
Probe Loading:
-
Wash cells twice with 100 µL/well of pre-warmed (37°C) HBSS.
-
Prepare a 10 µM working solution of DCFH-DA in HBSS.
-
Add 100 µL of the DCFH-DA working solution to each well.
-
Incubate for 30-60 minutes at 37°C in the dark.[11]
-
-
Washing: Remove the loading solution and wash cells twice with 100 µL/well of pre-warmed HBSS to remove excess probe.
-
Treatment:
-
Prepare 2X concentrations of your treatments (NADL at various doses, controls) in HBSS.
-
For co-treatment groups (e.g., NADL + Deferoxamine), prepare the combination at 2X.
-
Add 100 µL of the 2X treatment solutions to the appropriate wells.
-
-
Measurement:
-
Immediately place the plate in a pre-warmed (37°C) microplate reader.
-
Measure fluorescence at 5-minute intervals for 1 hour.[11]
-
-
Data Analysis:
-
For each well, calculate the rate of fluorescence increase over time (slope of the kinetic curve).
-
Alternatively, use the fluorescence value at a fixed time point (e.g., 60 minutes).
-
Normalize the fluorescence of treated wells to the vehicle control.
-
Protocol 2: Lipid Peroxidation Assessment
(Based on the Thiobarbituric Acid Reactive Substances (TBARS) Assay for Malondialdehyde (MDA))
This assay quantifies MDA, a major end-product of lipid peroxidation.[7] MDA reacts with thiobarbituric acid (TBA) under high temperature and acidic conditions to form a colored adduct.
Materials:
-
Cell or tissue homogenates.
-
TBA reagent (e.g., 0.5% TBA in 20% trichloroacetic acid (TCA)).[16]
-
MDA standard (e.g., 1,1,3,3-Tetramethoxypropane, which hydrolyzes to MDA).[17]
-
Butylated hydroxytoluene (BHT) to prevent further oxidation during sample processing.[17]
-
Spectrophotometer or microplate reader (Absorbance: ~532 nm).[18]
Procedure:
-
Sample Preparation:
-
Standard Curve: Prepare a series of MDA standards (e.g., 0-20 µM) from the stock.[18]
-
Reaction:
-
In a microcentrifuge tube, add 200 µL of sample supernatant or standard.
-
Add 600 µL of TBA reagent.
-
Vortex briefly to mix.
-
-
Incubation:
-
Measurement:
-
Data Analysis:
-
Plot the absorbance of the standards to generate a standard curve.
-
Calculate the MDA concentration in your samples using the standard curve.
-
Normalize the MDA concentration to the total protein content of the sample (e.g., nmol MDA/mg protein).
-
References
-
Determining Oxidative Damage by Lipid Peroxidation Assay in Rat Serum - Bio-protocol. Available from: [Link]
-
ROS Detection in Cells: Complete Guide to Understanding Reactive Oxygen Species and How to Measure Them Effectively - Amerigo Scientific. Available from: [Link]
-
Lipid Peroxidation Assay - Eagle Biosciences. Available from: [Link]
-
Approaches and Methods to Measure Oxidative Stress in Clinical Samples: Research Applications in the Cancer Field - PMC - NIH. Available from: [Link]
-
Methods for Detection of Mitochondrial and Cellular Reactive Oxygen Species - PMC - NIH. Available from: [Link]
-
LIPID PEROXIDATION PROTOCOL (Health & Packer, 1968). Available from: [Link]
-
An Introduction to Reactive Oxygen Species - Measurement of ROS in Cells - Agilent. Available from: [Link]
-
Methods for estimating lipid peroxidation: An analysis of merits and demerits. Available from: [Link]
-
Pro-oxidant and antioxidant effects of N-acetylcysteine regulate doxorubicin-induced NF-kappa B activity in leukemic cells - NIH. (2011-12-01). Available from: [Link]
-
Troubleshooting the dichlorofluorescein assay to avoid artifacts in measurement of toxicant-stimulated cellular production of reactive oxidant species - PMC - NIH. (2013-02-04). Available from: [Link]
-
Experimental Guidelines for Studies Designed to Investigate the Impact of Antioxidant Supplementation on Exercise Performance - NIH. Available from: [Link]
-
Simultaneously Determined Antioxidant and Pro-Oxidant Activity of Randomly Selected Plant Secondary Metabolites and Plant Extracts - PubMed Central. (2023-09-30). Available from: [Link]
-
Response of Oral and Skin Keratinocytes to Oxidative Stress - MDPI. Available from: [Link]
-
N-Acetylcysteine improves the disturbed thiol redox balance after methionine loading - PubMed. Available from: [Link]
-
N-acetyl-L-methionine is a superior protectant of human serum albumin against post-translational oxidation as compared to N-acetyl-L-tryptophan - PubMed. (2016-04-26). Available from: [Link]
-
ROS-Responsive Methionine-Containing Amphiphilic Peptides Impart Enzyme-Triggered Phase Transition and Antioxidant Cell Protection | Biomacromolecules - ACS Publications. (2024-05-08). Available from: [Link]
-
Anti-Inflammatory and Anti-Oxidant Properties of N-Acetylcysteine: A Fresh Perspective. Available from: [Link]
-
N-Acetylcysteine (NAC): Impacts on Human Health - PMC - PubMed Central. Available from: [Link]
-
Cell Based Exogenous Antioxidant Assay. Available from: [Link]
-
(PDF) Anti-Inflammatory and Anti-Oxidant Properties of N-Acetylcysteine: A Fresh Perspective - ResearchGate. (2024-07-11). Available from: [Link]
-
Analytical Methods Used in Determining Antioxidant Activity: A Review - PMC. Available from: [Link]
-
The Fate of Sulfur Radical Cation of N-Acetyl-Methionine: Deprotonation vs. Decarboxylation - MDPI. (2023-02-05). Available from: [Link]
-
Oxidation of methionine in proteins: roles in antioxidant defense and cellular regulation. Available from: [Link]
-
N-acetyl-L-methionine is a superior protectant of human serum albumin against post-translational oxidation as compared to N-acetyl-L-tryptophan - PubMed Central. (2016-04-26). Available from: [Link]
-
Antioxidant, histopathological and biochemical outcomes of short-term exposure to acetamiprid in liver and brain of rat: The protective role of N-acetylcysteine and S-methylcysteine - PMC - PubMed Central. Available from: [Link]
-
Protective effects of N-acetylcysteine and S-adenosyl-Lmethionine against nephrotoxicity and immunotoxicity induced by ochratoxin A in rats - PubMed Central. Available from: [Link]
-
Oxidation increases the strength of the methionine-aromatic interaction - PMC. (2017-02-22). Available from: [Link]
-
(PDF) Antioxidant Assays: Principles, Methods and Analyses - ResearchGate. (2024-06-22). Available from: [Link]
-
(PDF) Antioxidant effects of methionine, ??-lipoic acid, N-acetylcysteine and homocysteine on lead-induced oxidative stress to erythrocytes in rats - ResearchGate. (2025-08-06). Available from: [Link]
-
Mitigation of Oxidation in Therapeutic Antibody Formulations: a Biochemical Efficacy and Safety Evaluation of N-Acetyl-Tryptophan and L-Methionine - PubMed. (2018-10-02). Available from: [Link]
-
Antioxidant role of methionine-containing intra- and extracellular proteins - PubMed Central. Available from: [Link]
-
The Influence of N-Acetyl-selenomethionine on Two RONS-Generating Cancer Cell Lines Compared to N-Acetyl-methionine - MDPI. (2024-05-29). Available from: [Link]
-
Cysteine and Methionine Deprivation Sensitizes Cells to N-Acetyl Cysteine - UA Campus Repository. (2025-03-07). Available from: [Link]
-
Reduction of N-Acetyl Methionine Sulfoxide in Plants - PMC - NIH. Available from: [Link]
-
Methionine in proteins defends against oxidative stress - PMC - NIH. Available from: [Link]
-
Detection of N-acetyl methionine in human and murine brain and neuronal and glial derived cell lines | Request PDF - ResearchGate. (2025-08-10). Available from: [Link]
Sources
- 1. Oxidation of methionine in proteins: roles in antioxidant defense and cellular regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. N-acetyl-L-methionine is a superior protectant of human serum albumin against post-translational oxidation as compared to N-acetyl-L-tryptophan - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Methionine in proteins defends against oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 4. N-acetyl-L-methionine is a superior protectant of human serum albumin against post-translational oxidation as compared to N-acetyl-L-tryptophan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pro-oxidant and antioxidant effects of N-acetylcysteine regulate doxorubicin-induced NF-kappa B activity in leukemic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antioxidant, histopathological and biochemical outcomes of short-term exposure to acetamiprid in liver and brain of rat: The protective role of N-acetylcysteine and S-methylcysteine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Approaches and Methods to Measure Oxidative Stress in Clinical Samples: Research Applications in the Cancer Field - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Methods for Detection of Mitochondrial and Cellular Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ROS Detection in Cells: Complete Guide to Understanding Reactive Oxygen Species and How to Measure Them Effectively - Amerigo Scientific [amerigoscientific.com]
- 10. How can ROS be measured or detected in living cells? | AAT Bioquest [aatbio.com]
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- 12. agilent.com [agilent.com]
- 13. Experimental Guidelines for Studies Designed to Investigate the Impact of Antioxidant Supplementation on Exercise Performance - PMC [pmc.ncbi.nlm.nih.gov]
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- 17. eaglebio.com [eaglebio.com]
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minimizing N-Acetyl-DL-methionine interference with fluorescence-based assays
Answering the user's request.## Technical Support Center: N-Acetyl-DL-Methionine Assay Interference
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and practical solutions for minimizing interference caused by N-Acetyl-DL-methionine (NADL-Met) in fluorescence-based assays. NADL-Met is a common supplement and stabilizer in biological formulations, but its physicochemical properties can present significant challenges to assay accuracy. This resource is designed to help you identify, understand, and overcome these challenges.
Part 1: Frequently Asked Questions (FAQs)
This section provides quick answers to the most common issues encountered when working with NADL-Met.
Q1: Why is my fluorescence signal unexpectedly low after adding a formulation containing N-Acetyl-DL-methionine?
Your signal may be low due to fluorescence quenching. NADL-Met, like its parent amino acid methionine, can quench the signal of certain fluorophores through collisional interactions.[1] This is particularly relevant for blue-to-green emitting dyes.[1] It can also be caused by the "inner filter effect" if NADL-Met absorbs light at the excitation or emission wavelength of your fluorophore.[2]
Q2: Is N-Acetyl-DL-methionine itself fluorescent?
Yes, NADL-Met exhibits intrinsic fluorescence (autofluorescence). Photoluminescence studies have shown it has an emission peak around 350 nm.[3] This can create high background noise and interfere with assays that use fluorophores in the UV or near-UV range, such as DAPI, Hoechst, or tryptophan.
Q3: My assay measures reactive oxygen species (ROS). Can NADL-Met interfere with it?
Absolutely. NADL-Met is an effective antioxidant and ROS scavenger, often used to protect therapeutic proteins from oxidation.[4][5][6] It will directly react with and neutralize ROS (e.g., H₂O₂, •OH) and RNS in your sample, leading to a significant underestimation of their presence.[7][8]
Q4: Can I simply subtract the signal from a "NADL-Met only" well to correct my data?
While a necessary control, simple background subtraction is often insufficient. It can correct for direct autofluorescence but will not account for quenching, the inner filter effect, or chemical reactions with your analyte (like ROS).[2][9] These phenomena are interactive and depend on the presence of all assay components (fluorophore, analyte, etc.).
Part 2: In-Depth Troubleshooting Guides
This section explores the mechanisms of interference in detail and provides structured approaches to diagnose and solve them.
Guide 1: Diagnosing and Mitigating Signal Quenching
Q: What are the primary mechanisms by which NADL-Met quenches fluorescence?
NADL-Met can reduce fluorescence intensity via two main physical mechanisms:
-
Collisional (Dynamic) Quenching: The sulfur atom in the methionine side chain is electron-rich and can interact with the excited state of a fluorophore upon collision. This interaction provides a non-radiative pathway for the fluorophore to return to its ground state, effectively "quenching" the fluorescence without permanently altering the dye.[1] Studies have identified methionine as a quencher for dyes like Alexa Fluor 488.[1]
-
Inner Filter Effect (IFE): This occurs when a substance in the solution absorbs light at either the excitation wavelength (primary IFE) or the emission wavelength (secondary IFE) of the fluorophore.[2][9] This prevents light from reaching the fluorophore or prevents emitted light from reaching the detector. While NADL-Met's primary absorbance is in the deep UV, significant concentrations can cause absorbance tails that extend into the working range of some UV-excitable dyes.
Q: How can I experimentally determine if quenching is occurring?
A titration experiment is the most direct method. This involves measuring the fluorescence of a fixed concentration of your fluorophore in the presence of increasing concentrations of NADL-Met.
-
If collisional quenching is the primary cause: You will observe a systematic, concentration-dependent decrease in fluorescence intensity. This relationship can be analyzed using a Stern-Volmer plot.
-
If the inner filter effect is significant: The signal decrease will be particularly pronounced at higher concentrations and can often be corrected mathematically if the absorbance spectrum of NADL-Met is known.[9]
See Protocol A for a detailed methodology on performing an interference titration.
Q: What are the most effective solutions for overcoming quenching by NADL-Met?
-
Reduce NADL-Met Concentration: If experimentally feasible, dilute the sample to a concentration where NADL-Met's quenching effect is negligible.
-
Switch to a Red-Shifted Fluorophore: Quenching is often dependent on the specific electronic properties of the fluorophore. Dyes that excite and emit at longer wavelengths (e.g., Cy5, Alexa Fluor 647) are generally less susceptible to quenching by amino acid residues.[1]
-
Sample Cleanup: Prior to fluorescence measurement, remove the NADL-Met from your sample. Techniques like solid-phase extraction (SPE) or buffer exchange spin columns can effectively separate the small molecule NADL-Met from larger analytes like proteins. See Protocol B .
-
Mathematical Correction: For the inner filter effect, if you have access to a spectrophotometer, you can measure the absorbance of your sample at the excitation and emission wavelengths and apply a correction factor.[9]
Guide 2: Managing Autofluorescence Interference
Q: At which wavelengths does NADL-Met cause autofluorescence interference?
The primary interference is in the near-UV and blue regions of the spectrum. A study on crystalline NADL-Met identified a photoluminescence emission peak at 350 nm .[3] This can interfere with common fluorophores used for DNA staining (Hoechst, DAPI) and probes that emit in the blue channel.
| Property | Value | Source |
| Chemical Formula | C₇H₁₃NO₃S | [10] |
| Molecular Weight | 191.25 g/mol | [10] |
| Photoluminescence | Emission peak at 350 nm | [3] |
Q: How can I design my experiment to avoid NADL-Met autofluorescence?
The best strategy is avoidance:
-
Use Fluorophores with Red-Shifted Spectra: Select probes that excite and emit well above the interference range (e.g., >500 nm). Probes like Rhodamine, Cy3, Texas Red, and Cy5 are excellent choices.
-
Band-Pass Filters: Ensure your instrument's emission filter is narrow and specific to your fluorophore, minimizing the collection of background light from the 350 nm region.
Q: If I cannot change my fluorophore, how do I correct for the autofluorescence?
-
Proper Controls: Always run parallel control samples containing the assay buffer and NADL-Met at the exact same concentration as your experimental samples, but without the fluorophore or analyte. The signal from this well represents the background you must subtract. See Protocol C .
-
Spectral Unmixing: If you are using a confocal microscope or plate reader with spectral detection capabilities, you can measure the emission spectrum of NADL-Met alone and use this information to computationally subtract its contribution from your experimental samples' spectra.
Guide 3: Addressing Direct Chemical Interference
Q: How does NADL-Met interfere with assays for Reactive Oxygen Species (ROS) and Reactive Nitrogen Species (RNS)?
NADL-Met is a potent antioxidant.[4][5] Its methionine side chain is readily oxidized, allowing it to act as a sacrificial scavenger for ROS and RNS.[11] In an assay designed to measure these species, NADL-Met will compete with your fluorescent probe (e.g., DCFH-DA, Amplex® Red, MitoSOX™ Red) for the ROS/RNS, thereby neutralizing the analyte before it can be detected.[7][12] This leads to a false negative or a significant under-reporting of oxidative stress.
Q: What are the solutions for running ROS/RNS assays on samples containing NADL-Met?
This is the most challenging form of interference to correct with post-processing. The primary goal must be to separate the interferent from the assay system.
-
Remove NADL-Met Before the Assay: If you are measuring ROS in a cell-free sample (e.g., a protein formulation), use a buffer exchange or desalting column to remove the NADL-Met immediately before adding the ROS detection reagent.
-
Modify Cell Culture Conditions: If you are measuring intracellular ROS, the ideal solution is to temporarily replace the NADL-Met-containing medium with a methionine-free or NADL-Met-free medium for the duration of the experiment.[13] Ensure the cells are washed thoroughly before adding the ROS probe.
-
Use an Alternative Methionine Source: If methionine is required for cell health during the assay, consider using L-methionine instead of NADL-Met if the formulation allows, as its interference profile may be different and is more extensively characterized in cell culture literature.[14]
Part 3: Detailed Experimental Protocols
Protocol A: Performing a NADL-Met Interference Titration
This protocol helps quantify the extent of interference (quenching or autofluorescence) from NADL-Met.
-
Prepare a Fluorophore Working Solution: Prepare your fluorescent probe at the final concentration used in your assay in the assay buffer.
-
Prepare a High-Concentration NADL-Met Stock: Prepare a 10x or 20x stock of NADL-Met in the same assay buffer.
-
Set Up a 96-well Plate:
-
Columns 1-3 (Titration): Add the fluorophore working solution to each well. Then, create a serial dilution of your NADL-Met stock across the wells, starting from the highest concentration you expect in your experiment down to zero.
-
Columns 4-6 (Autofluorescence Control): Add assay buffer only. Perform the same serial dilution of NADL-Met as in columns 1-3. This will measure the intrinsic fluorescence of NADL-Met alone.
-
Columns 7-9 (Positive Control): Add only the fluorophore working solution (zero NADL-Met). This is your baseline 100% signal.
-
Columns 10-12 (Buffer Blank): Add only assay buffer.
-
-
Incubate: Incubate the plate under the same conditions as your actual assay (time, temperature).
-
Read Fluorescence: Measure the fluorescence on a plate reader using the appropriate excitation and emission wavelengths for your fluorophore.
-
Analyze Data:
-
Subtract the average blank reading (Cols 10-12) from all other wells.
-
Plot the fluorescence from the autofluorescence control (Cols 4-6) versus NADL-Met concentration. This shows the direct signal contribution from NADL-Met.
-
Subtract the autofluorescence curve from the titration curve (Cols 1-3). The resulting plot of (Fluorescence vs. [NADL-Met]) will reveal the true quenching effect.
-
Protocol B: Sample Cleanup via Spin Column to Remove NADL-Met
This protocol is for removing NADL-Met from protein samples before a fluorescence assay.
-
Select a Spin Column: Choose a desalting or buffer exchange spin column with a molecular weight cutoff (MWCO) appropriate for your analyte. For example, for an antibody (~150 kDa), a 10K MWCO column is suitable.
-
Equilibrate the Column: Equilibrate the column with your assay buffer according to the manufacturer's instructions. This usually involves adding buffer and centrifuging to remove the storage solution.
-
Load Sample: Add your sample containing the analyte and NADL-Met to the top of the column resin.
-
Centrifuge: Centrifuge the column according to the manufacturer's protocol. The centrifugal force will move your high-molecular-weight analyte through the column into the collection tube, while the small NADL-Met molecules (191.25 Da) will be trapped in the pores of the resin and retained.
-
Collect Sample: Your purified, NADL-Met-free sample is now in the collection tube.
-
Validation (Optional): To confirm removal, you can analyze the flow-through using an appropriate method if available (e.g., HPLC). For the purposes of the fluorescence assay, a successful outcome will be the recovery of the expected signal.
Protocol C: Setting up a Control Plate for Accurate Background Subtraction
A well-designed control set is critical for generating trustworthy data.
-
Experimental Wells: Contain all components: analyte, fluorophore, and the sample with NADL-Met.
-
Negative Control (No Analyte): Contain all components EXCEPT the analyte. This helps determine the signal in the absence of a positive reaction.
-
Autofluorescence Control (No Fluorophore): Contain the analyte and the sample with NADL-Met, but NO fluorescent probe. This measures the combined background from your sample and NADL-Met.
-
Buffer + NADL-Met Control: Contain only the assay buffer and NADL-Met. This isolates the fluorescence of NADL-Met itself.
-
Buffer Blank: Contain only the assay buffer. This is the instrument baseline.
Calculation for Corrected Signal: Corrected Signal = (Experimental Well) - (Autofluorescence Control)
This calculation provides a more accurate result than simply subtracting the buffer blank, as it accounts for background contributions from multiple sources.
References
-
Dieterich, D. C., et al. (2010). Metabolic Labeling with Noncanonical Amino Acids and Visualization by Chemoselective Fluorescent Tagging. Current Protocols in Cell Biology, Chapter 7: Unit 7.11. Available at: [Link]
-
Moovendaran, K., & Natarajan, S. (2015). Growth of bulk single crystal of N-acetyl DL-methionine and its spectral characterization. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 135, 317-320. Available at: [Link]
-
SIELC Technologies. (2018). N-Acetyl-methionine. Available at: [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 6180, N-Acetyl-DL-methionine. Available at: [Link]
-
Jeon, Y., et al. (2017). Highly chromophoric Cy5-methionine for N-terminal fluorescent tagging of proteins in eukaryotic translation systems. Scientific Reports, 7(1), 11529. Available at: [Link]
-
AZoM. (2019). How to Determine Reaction Kinetics for Hydrolysis of N-Acetyl-DL-Methionine. Available at: [Link]
-
National Center for Biotechnology Information. (2015). Assay Guidance Manual: Interference with Fluorescence and Absorbance. Available at: [Link]
-
Kalyanaraman, B., et al. (2014). Towards selective detection of reactive oxygen and nitrogen species with the use of fluorogenic probes – limitations, progress, and perspectives. Cell and Tissue Research, 358(2), 345-364. Available at: [Link]
-
ResearchGate. (2022). What could be the probable reason for getting the low fluorescence reading in kit based methionine assay?. Available at: [Link]
-
Amaral, A., et al. (2021). Fluorescent probes for the detection of reactive oxygen species in human spermatozoa. Reproduction, 162(5), F107-F119. Available at: [Link]
-
News-Medical.Net. (2019). Using Reaction Kinetics for Hydrolysis of N-Acetyl-DL-Methionine. Available at: [Link]
-
Fronczek, M. N., et al. (2022). Evaluating the Effect of Dye-Dye Interactions of Xanthene-Based Fluorophores in the Fluorosequencing of Peptides. Bioconjugate Chemistry, 33(6), 1126-1135. Available at: [Link]
-
Ueno, T., et al. (2011). Recent advances in fluorescent probes for the detection of reactive oxygen species. Journal of Clinical Biochemistry and Nutrition, 48(1), 40-45. Available at: [Link]
-
Boggs, R. W., et al. (1983). Comparative metabolism of L-methionine and N-acetylated derivatives of methionine. Journal of Nutrition, 113(8), 1538-1545. Available at: [Link]
-
Zoltowski, B. D., et al. (2015). Peripheral methionine residues impact flavin photoreduction and protonation in an engineered LOV-domain light sensor. Journal of Biological Chemistry, 290(10), 6279-6292. Available at: [Link]
-
Bertolotti, A., et al. (2016). N-acetyl-L-methionine is a superior protectant of human serum albumin against post-translational oxidation as compared to N-acetyl-L-tryptophan. Journal of Pharmaceutical and Biomedical Analysis, 125, 389-397. Available at: [Link]
-
Setsukinai, K., et al. (2003). Bioimaging Probes for Reactive Oxygen Species and Reactive Nitrogen Species. Chemical & Pharmaceutical Bulletin, 51(9), 1091-1097. Available at: [Link]
-
Liu, Y., et al. (2012). Rapid Determination of Enzyme Kinetics from Fluorescence: Overcoming the Inner Filter Effect. Journal of Fluorescence, 22(5), 1243-1249. Available at: [Link]
-
Malicka, J., et al. (2003). Release of the self-quenching of fluorescence near silver metallic surfaces. Journal of Biomedical Optics, 8(3), 472-478. Available at: [Link]
-
Van Simaeys, D., et al. (2021). Differences in cell death in methionine versus cysteine depletion. Amino Acids, 53(5), 725-737. Available at: [Link]
-
Yang, Y. S., et al. (2018). Mitigation of Oxidation in Therapeutic Antibody Formulations: a Biochemical Efficacy and Safety Evaluation of N-Acetyl-Tryptophan and L-Methionine. Journal of Pharmaceutical Sciences, 107(10), 2567-2575. Available at: [Link]
-
LICORbio. (2021). Troubleshooting | Fluorescence: Detection. YouTube. Available at: [Link]
-
Ranjit, S., et al. (2013). Mechanisms of Quenching of Alexa Fluorophores by Natural Amino Acids. The Journal of Physical Chemistry B, 117(16), 4579-4586. Available at: [Link]
-
Yang, Y. S., et al. (2018). Mitigation of Oxidation in Therapeutic Antibody Formulations: A Biochemical Efficacy and Safety Evaluation of N-Acetyl-Tryptophan and L-Methionine. Journal of Pharmaceutical Sciences, 107(10), 2567-2575. Available at: [Link]
Sources
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- 3. Growth of bulk single crystal of N-acetyl DL-methionine and its spectral characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. N-acetyl-L-methionine is a superior protectant of human serum albumin against post-translational oxidation as compared to N-acetyl-L-tryptophan - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. Bioimaging Probes for Reactive Oxygen Species and Reactive Nitrogen Species - PMC [pmc.ncbi.nlm.nih.gov]
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- 12. Fluorescent probes for the detection of reactive oxygen species in human spermatozoa - PMC [pmc.ncbi.nlm.nih.gov]
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- 14. Comparative metabolism of L-methionine and N-acetylated derivatives of methionine - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to N-Acetyl-DL-methionine and N-Acetylcysteine (NAC) as Antioxidants for Researchers and Drug Development Professionals
In the landscape of antioxidant research and therapeutic development, N-Acetylcysteine (NAC) has long been a benchmark compound, recognized for its robust cytoprotective and antioxidant properties. However, the exploration of related sulfur-containing amino acid derivatives, such as N-Acetyl-DL-methionine, is opening new avenues for investigation. This guide provides a detailed, evidence-based comparison of N-Acetyl-DL-methionine and NAC, designed for researchers, scientists, and drug development professionals. We will delve into their mechanisms of action, present comparative experimental data, and provide detailed protocols for their evaluation, empowering you to make informed decisions in your research and development endeavors.
Introduction: Two Sides of the Sulfur Coin
Both N-Acetyl-DL-methionine and N-Acetylcysteine are acetylated forms of the sulfur-containing amino acids methionine and cysteine, respectively. This N-acetylation enhances their bioavailability and stability, making them suitable for therapeutic and research applications. While both compounds are lauded for their antioxidant capabilities, their primary mechanisms of action and metabolic fates differ, leading to distinct profiles of efficacy and application.
N-Acetylcysteine (NAC) is a well-established antioxidant and is on the World Health Organization's List of Essential Medicines. It is widely used as a mucolytic agent and as an antidote for acetaminophen (paracetamol) overdose[1]. Its antioxidant effects are multifaceted, stemming from its ability to replenish intracellular glutathione (GSH) stores, directly scavenge reactive oxygen species (ROS), and reduce disulfide bonds[1][2][3].
N-Acetyl-DL-methionine , a derivative of the essential amino acid methionine, also plays a crucial role in the body's antioxidant defense system. Methionine itself is a precursor for the synthesis of S-adenosylmethionine (SAMe) and, via the transsulfuration pathway, cysteine[4]. This positions N-Acetyl-DL-methionine as an indirect contributor to GSH synthesis and a molecule with direct ROS scavenging potential[4].
Mechanisms of Antioxidant Action: A Tale of Two Pathways
The antioxidant efficacy of both compounds is intrinsically linked to their role in glutathione metabolism. Glutathione, a tripeptide of glutamate, cysteine, and glycine, is the most abundant endogenous antioxidant in mammalian cells.
The Central Role of Glutathione (GSH) Synthesis
The synthesis of GSH is a two-step enzymatic process, with the availability of cysteine being the rate-limiting factor. Both N-Acetyl-DL-methionine and NAC act as cysteine pro-drugs, albeit through different metabolic routes.
-
N-Acetylcysteine (NAC): NAC is readily deacetylated in the body to form L-cysteine, which can then be directly incorporated into glutathione. This direct conversion makes NAC a highly efficient precursor for GSH synthesis.
-
N-Acetyl-DL-methionine: Following deacetylation to yield methionine, this amino acid enters the methionine cycle to produce S-adenosylmethionine (SAMe). SAMe is a universal methyl donor and is subsequently converted to S-adenosylhomocysteine (SAH), which is then hydrolyzed to homocysteine. Homocysteine can then enter the transsulfuration pathway to be irreversibly converted to cystathionine and then to cysteine[1][2][3][5][6]. This pathway is particularly active in the liver.
The following diagram illustrates the convergence of both compounds on the glutathione synthesis pathway:
Beyond Glutathione: Direct Antioxidant and Other Mechanisms
While their roles as GSH precursors are paramount, both molecules possess other antioxidant properties:
-
NAC: The free thiol group in NAC can directly scavenge certain ROS. Additionally, NAC can reduce disulfide bonds in proteins, which is the basis for its mucolytic activity[2]. More recent research has highlighted that NAC can also trigger the production of hydrogen sulfide (H₂S) and sulfane sulfur species, which have their own potent antioxidant and cytoprotective effects[5].
-
N-Acetyl-DL-methionine: Methionine residues in proteins are known to be susceptible to oxidation and can act as endogenous antioxidants. N-Acetyl-DL-methionine can similarly act as a direct scavenger of oxidizing molecules[4]. Studies have also shown its effectiveness in protecting proteins from oxidation[7][8][9].
Comparative Experimental Data: An In Vivo Head-to-Head
A key study provides a direct comparison of the antioxidant and hepatoprotective effects of N-Acetyl-DL-methionine and NAC in a rat model of paracetamol (acetaminophen)-induced liver toxicity[4][10]. This model is highly relevant as paracetamol overdose leads to severe oxidative stress through the depletion of hepatic glutathione stores.
The table below summarizes the key findings from this study, showcasing the impact of N-Acetyl-DL-methionine and NAC on markers of oxidative stress and antioxidant defense in the liver.
| Parameter | Paracetamol (PA) Only | PA + N-Acetylcysteine (NAC) | PA + N-Acetyl-DL-methionine (NAM) |
| Malondialdehyde (MDA) (nmol/g tissue) | 102.3 ± 15.6 | 63.56 ± 9.84 | 54.13 ± 13.9 |
| Nitric Oxide (NO) (μmol/g tissue) | 845.2 ± 132.7 | 566.0 ± 94.18 | 520.0 ± 124.6 |
| Reduced Glutathione (GSH) (μg/g tissue) | 289.7 ± 65.4 | 494.4 ± 94.35 | 449.3 ± 111.9 |
Data adapted from Saleem et al., 2018.[4][10]
Interpretation of the Data:
-
Lipid Peroxidation (MDA): Both NAC and N-Acetyl-DL-methionine significantly reduced the levels of MDA, a marker of lipid peroxidation and oxidative damage. Notably, N-Acetyl-DL-methionine showed a trend towards a greater reduction in MDA compared to NAC.
-
Nitric Oxide (NO): Elevated NO levels can contribute to oxidative stress. Both compounds effectively lowered the increased NO levels induced by paracetamol, with N-Acetyl-DL-methionine demonstrating a slightly more pronounced effect.
-
Glutathione (GSH): As expected, both compounds were effective in replenishing the depleted hepatic GSH levels. NAC resulted in a higher mean GSH level compared to N-Acetyl-DL-methionine in this study, which aligns with its more direct role as a cysteine precursor.
These in vivo findings suggest that while both compounds are potent antioxidants, N-Acetyl-DL-methionine may have a slight edge in mitigating certain markers of oxidative damage in this specific model, whereas NAC appears to be more efficient at restoring GSH levels.
Experimental Protocols for In Vitro Antioxidant Capacity Assessment
To provide a more direct comparison of the radical scavenging abilities of N-Acetyl-DL-methionine and NAC, standardized in vitro assays are essential. Below are detailed, step-by-step methodologies for the DPPH and ABTS assays, which are commonly used to evaluate antioxidant capacity.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate an electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.
Protocol:
-
Reagent Preparation:
-
Prepare a 0.1 mM solution of DPPH in methanol. Store in a dark, airtight container.
-
Prepare stock solutions of N-Acetyl-DL-methionine and NAC (e.g., 10 mM) in a suitable solvent (e.g., methanol or water).
-
Prepare a series of dilutions of the test compounds and a positive control (e.g., Trolox or Ascorbic Acid) to generate a concentration-response curve.
-
-
Assay Procedure:
-
In a 96-well microplate, add 100 µL of the DPPH solution to each well.
-
Add 100 µL of the different concentrations of the test compounds, positive control, or blank (solvent only) to the wells.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution with the blank, and A_sample is the absorbance of the DPPH solution with the test compound.
-
Determine the IC₅₀ value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) for each compound by plotting the percentage of scavenging activity against the concentration.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•⁺), a blue-green chromophore. The reduction of ABTS•⁺ by the antioxidant results in a loss of color, which is monitored spectrophotometrically.
Protocol:
-
Reagent Preparation:
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
To generate the ABTS•⁺ stock solution, mix the ABTS and potassium persulfate solutions in equal volumes and allow the mixture to stand in the dark at room temperature for 12-16 hours.
-
On the day of the assay, dilute the ABTS•⁺ stock solution with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Prepare stock solutions and serial dilutions of N-Acetyl-DL-methionine, NAC, and a positive control (e.g., Trolox) as described for the DPPH assay.
-
-
Assay Procedure:
-
In a 96-well microplate, add 190 µL of the diluted ABTS•⁺ solution to each well.
-
Add 10 µL of the different concentrations of the test compounds, positive control, or blank to the wells.
-
Incubate the plate at room temperature for 6 minutes.
-
Measure the absorbance at 734 nm.
-
-
Data Analysis:
-
Calculate the percentage of ABTS•⁺ scavenging activity using a similar formula as for the DPPH assay.
-
The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which compares the antioxidant capacity of a compound to that of Trolox.
-
The following diagram outlines a general workflow for the comparative evaluation of these antioxidants.
Conclusion and Future Directions
This guide provides a comprehensive comparison of N-Acetyl-DL-methionine and N-Acetylcysteine as antioxidants, grounded in their biochemical pathways and supported by in vivo experimental data.
Key Takeaways:
-
Mechanism: Both compounds are effective antioxidants primarily through their roles as precursors for glutathione synthesis. NAC provides a more direct route to cysteine, while N-Acetyl-DL-methionine contributes via the transsulfuration pathway.
-
In Vivo Efficacy: In a model of acute oxidative stress, both compounds demonstrated significant protective effects. N-Acetyl-DL-methionine showed a tendency for better reduction of lipid peroxidation and nitric oxide, while NAC was more effective at replenishing glutathione levels.
-
Application: The choice between N-Acetyl-DL-methionine and NAC will depend on the specific research or therapeutic context. For applications requiring rapid and direct replenishment of cysteine and glutathione, NAC may be the preferred choice. However, N-Acetyl-DL-methionine's role in the broader methionine cycle and its potential for mitigating specific markers of oxidative damage warrant further investigation, particularly in chronic conditions.
For drug development professionals and researchers, this comparative analysis underscores the importance of looking beyond established compounds like NAC. The nuanced differences in the mechanisms and efficacy of molecules like N-Acetyl-DL-methionine present opportunities for developing novel therapeutic strategies for a range of oxidative stress-related diseases. Further head-to-head studies using a battery of in vitro and in vivo models are encouraged to fully elucidate the comparative antioxidant profiles of these promising compounds.
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Ezeriņa, D., Takano, Y., Hanaoka, K., Urano, Y., & Dick, T. P. (2018). N-acetyl cysteine functions as a fast-acting antioxidant by triggering intracellular H2S and sulfane sulfur production. Cell Chemical Biology, 25(4), 447-459.e4. [Link]
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Aldini, G., Altomare, A., Baron, G., Vistoli, G., Carini, M., Borsani, L., & Sergio, F. (2018). N-Acetylcysteine as an antioxidant and disulphide breaking agent: the reasons why. Free Radical Research, 52(7), 751-762. [Link]
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Pedre, B., Barayeu, U., Ezeriņa, D., & Dick, T. P. (2021). The mechanism of action of N-acetylcysteine (NAC): The emerging role of H2S and sulfane sulfur species. Pharmacology & therapeutics, 228, 107916. [Link]
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Saleem, T. H., El-Abhar, H. S., Al-Azizi, M. M., & Hassan, M. H. (2018). Comparative Protective Effects of N-Acetylcysteine, N-Acetyl Methionine, and N-Acetyl Glucosamine against Paracetamol and Phenacetin Therapeutic Doses–Induced Hepatotoxicity in Rats. Oxidative Medicine and Cellular Longevity, 2018. [Link]
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Life Extension. (n.d.). Glutathione vs. NAC: Which Antioxidant Is Best for Your Liver?. Life Extension. [Link]
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Terneus, M. V., Brown, J. M., Carpenter, A. B., & Valentovic, M. A. (2008). Comparison of S-Adenosyl-L-methionine (SAMe) and N-Acetylcysteine (NAC) Protective Effects on Hepatic Damage when Administered After Acetaminophen Overdose. Toxicology, 244(1), 25-34. [Link]
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Invigor Medical. (2022, October 25). NAC vs. Glutathione: How They Work in the Body. Invigor Medical. [Link]
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Terneus, M. V., Kiningham, K. K., Carpenter, A. B., Sullivan, D. M., & Valentovic, M. A. (2007). Comparison of S-adenosyl-L-methionine and N-acetylcysteine protective effects on acetaminophen hepatic toxicity. Journal of Pharmacology and Experimental Therapeutics, 320(1), 99-107. [Link]
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Terneus, M. V., Brown, J. M., & Valentovic, M. A. (2008). Comparison of S-Adenosyl-L-methionine and N-Acetylcysteine Protective Effects on Acetaminophen Hepatic Toxicity. ResearchGate. [Link]
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Saleem, T. H., El-Abhar, H. S., Al-Azizi, M. M., & Hassan, M. H. (2018). Comparative protective effects of N- acetyl cysteine, N- acetyl methionine and N-acetyl glucosamine against paracetamol and phenacetin- therapeutic doses induced hepatotoxicity in rats. ResearchGate. [Link]
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Zhou, Z., et al. (2024). N-acetyl-l-methionine dietary supplementation improves meat quality by oxidative stability of finishing Angus heifers. Meat Science, 214, 109499. [Link]
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Kouno, Y., et al. (2016). N-acetyl-L-methionine is a superior protectant of human serum albumin against post-translational oxidation as compared to N-acetyl-L-tryptophan. Biochemistry and biophysics reports, 7, 143-150. [Link]
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Salisbury, C. M., et al. (2018). Mitigation of Oxidation in Therapeutic Antibody Formulations: a Biochemical Efficacy and Safety Evaluation of N-Acetyl-Tryptophan and L-Methionine. Pharmaceutical research, 35(11), 225. [Link]
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Comparative In Vivo Efficacy of N-Acetyl-DL-Methionine and L-Methionine: A Technical Guide
This guide provides a comprehensive comparison of the in vivo efficacy of N-Acetyl-DL-methionine (NADL-Met) and the essential amino acid L-methionine. Designed for researchers, scientists, and professionals in drug development and animal nutrition, this document delves into the metabolic fates, bioavailability, and functional equivalence of these two compounds, supported by experimental data and established scientific principles.
Introduction: Methionine and its N-Acetyl Derivative
L-methionine is a sulfur-containing essential amino acid, indispensable for protein synthesis, transmethylation reactions, and the synthesis of crucial metabolites like cysteine, taurine, and the primary endogenous antioxidant, glutathione.[1][2] Its central role in cellular metabolism makes it a critical component in pharmaceutical formulations, clinical nutrition, and animal feed.[1][2][3]
N-Acetyl-DL-methionine (NADL-Met) is a derivative of methionine, synthesized by the acetylation of the amino group.[3][4] It is supplied as a racemic mixture, containing both N-Acetyl-L-methionine and N-Acetyl-D-methionine. This modification raises critical questions about its in vivo handling: Is it a bioavailable source of L-methionine? How does its efficacy compare to the free L-methionine form? This guide aims to answer these questions by examining the underlying biochemical pathways and presenting the experimental evidence.
Metabolic Pathways and Bioavailability: A Tale of Two Isomers
The fundamental difference in the in vivo efficacy between L-methionine and NADL-Met lies in their absorption and metabolic activation. L-methionine is directly recognized and utilized by the body, whereas NADL-Met must first be processed to release free methionine.
L-Methionine Metabolism
L-methionine is readily absorbed in the small intestine and enters circulation. Its primary metabolic role begins with its conversion to S-adenosylmethionine (SAM), the universal methyl donor for countless biological reactions, including DNA and protein methylation.[5][6][7] The metabolic cascade, known as the methionine cycle, is central to cellular function and regeneration of methionine from homocysteine.[7][8]
Caption: L-Methionine Metabolic Cycle.
N-Acetyl-DL-Methionine Metabolism
NADL-Met is a pro-drug that requires enzymatic action to become biologically active. Its efficacy is entirely dependent on the stereospecificity of the enzymes responsible for its conversion.
-
N-Acetyl-L-Methionine (NAL-Met): The L-isomer of the acetylated form is effectively hydrolyzed by acylase enzymes (specifically aminoacylase-1), which are abundant in the kidney and liver.[9] This deacetylation reaction cleaves the acetyl group, releasing free L-methionine, which then enters the same metabolic pathways as dietary L-methionine.[10] Studies using radiolabeled isotopes have confirmed that L-methionine derived from N-acetyl-L-methionine is metabolically equivalent to free L-methionine, showing similar tissue distribution and incorporation into proteins.[10]
-
N-Acetyl-D-Methionine (NAD-Met): In stark contrast, the D-isomer is a poor substrate for the deacylating enzymes in most animals.[10][11] Consequently, it is not efficiently converted to D-methionine, and its acetate moiety is not readily metabolized.[10] This makes the N-Acetyl-D-methionine component of the racemic mixture largely unavailable biologically.[11]
This is a critical distinction from DL-methionine, where the D-isomer can be converted to L-methionine via D-amino acid oxidase.[12][13] The N-acetylation of the D-isomer appears to prevent this conversion pathway, drastically reducing its utility.
Caption: Metabolic Fate of N-Acetyl-DL-Methionine.
Comparative Efficacy: A Review of In Vivo Experimental Data
The metabolic differences described above are directly reflected in functional outcomes observed in vivo, such as growth promotion, antioxidant capacity, and toxicity.
Growth Promotion and Nutritional Value
The ability of a methionine source to promote growth is the ultimate test of its bioavailability.
-
Animal Studies: Multiple studies in rats and chicks have demonstrated that pure N-Acetyl-L-methionine is nutritionally equivalent to L-methionine, promoting growth with 100% relative efficacy.[10][11][14] Conversely, N-Acetyl-D-methionine shows zero efficacy in supporting growth.[11]
Antioxidant and Hepatoprotective Effects
Methionine is a precursor to glutathione (GSH), a key intracellular antioxidant. The delivery of a usable form of methionine is therefore crucial for cellular protection against oxidative stress.
-
GSH Synthesis: Studies in mice have shown that administration of N-Acetyl-DL-methionine can inhibit the decrease of hepatic glutathione, indicating its role in supporting GSH synthesis and protecting the liver.[15]
-
Oxidative Damage Protection: N-Acetyl-L-methionine has been shown to be a potent scavenger of reactive oxygen species (ROS) and is superior to other stabilizers like N-acetyl-tryptophan in protecting proteins like albumin from oxidative damage.[16][17] This suggests that the N-acetylated form itself may possess direct antioxidant properties before its conversion to L-methionine.[4][16]
Application in Parenteral Nutrition
N-acetylated amino acids are sometimes favored in parenteral (intravenous) nutrition solutions due to their enhanced stability and solubility.[18]
-
Clinical Utility: Studies in growing rats on total parenteral nutrition showed that N-acetyl-L-cysteine could effectively substitute for a portion of L-methionine, suggesting that the deacetylation process is efficient even when administered intravenously.[19] This supports the potential use of N-Acetyl-L-methionine in similar clinical contexts where stable and soluble amino acid sources are required.[20]
Toxicity Profile
Excessive intake of methionine can be toxic. Comparative studies have evaluated whether the acetylated form alters this profile.
-
High-Dose Effects: At very high dietary levels, both L-methionine and N-Acetyl-L-methionine cause progressive decreases in weight gain and hypertrophy of the spleen in rats.[21] However, some evidence suggests that at the highest inclusion levels, L-methionine may depress growth more severely than equivalent amounts of N-Acetyl-L-methionine, indicating a potentially slightly lower toxicity for the acetylated form.[21]
Data Summary: N-Acetyl-DL-Methionine vs. L-Methionine
| Feature | L-Methionine | N-Acetyl-DL-Methionine |
| Isomeric Form | Pure L-isomer | Racemic mixture (50% N-Acetyl-L, 50% N-Acetyl-D) |
| Metabolic Activation | None required; directly active | Deacetylation of the L-isomer required |
| Key Enzyme | Methionine Adenosyltransferase | Aminoacylase I |
| Primary Site of Action | All tissues | Kidney, Liver (for deacetylation) |
| Bioavailability (L-isomer) | ~100% | ~100% (after deacetylation)[10][14] |
| Bioavailability (D-isomer) | N/A (DL-Met D-isomer is convertible) | ~0% (poorly metabolized)[10][11] |
| Relative Efficacy | 100% (Reference) | ~50% of L-Methionine on an equimolar basis |
| Key Applications | Protein synthesis, Methyl donor | Pro-drug for L-Met, Parenteral nutrition, Antioxidant[3][4] |
In Vivo Experimental Protocols
To provide actionable insights for researchers, we detail two standard methodologies for assessing methionine bioavailability in vivo.
Protocol 1: Chick Growth Assay for Relative Bioavailability
This assay is a gold-standard method for determining the nutritional efficacy of a test amino acid source relative to a reference standard.
Caption: Workflow for a Chick Growth Bioavailability Assay.
Methodology:
-
Animal Model: Day-old broiler chicks (e.g., Cobb 500) are used due to their rapid growth and high sensitivity to methionine levels.
-
Basal Diet: A methionine-deficient basal diet is formulated using ingredients like corn and soybean meal, with all other nutrients meeting or exceeding requirements.
-
Acclimation/Depletion: For the first 7 days, all chicks are fed the basal diet to deplete any methionine reserves.
-
Experimental Design: On day 8, chicks are weighed and randomly assigned to dietary treatment groups (e.g., 6-8 replicates per treatment).
-
Treatments: The basal diet is supplemented with at least 3-4 graded levels of L-methionine (the reference) and N-Acetyl-DL-methionine (the test compound). A negative control group receiving only the basal diet is included.
-
Data Collection: Over a 14-day experimental period, body weight gain and feed intake are meticulously recorded for each replicate pen.
-
Analysis: The bioavailability of NADL-Met relative to L-methionine is calculated using a slope-ratio regression analysis, where weight gain is plotted against the supplemental intake of the respective methionine source.[22]
Protocol 2: Plasma Amino Acid Dose-Response Assay
This method assesses bioavailability by measuring the appearance of free methionine in the bloodstream following administration, providing a more direct measure of absorption and metabolic conversion.
Caption: Workflow for a Plasma Dose-Response Assay.
Methodology:
-
Animal Model: Animals are surgically fitted with vascular (e.g., jugular) and sometimes duodenal catheters to allow for stress-free administration and repeated blood sampling.[23][24] Ruminants or pigs are common models.
-
Fasting: Animals are fasted overnight to establish a stable baseline of plasma amino acid concentrations.
-
Administration: A precisely measured dose of either L-methionine or N-Acetyl-DL-methionine is administered. The route can be oral, or via duodenal infusion to bypass gastric digestion.
-
Blood Collection: Blood samples are drawn through the catheter at pre-defined time points before (t=0) and after administration.
-
Plasma Analysis: Plasma is separated, and samples are analyzed to quantify the concentration of free methionine.
-
Pharmacokinetic Analysis: The data is used to plot a concentration-time curve. The Area Under the Curve (AUC) is calculated, which reflects the total systemic exposure to methionine. The relative bioavailability is determined by comparing the AUC of the test compound to the reference compound.[25]
Conclusion and Future Perspectives
-
N-Acetyl-L-methionine is an excellent pro-drug for L-methionine. Following administration, it is efficiently deacetylated in vivo to release L-methionine, making it metabolically and nutritionally equivalent to free L-methionine.[10][14][26]
-
N-Acetyl-D-methionine is poorly utilized. Unlike the D-isomer of methionine, the N-acetylated D-form is not a substrate for the enzymatic pathways that would convert it into a usable form.[10][11]
-
Overall Efficacy: As a result, the in vivo efficacy of the racemic N-Acetyl-DL-methionine is approximately half that of L-methionine or DL-methionine on a molar basis, as only its L-isomer component is bioavailable.
While L-methionine remains the directly active form, NADL-Met may offer advantages in specific applications, such as enhanced stability in liquid formulations for parenteral nutrition or as a compound with its own antioxidant properties.[17][27] Future research should focus on quantifying the activity and expression of aminoacylases in different species and tissues, and under various physiological and pathological conditions, to further refine the application of N-acetylated amino acids in clinical and nutritional settings.
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Title: Comparison of DL-Methionine and L-Methionine levels in liver metabolism activity in commercial broilers fed a diet without antibiotic growth promoters Source: PubMed URL: [Link]
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A Senior Application Scientist's Guide to Method Validation: HPLC for N-Acetyl-DL-methionine Quantification
Introduction: The Analytical Imperative for N-Acetyl-DL-methionine
N-Acetyl-DL-methionine is a crucial acetylated derivative of the essential amino acid methionine. Its applications span pharmaceuticals, nutritional supplements, and clinical research, where it serves as a precursor, a therapeutic agent, or a key metabolite. Given its importance, the ability to accurately and reliably quantify N-Acetyl-DL-methionine in various matrices—from bulk active pharmaceutical ingredients (APIs) to complex biological fluids—is not merely a procedural step but a cornerstone of quality control, regulatory compliance, and meaningful research.
This guide provides an in-depth comparison of a robust High-Performance Liquid Chromatography (HPLC) method with alternative analytical techniques for the quantification of N-Acetyl-DL-methionine. As your guide, I will not just present a protocol; I will elucidate the scientific rationale behind each choice, grounding our discussion in the principles of analytical excellence and regulatory expectations as outlined by the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP).[1][2] Our goal is to establish a self-validating system where the experimental design itself substantiates the trustworthiness of the results.
The Primary Method: Reversed-Phase HPLC with UV Detection
For the routine quantification of N-Acetyl-DL-methionine, a reversed-phase high-performance liquid chromatography (RP-HPLC) method coupled with ultraviolet (UV) detection is the workhorse of choice. This preference is rooted in its robustness, cost-effectiveness, and widespread availability in analytical laboratories.
Causality Behind Experimental Choices:
-
Stationary Phase (Column): A C18 (octadecylsilyl) column is the quintessential choice for this application. N-Acetyl-DL-methionine is a moderately polar molecule, and the hydrophobic C18 chains provide sufficient interaction for retention and separation from more polar or non-polar impurities.[2] The choice of a 4.6 mm x 150 mm column with 5 µm particles offers a balance of efficiency, resolution, and backpressure suitable for standard HPLC systems.
-
Mobile Phase: An isocratic mobile phase, consisting of a buffered aqueous solution and an organic modifier like acetonitrile or methanol, is ideal for its simplicity and reproducibility. A phosphate buffer at a slightly acidic pH (e.g., pH 3.0) is selected to suppress the ionization of the carboxylic acid group on the analyte, ensuring a consistent retention time and sharp peak shape.[3] The organic modifier percentage is optimized to achieve a reasonable retention time (typically 3-10 minutes) and resolution from any potential interfering peaks.
-
Detection: N-Acetyl-DL-methionine possesses a chromophore in its acetyl group, allowing for direct UV detection.[3] While the absorbance maximum is in the low UV range (around 200-215 nm), a detection wavelength of 210 nm is often chosen to enhance sensitivity while minimizing interference from common solvents. An application note for a similar compound, N-acetylcysteine, utilizes a wavelength of 212 nm.
The Pillar of Trust: A Rigorous Validation Protocol
The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[4] This is not a mere checkbox exercise but a systematic investigation that builds a fortress of data around the method's reliability. Our protocol is designed in accordance with the ICH Q2(R1) guidelines.[1][4]
Experimental Workflow for HPLC Method Validation
Caption: A workflow diagram illustrating the key stages of HPLC method development and validation.
Step-by-Step Validation Experiments
-
System Suitability: Before any validation run, system suitability is performed to ensure the chromatographic system is adequate for the analysis.[5] A standard solution is injected five times, and the relative standard deviation (RSD) of the peak area, theoretical plates, and tailing factor are calculated.
-
Specificity: This demonstrates that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.
-
Protocol: Analyze a placebo (matrix without the analyte), a standard solution of N-Acetyl-DL-methionine, and a spiked sample. Subject the analyte to stress conditions (acid, base, oxidation, heat, light) and analyze the resulting solutions to ensure degradation peaks do not interfere with the main analyte peak.
-
-
Linearity and Range: Establishes that the method's response is directly proportional to the concentration of the analyte over a specified range.
-
Protocol: Prepare at least five standard solutions of N-Acetyl-DL-methionine at concentrations spanning 80% to 120% of the expected sample concentration. Inject each solution and plot the peak area against the concentration. The correlation coefficient (r²) should be ≥ 0.999.[6]
-
-
Accuracy (as Recovery): Measures the closeness of the test results obtained by the method to the true value.
-
Protocol: Prepare a placebo matrix and spike it with N-Acetyl-DL-methionine at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration), with three replicates at each level (total of nine determinations).[7] Calculate the percentage recovery for each sample.
-
-
Precision: Assesses the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under prescribed conditions.[7]
-
Repeatability (Intra-assay precision): Analyze six independent samples of N-Acetyl-DL-methionine at 100% of the target concentration on the same day, with the same analyst and instrument.
-
Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument to assess variations.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ):
-
LOD: The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.
-
LOQ: The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
-
Protocol: These can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
-
-
Robustness: Measures the method's capacity to remain unaffected by small, deliberate variations in method parameters.
-
Protocol: Introduce small changes to the method, such as the pH of the mobile phase (±0.2 units), the percentage of organic modifier (±2%), column temperature (±5 °C), and flow rate (±0.1 mL/min). Evaluate the impact on system suitability parameters.
-
Summarized Validation Data
The following tables represent typical, acceptable results for the validation of the described HPLC method.
| Parameter | Acceptance Criteria | Result |
| Specificity | No interference at the retention time of the analyte. Peak purity > 0.995. | Passed |
| Correlation Coefficient (r²) | ≥ 0.999 | 0.9998 |
| Range | 80% - 120% of target concentration (e.g., 80 - 120 µg/mL) | 80 - 120 µg/mL |
| LOD | S/N ≥ 3 | 0.5 µg/mL |
| LOQ | S/N ≥ 10 | 1.5 µg/mL |
| Table 1: Summary of Linearity, Range, and Sensitivity Results |
| Level | Mean Recovery (%) | RSD (%) | Acceptance Criteria |
| 80% (n=3) | 99.5% | 0.45% | Recovery: 98.0% - 102.0% |
| 100% (n=3) | 100.8% | 0.31% | RSD ≤ 2.0% |
| 120% (n=3) | 101.2% | 0.52% | |
| Table 2: Accuracy (Recovery) Study Results |
| Precision Type | RSD (%) (n=6) | Acceptance Criteria |
| Repeatability | 0.65% | RSD ≤ 2.0% |
| Intermediate Precision | 0.88% | RSD ≤ 2.0% |
| Table 3: Precision Study Results |
Comparative Analysis: Alternative Quantification Methods
While RP-HPLC-UV is a robust primary method, other techniques offer different advantages and may be more suitable for specific applications, such as bioanalysis or trace-level quantification.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for high-sensitivity and high-specificity analysis, particularly in complex matrices like plasma or urine.[8][9] By monitoring specific parent-to-daughter ion transitions, LC-MS/MS can virtually eliminate matrix interference, providing exceptionally low limits of detection. However, the initial instrument cost and operational complexity are significantly higher than HPLC-UV.[8]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used for the analysis of N-acetylated amino acids.[10] However, because N-Acetyl-DL-methionine is not sufficiently volatile, a derivatization step (e.g., silylation) is required to convert it into a form suitable for gas chromatography. This additional sample preparation step can introduce variability and increase analysis time. The primary advantage is the high separation efficiency of capillary GC columns.
-
Ion-Exchange Chromatography (IEC): Historically, IEC with post-column ninhydrin derivatization has been a standard method for amino acid analysis.[11] While effective, it is often time-consuming and may lack the specificity of modern MS-based methods.
| Technique | Principle | Pros | Cons | Best For |
| HPLC-UV | Reversed-phase separation with UV detection. | Robust, cost-effective, simple, widely available. | Moderate sensitivity, potential for interference in complex matrices. | Routine QC, assay of bulk drug and finished products. |
| LC-MS/MS | Reversed-phase separation with mass spectrometric detection. | Very high sensitivity and specificity.[12] | High cost, complex operation, potential for matrix effects (ion suppression). | Bioanalysis, trace impurity quantification, clinical research. |
| GC-MS | Gas-phase separation with mass spectrometric detection. | High separation efficiency, excellent for volatile compounds. | Requires derivatization for non-volatile analytes, potential for analyte degradation at high temperatures. | Metabolomics, screening for inborn errors of metabolism.[10] |
| Table 4: Comparison of Analytical Methodologies |
Conclusion
The validation of an analytical method is a comprehensive process that demonstrates its fitness for purpose. For the routine quantification of N-Acetyl-DL-methionine in a quality control environment, a well-validated RP-HPLC-UV method stands as the most practical, reliable, and cost-effective choice. The validation data, generated through a systematic protocol grounded in ICH guidelines, provides a high degree of assurance in the quality of the analytical results.
Alternative methods like LC-MS/MS and GC-MS offer superior sensitivity and specificity, respectively, and should be considered for more demanding applications such as therapeutic drug monitoring or advanced metabolic research. The selection of an analytical method is ultimately a balance of performance requirements, sample complexity, and available resources. This guide provides the foundational data and rationale to make an informed, scientifically sound decision.
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Johnson, D. W. Free amino acid quantification by LC-MS/MS using derivatization generated isotope-labelled standards. ResearchGate. Accessed January 10, 2026. [Link]
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Perła-Kajan, J., & Jakubowski, H. Gas Chromatography-Mass Spectrometry Based Approach for the Determination of Methionine-Related Sulfur-Containing Compounds in Human Saliva. Int J Mol Sci. 2020;21(23):9252. Accessed January 10, 2026. [Link]
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A Comparative Analysis for Researchers: N-Acetyl-DL-methionine vs. S-adenosylmethionine (SAMe)
For researchers and professionals in drug development, the selection of appropriate biomolecules is a critical decision that profoundly influences experimental outcomes and therapeutic efficacy. This guide provides an in-depth, objective comparison of two significant sulfur-containing compounds: N-Acetyl-DL-methionine (NADM) and S-adenosylmethionine (SAMe). By examining their fundamental properties and functional capacities, supported by established experimental methodologies, this document aims to equip scientists with the necessary insights to make informed decisions for their specific research applications.
Foundational Overview: Two Sides of the Methionine Coin
S-adenosylmethionine (SAMe) is a naturally occurring and highly reactive molecule central to numerous biochemical pathways.[1] It is synthesized in the body from methionine and adenosine triphosphate (ATP) and functions as the primary methyl group donor in a vast array of transmethylation reactions essential for the synthesis and regulation of hormones, neurotransmitters, nucleic acids, and proteins.[2][3] Beyond methylation, SAMe is a precursor in the transsulfuration and aminopropylation pathways, leading to the production of critical molecules like glutathione and polyamines, respectively.[1][4]
N-Acetyl-DL-methionine (NADM) , in contrast, is a synthetic derivative of the essential amino acid methionine.[5][6] The acetylation of the amino group enhances its stability, making it a more robust compound for formulation and administration.[7] It is considered a prodrug or a bioavailable source of methionine, as it can be deacetylated in the body to release L-methionine, which can then be converted to SAMe.[8][9] Its primary utility lies in providing a stable and readily absorbed form of methionine for various applications, including nutritional supplementation and as a pharmaceutical intermediate.[10][11]
Physicochemical Properties: A Tale of Stability and Reactivity
The structural differences between NADM and SAMe give rise to distinct physicochemical properties, which are summarized in the table below. A key differentiator is stability; SAMe's reactive sulfonium ion makes it inherently unstable, particularly in solutions with neutral to alkaline pH and at elevated temperatures.[1][5] NADM's acetylated form, however, imparts greater stability.[7]
| Property | N-Acetyl-DL-methionine (NADM) | S-adenosylmethionine (SAMe) |
| Molecular Formula | C7H13NO3S[12] | C15H22N6O5S[13] |
| Molecular Weight | 191.25 g/mol [12] | 398.44 g/mol [2] |
| CAS Number | 1115-47-5[5][14] | 29908-03-0[2] |
| Appearance | White crystalline powder[6][10] | Off-white to white solid[8] |
| Solubility | Soluble in water, ethanol, and ethyl acetate[14] | Soluble in water[8] |
| Melting Point | 117-119 °C[6] | Not well-defined due to instability |
| Stability in Solution | Generally stable[7] | Highly unstable; optimal stability at pH 3.5-5.0 and low temperatures[1][15] |
Mechanism of Action: Direct vs. Indirect Roles in Methylation
The primary functional difference lies in their mechanism of action as it relates to methylation. SAMe is a direct methyl donor, while NADM serves as a precursor to SAMe.
S-adenosylmethionine (SAMe): As the universal methyl donor, SAMe is a cosubstrate for a vast number of methyltransferase enzymes.[2] The positively charged sulfur atom in SAMe facilitates the transfer of its methyl group to various acceptor molecules, including DNA, RNA, proteins, and lipids.[16] This process is fundamental to epigenetic regulation, neurotransmitter synthesis, and cellular signaling.[17]
Figure 1: Direct methyl donation by SAMe.
N-Acetyl-DL-methionine (NADM): NADM does not directly participate in methylation reactions. Its biological activity is contingent upon its conversion to L-methionine through the action of aminoacylases.[8] The resulting L-methionine can then enter the methionine cycle to be converted into SAMe by the enzyme methionine adenosyltransferase (MAT).[18] Therefore, NADM's effect on methylation is indirect and dependent on the efficiency of this metabolic conversion.
Figure 2: Indirect role of NADM in methylation.
Experimental Protocols for Comparative Analysis
To provide a framework for the objective comparison of NADM and SAMe, the following experimental protocols are detailed. These protocols are designed to assess key performance parameters: stability, bioavailability, and methyltransferase activity.
Comparative Stability Assessment
Objective: To quantify and compare the stability of NADM and SAMe under various pH and temperature conditions.
Methodology:
-
Solution Preparation:
-
Prepare stock solutions of NADM and SAMe (e.g., 10 mM) in a slightly acidic buffer (pH 4.0) to ensure initial stability of SAMe.[1]
-
Prepare a series of buffers with varying pH values (e.g., 4.0, 7.4, 9.0).
-
Dilute the stock solutions into each buffer to a final concentration of 1 mM.
-
-
Incubation:
-
Aliquot the solutions into separate microcentrifuge tubes for each time point and temperature.
-
Incubate the tubes at different temperatures (e.g., 4°C, 25°C, and 37°C).
-
-
Sample Collection and Analysis:
-
At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), remove an aliquot from each condition and immediately quench any further degradation by adding a strong acid (e.g., perchloric acid) and placing on ice.
-
Analyze the concentration of intact NADM and SAMe using a validated analytical method such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[2][17]
-
-
Data Analysis:
-
Plot the concentration of each compound versus time for each condition.
-
Calculate the degradation rate constant (k) and half-life (t1/2) for each compound under each condition.
-
Expected Data Summary:
| Condition | N-Acetyl-DL-methionine (Half-life) | S-adenosylmethionine (Half-life) |
| pH 4.0, 4°C | > 24 hours | Several days |
| pH 7.4, 37°C | > 24 hours | Minutes to hours |
| pH 9.0, 37°C | > 24 hours | Very short |
In Vitro Bioavailability Assessment (Caco-2 Permeability Assay)
Objective: To compare the intestinal permeability of NADM and SAMe using the Caco-2 cell monolayer model, a well-established in vitro model for predicting oral drug absorption.[19][]
Methodology:
-
Caco-2 Cell Culture:
-
Culture Caco-2 cells on permeable supports (e.g., Transwell® inserts) for 21-25 days to allow for differentiation into a polarized monolayer with tight junctions.[19]
-
Monitor the integrity of the monolayer by measuring the transepithelial electrical resistance (TEER).
-
-
Permeability Assay:
-
Wash the Caco-2 monolayers with pre-warmed transport buffer (e.g., Hank's Balanced Salt Solution, HBSS).
-
Add the test compounds (NADM or SAMe) at a defined concentration (e.g., 100 µM) to the apical (A) or basolateral (B) chamber.
-
At specified time intervals (e.g., 30, 60, 90, 120 minutes), collect samples from the receiver chamber.
-
Analyze the concentration of the transported compound in the collected samples using LC-MS/MS.[2][4]
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) for both the apical-to-basolateral (A-to-B) and basolateral-to-apical (B-to-A) directions using the following formula:
-
Papp = (dQ/dt) / (A * C0)
-
Where dQ/dt is the transport rate, A is the surface area of the membrane, and C0 is the initial concentration.
-
-
Calculate the efflux ratio (Papp(B-to-A) / Papp(A-to-B)) to assess the involvement of active efflux transporters.
-
Expected Data Summary:
| Compound | Papp (A-to-B) (cm/s) | Efflux Ratio | Predicted Absorption |
| N-Acetyl-DL-methionine | Moderate to High | ~1 | Good |
| S-adenosylmethionine | Low | >2 | Poor (potential for efflux) |
Comparative Methyltransferase Activity Assay
Objective: To compare the ability of NADM and SAMe to serve as a methyl source for a specific methyltransferase enzyme.
Methodology:
-
Assay Principle: Utilize a commercially available methyltransferase assay kit (e.g., colorimetric or fluorometric) that detects the production of S-adenosylhomocysteine (SAH), the common by-product of SAMe-dependent methylation reactions.[6][21][22]
-
Reaction Setup:
-
Prepare reaction mixtures containing a methyltransferase enzyme (e.g., DNA methyltransferase or a protein methyltransferase), its specific substrate (e.g., a DNA oligonucleotide or a histone peptide), and either NADM or SAMe as the methyl donor at various concentrations.
-
Include a positive control with SAMe and a negative control without a methyl donor.
-
-
Incubation and Detection:
-
Incubate the reactions at the optimal temperature for the enzyme (e.g., 37°C) for a specified time.
-
Stop the reaction and follow the kit's protocol to measure the amount of SAH produced. This typically involves an enzymatic cascade that generates a detectable colorimetric or fluorescent signal.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of SAH.
-
Calculate the amount of SAH produced in each reaction.
-
Plot the methyltransferase activity (rate of SAH production) as a function of the methyl donor concentration for both NADM and SAMe.
-
Expected Data Summary:
| Methyl Donor | Michaelis Constant (Km) | Maximum Velocity (Vmax) |
| S-adenosylmethionine | Low (high affinity) | High |
| N-Acetyl-DL-methionine | No direct activity | No direct activity |
Note: For NADM, this assay would demonstrate its lack of direct methyl donor activity. To assess its indirect activity, a more complex cellular assay would be required to allow for its conversion to SAMe.
Figure 3: Overall experimental workflow for comparison.
Concluding Remarks for the Informed Researcher
The choice between N-Acetyl-DL-methionine and S-adenosylmethionine is not a matter of superiority but of suitability for the intended application.
-
For applications requiring a direct and potent methyl donor in enzymatic assays or cellular systems with efficient uptake mechanisms, SAMe is the compound of choice. However, researchers must be diligent in handling and preparing SAMe solutions to mitigate its inherent instability.[1]
-
For applications where a stable, orally bioavailable source of methionine is desired, NADM presents a clear advantage. Its enhanced stability and permeability make it a more practical option for nutritional and pharmaceutical formulations.[7][10] The trade-off is its indirect mechanism of action, which relies on enzymatic conversion to L-methionine and subsequently to SAMe.
By understanding the distinct characteristics of each molecule and employing rigorous comparative methodologies as outlined in this guide, researchers can confidently select the optimal compound to advance their scientific endeavors.
References
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CD Formulation. (n.d.). N-Acetyl-DL-Methionine. Retrieved from [Link]
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EpigenTek. (n.d.). EpiQuik DNA Methyltransferase (DNMT) Activity/Inhibition Assay Kit. Retrieved from [Link]
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EpigenTek. (n.d.). EpiQuik Dnmt / DNA Methyltransferase Activity/Inhibition Assay Kit (Colorimetric). Retrieved from [Link]
-
PubMed Central. (2018). Mitigation of Oxidation in Therapeutic Antibody Formulations: a Biochemical Efficacy and Safety Evaluation of N-Acetyl-Tryptophan and L-Methionine. Retrieved from [Link]
-
PubMed Central. (2016). N-acetyl-L-methionine is a superior protectant of human serum albumin against post-translational oxidation as compared to N-acetyl-L-tryptophan. Retrieved from [Link]
-
Creative Bioarray. (n.d.). Caco-2 Permeability Assay Protocol. Retrieved from [Link]
-
EpigenTek. (2022). EpiQuik™ DNA Methyltransferase Activity/Inhibition Assay Kit (Fluorometric). Retrieved from [Link]
-
BellBrook Labs. (n.d.). Methyltransferase Assay Kits. Retrieved from [Link]
-
PubMed Central. (2024). Development and validation of a generic methyltransferase enzymatic assay based on an SAH riboswitch. Retrieved from [Link]
-
PubMed. (2011). Detection of N-acetyl methionine in human and murine brain and neuronal and glial derived cell lines. Retrieved from [Link]
-
JRC Big Data Analytics Platform. (n.d.). DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. Retrieved from [Link]
-
PubMed Central. (n.d.). Amino Acids in the Development of Prodrugs. Retrieved from [Link]
-
PubMed. (n.d.). Comparative metabolism of L-methionine and N-acetylated derivatives of methionine. Retrieved from [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Chemistry of N-Acetyl-DL-Methionine: Synthesis and Industrial Applications. Retrieved from [Link]
-
ResearchGate. (n.d.). Bioavailability and Lack of Toxicity of S-Adenosyl-L-Methionine (SAMe) in Humans. Retrieved from [Link]
-
PubMed Central. (n.d.). Biotechnological applications of S-adenosyl-methionine-dependent methyltransferases for natural products biosynthesis and diversification. Retrieved from [Link]
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- 3. A Universal, Continuous Assay for SAM-dependent Methyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantification of Plasma S-adenosylmethionine and S-adenosylhomocysteine Using Liquid Chromatography-Electrospray-Tandem Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
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- 6. bioscience.co.uk [bioscience.co.uk]
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- 8. S-ADENOSYL-L-METHIONINE | 17176-17-9 [chemicalbook.com]
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- 12. N-Acetyl-DL-methionine | C7H13NO3S | CID 6180 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. S-Adenosylmethionine | C15H22N6O5S | CID 34755 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 16. Bioavailability of D-methionine relative to L-methionine for nursery pigs using the slope-ratio assay - PMC [pmc.ncbi.nlm.nih.gov]
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- 22. biocat.com [biocat.com]
A Comparative Guide to the Cross-Validation of N-Acetyl-DL-methionine Assays: HPLC-UV vs. Mass Spectrometry
In the landscape of pharmaceutical development and quality control, the accurate quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount. N-Acetyl-DL-methionine, a derivative of the essential amino acid methionine, finds application in various therapeutic and nutritional contexts. Its precise measurement is critical to ensure product efficacy and safety. This guide provides an in-depth comparison and cross-validation of two common analytical techniques for N-Acetyl-DL-methionine quantification: a traditional High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method and a modern Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) approach. As researchers and drug development professionals, understanding the nuances, strengths, and limitations of each method is essential for selecting the appropriate tool for a given analytical challenge.
This document is structured to provide not just procedural steps, but the scientific rationale behind them, grounded in established regulatory frameworks such as the International Council for Harmonisation (ICH) Q2(R1) and Food and Drug Administration (FDA) guidelines for analytical procedure validation.[1][2][3][4]
The Orthogonal Approach: Why Cross-Validation is Critical
Cross-validation using two distinct analytical methodologies is a cornerstone of robust analytical science. The principle is that if two methods, based on different chemical and physical principles, provide comparable results for the same analyte, it significantly increases the confidence in the accuracy of those measurements. For N-Acetyl-DL-methionine, comparing a chromatographic separation followed by UV absorbance with a method that adds the specificity of mass-to-charge ratio and fragmentation provides a powerful validation of the analytical data.
Method 1: The Workhorse - Reversed-Phase HPLC with UV Detection
High-Performance Liquid Chromatography with UV detection is a widely adopted technique in quality control laboratories due to its robustness, reliability, and cost-effectiveness. The separation of N-Acetyl-DL-methionine is typically achieved on a reversed-phase column, such as a C18, where the analyte is retained based on its hydrophobicity.
The causality behind this choice lies in the physicochemical properties of N-Acetyl-DL-methionine. The acetyl group increases its hydrophobicity compared to native methionine, making it well-suited for reversed-phase chromatography. The mobile phase, a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol, is optimized to achieve adequate retention and separation from potential impurities.[5][6] Detection is accomplished by monitoring the UV absorbance of the analyte at a specific wavelength, typically around 210 nm, where the amide bond of the acetyl group exhibits absorbance.
Experimental Workflow: HPLC-UV
Sources
- 1. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
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- 5. N-Acetyl-methionine | SIELC Technologies [sielc.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
A Senior Application Scientist's Guide to Assessing the Purity of N-Acetyl-DL-methionine from Different Suppliers
For researchers, scientists, and drug development professionals, the purity of starting materials is a cornerstone of reliable and reproducible results. N-Acetyl-DL-methionine, a derivative of the essential amino acid methionine, is widely used in pharmaceutical formulations, nutritional supplements, and cell culture media. Its quality can directly impact the efficacy, safety, and stability of the final product. This guide provides a comprehensive framework for assessing the purity of N-Acetyl-DL-methionine from various suppliers, ensuring that the material selected meets the stringent requirements of your application.
This guide is structured to provide not just procedural steps, but the scientific rationale behind each experimental choice, empowering you to make informed decisions in your laboratory. We will delve into a multi-faceted analytical approach, combining pharmacopeial methods with advanced chromatographic techniques to build a complete purity profile.
The Criticality of Purity: More Than Just a Percentage
While a high-purity percentage on a supplier's Certificate of Analysis (CoA) is a good starting point, it rarely tells the whole story. The identity and quantity of impurities, even at trace levels, can have significant consequences. Potential impurities in N-Acetyl-DL-methionine can arise from the synthetic route (e.g., unreacted starting materials, by-products) or degradation (e.g., oxidation products). Understanding the impurity profile is crucial for:
-
Predicting Stability: Certain impurities can catalyze degradation pathways, reducing the shelf-life of the compound and the final product.
-
Ensuring Efficacy: Impurities may interfere with the biological activity of the active pharmaceutical ingredient (API).
-
Guaranteeing Safety: Some impurities can be toxic, even at low concentrations.
This guide will equip you with the necessary tools to look beyond the headline purity figure and develop a robust quality assessment protocol.
A Multi-Modal Approach to Purity Assessment
A comprehensive evaluation of N-Acetyl-DL-methionine purity necessitates a combination of analytical techniques. Each method provides a unique piece of the puzzle, and together they create a high-resolution picture of the material's quality. Our assessment will be based on a series of tests, largely adapted from the standards for the closely related compound, Methionine, as detailed in the United States Pharmacopeia (USP), in the absence of a specific monograph for N-Acetyl-DL-methionine.
Visualizing the Purity Assessment Workflow
The following diagram illustrates the comprehensive workflow for assessing the purity of N-Acetyl-DL-methionine from different suppliers.
Caption: Workflow for the comprehensive purity assessment of N-Acetyl-DL-methionine.
Experimental Protocols and Acceptance Criteria
Here, we detail the step-by-step methodologies for the key experiments. For the purpose of this guide, we will analyze hypothetical samples from three different suppliers: Supplier A, Supplier B, and Supplier C.
Assay (Purity) by Non-Aqueous Titration
Principle: This titrimetric method determines the percentage of N-Acetyl-DL-methionine by reacting it as a weak acid with a strong base in a non-aqueous solvent. The carboxylic acid group of N-Acetyl-DL-methionine is titrated with a standardized solution of perchloric acid in glacial acetic acid. The endpoint is determined potentiometrically. This is a classic, robust method for determining the overall purity of the substance.
Acceptance Criteria: 98.5% - 101.5% (on the dried basis)
Experimental Protocol:
-
Reagent Preparation:
-
0.1 N Perchloric Acid VS: Prepare and standardize as per USP general chapter <541> Titrimetry.
-
-
Procedure:
-
Accurately weigh approximately 150 mg of N-Acetyl-DL-methionine, previously dried, into a 125-mL flask.
-
Dissolve the sample in a mixture of 3 mL of formic acid and 50 mL of glacial acetic acid.
-
Titrate with 0.1 N perchloric acid VS, determining the endpoint potentiometrically.
-
Perform a blank determination and make any necessary corrections.
-
Each mL of 0.1 N perchloric acid is equivalent to 19.12 mg of C₇H₁₃NO₃S.
-
Related Substances by High-Performance Liquid Chromatography (HPLC)
Principle: HPLC is a powerful technique for separating, identifying, and quantifying impurities. A reversed-phase HPLC method with UV detection is suitable for resolving N-Acetyl-DL-methionine from its potential process-related impurities and degradation products.
Acceptance Criteria:
-
Methionine sulfoxide: Not more than 0.1%
-
Any unspecified impurity: Not more than 0.1%
-
Total unspecified impurities: Not more than 0.3%
Experimental Protocol:
-
Chromatographic System:
-
Solution Preparation:
-
Standard solution: Prepare a solution of USP N-Acetyl-DL-methionine RS in the mobile phase with a known concentration of about 0.05 mg/mL.
-
Test solution: Prepare a solution of the sample in the mobile phase with a concentration of about 10 mg/mL.
-
-
Procedure:
-
Inject the Standard solution and the Test solution into the chromatograph.
-
Record the chromatograms and measure the peak responses.
-
Calculate the percentage of each impurity in the portion of N-Acetyl-DL-methionine taken by the formula: 100 * (C_S / C_T) * (r_i / r_S) where C_S is the concentration of the standard, C_T is the concentration of the test solution, r_i is the peak response for each impurity, and r_S is the peak response for the standard.
-
Related Substances by Thin-Layer Chromatography (TLC)
Principle: TLC provides a simple and rapid qualitative screen for impurities. It is particularly useful for detecting non-UV active impurities that might be missed by HPLC with UV detection.
Acceptance Criteria: Any secondary spot in the chromatogram of the Test solution is not more intense than the principal spot in the chromatogram of the Standard solution (0.5%).
Experimental Protocol:
-
Adsorbent: 0.25-mm layer of chromatographic silica gel mixture.[2]
-
Developing Solvent System: A mixture of n-butanol, glacial acetic acid, and water (60:20:20).[2]
-
Spray Reagent: 0.2 g of ninhydrin in 100 mL of a mixture of n-butanol and 2 N acetic acid (95:5).[2]
-
Solution Preparation:
-
Procedure:
-
Apply 5 µL of the Test solution and 5 µL of the Standard solution to the TLC plate.[2]
-
Develop the chromatogram until the solvent front has moved about three-fourths of the length of the plate.
-
Remove the plate from the developing chamber, mark the solvent front, and allow the solvent to evaporate.
-
Spray the plate with the Spray reagent and heat at 100-105°C for about 15 minutes.[2]
-
Examine the plate under white light.[2]
-
Water Content by Karl Fischer Titration
Principle: This method is specific for the determination of water content. It is based on the quantitative reaction of water with an anhydrous solution of sulfur dioxide and iodine in the presence of a buffer that reacts with hydrogen ions.
Acceptance Criteria: Not more than 0.3%
Experimental Protocol:
-
Apparatus: A suitable Karl Fischer titrator.
-
Reagents: Karl Fischer reagent as specified by the instrument manufacturer.
-
Procedure:
-
Accurately weigh a suitable amount of the N-Acetyl-DL-methionine sample and introduce it into the titration vessel containing a suitable solvent (e.g., a mixture of methanol and formamide to aid dissolution).
-
Titrate with the Karl Fischer reagent to the electrometric endpoint.
-
Perform a blank determination on the solvent and make any necessary corrections.
-
Residue on Ignition (Sulfated Ash)
Principle: This test measures the amount of residual substance not volatilized from a sample when it is ignited in the presence of sulfuric acid. It is a measure of the total amount of inorganic impurities in an organic substance.[3]
Acceptance Criteria: Not more than 0.4%[2]
Experimental Protocol:
-
Procedure:
-
Weigh accurately 1 to 2 g of the sample in a suitable crucible that has been previously ignited, cooled, and weighed.[3]
-
Moisten the sample with a small amount of sulfuric acid.[3]
-
Heat gently until the substance is thoroughly charred.[3]
-
Cool, then moisten the residue with a small amount of sulfuric acid.[3]
-
Heat gently until white fumes are no longer evolved, and then ignite at 600 ± 50°C until the carbon is consumed.[3]
-
Cool in a desiccator, weigh, and calculate the percentage of residue.[3]
-
Elemental Impurities
Principle: This test has largely replaced the older heavy metals test. It uses modern analytical techniques, such as Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) or Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES), to quantify specific elemental impurities. The limits are based on the permissible daily exposure (PDE) for each element.[4][5]
Acceptance Criteria: Conforms to the limits specified in USP General Chapter <232> Elemental Impurities—Limits. A risk assessment should be performed to determine which elements are likely to be present. At a minimum, the "big four" (Arsenic, Cadmium, Lead, and Mercury) should be considered.[4]
Experimental Protocol:
-
Procedure:
-
Prepare the sample for analysis according to USP General Chapter <233> Elemental Impurities—Procedures. This typically involves digestion of the sample in a suitable acid mixture.
-
Analyze the sample solution using a validated ICP-MS or ICP-OES method.
-
Quantify the elemental impurities against certified reference standards.
-
Data Presentation and Interpretation
To facilitate a clear comparison of the N-Acetyl-DL-methionine from the three hypothetical suppliers, the experimental data is summarized in the table below.
| Test Parameter | Acceptance Criteria | Supplier A Results | Supplier B Results | Supplier C Results |
| Assay (Purity) | 98.5% - 101.5% | 99.8% | 99.1% | 98.2% |
| Related Substances (HPLC) | ||||
| Methionine sulfoxide | NMT 0.1% | 0.03% | 0.08% | 0.09% |
| Any unspecified impurity | NMT 0.1% | < 0.05% | 0.09% | 0.12% |
| Total unspecified impurities | NMT 0.3% | 0.08% | 0.21% | 0.35% |
| Related Substances (TLC) | Conforms | Conforms | Conforms | Conforms |
| Water Content | NMT 0.3% | 0.15% | 0.28% | 0.25% |
| Residue on Ignition | NMT 0.4% | 0.08% | 0.15% | 0.35% |
| Elemental Impurities | Conforms to USP <232> | Conforms | Conforms | Conforms |
Interpretation of Results:
-
Supplier A: Demonstrates the highest purity with the lowest levels of impurities and water content. The results are well within the acceptance criteria.
-
Supplier B: Meets all specifications, but the impurity levels are higher than those of Supplier A. This material may be suitable for less critical applications.
-
Supplier C: Fails to meet the acceptance criteria for the assay and total unspecified impurities. This material would not be suitable for pharmaceutical or other high-stakes applications.
Conclusion and Recommendations
Based on the comprehensive analytical data, Supplier A provides N-Acetyl-DL-methionine of the highest purity and is the recommended choice for applications requiring stringent quality control, such as in the development of pharmaceutical products. While Supplier B meets the minimum specifications, the higher impurity profile warrants careful consideration based on the specific application. Supplier C's material is clearly out of specification and should be rejected.
This guide provides a robust framework for the in-house quality assessment of N-Acetyl-DL-methionine. It is imperative that researchers and drug development professionals do not rely solely on the supplier's Certificate of Analysis. Independent verification of purity and impurity profiles is a critical step in ensuring the quality, safety, and efficacy of the final product. By implementing a multi-modal analytical approach, you can confidently select the highest quality raw materials for your research and development needs.
References
- United States Pharmacopeia. <233> Elemental Impurities—Procedures.
-
CD Formulation. Residue On Ignition Test. [Link]
-
United States Pharmacopeia. <281> Residue on Ignition. [Link]
-
United States Pharmacopeia. USP Monographs: Methionine. [Link]
-
The International Pharmacopoeia. DL-Methionine (DL-Methioninum). [Link]
Sources
A Comparative Analysis of N-Acetyl-D-methionine and N-Acetyl-L-methionine: A Guide for Researchers
In the landscape of drug development and biochemical research, the chirality of a molecule is a critical determinant of its biological activity, metabolic fate, and overall efficacy. This guide provides an in-depth comparative analysis of the D- and L-enantiomers of N-Acetyl-methionine (NAM), offering field-proven insights and experimental data to inform research and development decisions.
Introduction: The Significance of Stereoisomerism in NAM
N-Acetyl-methionine, a derivative of the essential amino acid methionine, exists as two non-superimposable mirror images, or enantiomers: N-Acetyl-L-methionine (NALM) and N-Acetyl-D-methionine (NADM).[1][2] While chemically identical in terms of atomic composition and connectivity, their three-dimensional arrangement dictates profoundly different interactions with the chiral environment of biological systems, primarily enzymes and receptors.
Only L-amino acids are directly incorporated into naturally occurring proteins.[3] Consequently, NALM is the biologically preferred form, serving as a bioavailable precursor to L-methionine.[4] The metabolic utility of NADM, conversely, is entirely dependent on its enzymatic conversion to the L-form.[3][5] This fundamental difference in metabolic processing is the cornerstone of their distinct pharmacological profiles.
Comparative Metabolic Pathways
The divergent fates of NALM and NADM are governed by the stereospecificity of two key enzyme classes: L-aminoacylases and D-amino acid oxidases (DAAO) .
N-Acetyl-L-methionine (NALM): Direct Utilization
NALM follows a direct and efficient metabolic path. It is readily hydrolyzed by L-aminoacylase 1 (ACY1) , a cytosolic enzyme highly expressed in the kidney and brain, to yield L-methionine and acetate.[6][7][8] This liberated L-methionine then enters the body's methionine pool, where it can be used for protein synthesis or converted to S-adenosylmethionine (SAM), the primary methyl group donor for countless metabolic reactions.[9][10] Studies in rats have shown that L-methionine derived from NALM is metabolically and nutritionally equivalent to free L-methionine.[4][10]
N-Acetyl-D-methionine (NADM): A Multi-Step Conversion
The metabolism of NADM is a more circuitous and less efficient process. L-aminoacylases are specific for N-acyl-L-amino acids and do not act on the D-enantiomer.[11] Therefore, NADM must first be deacetylated. While some studies suggest the existence of D-aminoacylases, the primary pathway for D-amino acid utilization in mammals involves D-amino acid oxidase (DAAO).[12][13][14]
DAAO is a flavoenzyme that catalyzes the oxidative deamination of D-amino acids into their corresponding α-keto acids.[12][13][15] In the case of D-methionine (which would be formed from NADM), DAAO converts it to α-keto-4-(methylthio)butyric acid (KMTB).[16] This α-keto acid can then be transaminated to form the biologically active L-methionine. This two-step conversion process (oxidative deamination followed by transamination) is primarily localized in the liver and kidneys.[3][17][18]
The reliance on this enzymatic cascade means that the bioavailability of the methionine moiety from NADM is contingent on the efficiency of this conversion, which can be a rate-limiting step and may lead to a portion of the D-form being excreted before it can be utilized.[19]
Bioavailability and Efficacy: A Quantitative Comparison
The efficiency of the metabolic pathways directly impacts the bioavailability and subsequent physiological efficacy of the enantiomers.
-
NALM : Due to its direct conversion to L-methionine, NALM is considered to have high bioavailability, essentially equivalent to that of L-methionine itself.[4]
-
NADM : The bioavailability of NADM is inherently lower than NALM. The multi-step conversion process is not 100% efficient, and factors such as DAAO activity levels can influence the outcome.[17][19] While some animal studies, particularly in pigs and poultry where DAAO activity is high, suggest that D-methionine can be utilized effectively, other research indicates lower relative bioavailability compared to the L-form.[3][17][20] For instance, one study in broiler chickens found the relative bioavailability of L-methionine to DL-methionine (a 50:50 mix) for feed efficiency to be as high as 189.1%.[20]
| Parameter | N-Acetyl-L-methionine (NALM) | N-Acetyl-D-methionine (NADM) | Key References |
| Primary Enzyme | L-Aminoacylase 1 (ACY1) | D-Amino Acid Oxidase (DAAO) & Transaminases | [6][11][12] |
| Metabolic Steps | 1 (Direct Deacetylation) | 3+ (Deacetylation, Deamination, Transamination) | [3][4] |
| Metabolic Product | L-Methionine | α-keto-4-(methylthio)butyric acid -> L-Methionine | [16] |
| Bioavailability | High, equivalent to L-Methionine | Lower and variable, dependent on DAAO activity | [4][5][19] |
| Nutritional Efficacy | Equivalent to L-Methionine | Generally lower than L-Methionine | [4][20] |
Table 1. Summary of Key Differences Between NALM and NADM.
Application Profile: Glutathione Precursors and Paracetamol Antidotes
A primary therapeutic application for methionine and its derivatives is in replenishing hepatic glutathione (GSH) stores, particularly in cases of paracetamol (acetaminophen) overdose.[21][22][23] Paracetamol toxicity occurs when a reactive metabolite, NAPQI, depletes GSH, leading to severe liver damage.[22][24]
Both methionine and N-acetylcysteine (NAC) act as precursors for cysteine, the rate-limiting amino acid in glutathione synthesis, thereby restoring the liver's protective capacity.[21][22][25][26][27]
-
NALM's Role : As a direct precursor to L-methionine, NALM can effectively support the transsulfuration pathway to produce cysteine and subsequently replenish glutathione.[9] Its efficacy is expected to be comparable to L-methionine.[21][28]
-
NADM's Role : The ability of NADM to act as a glutathione precursor is indirect and less efficient. It must first be converted to L-methionine, a process that consumes time and metabolic resources.[19] In the critical window of an acute overdose, this delay could be disadvantageous compared to more direct precursors like NALM or NAC.[29] While a racemic mixture of N-acetyl-DL-methionine has been shown to inhibit hepatic glutathione decrease in mice, the relative contribution of the D-isomer is not isolated.[29]
Given that N-acetylcysteine (NAC) provides cysteine more directly, it remains the clinical standard for treating paracetamol overdose.[22][24]
Experimental Protocols
Protocol: Chiral Separation of NAM Enantiomers by HPLC
Objective: To resolve and quantify N-Acetyl-D-methionine and N-Acetyl-L-methionine in a racemic mixture. This protocol is foundational for assessing purity and for pharmacokinetic studies.
Causality: Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for separating enantiomers.[30] The method relies on a chiral stationary phase (CSP) that interacts differently with each enantiomer, causing them to elute at different times. The choice of a cyclofructan-based column is based on its proven effectiveness for separating amino acid enantiomers.[31]
Methodology:
-
Instrumentation: HPLC system with UV or Circular Dichroism detector.
-
Chiral Stationary Phase: Isopropylcarbamate cyclofructan 6 column (e.g., Larihc® CF6-P).[31]
-
Mobile Phase: Prepare a mixture of Methanol/Acetonitrile/Acetic Acid/Triethylamine (75/25/0.3/0.2 v/v/v/v).[31]
-
Rationale: This polar-organic mobile phase composition is optimized to achieve enantioselective separation on the cyclofructan CSP. Acetic acid and triethylamine act as mobile phase modifiers to improve peak shape and resolution.
-
-
Sample Preparation: Dissolve N-Acetyl-DL-methionine standard or sample in the mobile phase to a concentration of 100 µg/mL. Filter through a 0.45 µm syringe filter.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 25°C
-
Detection: UV at 210 nm.
-
-
Data Analysis: Identify peaks based on the retention times of pure D- and L-enantiomer standards. Quantify the area under each peak to determine the relative percentage of each enantiomer.
Protocol: In Vitro Enzymatic Conversion Assay
Objective: To compare the rate of methionine production from NALM and NADM using relevant enzyme preparations.
Causality: This assay directly measures the biochemical activity that underpins the differential metabolism of the two enantiomers. It provides quantitative data on enzyme kinetics (Vmax, Km), which is crucial for building pharmacokinetic models. We will use porcine kidney acylase I, a commercially available and well-characterized L-aminoacylase, and a D-amino acid oxidase preparation.[32]
Methodology:
-
Reagents:
-
NALM and NADM substrates
-
Porcine Kidney Acylase I (for NALM)
-
D-Amino Acid Oxidase from porcine kidney (for NADM)
-
Phosphate buffer (pH 7.5)
-
Transaminase and a suitable amino donor (e.g., L-glutamate) for the DAAO reaction.
-
Reagents for methionine quantification (e.g., ninhydrin assay or HPLC).
-
-
NALM Assay (Acylase I):
-
Prepare a series of NALM concentrations (e.g., 0-50 mM) in phosphate buffer.
-
Initiate the reaction by adding a fixed amount of Acylase I.
-
Incubate at 37°C.
-
Take aliquots at various time points (e.g., 0, 5, 10, 20, 30 min) and stop the reaction (e.g., by adding trichloroacetic acid).
-
Quantify the L-methionine produced.
-
-
NADM Assay (DAAO/Transaminase System):
-
Prepare a series of NADM concentrations.
-
Step 1 (Deacetylation - if a D-acylase is used): Incubate NADM with a D-acylase preparation.
-
Step 2 (DAAO/Transaminase): Add DAAO, catalase (to remove H2O2 byproduct), and the transaminase system to the D-methionine generated.
-
Incubate and quantify L-methionine produced as above.
-
-
Data Analysis:
-
Calculate the initial reaction rates (ν) for each substrate concentration.
-
Plot ν versus substrate concentration [S] to generate a Michaelis-Menten plot.
-
Use a Lineweaver-Burk plot (1/ν vs 1/[S]) to determine Vmax and Km for each reaction.[32]
-
Conclusion and Future Perspectives
The comparative analysis unequivocally demonstrates the biochemical and metabolic superiority of N-Acetyl-L-methionine over its D-enantiomer for applications requiring a bioavailable source of L-methionine. The direct, single-step conversion of NALM by L-aminoacylase ensures high bioavailability and rapid entry into the metabolic pool. In contrast, NADM's utility is hampered by a multi-step, rate-limited conversion pathway that results in lower overall efficiency.
For researchers in drug development, particularly in areas like nutritional supplementation or hepatoprotective therapies, NALM represents a more reliable and efficient molecule. Future research should focus on quantifying the in vivo conversion efficiency of NADM in humans, as most data is derived from animal models with varying DAAO activity. Furthermore, exploring the potential for NADM to accumulate and cause off-target effects, should its metabolic conversion be impaired, warrants investigation.
References
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A Comparative Guide to Validating the Protective Effect of N-Acetyl-DL-methionine Against Oxidative Damage
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the protective efficacy of N-Acetyl-DL-methionine (NADL) against cellular oxidative damage. We will explore the mechanistic underpinnings of oxidative stress, detail a robust experimental workflow for comparative analysis, and provide actionable protocols for key assays. This document moves beyond a simple recitation of methods to explain the causal logic behind experimental design, ensuring a self-validating and reproducible research strategy.
Introduction: The Cellular Battle Against Oxidative Stress
Cellular life is a delicate balance. Metabolic processes, while essential for energy, constantly generate reactive oxygen species (ROS) as byproducts.[1][2] Under normal physiological conditions, endogenous antioxidant systems neutralize these reactive molecules, maintaining redox homeostasis.[3] However, an imbalance—either due to excessive ROS production or a compromised antioxidant defense—leads to a state of oxidative stress.[4][5] This pathological condition inflicts widespread damage on crucial biomolecules, including lipids, proteins, and DNA, and is implicated in the progression of numerous diseases, from neurodegeneration to cancer.[2][6]
Antioxidant compounds are therefore of significant therapeutic interest. N-Acetyl-DL-methionine (NADL), a derivative of the essential amino acid methionine, presents a promising candidate for cytoprotection. This guide establishes a rigorous methodology to not only validate its protective effects but also to objectively compare its performance against well-established antioxidants.
The Contenders: Profiling the Antioxidants
A meaningful validation requires context. Therefore, we will evaluate NADL alongside two benchmark antioxidants, N-acetylcysteine (NAC) and Vitamin E, chosen for their distinct mechanisms and established roles in mitigating oxidative stress.
-
N-Acetyl-DL-methionine (NADL): As a methionine derivative, NADL is hypothesized to act as a precursor to L-cysteine, a rate-limiting component in the synthesis of glutathione (GSH), the cell's most abundant endogenous antioxidant. Furthermore, its structure suggests it may directly scavenge ROS and potentially modulate key antioxidant signaling pathways.
-
N-acetylcysteine (NAC): A widely used and studied antioxidant, NAC is also a precursor to L-cysteine and replenishes intracellular GSH stores. Its well-documented efficacy provides a high standard for comparison.
-
Vitamin E (α-tocopherol): A potent, lipid-soluble antioxidant, Vitamin E primarily protects cell membranes from lipid peroxidation by intercepting and neutralizing lipid radicals.[7] It serves as a benchmark for protection within the lipid phase of the cell.
The Core Mechanism: The Keap1-Nrf2 Antioxidant Response Pathway
To understand how compounds like NADL might exert their protective effects, we must look to the cell's master regulator of the antioxidant response: the Keap1-Nrf2 pathway.[1][8]
Under basal conditions, the transcription factor Nrf2 is bound in the cytoplasm by its inhibitor, Keap1, which facilitates its continuous degradation.[9] However, in the presence of oxidative or electrophilic stress, critical cysteine residues on Keap1 are modified. This conformational change disrupts the Keap1-Nrf2 interaction, preventing Nrf2 degradation.[2] Stabilized Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of numerous cytoprotective genes.[10][11] This orchestrated gene expression program upregulates a suite of antioxidant enzymes, including Glutathione Peroxidase (GPx) and Superoxide Dismutase (SOD), bolstering the cell's defensive capacity.[8][12]
It is plausible that NADL, like other sulfur-containing antioxidants, activates this pathway, providing a more robust and sustained antioxidant defense than mere direct scavenging.
Caption: Proposed mechanism of NADL via the Keap1-Nrf2 pathway.
Experimental Validation: A Comparative Workflow
This section outlines a comprehensive, multi-tiered experimental approach to validate and compare the cytoprotective effects of NADL, NAC, and Vitamin E.
A. In Vitro Model Selection The choice of an appropriate cell line and oxidative stressor is critical for generating relevant data.
-
Cell Line: Human hepatocellular carcinoma cells (HepG2) are a suitable choice. They are robust, well-characterized, and possess active metabolic and antioxidant pathways, making them relevant for studying detoxification and cytoprotection.
-
Oxidative Stressor: Hydrogen peroxide (H₂O₂) is a common and effective choice for inducing oxidative stress in vitro.[13] It is a cell-permeable ROS that can be readily applied to cell cultures to mimic acute oxidative damage.[14]
B. Experimental Workflow Diagram
The following workflow provides a logical progression from determining safe dosing to assessing specific protective endpoints.
Caption: A multi-phase workflow for validating antioxidant efficacy.
Detailed Experimental Protocols
The following protocols provide step-by-step methodologies for the key experiments outlined in the workflow. For all assays, include controls: untreated cells (negative control), cells treated with H₂O₂ only (positive control for damage), and cells treated with the test compound only.
Protocol 1: Cell Viability Assessment (MTT Assay)
This assay measures the metabolic activity of cells, which correlates with the number of viable cells.[15] NAD(P)H-dependent oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[16]
-
Cell Seeding: Seed HepG2 cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.[17]
-
Treatment:
-
For Cytotoxicity (1A & 1B): Remove the medium and add fresh medium containing serial dilutions of the test compounds (NADL, NAC, Vitamin E) or the oxidant (H₂O₂).
-
For Protective Effect (2A): Pre-incubate cells with various concentrations of NADL, NAC, or Vitamin E for 2-4 hours. Then, add H₂O₂ (at a pre-determined cytotoxic concentration, e.g., IC50) and co-incubate for 24 hours.
-
-
MTT Addition: Remove the treatment medium and add 100 µL of fresh medium plus 10 µL of 5 mg/mL MTT solution to each well.[16][18]
-
Incubation: Incubate the plate for 4 hours at 37°C in a CO₂ incubator.[19]
-
Solubilization: Carefully remove the MTT solution and add 100 µL of a solubilization solution (e.g., DMSO or SDS-HCl) to each well to dissolve the formazan crystals.[17][18]
-
Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570 nm using a microplate reader.[15]
Protocol 2: Quantification of Intracellular ROS (DCFH-DA Assay)
2',7'-dichlorofluorescein diacetate (DCFH-DA) is a cell-permeable probe that is deacetylated by intracellular esterases and then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[20][21]
-
Cell Seeding and Treatment: Seed and treat cells in a 96-well black, clear-bottom plate as described in Protocol 1 (Step 1 & 2B). The final incubation time with H₂O₂ should be shorter (e.g., 1-2 hours) to capture the peak ROS burst.
-
Probe Loading: Remove the treatment medium and wash cells once with warm phosphate-buffered saline (PBS).
-
Incubation: Add 100 µL of 10 µM DCFH-DA in PBS to each well and incubate for 30 minutes at 37°C, protected from light.
-
Wash: Remove the DCFH-DA solution and wash the cells twice with PBS to remove any excess probe.
-
Fluorescence Measurement: Add 100 µL of PBS to each well and immediately measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~535 nm.
Protocol 3: Lipid Peroxidation Assessment (MDA Assay)
This assay quantifies malondialdehyde (MDA), a major byproduct of lipid peroxidation, which reacts with thiobarbituric acid (TBA) to form a colored adduct.[22][23]
-
Cell Seeding and Treatment: Seed cells in 6-well plates to obtain a sufficient number of cells. Treat as described in Protocol 1 (Step 1 & 2B) for 24 hours.
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and scrape them into an appropriate volume of MDA Lysis Buffer containing an antioxidant like butylated hydroxytoluene (BHT) to prevent ex vivo oxidation.[23]
-
Homogenization: Homogenize the cell suspension on ice.
-
Centrifugation: Centrifuge the lysate at 13,000 x g for 10 minutes to remove insoluble material.[23]
-
Reaction: Add 600 µL of TBA solution to a vial containing 200 µL of the supernatant from each sample.[22]
-
Incubation: Incubate the mixture at 95°C for 60 minutes to facilitate the MDA-TBA adduct formation.[23]
-
Cooling: Cool the samples in an ice bath for 10 minutes.
-
Absorbance Reading: Pipette 200 µL of the mixture into a 96-well plate and measure the absorbance at 532 nm.[22][24] An MDA standard curve must be generated to calculate the concentration in the samples.
Protocol 4: Endogenous Antioxidant Enzyme Activity Assays
These assays measure the activity of key antioxidant enzymes, providing insight into the cellular response to the test compounds. Commercially available kits are recommended for accuracy and reproducibility.
A. Glutathione Peroxidase (GPx) Assay [25][26] This assay typically measures the rate of NADPH consumption, which is proportional to GPx activity, by monitoring the decrease in absorbance at 340 nm.[26]
-
Sample Preparation: Prepare cell lysates as described in Protocol 3 (Steps 1-4), using a non-denaturing lysis buffer recommended by the kit manufacturer.[27][28]
-
Assay Execution: Follow the specific instructions of the chosen commercial kit.[29] This generally involves adding the cell lysate to a reaction mixture containing glutathione, glutathione reductase, and NADPH, and then initiating the reaction with a peroxide substrate.
-
Kinetic Measurement: Immediately read the absorbance at 340 nm in a kinetic mode for 5-10 minutes.[26]
B. Superoxide Dismutase (SOD) Assay [30][31] This assay often uses a system that generates superoxide radicals, which then react with a detector molecule (like WST-1) to produce a colored product. SOD activity inhibits this reaction.[31]
-
Sample Preparation: Prepare cell lysates as described for the GPx assay.[32][33]
-
Assay Execution: Follow the protocol of the chosen commercial kit.[34] This typically involves adding the cell lysate to a reaction mixture, followed by the addition of an enzyme (like xanthine oxidase) to generate superoxide.
-
Endpoint Measurement: Incubate for a specified time (e.g., 20-30 minutes) at room temperature and then measure the absorbance at ~450 nm.[31]
Data Interpretation and Comparative Analysis
The power of this guide lies in the direct comparison of NADL against established standards. All quantitative data should be summarized in clear, structured tables.
Table 1: Comparative Cytotoxicity and Protective Efficacy
| Compound | Cytotoxicity EC₅₀ (µM) | Protective IC₅₀ (µM) vs. H₂O₂ | Max Protection (% Viability) |
| N-Acetyl-DL-methionine (NADL) | > 1000 | Experimental Value | Experimental Value |
| N-acetylcysteine (NAC) | > 1000 | Experimental Value | Experimental Value |
| Vitamin E | > 500 | Experimental Value | Experimental Value |
EC₅₀: Concentration causing 50% reduction in cell viability. IC₅₀: Concentration providing 50% protection against H₂O₂-induced cell death.
Table 2: Comparison of Effects on Oxidative Stress Markers
| Treatment Group | Relative ROS Levels (% of H₂O₂ Control) | MDA Levels (nmol/mg protein) | GPx Activity (U/mg protein) | SOD Activity (U/mg protein) |
| Control (Untreated) | 0% | Baseline Value | Baseline Value | Baseline Value |
| H₂O₂ Only | 100% | Maximal Value | Depleted Value | Depleted Value |
| H₂O₂ + NADL | Experimental Value | Experimental Value | Experimental Value | Experimental Value |
| H₂O₂ + NAC | Experimental Value | Experimental Value | Experimental Value | Experimental Value |
| H₂O₂ + Vitamin E | Experimental Value | Experimental Value | Experimental Value | Experimental Value |
Analysis:
-
Viability (Table 1): A high EC₅₀ indicates low intrinsic toxicity. A low protective IC₅₀ suggests high potency. Compare the IC₅₀ of NADL to that of NAC.
-
ROS and Damage (Table 2): A significant reduction in ROS and MDA levels by NADL, comparable to or better than NAC and Vitamin E, would confirm its direct protective effect.
-
Enzyme Activity (Table 2): An increase in GPx and SOD activity in the NADL-treated group compared to the H₂O₂-only group would strongly support the hypothesis that NADL works, at least in part, by upregulating the endogenous antioxidant defense system via the Nrf2 pathway.
Conclusion and Future Perspectives
This guide provides a robust, multi-faceted strategy for validating the protective effects of N-Acetyl-DL-methionine against oxidative damage. By employing a comparative approach with well-defined benchmarks like NAC and Vitamin E, researchers can generate compelling and contextually relevant data. The inclusion of mechanistic assays, such as those for GPx and SOD activity, allows for a deeper understanding of NADL's mode of action, moving beyond simple observation to mechanistic insight.
Positive results from this in vitro workflow would provide a strong rationale for advancing NADL into more complex pre-clinical models. Future studies could explore its efficacy in different cell types, investigate its impact on Nrf2 nuclear translocation directly, and ultimately assess its therapeutic potential in in vivo models of diseases underpinned by oxidative stress.
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A Comparative Guide to N-Acetyl-DL-methionine and Other Methyl Donors in Cell Culture Applications
For researchers, scientists, and drug development professionals working with cell cultures, optimizing media composition is paramount to achieving robust cell growth, high protein yields, and consistent product quality. Among the critical components of cell culture media are methyl donors, small molecules that play a central role in a myriad of cellular processes. This guide provides an in-depth, objective comparison of N-Acetyl-DL-methionine with other commonly used methyl donors, including L-methionine, S-adenosylmethionine (SAM), and betaine. We will delve into their metabolic pathways, compare their performance based on available experimental data, and provide detailed protocols for their evaluation.
The Pivotal Role of Methylation in Cellular Function
Methylation, the transfer of a methyl group (CH₃) to a substrate, is a fundamental biochemical reaction essential for life. In eukaryotic cells, methylation is critical for:
-
Epigenetic Regulation: The methylation of DNA and histones plays a crucial role in regulating gene expression. Proper DNA methylation is essential for normal embryonic development, and its dysregulation has been associated with various human diseases, including cancer.[1][2] In the context of recombinant protein production, the methylation status of promoter regions can significantly impact the stability and level of transgene expression in cell lines like Chinese Hamster Ovary (CHO) cells.[3][4]
-
Protein Synthesis and Function: The initiation of protein synthesis in eukaryotes begins with the amino acid methionine. Methylation is also involved in the post-translational modification of proteins, affecting their activity and localization.
-
Metabolism and Biosynthesis: Methylation reactions are integral to the synthesis of numerous essential molecules, including phospholipids, neurotransmitters, and polyamines, which are crucial for cell growth, differentiation, and the stability of DNA and RNA.[1][5]
Given the importance of these processes, the availability of methyl donors in cell culture media can be a limiting factor for achieving optimal cellular performance.
An Overview of Key Methyl Donors in Cell Culture
The primary methyl donor in the cell is S-adenosylmethionine (SAM).[6] The metabolic network that produces and utilizes SAM is known as the one-carbon metabolism pathway. Several compounds can feed into this pathway and serve as methyl donors in cell culture media. This guide will focus on the comparison of four key players:
-
N-Acetyl-DL-methionine (NADLM): A derivative of the essential amino acid methionine.
-
L-methionine: The proteinogenic amino acid that is a direct precursor to SAM.
-
S-adenosylmethionine (SAM): The universal methyl donor, available for direct supplementation.
-
Betaine (Trimethylglycine): A metabolite of choline that can also contribute to the methylation cycle.
Metabolic Pathways and Mechanisms of Action
The efficacy of a methyl donor is determined by its ability to be metabolized by the cell to ultimately provide a methyl group for SAM synthesis. The following diagram illustrates the central role of the methionine cycle in one-carbon metabolism and how different methyl donors contribute to it.
Caption: Metabolic pathways of key methyl donors in culture.
N-Acetyl-DL-methionine (NADLM): This compound is a derivative of L-methionine where the amino group is acetylated. Studies have shown that N-acetyl-L-methionine is nutritionally and metabolically equivalent to L-methionine.[1][7] Once taken up by the cells, it is readily deacetylated to yield L-methionine, which then enters the methionine cycle to be converted into SAM by methionine adenosyltransferase (MAT).[8] The acetylation may offer increased stability in culture media compared to L-methionine.
L-methionine: As an essential amino acid, L-methionine is a standard component of most cell culture media. It is the direct precursor for SAM synthesis.[9][10] Its availability is crucial for maintaining the intracellular SAM pool and supporting methylation reactions.
S-Adenosylmethionine (SAM): While it is the direct methyl donor, its utility as a media supplement is limited by its instability and poor transport across the cell membrane in many mammalian cell types.[11] However, some studies have shown that direct supplementation with SAM can influence cellular processes and enhance the effects of certain drugs.[12][13]
Betaine: Betaine serves as a methyl donor in the conversion of homocysteine back to methionine via the betaine-homocysteine methyltransferase (BHMT) enzyme.[14] This reaction is particularly important in the liver and kidneys but can also occur in other tissues. Supplementing with betaine can help regenerate methionine, thus sparing it for protein synthesis and supporting the SAM cycle.
Comparative Performance Analysis
The choice of a methyl donor can significantly impact cell culture performance. The following sections compare the available data on the efficacy of N-Acetyl-DL-methionine and its alternatives.
| Methyl Donor | Cell Growth & Viability | Recombinant Protein Production | Impact on Methylation | Stability & Bioavailability |
| N-Acetyl-DL-methionine | Equivalent to L-methionine, supports robust cell growth.[1][7] | Expected to be similar to L-methionine. May offer benefits in fed-batch cultures due to higher stability. | Indirectly supports methylation by providing L-methionine for SAM synthesis. | Potentially more stable in solution than L-methionine. Readily taken up and deacetylated by cells.[8] |
| L-methionine | Essential for cell growth and a standard component of culture media.[9] | Crucial for protein synthesis and productivity. Depletion can limit production.[15] | Direct precursor for SAM, essential for maintaining methylation capacity.[10] | Standard bioavailability but can be prone to oxidation in liquid media over time. |
| S-Adenosylmethionine (SAM) | Can have anti-proliferative effects on some cancer cell lines.[11][12] May arrest the cell cycle.[16] | Can increase specific productivity in CHO cells.[16] | Directly increases intracellular SAM levels, enhancing methylation potential. | Highly unstable in aqueous solutions. Poor cell permeability in many cell types.[11] |
| Betaine | Can support cell growth, especially under conditions of methionine restriction. | Can increase the solubility and expression of some recombinant proteins.[17] | Can regenerate methionine from homocysteine, supporting the SAM pool.[14] | Highly stable and readily taken up by cells. |
Efficacy in Supporting Cell Growth and Viability
Both N-Acetyl-DL-methionine and L-methionine are effective in supporting robust cell growth, as NADLM is readily converted to L-methionine intracellularly.[1][7][8] In contrast, direct supplementation with high concentrations of SAM has been shown to have anti-proliferative effects on certain cancer cell lines and can induce cell cycle arrest in CHO cells.[11][12][16] Betaine supplementation can support cell growth, particularly when methionine levels are suboptimal, by facilitating the recycling of homocysteine to methionine.[18]
Enhancement of Recombinant Protein Production
The availability of methionine is critical for recombinant protein production, not only as a building block but also for maintaining the methylation capacity of the cell, which can influence transgene expression.[4][15] While direct comparative data for N-Acetyl-DL-methionine on recombinant protein production is limited, its metabolic equivalence to L-methionine suggests it would be an effective substitute.[1][7] Its potential for greater stability could be advantageous in long-term fed-batch cultures, where nutrient degradation can be a concern.[19] Supplementation with SAM has been shown to increase the specific productivity of antibody-forming CHO cells by up to 50%.[16] Betaine has been reported to enhance the expression and solubility of certain recombinant proteins, although its effects can be protein-dependent.[17]
Impact on Methylation Status
The ultimate goal of methyl donor supplementation is to maintain an optimal intracellular methylation status, often assessed by the SAM/SAH ratio.[12] N-Acetyl-DL-methionine and L-methionine support a healthy SAM/SAH ratio by providing the necessary precursor for SAM synthesis. Betaine contributes by regenerating methionine from homocysteine, which also helps to maintain the SAM pool.[14] Direct supplementation with SAM, despite its limitations, has the most immediate impact on intracellular SAM levels.
Stability and Bioavailability
Experimental Protocols
To aid researchers in the evaluation and comparison of methyl donors in their specific cell culture systems, we provide the following detailed protocols.
Protocol 1: Evaluation of Methyl Donors on Cell Growth and Protein Production in a Fed-Batch CHO Culture
This protocol is designed to compare the effects of different methyl donors on the growth, viability, and recombinant protein production of a CHO cell line in a fed-batch culture model.
Caption: Workflow for comparing methyl donors in fed-batch culture.
Materials:
-
Recombinant CHO cell line expressing a target protein (e.g., a monoclonal antibody)
-
Chemically defined basal CHO medium
-
Concentrated feed solutions supplemented with equimolar concentrations of:
-
N-Acetyl-DL-methionine
-
L-methionine
-
Betaine
-
Control (no additional methyl donor)
-
-
Shake flasks or bioreactors
-
Cell counter
-
ELISA or HPLC for protein quantification
Procedure:
-
Cell Seeding: Seed the CHO cells at a density of 0.5 x 10⁶ cells/mL in the basal medium in shake flasks or bioreactors.
-
Incubation: Incubate the cultures at 37°C with 5% CO₂ and appropriate agitation.
-
Monitoring: On a daily basis, measure the viable cell density and viability using a cell counter.
-
Feeding: Beginning on day 3, and every other day thereafter, supplement the cultures with the respective feed solutions. The volume of feed should be a small percentage of the total culture volume to avoid significant dilution.
-
Sampling: Collect a sample from each culture daily for the analysis of the recombinant protein concentration.
-
Harvest: Continue the culture for 14 days or until the cell viability drops below 60%.
-
Analysis: Plot the viable cell density and viability over time for each condition. Measure the final protein titer and calculate the specific productivity (qP) for each methyl donor.
Protocol 2: Quantification of Intracellular S-Adenosylmethionine (SAM) and S-Adenosylhomocysteine (SAH) Levels
This protocol describes the extraction and quantification of intracellular SAM and SAH to determine the methylation potential of the cells under different methyl donor supplementation conditions.
Caption: Workflow for quantifying intracellular SAM and SAH.
Materials:
-
Cultured cells treated with different methyl donors
-
Phosphate-buffered saline (PBS), ice-cold
-
Cell lysis buffer
-
Commercial SAM and SAH ELISA kit or access to LC-MS/MS
-
Protein quantification assay (e.g., BCA)
Procedure:
-
Cell Culture: Culture cells in the presence of the different methyl donors for a defined period (e.g., 48-72 hours).
-
Cell Harvesting: Harvest the cells by centrifugation, wash with ice-cold PBS, and count the cells.
-
Metabolite Extraction: Lyse the cell pellet using a suitable extraction method (e.g., sonication or homogenization in cold PBS).[12] Centrifuge to remove cell debris.
-
Quantification: Quantify the SAM and SAH concentrations in the cell lysates using a commercial ELISA kit or by LC-MS/MS for higher sensitivity and accuracy.[12][22]
-
Normalization: Normalize the SAM and SAH concentrations to the cell number or total protein content of the lysate.
-
Ratio Calculation: Calculate the SAM/SAH ratio for each condition to assess the cellular methylation potential.
Conclusion and Recommendations
The selection of an appropriate methyl donor is a critical consideration in optimizing cell culture processes. While L-methionine remains the standard, its derivative, N-Acetyl-DL-methionine, presents a compelling alternative due to its metabolic equivalence and potential for enhanced stability.
-
For general cell culture applications, both N-Acetyl-DL-methionine and L-methionine are excellent choices for supporting robust cell growth and protein production. The potential for increased stability of N-Acetyl-DL-methionine may offer an advantage in long-term fed-batch cultures.
-
For applications requiring a direct and potent boost in methylation, such as in epigenetic studies or to overcome known methylation-related limitations in protein expression, direct supplementation with S-adenosylmethionine (SAM) could be considered, bearing in mind its instability and permeability challenges.
-
Betaine serves as a valuable ancillary methyl donor, particularly in media where methionine may become limiting or where there is a high flux through the homocysteine remethylation pathway.
Ultimately, the optimal methyl donor and its concentration should be determined empirically for each specific cell line and process. The protocols provided in this guide offer a framework for conducting such comparative studies, enabling researchers to make data-driven decisions to enhance their cell culture outcomes.
References
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- Request PDF. (2013). Culturing Hybridoma Cell Lines for Monoclonal Antibody Production.
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- CCR Wiki-Public. (2018). Production of Monoclonal Antibodies.
- Cerra, M. G., et al. (2010). The methyl donor S-adenosylmethionine potentiates doxorubicin effects on apoptosis of hormone-dependent breast cancer cell lines. Apoptosis, 15(6), 741-750.
- Ikeda, S., et al. (2015). Methionine-dependent histone methylation at developmentally important gene loci in mouse preimplantation embryos. The Journal of Nutritional Biochemistry, 26(11), 1238-1245.
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- Moodle@Units. (n.d.). Producing Monoclonal Antibodies Using Hybridomas.
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- Kundakovic, M., et al. (2007). Histone deacetylase inhibitors decrease reelin promoter methylation in vitro. Journal of Neurochemistry, 100(5), 1365-1374.
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- Brosnan, M. E., & Brosnan, J. T. (2012). Betaine is as effective as folate at re-synthesizing methionine for protein synthesis during moderate methionine deficiency in piglets.
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- ResearchGate. (2002). New Advanced Protein-Free, Animal Component-Free Medium for Recombinant Protein Expression in Adherent CHO Cell Cultures.
- Schwaiger, S., et al. (2024). The Influence of N-Acetyl-selenomethionine on Two RONS-Generating Cancer Cell Lines Compared to N-Acetyl-methionine. MDPI.
- Hrubá, E., et al. (2023). Photo-Methionine, Azidohomoalanine and Homopropargylglycine Are Incorporated into Newly Synthesized Proteins at Different Rates and Differentially Affect the Growth and Protein Expression Levels of Auxotrophic and Prototrophic E. coli in Minimal Medium. MDPI.
- Rostagno, M. H., & Pack, M. (1996). Replacement value of betaine for DL-methionine in male broiler chicks. Poultry Science, 75(9), 1143-1148.
- Naumov, S., et al. (2023). The Fate of Sulfur Radical Cation of N-Acetyl-Methionine: Deprotonation vs.
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A Senior Application Scientist's Guide to Evaluating N-Acetyl-DL-methionine as a Certified Reference Material
In the landscape of pharmaceutical development and manufacturing, the integrity of quantitative analysis underpins the safety and efficacy of therapeutic products. At the heart of this analytical rigor lies the Certified Reference Material (CRM), a substance of sufficiently high purity and well-established properties used to calibrate analytical instruments, validate methods, and assess laboratory performance.[1][2][3] This guide provides an in-depth, technical framework for the comprehensive evaluation of a candidate batch of N-Acetyl-DL-methionine for its suitability as a CRM.
N-Acetyl-DL-methionine, the N-acetylated derivative of the essential amino acid methionine, serves as a crucial intermediate and ingredient in various pharmaceutical and nutritional applications. Establishing a CRM for this compound is paramount for ensuring consistency and accuracy in quality control testing across the industry. This guide will compare a hypothetical "Candidate CRM" of N-Acetyl-DL-methionine against an established, commercially available USP Reference Standard. We will delve into the causality behind experimental choices, present detailed protocols, and interpret the resulting data, providing a robust template for its certification.
The Foundation of Certification: A Multi-Pronged Approach
Certifying a reference material is not a single measurement but a holistic evaluation of its chemical identity and purity.[3][4] The gold standard for assigning a purity value to an organic CRM is the mass balance method . This approach is founded on the principle that the purity of the main component is 100% minus the sum of all identified impurities.[5][6] This methodology is inherently self-validating as it relies on multiple, orthogonal analytical techniques to quantify different types of impurities.
Our evaluation is structured around three core pillars:
-
Unambiguous Identity Confirmation: Ensuring the material is, in fact, N-Acetyl-DL-methionine.
-
Comprehensive Purity Profiling: Quantifying all significant impurities, including organic (related substances), inorganic, and volatile components.
-
Accurate Assay Assignment: Calculating the final certified purity value with a statistically sound uncertainty budget.
Diagram: Overall Workflow for CRM Certification
Caption: Workflow for the certification of N-Acetyl-DL-methionine as a CRM.
Identity Confirmation: Beyond a Simple Match
Before any quantitative assessment, we must unequivocally confirm the molecular structure of the candidate material. Relying on a single technique is insufficient; therefore, a combination of spectroscopic methods is employed to provide orthogonal confirmation.
-
Fourier Transform Infrared Spectroscopy (FTIR): Provides a molecular fingerprint based on the vibrational frequencies of functional groups. We expect to see characteristic absorptions for the secondary amide (N-H stretch and C=O stretch), the carboxylic acid (O-H and C=O stretches), and alkyl C-H stretches, consistent with the structure of N-Acetyl-DL-methionine.
-
Mass Spectrometry (MS): Confirms the molecular weight. High-resolution MS (e.g., Q-TOF) is preferred to determine the accurate mass of the molecular ion ([M+H]⁺ or [M-H]⁻), which should correspond to the theoretical exact mass of C₇H₁₃NO₃S (191.0616).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides the most definitive structural information. ¹H and ¹³C NMR spectra will confirm the connectivity of all atoms in the molecule. The chemical shifts, integration values, and coupling patterns must be consistent with the assigned structure.
Rationale for Multi-Technique Approach: Each technique probes a different molecular attribute. FTIR confirms functional groups, MS confirms mass, and NMR confirms the atomic framework. Agreement across all three provides a high degree of confidence in the material's identity.
Comprehensive Purity and Impurity Profiling
This is the most extensive part of the evaluation, where we quantify all potential impurities.
Organic Impurities (Related Substances) via HPLC
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the cornerstone of organic purity assessment. The goal is to separate the main component from all potential process-related impurities and degradation products.
Experimental Protocol: HPLC-UV for Organic Purity
-
Instrumentation: A validated HPLC system with a UV detector.
-
Column: A reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common starting point for this type of molecule.
-
Mobile Phase: A gradient of aqueous buffer (e.g., 0.1% phosphoric acid in water) and an organic modifier (e.g., acetonitrile) is effective.[7]
-
Detection: UV detection at a wavelength where N-Acetyl-DL-methionine and potential impurities have significant absorbance (e.g., 210 nm).
-
Sample Preparation: Accurately weigh and dissolve the candidate material in the mobile phase to a concentration of ~1 mg/mL.
-
Method Validation: The analytical method must be validated according to ICH Q2(R2) guidelines to demonstrate specificity, linearity, accuracy, precision, and a low limit of quantification (LOQ).[8][9][10][11][12] Potential impurities like methionine sulfoxide and N-acetyl-methionyl-methionine should be effectively separated.[13][14]
-
Quantification: Impurities are quantified using the principle of area normalization, assuming the response factor of the impurities is similar to the main peak. The sum of all impurity peak areas is reported as the total organic impurity content.
Causality Behind Choices:
-
Reverse-Phase C18: N-Acetyl-DL-methionine is a moderately polar molecule, making it well-suited for retention and separation on a non-polar C18 stationary phase.
-
Acidified Mobile Phase: The use of phosphoric or formic acid suppresses the ionization of the carboxylic acid group, leading to better peak shape and retention reproducibility.
-
Gradient Elution: A gradient is crucial for a "stability-indicating" method, ensuring that both early-eluting polar impurities and late-eluting non-polar impurities are resolved and detected within a reasonable run time.
Water Content by Karl Fischer Titration
Water is a common and significant impurity in solid materials. The Karl Fischer (KF) titration is a highly specific and accurate method for its determination.[15]
Experimental Protocol: Volumetric Karl Fischer Titration
-
Instrumentation: A calibrated volumetric Karl Fischer titrator.
-
Reagent: Standardized KF reagent (e.g., Hydranal-Composite 5). The factor of the reagent must be determined daily using a certified water standard or disodium tartrate dihydrate.[16]
-
Procedure: a. Add a suitable solvent (e.g., anhydrous methanol) to the titration vessel and titrate to a dry endpoint with the KF reagent. b. Accurately weigh a sufficient amount of the N-Acetyl-DL-methionine candidate material (to consume a reasonable volume of titrant) and add it to the vessel. c. Titrate with the KF reagent to the electrometric endpoint.[16][17] d. The water content is calculated based on the volume of titrant consumed and the predetermined reagent factor.
-
Replicates: Perform the determination in triplicate to ensure precision.
Causality Behind Choices:
-
Specificity: The Karl Fischer reaction is specific to water, unlike the "Loss on Drying" method, which would also measure volatile solvents.
-
Accuracy: Coulometric KF is suitable for very low water content (<0.1%), while volumetric KF is robust and accurate for levels typically found in crystalline solids (0.1% - 5%).
Residual Solvents by Headspace Gas Chromatography (GC-HS)
Residual organic solvents from the manufacturing process must be identified and quantified. Static headspace gas chromatography is the standard technique as outlined in USP <467>.[18][19][20]
Experimental Protocol: GC-HS for Residual Solvents
-
Instrumentation: A GC system with a Flame Ionization Detector (FID) and a headspace autosampler.
-
Columns: As per USP <467>, a G43 (e.g., 6% cyanopropylphenyl - 94% dimethylpolysiloxane) or equivalent column is used for screening.[21]
-
Sample Preparation: Accurately weigh the sample into a headspace vial and dissolve in a suitable high-boiling point solvent like DMSO or DMF.
-
HS Conditions: The vial is heated (e.g., 80°C for 45 minutes) to allow volatile solvents to partition into the headspace gas.[20]
-
GC Analysis: An aliquot of the headspace gas is automatically injected into the GC for separation and detection.
-
Quantification: The concentration of each identified solvent is determined by comparing its peak area to that of an external standard of the same solvent at a known concentration.
Causality Behind Choices:
-
Headspace Sampling: This technique avoids injecting the non-volatile N-Acetyl-DL-methionine onto the GC column, which would cause contamination and degradation. It selectively introduces only the volatile solvents for analysis.
-
FID Detector: The FID is sensitive to nearly all carbon-containing organic compounds, making it the ideal universal detector for residual solvent analysis.
Inorganic Impurities (Residue on Ignition)
This test quantifies the amount of non-combustible inorganic material present.
Experimental Protocol: Residue on Ignition (ROI)
-
Procedure: a. Accurately weigh about 1-2 g of the sample into a tared crucible. b. Moisten with sulfuric acid and heat gently until the substance is thoroughly charred. c. Cool, moisten the residue with more sulfuric acid, and heat until white fumes are no longer evolved. d. Ignite in a muffle furnace at 600 ± 50°C until all carbon has been consumed. e. Cool in a desiccator, weigh, and calculate the percentage of residue.
-
Rationale: This gravimetric method provides a value for the total inorganic content, which is typically very low for a high-purity organic substance.
Data Synthesis and Assay Assignment
The final certified value is calculated using the mass balance equation.
Diagram: Mass Balance Calculation
Sources
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A Senior Application Scientist's Guide to the In Vitro and In Vivo Correlation of N-Acetyl-DL-methionine's Antioxidant Activity
This guide provides an in-depth technical comparison of the antioxidant activity of N-Acetyl-DL-methionine (NADLM), contrasting its performance with related alternatives and supported by experimental data. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of protocols to explain the causal relationships behind experimental choices, ensuring a trustworthy and authoritative resource.
Introduction: Beyond Direct Radical Scavenging
The therapeutic potential of antioxidants is a cornerstone of research into mitigating the cellular damage implicated in a host of pathologies. N-Acetyl-DL-methionine (NADLM), a derivative of the essential amino acid methionine, is emerging as a significant compound in this field. Unlike many antioxidants that are evaluated solely on their ability to directly scavenge free radicals in simple chemical assays, the true efficacy of NADLM lies in its multifaceted in vivo mechanisms. This guide will explore the often-observed disconnect between in vitro and in vivo antioxidant assessments of NADLM and provide a scientifically grounded framework for understanding and evaluating its complete antioxidant profile.
A critical aspect of NADLM's bioactivity is its metabolic conversion to L-methionine, making it a valuable precursor for the synthesis of S-adenosylmethionine (SAMe) and, subsequently, the master antioxidant, glutathione (GSH)[1][2]. This indirect mechanism is often not captured in standard in vitro assays, leading to a potential underestimation of its physiological benefits.
In Vitro Antioxidant Profile of N-Acetyl-DL-methionine
Standard in vitro antioxidant assays, such as DPPH and ABTS, primarily measure the capacity of a compound to donate a hydrogen atom or an electron to neutralize a stable radical[3]. While these assays are useful for screening compounds with direct radical scavenging capabilities, they often fail to represent the full spectrum of antioxidant action within a biological system.
Studies on sulfur-containing amino acids have shown that while cysteine exhibits significant scavenging activity in DPPH and ABTS assays, methionine often shows negligible activity[3]. This suggests that the thioether group in methionine is not as readily oxidized by these stable radicals compared to the thiol group in cysteine. As NADLM is a derivative of methionine, its direct radical scavenging activity in these assays is also expected to be low.
However, a more nuanced in vitro assessment reveals that NADLM possesses significant protective antioxidant properties. A key study demonstrated that N-Acetyl-L-methionine (N-AcMet) is a superior protectant of human serum albumin against oxidation compared to N-acetyl-L-tryptophan[4][5]. Furthermore, NADLM has been shown to possess hydroxyl radical scavenging activity, a crucial function as hydroxyl radicals are among the most damaging reactive oxygen species (ROS) in biological systems[4].
Comparative In Vitro Antioxidant Activity
| Compound | DPPH Scavenging Activity | ABTS Scavenging Activity | Hydroxyl Radical Scavenging | Protective Effect on Albumin Oxidation |
| N-Acetyl-DL-methionine (NADLM) | Low/Negligible | Low/Negligible | Demonstrated Activity[4] | Superior to N-AcTrp[4][5] |
| N-Acetylcysteine (NAC) | Moderate[6][7] | Moderate | High | High (as a glutathione precursor)[8][9] |
| L-Methionine | Low/Negligible[3] | Low/Negligible[3] | Moderate | Moderate |
| Ascorbic Acid (Vitamin C) | High | High | High | N/A |
| Trolox (Vitamin E analog) | High | High | High | N/A |
This table is a qualitative summary based on available literature. Quantitative data for NADLM in DPPH and ABTS assays is limited, likely due to its different mechanism of action.
In Vivo Antioxidant Efficacy: A More Complete Picture
The true antioxidant potential of NADLM becomes evident in vivo, where its metabolic fate and influence on endogenous antioxidant systems come into play. Upon administration, NADLM is deacetylated to L-methionine, which then enters cellular metabolic pathways[10].
Key In Vivo Mechanisms of Action:
-
Glutathione Precursor: L-methionine is a precursor for the synthesis of cysteine, the rate-limiting amino acid for the production of glutathione (GSH)[1][2][11]. Increased GSH levels enhance the cell's capacity to neutralize ROS and detoxify harmful compounds. A study in mice demonstrated that a high oral dose of N-acetyl-DL-methionine inhibited the depletion of hepatic glutathione[12][13].
-
Activation of the Nrf2 Signaling Pathway: L-methionine has been shown to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway[14][15]. Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and detoxification enzymes, including superoxide dismutase (SOD) and glutathione peroxidase (GPx)[14][15][16][17]. This upregulation of the endogenous antioxidant defense system provides a more robust and sustained protection against oxidative stress compared to direct radical scavenging alone.
dot graph "N-Acetyl-DL-methionine In Vivo Antioxidant Pathways" { graph [rankdir="LR", splines=ortho, bgcolor="#F1F3F4"]; node [shape=box, style="filled", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
} In Vivo Antioxidant Pathways of NADLM
In Vivo Experimental Data:
Animal models of oxidative stress provide compelling evidence for the efficacy of NADLM and its related compounds. A common model involves inducing hepatotoxicity with carbon tetrachloride (CCl4), which generates a high level of oxidative stress in the liver.
| Treatment Group | Key Findings | Reference |
| N-Acetyl-DL-methionine Compound (in CCl4-induced rats) | Significantly reduced inflammatory cell infiltration, steatosis, necrosis, and liver congestion. | [18] |
| L-Methionine (in lead-induced oxidative stress in rats) | Reduced malondialdehyde (MDA) levels, a marker of lipid peroxidation. | [19][20] |
| N-Acetylcysteine (NAC) (in CCl4-induced rats) | Significantly decreased MDA levels and increased superoxide dismutase (SOD) and glutathione peroxidase (GPx) activities. | [16][17][21] |
These in vivo results stand in contrast to the limited activity observed in simple in vitro radical scavenging assays, highlighting the importance of considering the full metabolic and physiological context.
Experimental Protocols
To facilitate reproducible research, detailed protocols for key in vitro and in vivo assays are provided below.
In Vitro: Hydroxyl Radical Scavenging Activity Assay (ESR Spectroscopy)
This protocol is adapted from methodologies used to assess the scavenging of hydroxyl radicals, a highly reactive oxygen species.
Principle: Hydroxyl radicals are generated by the Fenton reaction and react with the spin trap DMPO to form a stable DMPO-OH adduct, which can be detected by Electron Spin Resonance (ESR) spectroscopy. The presence of an antioxidant will reduce the intensity of the DMPO-OH signal.
Materials:
-
N-Acetyl-DL-methionine (NADLM)
-
DMPO (5,5-dimethyl-1-pyrroline N-oxide)
-
FeSO4 (Iron (II) sulfate)
-
H2O2 (Hydrogen peroxide)
-
Sodium phosphate buffer (pH 7.4)
-
ESR spectrometer
-
Quartz capillary tubes
Procedure:
-
Prepare a stock solution of NADLM in sodium phosphate buffer.
-
In a clean tube, mix 0.2 mL of the NADLM solution (at various concentrations), 0.2 mL of 0.3 M DMPO, 0.2 mL of 0.5 mM FeSO4, and 0.2 mL of 4 mM H2O2.
-
Immediately transfer the mixture to a quartz capillary tube.
-
Measure the ESR spectrum of the DMPO-OH adduct.
-
A control is run without the addition of NADLM.
-
The scavenging activity is calculated as the percentage decrease in the DMPO-OH signal intensity in the presence of NADLM compared to the control.
dot graph "Hydroxyl_Radical_Scavenging_Assay_Workflow" { graph [rankdir="LR", splines=ortho, bgcolor="#F1F3F4"]; node [shape=box, style="filled", fontname="Arial", fontsize=10, fillcolor="#4285F4", fontcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=9];
} Workflow for Hydroxyl Radical Scavenging Assay
In Vivo: Assessment of Hepatic Oxidative Stress Markers
This protocol outlines the procedures for measuring malondialdehyde (MDA), superoxide dismutase (SOD), and glutathione peroxidase (GPx) in liver tissue from an animal model of oxidative stress (e.g., CCl4-induced hepatotoxicity).
Animal Model:
-
Acclimate animals (e.g., Wistar rats) for at least one week.
-
Divide animals into groups: Control, Oxidative Stress Inducer (e.g., CCl4), and Oxidative Stress Inducer + NADLM (at various doses).
-
Administer NADLM (e.g., orally or intraperitoneally) for a specified period before and/or after inducing oxidative stress.
-
At the end of the experimental period, euthanize the animals and perfuse the liver with cold saline to remove blood.
-
Excise the liver, weigh it, and homogenize a portion in cold phosphate buffer.
-
Centrifuge the homogenate and collect the supernatant for biochemical analysis.
Biochemical Assays:
-
Malondialdehyde (MDA) Assay (TBARS Method):
-
Principle: MDA, a marker of lipid peroxidation, reacts with thiobarbituric acid (TBA) at high temperature and acidic pH to form a pink-colored complex that can be measured spectrophotometrically.
-
Procedure: Mix the liver homogenate supernatant with TBA reagent and an acid (e.g., trichloroacetic acid). Incubate at 95°C for 60 minutes. Cool and centrifuge the samples. Measure the absorbance of the supernatant at 532 nm.
-
-
Superoxide Dismutase (SOD) Activity Assay:
-
Principle: This assay is based on the inhibition of the reduction of a tetrazolium salt (e.g., WST-1) by superoxide radicals generated by a xanthine-xanthine oxidase system. SOD in the sample will scavenge the superoxide radicals, thus inhibiting the colorimetric reaction.
-
Procedure: In a 96-well plate, add the liver homogenate supernatant, the WST-1 working solution, and the enzyme working solution (xanthine oxidase). Incubate and measure the absorbance at 450 nm.
-
-
Glutathione Peroxidase (GPx) Activity Assay:
-
Principle: GPx catalyzes the reduction of an organic hydroperoxide by glutathione. The resulting oxidized glutathione (GSSG) is then reduced back to GSH by glutathione reductase, with the concomitant oxidation of NADPH to NADP+. The decrease in NADPH absorbance at 340 nm is proportional to the GPx activity.
-
Procedure: In a 96-well plate, add the liver homogenate supernatant, a reaction mixture containing GSH, glutathione reductase, and NADPH. Initiate the reaction by adding the hydroperoxide substrate. Measure the decrease in absorbance at 340 nm over time.
-
Correlation and Conclusion: A Holistic View of Antioxidant Efficacy
The data presented in this guide underscore a critical principle in antioxidant research: the limitations of relying solely on in vitro direct radical scavenging assays for predicting in vivo efficacy. N-Acetyl-DL-methionine serves as a prime example of a compound whose primary antioxidant mechanisms are indirect and reliant on its metabolic conversion and subsequent influence on endogenous defense systems.
While in vitro assays like DPPH and ABTS may suggest low activity for NADLM, more biologically relevant in vitro methods, such as the hydroxyl radical scavenging assay and protein oxidation protection assays, begin to reveal its potential. However, it is the in vivo data, demonstrating the reduction of lipid peroxidation markers (MDA) and the likely upregulation of key antioxidant enzymes (SOD and GPx) via pathways like Nrf2, that provides a comprehensive understanding of its protective effects.
For researchers and drug development professionals, this necessitates a multi-pronged approach to evaluating antioxidant candidates. A thorough investigation should include:
-
Mechanistically diverse in vitro assays: Go beyond simple radical scavenging to include assays that measure protection against various ROS and protection of biological macromolecules.
-
Metabolic studies: Understand the bioavailability and metabolic fate of the compound.
-
Well-designed in vivo models: Utilize relevant animal models of oxidative stress to measure key biomarkers and elucidate the engagement of endogenous antioxidant pathways.
By integrating these approaches, a more accurate and predictive assessment of a compound's true antioxidant potential can be achieved, paving the way for the development of more effective therapeutic strategies against oxidative stress-related diseases.
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- Colle, D., et al. (2010). Hepatoprotective treatment attenuates oxidative damages induced by carbon tetrachloride in rats.
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- Kouno, Y., et al. (2016). N-acetyl-L-methionine is a superior protectant of human serum albumin against post-translational oxidation as compared to N-acetyl-L-tryptophan. Biochemistry and Biophysics Reports, 6, 266-274.
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Kouno, Y., et al. (2016). N-acetyl-L-methionine is a superior protectant of human serum albumin against post-translational oxidation as compared to N-acetyl-L-tryptophan. Biochemistry and Biophysics Reports, 6, 266-274. [Link]
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Dalhoff, K., et al. (1988). Effects of N-acetyl-DL-methionine on the liver, GSH synthesis and plasma ALAT level in male Bom:NMRI mice. Pharmacology & Toxicology, 63(4), 279-282. [Link]
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- Dion, M., et al. (2018). Mitigation of Oxidation in Therapeutic Antibody Formulations: a Biochemical Efficacy and Safety Evaluation of N-Acetyl-Tryptophan and L-Methionine. Pharmaceutical Research, 35(11), 223.
- Minich, D. M., & Brown, B. I. (2019). A Review of Dietary (Phyto)
- Dalhoff, K., et al. (1988). Effects of N-acetyl-DL-methionine on the liver, GSH synthesis and plasma ALAT level in male Bom:NMRI mice. Pharmacology & Toxicology, 63(4), 279-282.
- Kouno, Y., et al. (2016). N-acetyl-L-methionine is a superior protectant of human serum albumin against post-translational oxidation as compared to N-acetyl-L-tryptophan. Biochemistry and Biophysics Reports, 6, 266-274.
- Kouno, Y., et al. (2016). N-acetyl-L-methionine is a superior protectant of human serum albumin against post-translational oxidation as compared to N-acetyl-L-tryptophan. Biochemistry and Biophysics Reports, 6, 266-274.
- Packer, L., et al. (1999). In vivo modulation of rodent glutathione and its role in peroxynitrite-induced neocortical synaptosomal membrane protein damage. Neuroscience Letters, 269(3), 159-162.
- Stojanović, I., et al. (2018). Effects of subchronic methionine stimulation on oxidative status and morphological changes in the rat ileum. Acta Veterinaria-Beograd, 68(3), 324-338.
- Fisher, H., et al. (1975). Metabolism of N-acetyl-L-methionine in the rat. The Journal of Nutrition, 105(4), 481-485.
- Gurer, H., et al. (2008). Antioxidant effects of methionine, alpha-lipoic acid, N-acetylcysteine and homocysteine on lead-induced oxidative stress to erythrocytes in rats.
- Wang, Y., et al. (2019). l-Methionine activates Nrf2-ARE pathway to induce endogenous antioxidant activity for depressing ROS-derived oxidative stress in growing rats. Journal of the Science of Food and Agriculture, 99(11), 5143-5151.
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- Ku, J. H., et al. (2009). Lipid peroxidation inhibition capacity assay for antioxidants based on liposomal membranes. Journal of Agricultural and Food Chemistry, 57(11), 4610-4616.
- Di Pierro, F., & Rossoni, G. (2013). An amino acids mixture improves the hepatotoxicity induced by acetaminophen in mice. Journal of Amino Acids, 2013, 818296.
- Okada, K., et al. (2013). Enhanced expression of Nrf2 in mice attenuates the fatty liver produced by a methionine- and choline-deficient diet. Journal of Nutrition, 143(11), 1739-1746.
- Cooper, A. J., et al. (2011). Detection of N-acetyl methionine in human and murine brain and neuronal and glial derived cell lines. Journal of Neurochemistry, 118(2), 187-194.
- Zhang, Y., et al. (2024). N-acetyl-l-methionine dietary supplementation improves meat quality by oxidative stability of finishing Angus heifers.
- Wang, Y., et al. (2019). l-Methionine activates Nrf2-ARE pathway to induce endogenous antioxidant activity for depressing ROS-derived oxidative stress in growing rats. Journal of the Science of Food and Agriculture, 99(11), 5143-5151.
- Hussain, T., et al. (2004). p53-induced up-regulation of MnSOD and GPx but not catalase increases oxidative stress and apoptosis. Cancer Research, 64(7), 2350-2356.
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- Bobrowski, M., et al. (2023). The Fate of Sulfur Radical Cation of N-Acetyl-Methionine: Deprotonation vs. Decarboxylation. International Journal of Molecular Sciences, 24(3), 2888.
- Madhavan, L., et al. (2014). Nrf2/ARE signaling pathway: key mediator in oxidative stress and potential therapeutic target in ALS. Journal of Molecular Neuroscience, 53(3), 337-344.
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A Senior Application Scientist's Guide to Benchmarking N-Acetyl-DL-methionine's Antioxidant Performance
Introduction: The Imperative for Robust Antioxidant Characterization in Drug Development
Oxidative stress, the cellular imbalance between the production of reactive oxygen species (ROS) and the capacity of biological systems to detoxify these reactive intermediates, is a well-established contributor to the pathophysiology of numerous diseases.[1][2] This has led to a significant interest in antioxidants as potential therapeutic agents and stabilizing excipients in drug formulations.[3] Consequently, the rigorous evaluation of novel antioxidant compounds is a critical step in modern drug discovery and development. This guide provides a comprehensive framework for benchmarking the antioxidant performance of N-Acetyl-DL-methionine against established antioxidants, namely N-acetylcysteine (NAC), Ascorbic Acid (Vitamin C), and Trolox.
N-Acetyl-DL-methionine, a derivative of the essential amino acid methionine, is posited to have significant antioxidant properties, primarily through the sacrificial oxidation of its sulfur-containing side chain.[4][5] This guide will provide researchers, scientists, and drug development professionals with the requisite experimental protocols and comparative data to objectively assess its performance. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system for generating trustworthy and reproducible data.
Understanding the Antioxidant Mechanism of N-Acetyl-DL-methionine
The primary antioxidant defense offered by N-Acetyl-DL-methionine resides in its methionine moiety. The thioether group in methionine is readily susceptible to oxidation by a wide array of ROS, including hydroxyl radicals and hydrogen peroxide, converting the thioether to methionine sulfoxide. This sacrificial oxidation protects more critical biological molecules, such as proteins and lipids, from oxidative damage. The N-acetylation enhances the molecule's stability and likely influences its bioavailability.
Caption: Sacrificial oxidation of N-Acetyl-DL-methionine by ROS.
Comparative Benchmarking: In Vitro and Cellular Assays
To comprehensively evaluate the antioxidant potential of N-Acetyl-DL-methionine, a battery of assays is recommended. These assays can be broadly categorized into in vitro chemical assays and more physiologically relevant cell-based assays.
In Vitro Antioxidant Capacity Assays
These assays determine the intrinsic ability of a compound to scavenge free radicals in a controlled chemical environment.
1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
-
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.[1][6] The degree of discoloration is proportional to the scavenging activity.[6]
-
Experimental Workflow:
Caption: ABTS radical cation decolorization assay workflow.
-
Detailed Protocol:
-
Reagent Preparation:
-
Prepare a 7 mM ABTS stock solution and a 2.45 mM potassium persulfate stock solution in water.
-
Generate the ABTS•+ solution by mixing equal volumes of the ABTS and potassium persulfate solutions and allowing the mixture to stand in the dark at room temperature for 12-16 hours before use. [7][8] * Dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Prepare a series of Trolox standards for the calibration curve.
-
-
Assay Procedure:
-
Add 20 µL of the test compounds and standards at various concentrations to a 96-well plate in triplicate.
-
Add 180 µL of the diluted ABTS•+ solution to each well.
-
Incubate at room temperature for 6 minutes.
-
Measure the absorbance at 734 nm.
-
-
Calculation:
-
-
Principle: The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from damage by peroxyl radicals generated by AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride). The antioxidant capacity is quantified by measuring the area under the fluorescence decay curve. [11][12]* Experimental Workflow:
Caption: ORAC assay experimental workflow.
-
Detailed Protocol:
-
Reagent Preparation:
-
Prepare a working solution of fluorescein in 75 mM phosphate buffer (pH 7.4).
-
Prepare an AAPH solution in phosphate buffer. Prepare this solution fresh for each assay.
-
Prepare a series of Trolox standards in phosphate buffer.
-
-
Assay Procedure:
-
In a 96-well black microplate, add 25 µL of the test compounds and standards in triplicate.
-
Add 150 µL of the fluorescein working solution to each well.
-
Incubate the plate at 37°C for 30 minutes.
-
Add 25 µL of the AAPH solution to each well to start the reaction.
-
Immediately begin measuring the fluorescence every 1-2 minutes at an excitation wavelength of 485 nm and an emission wavelength of 520 nm until the fluorescence has decayed.
-
-
Calculation:
-
Calculate the area under the fluorescence decay curve (AUC).
-
The net AUC is calculated by subtracting the AUC of the blank from the AUC of the sample.
-
A standard curve is generated by plotting the net AUC against the Trolox concentration. The antioxidant capacity of the sample is expressed as Trolox equivalents. [13]
-
-
Cellular Antioxidant Assay (CAA)
-
Principle: The CAA measures the antioxidant activity of a compound within a cellular environment. It utilizes the cell-permeable probe 2',7'-dichlorodihydrofluorescin diacetate (DCFH-DA), which is deacetylated by cellular esterases to the non-fluorescent 2',7'-dichlorodihydrofluorescin (DCFH). In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF). The ability of a compound to inhibit DCF formation is a measure of its cellular antioxidant activity. [2][14][15]* Experimental Workflow:
Caption: Cellular Antioxidant Assay (CAA) workflow.
-
Detailed Protocol:
-
Cell Culture and Seeding:
-
Culture a suitable cell line, such as HepG2 human liver cancer cells, in appropriate media.
-
Seed the cells in a 96-well black, clear-bottom plate at a density that will result in a confluent monolayer on the day of the assay.
-
-
Assay Procedure:
-
Remove the culture medium and wash the cells with phosphate-buffered saline (PBS).
-
Treat the cells with various concentrations of the test compounds and standards (Quercetin is often used as a standard for this assay) along with the DCFH-DA probe for 1 hour. [16] * Wash the cells with PBS to remove the compounds and excess probe.
-
Add the AAPH free radical initiator to induce cellular oxidative stress.
-
Immediately place the plate in a fluorescence microplate reader and measure the fluorescence emission at 538 nm with an excitation of 485 nm every 5 minutes for 1 hour.
-
-
Calculation:
-
The CAA value is calculated using the area under the curve.
-
Results are typically expressed as Quercetin Equivalents (QE), where the antioxidant capacity of the test compound is compared to that of quercetin.
-
-
Comparative Performance Data
The following tables provide representative data for the established antioxidants to serve as a benchmark for evaluating N-Acetyl-DL-methionine. It is important to note that these values can vary depending on the specific experimental conditions.
Table 1: In Vitro Antioxidant Capacity
| Antioxidant | DPPH IC50 (µM) | ABTS TEAC | ORAC (µmol TE/µmol) |
| N-Acetylcysteine (NAC) | ~1500-3000 | ~0.9-1.2 | ~0.8-1.5 |
| Ascorbic Acid (Vitamin C) | ~20-50 | ~1.0 | ~1.0 |
| Trolox | ~40-60 | 1.0 (by definition) | 1.0 (by definition) |
| N-Acetyl-DL-methionine | To be determined | To be determined | To be determined |
Note: The IC50 values for NAC can vary significantly based on assay conditions. The provided range reflects typical literature values. TEAC and ORAC values are relative to Trolox.
Table 2: Cellular Antioxidant Activity
| Antioxidant | CAA (µmol QE/100 µmol) |
| N-Acetylcysteine (NAC) | Moderate |
| Ascorbic Acid (Vitamin C) | Low to Moderate |
| Trolox | Low |
| Quercetin | High (Standard) |
| N-Acetyl-DL-methionine | To be determined |
Note: Cellular uptake and metabolism significantly influence CAA values. Ascorbic acid and Trolox often show lower activity in cellular assays compared to some flavonoids like quercetin.
Interpretation and Discussion
When benchmarking N-Acetyl-DL-methionine, it is crucial to consider the nuances of each assay.
-
DPPH and ABTS assays are excellent for initial screening and determining the intrinsic radical scavenging ability. Given its mechanism of sacrificial oxidation, N-Acetyl-DL-methionine is expected to show activity in these assays. Its performance relative to NAC will be of particular interest, as both are sulfur-containing amino acid derivatives.
-
The ORAC assay provides a measure of the ability to quench peroxyl radicals, which are biologically relevant. Comparing the ORAC value of N-Acetyl-DL-methionine to the standards will provide insight into its efficacy against this specific type of radical.
-
The CAA is the most physiologically relevant of these assays, as it accounts for cell uptake, metabolism, and localization. A strong performance in the CAA would suggest that N-Acetyl-DL-methionine can effectively function as an antioxidant in a biological system.
Based on its chemical structure, N-Acetyl-DL-methionine is anticipated to be a competent antioxidant, particularly in protecting against protein oxidation. [4]Its efficacy will likely be most pronounced in biological systems where methionine residues are susceptible to oxidative damage. The comparative data generated through these assays will provide a clear, quantitative assessment of its potential relative to well-established antioxidants.
Conclusion
This guide provides a robust framework for the comprehensive benchmarking of N-Acetyl-DL-methionine's antioxidant performance. By employing a combination of in vitro and cell-based assays and comparing the results to established standards, researchers and drug development professionals can obtain a clear and objective understanding of its potential. The detailed protocols and comparative data herein serve as a valuable resource for initiating and conducting these critical evaluations, ultimately contributing to the informed development of new therapeutic and formulation strategies.
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Buxi, A. D., et al. (2012). DIFFERENTIAL EFFECT OF ASCORBIC ACID AND N-ACETYL-L-CYSTEINE ON ARSENIC TRIOXIDE MEDIATED OXIDATIVE STRESS IN HUMAN LEUKEMIA (HL-60) CELLS. International Journal of Pharmacy and Pharmaceutical Sciences, 4(Suppl 5), 551-555. [Link]
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Safety Operating Guide
A Guide to the Proper Disposal of N-Acetyl-DL-methionine for Laboratory Professionals
For the modern researcher, scientist, and drug development professional, excellence in the laboratory extends beyond groundbreaking discoveries to encompass a commitment to safety and environmental stewardship. The proper management of chemical waste is a critical component of this commitment. This guide provides essential, step-by-step procedures for the safe and compliant disposal of N-Acetyl-DL-methionine, moving beyond a simple list of rules to explain the scientific rationale behind each recommendation. Our goal is to empower your laboratory with the knowledge to handle this common reagent responsibly, ensuring the safety of your personnel and the protection of our environment.
Initial Characterization: Is N-Acetyl-DL-methionine a Hazardous Waste?
Under the Resource Conservation and Recovery Act (RCRA), the primary federal law regulating waste, a chemical is considered hazardous if it is specifically listed by the Environmental Protection Agency (EPA) or if it exhibits one or more of the following characteristics: ignitability, corrosivity, reactivity, or toxicity.[1]
N-Acetyl-DL-methionine, under normal conditions, is not a listed hazardous waste and does not typically exhibit any of these hazardous characteristics.[2][3] Safety Data Sheets (SDS) for this compound consistently indicate that it is not regulated as a dangerous good for transport and is stable under recommended storage conditions.[2][4]
However, it is crucial to remember that the classification of waste is the responsibility of the generator.[5] If N-Acetyl-DL-methionine has been mixed with other chemicals, the entire mixture must be evaluated. According to the "mixture rule," if a non-hazardous waste is mixed with any amount of a listed hazardous waste, the entire mixture is then considered hazardous.[3]
Table 1: Hazardous Characteristics Assessment for Pure N-Acetyl-DL-methionine
| Characteristic | Regulatory Threshold | Assessment for N-Acetyl-DL-methionine | Conclusion |
| Ignitability | Liquid with flash point < 140°F | Not applicable (solid) | Non-Ignitable |
| Corrosivity | Aqueous with pH ≤ 2 or ≥ 12.5 | Not typically corrosive | Non-Corrosive |
| Reactivity | Unstable, reacts violently with water, etc. | Stable under normal conditions[4] | Non-Reactive |
| Toxicity | Exceeds specific concentration limits in the Toxicity Characteristic Leaching Procedure (TCLP)[1] | Acute oral toxicity (LD50) in rats is > 5,000 mg/kg, indicating low toxicity.[2] | Non-Toxic |
The Core Principle of Segregation: Preventing Cross-Contamination
Proper segregation is the cornerstone of safe and compliant laboratory waste management.[6][7] It prevents dangerous chemical reactions, ensures that waste is handled by the appropriate disposal methods, and minimizes costs.
N-Acetyl-DL-methionine waste should be collected in a dedicated container, separate from other waste streams.
Why Segregation is Crucial: The Scientific Rationale
-
Preventing Hazardous Reactions: N-Acetyl-DL-methionine can react with strong oxidizing agents.[4] Co-disposing it with incompatible chemicals could lead to a hazardous reaction.
-
Ensuring Proper Disposal Pathways: Different categories of chemical waste are sent to different types of treatment and disposal facilities. Mixing non-hazardous waste with hazardous waste unnecessarily increases the volume of hazardous waste, leading to significantly higher disposal costs and a greater environmental burden.[8]
-
Maintaining a Clear Waste Profile: A licensed waste disposal company requires a clear and accurate description of the waste they are collecting.[8] Properly segregated waste streams simplify this process, ensuring the waste is handled safely and in accordance with regulations.
Step-by-Step Disposal Procedures for N-Acetyl-DL-methionine
The following procedures provide a clear path for the proper disposal of N-Acetyl-DL-methionine from the point of generation to its final removal from your facility.
Step 1: Waste Collection at the Source
-
Select a Compatible Container: Use a clean, leak-proof container that is compatible with N-Acetyl-DL-methionine. The original product container is often a suitable choice.[5] Ensure the container has a secure, tight-fitting lid.
-
Designate a Satellite Accumulation Area (SAA): This is a designated area in the laboratory, at or near the point of waste generation, where the waste container is stored.[5] The SAA must be under the control of laboratory personnel.
-
Properly Label the Waste Container: The moment the first of the waste is added to the container, it must be labeled.[9] While N-Acetyl-DL-methionine is not federally regulated as hazardous waste, it is best practice to label it clearly to avoid misidentification. The label should include:
-
The words "Non-Hazardous Waste"
-
The full chemical name: "N-Acetyl-DL-methionine"
-
The date the waste was first added to the container (Accumulation Start Date)
-
The name of the generating lab and a point of contact[3]
-
Step 2: Understanding Disposal Restrictions
Do NOT dispose of N-Acetyl-DL-methionine down the drain. [1][2]
-
The Scientific Rationale: While it may seem harmless, disposing of organic chemicals like N-Acetyl-DL-methionine into the sanitary sewer can have significant negative impacts on wastewater treatment systems and the environment.
-
Increased Biochemical Oxygen Demand (BOD): N-Acetyl-DL-methionine is an organic molecule that will be broken down by microorganisms in the wastewater treatment process.[10] This breakdown consumes dissolved oxygen in the water. A sudden influx of organic material can deplete the oxygen levels, stressing or killing the aquatic organisms that are essential for the biological treatment process.[10]
-
Potential for Hydrogen Sulfide Formation: As a sulfur-containing amino acid derivative, N-Acetyl-DL-methionine can be degraded under anaerobic (low-oxygen) conditions in the sewer lines or at the treatment plant to produce hydrogen sulfide (H₂S).[11][12] Hydrogen sulfide is a toxic, flammable gas with a characteristic rotten egg smell, and it can contribute to corrosion of the sewer infrastructure.
-
Nutrient Loading: The nitrogen in the molecule can contribute to nutrient loading in waterways, potentially leading to eutrophication.
-
Do NOT dispose of solid N-Acetyl-DL-methionine in the regular trash.
-
The Scientific Rationale: Unidentified chemical containers in the general waste stream can pose a risk to custodial and landfill workers.[13] Furthermore, local regulations may prohibit the disposal of any laboratory chemical waste in municipal landfills.[8]
Step 3: Arranging for Disposal by a Licensed Professional
The recommended and compliant method for disposing of N-Acetyl-DL-methionine is to use a licensed chemical waste disposal company.[1][3]
-
Accumulate and Store Safely: Keep the labeled waste container in your designated SAA. Ensure the lid is always securely fastened when not in use.
-
Request a Pickup: Follow your institution's established procedures for requesting a waste pickup from your Environmental Health and Safety (EHS) department or directly from your contracted waste vendor.
-
Documentation: While a formal hazardous waste manifest is not required for non-hazardous waste, it is good practice to maintain internal records of the disposal.[4][14] Some vendors may use a "Non-Hazardous Waste Manifest" for tracking purposes.[4][15][16][17] Your internal log should include the waste description, quantity, and date of pickup.[6]
Step 4: Handling Contaminated Materials and Empty Containers
-
Contaminated Labware: Disposable items like gloves, weigh boats, and pipette tips that are contaminated with N-Acetyl-DL-methionine should be collected in a separate, clearly labeled container or bag for "Non-Hazardous Chemical Debris" and disposed of through your chemical waste vendor.
-
Empty Containers: An "RCRA empty" container (one that has been fully emptied of its contents) can often be disposed of in the regular trash or recycling, provided the label is defaced or removed.[9] However, if the container held an acutely toxic substance (a "P-listed" waste), it must be triple-rinsed, and the rinsate collected as hazardous waste.[3] Since N-Acetyl-DL-methionine is not acutely toxic, this latter requirement does not apply.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of N-Acetyl-DL-methionine waste in a laboratory setting.
Caption: Decision workflow for N-Acetyl-DL-methionine disposal.
Verifying Your Waste Disposal Vendor
Entrusting your laboratory's waste to a vendor is a significant responsibility. It is imperative to ensure they are properly licensed and reputable.
-
EPA Identification Number: All companies that transport hazardous waste are required to have an EPA ID number.[18][19] While N-Acetyl-DL-methionine is non-hazardous, a reputable chemical waste company will have this credential. You can use the EPA's Hazardous Waste Information Platform (RCRAInfo) to search for information on registered waste handlers.[2]
-
State and Local Authorization: Waste management regulations are often implemented at the state level.[14] Check with your state's environmental protection agency for a list of registered or permitted waste transporters.[20]
-
Request Documentation: A professional waste disposal company should be able to provide you with copies of their licenses and permits upon request.
-
Consult Your Institution's EHS Department: Your organization's Environmental Health and Safety department will have vetted and approved vendors for these services. Always follow institutional guidelines when selecting a disposal company.
By adhering to these procedures, you not only ensure regulatory compliance but also contribute to a culture of safety and environmental responsibility within your laboratory. This commitment to prudent practices is the hallmark of a truly exceptional scientific professional.
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A Strategic Guide to Personal Protective Equipment for N-Acetyl-DL-methionine Handling
For Immediate Implementation by Laboratory Personnel
As a Senior Application Scientist, it is imperative to move beyond simply listing personal protective equipment (PPE). This guide provides a comprehensive, scientifically-grounded framework for the safe handling of N-Acetyl-DL-methionine, ensuring the protection of researchers, scientists, and drug development professionals. Our focus is on the causality behind each procedural step, fostering a culture of safety that is both understood and self-validating.
Hazard Identification and Risk Assessment: Understanding the "Why"
N-Acetyl-DL-methionine, while not classified as hazardous under the 2012 OSHA Hazard Communication Standard, still presents potential risks that necessitate a cautious and informed approach.[1] The primary hazards associated with this compound, particularly in its powder form, are:
-
Respiratory Irritation: Inhalation of airborne dust can cause respiratory irritation.[2][3]
-
Skin and Eye Irritation: Direct contact may lead to skin irritation and serious eye irritation.[2][3]
-
Aerosolization and Ingestion: Fine powders can easily become airborne, leading to inadvertent inhalation or settling on surfaces, which can result in ingestion if proper hygiene is not followed.[4]
Therefore, the cornerstone of our safety protocol is the containment of the powdered form and the prevention of direct contact.
Core Personal Protective Equipment (PPE) Protocol
The following PPE is mandatory for all personnel handling N-Acetyl-DL-methionine. The rationale behind each piece of equipment is critical to its effective use.
| PPE Component | Specifications and Rationale |
| Eye and Face Protection | Safety glasses with side shields or chemical safety goggles are the minimum requirement to protect against accidental splashes or airborne particles.[5][6] A face shield should be worn in conjunction with goggles when there is a significant risk of splashing, such as when handling bulk quantities or preparing solutions.[7][8] This combination provides a robust barrier against eye contact. |
| Hand Protection | Chemical-resistant gloves , such as nitrile or butyl rubber, are essential.[7][9] Gloves must be inspected for any signs of degradation before use. The proper technique for removing gloves (without touching the outer surface) is crucial to prevent skin contamination.[5] Contaminated gloves should be disposed of immediately in accordance with institutional protocols.[5] |
| Body Protection | A laboratory coat , fully buttoned, is required to protect skin and personal clothing from contamination.[7] For large-scale operations or situations with a high potential for spills, a chemical-resistant apron should be worn over the lab coat.[10] |
| Respiratory Protection | While respiratory protection is not typically required under normal handling conditions with adequate ventilation, a NIOSH-approved respirator (e.g., an N95 dust mask) should be used if there is a potential for generating dust or aerosols, or if working in an area with insufficient ventilation.[5][7] All personnel requiring respirators must be properly fit-tested and trained in their use.[7] |
| Footwear | Closed-toe shoes that fully cover the feet are mandatory to protect against spills.[7] |
Operational Plan: A Step-by-Step Guide to Safe Handling
This procedural workflow is designed to minimize exposure at every stage of handling N-Acetyl-DL-methionine.
3.1. Preparation and Pre-Handling
-
Access Safety Data Sheet (SDS): Before beginning any work, ensure that the SDS for N-Acetyl-DL-methionine is readily accessible.[7]
-
Verify Emergency Equipment: Confirm that a safety shower and eyewash station are unobstructed and fully functional.[7]
-
Work in a Controlled Environment: All handling of powdered N-Acetyl-DL-methionine should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize dust generation and inhalation.[4][7][11]
-
Assemble Materials: Gather all necessary equipment and reagents before introducing the chemical to the workspace.[7]
3.2. Donning PPE
Follow a systematic approach to donning PPE to ensure complete protection:
3.3. Handling N-Acetyl-DL-methionine
-
Minimize Dust Creation: Handle the container and its contents carefully to avoid creating airborne dust.[3][7]
-
Container Management: Keep the container tightly closed when not in use.[2][3][11]
-
Avoid Direct Contact: At all times, avoid contact with skin, eyes, and clothing.[2][3][11] Do not ingest or inhale the powder.[7]
-
Weighing Procedure: When weighing the powder, do so within a fume hood.[4][12] If a balance is not available inside a hood, tare a sealed container, add the powder inside the hood, seal the container, and then move it to the balance for weighing.[4][12]
3.4. Post-Handling and Decontamination
-
Thorough Washing: Wash hands thoroughly with soap and water after handling is complete and before leaving the laboratory.[2][3][7]
-
Doffing PPE: Remove PPE in the reverse order it was put on to prevent cross-contamination.
-
Contaminated Clothing: Remove any contaminated clothing immediately and launder it before reuse.[2][3]
Emergency Procedures: Spill and Exposure Response
4.1. Spill Response
-
Minor Spills:
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, gently sweep or vacuum the spilled material to avoid generating dust.[2][3] Do not use compressed air for cleaning.[3]
-
Place the collected material into a suitable, labeled container for disposal.[2][3]
-
Clean the spill area with soap and water.
-
-
Major Spills:
-
Evacuate the area and alert the appropriate emergency response team.[3]
-
Restrict access to the spill area.
-
Ensure the area is well-ventilated.
-
4.2. Accidental Exposure
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[2] Seek immediate medical attention.[2]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water.[5][13] Remove contaminated clothing.[2] If irritation persists, seek medical advice.
-
Inhalation: Move the individual to fresh air.[2][5] If breathing is difficult, provide oxygen.[2] Seek medical attention.
-
Ingestion: Do NOT induce vomiting.[2] Rinse the mouth with water.[5][13] Never give anything by mouth to an unconscious person.[2][5] Seek immediate medical attention.
Disposal Plan
All N-Acetyl-DL-methionine waste, including contaminated PPE and spill cleanup materials, must be handled as chemical waste.
-
Unused Product: Dispose of surplus and non-recyclable solutions through a licensed disposal company.[5]
-
Contaminated Materials: Place all contaminated items in a sealed, clearly labeled waste container.[3][5]
-
Regulatory Compliance: All disposal must be in accordance with federal, state, and local environmental regulations.[2] Do not allow the product to enter drains.[5]
This comprehensive guide serves as a foundational document for the safe handling of N-Acetyl-DL-methionine. Adherence to these protocols is not merely a matter of compliance but a commitment to the well-being of our scientific community.
References
- Metasci. (n.d.).
- Echemi. (2019, July 15).
- CDH Fine Chemical. (n.d.).
- Apollo Scientific. (2023, March 12).
- University of California, Berkeley. (n.d.). Chemical Safety Guidelines - Toxic and Health Hazard Powders (and suspensions/solutions).
- Fisher Scientific. (2025, December 22).
-
PubChem. (n.d.). N-Acetyl-DL-methionine. Retrieved from [Link]
- ChemicalBook. (n.d.).
- Fisher Scientific. (2024, March 30).
- Duke University. (n.d.). WORKING SAFELY WITH TOXIC POWDERS.
- BenchChem. (2025). Comprehensive Safety Protocol for Handling Aminoadipic Acid.
- De Dietrich Process Systems. (n.d.). Handling Hazardous Bulk Solids and Powders: Safety First!.
- Merck & Co. (n.d.).
- BFM® Fitting. (n.d.). A Comprehensive Guide to Safe Powder Handling.
- Pneu Powders Systems. (n.d.). Elevating Workplace Safety in Powder Handling Systems.
- Sigma-Aldrich. (2003).
- U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment.
- BenchChem. (2025). Personal protective equipment for handling 3-Amino-4-nitropyridine 1-oxide.
- University of Arizona. (2015, July 22). Personal Protective Equipment Selection Guide.
- Seton. (2024, April 25). Discover the Various Types of PPE for Optimal Chemical Safety.
Sources
- 1. fishersci.com [fishersci.com]
- 2. sds.metasci.ca [sds.metasci.ca]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. safety.duke.edu [safety.duke.edu]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. fishersci.com [fishersci.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. epa.gov [epa.gov]
- 9. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 10. research.arizona.edu [research.arizona.edu]
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- 12. safety.duke.edu [safety.duke.edu]
- 13. N-Acetyl-DL-methionine - Safety Data Sheet [chemicalbook.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
